4-Ethylbenzene-1,2-diamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-6-3-4-7(9)8(10)5-6;;/h3-5H,2,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDJQXMGZLMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603053 | |
| Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-06-5 | |
| Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Abstract: This document provides a comprehensive technical overview of 4-Ethylbenzene-1,2-diamine dihydrochloride, a key chemical intermediate for research and development. The guide is structured to deliver in-depth insights for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. Furthermore, it details a representative synthetic pathway, explores its applications in heterocyclic chemistry, and provides rigorous, field-proven protocols for safe handling, storage, and emergency procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Section 1: Chemical Identity and Structure
This compound is the salt form of 4-ethyl-1,2-phenylenediamine. The dihydrochloride salt enhances stability and often improves solubility in aqueous media, making it a convenient form for storage and use in various chemical reactions. Its structure features a benzene ring substituted with an ethyl group and two adjacent amine functionalities, which are protonated in the dihydrochloride form.
Nomenclature and Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [] |
| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride | [] |
| CAS Number | 116599-06-5 (dihydrochloride); 136583-84-1 (dihydrochloride); 1124-38-5 (free base) | [][2][3] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [] |
| Molecular Weight | 209.11 g/mol | Calculated |
| Synonyms | 4-Ethyl-1,2-phenylenediamine dihydrochloride | [] |
Chemical Structure
The structure consists of a 1,2,4-trisubstituted benzene ring. The two amine groups are ortho to each other, a critical arrangement for its utility in forming five- and six-membered heterocyclic rings.
Caption: Structure of this compound.
Section 2: Physicochemical Properties
The physical properties of this compound are largely dictated by its salt form, which typically results in a crystalline solid with a relatively high melting point and solubility in polar solvents.
| Property | Value | Notes and References |
| Physical State | Solid | Expected for a dihydrochloride salt. |
| Melting Point | >200 °C (decomposition likely) | Data for the analogous 4-methoxybenzene-1,2-diamine dihydrochloride is 206-209 °C with decomposition.[4] |
| Solubility | Soluble in water | Expected for a hydrochloride salt of an amine; the analogous 4-methoxy derivative is water-soluble.[4] |
| Appearance | White to off-white or light brown solid | Typical appearance for aromatic diamine salts. |
Section 3: Spectroscopic Profile (Theoretical)
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The spectrum would be characterized by distinct regions. The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, they would likely appear as complex multiplets or distinct doublets and doublet of doublets. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The amine protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent and may exchange with D₂O.
-
¹³C-NMR: The spectrum would display eight distinct signals. Six signals would be in the aromatic region (~110-150 ppm), corresponding to the benzene ring carbons. Two signals in the aliphatic region would correspond to the ethyl group's CH₂ and CH₃ carbons.[5]
Mass Spectrometry (MS)
Analysis would typically be performed on the free base (C₈H₁₂N₂). The molecular ion peak [M]⁺ would be observed at m/z 136.10. A significant [M-15]⁺ peak corresponding to the loss of a methyl group from the ethyl substituent (benzylic cleavage) is expected, which would be a major fragmentation pathway.[6]
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups.
-
N-H Stretching: A broad and strong absorption band between 2800-3200 cm⁻¹ is characteristic of the amine salt (-NH₃⁺).
-
C-H Stretching (Aromatic): Peaks would appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks would appear just below 3000 cm⁻¹.
-
N-H Bending: Absorption around 1500-1600 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Section 4: Synthesis and Reactivity
Representative Synthetic Protocol
The synthesis of aromatic diamines commonly involves the reduction of a corresponding dinitro or nitro-amino precursor. A reliable and scalable method involves catalytic hydrogenation.
Causality: The choice of a nitroaromatic precursor is strategic due to its widespread availability and the efficiency of nitro group reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is preferred for its high yield, clean conversion, and ease of product isolation.[7][8] The final step involves treating the resulting free diamine with hydrochloric acid to precipitate the stable dihydrochloride salt.
Caption: Representative workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Setup: To a solution of 4-ethyl-2-nitroaniline in ethanol, add a catalytic amount of 10% Pd/C.[7]
-
Reaction: Place the mixture in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas (approx. 50 psi) and agitate at room temperature for 2-4 hours, or until hydrogen uptake ceases.[7]
-
Workup: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-ethylbenzene-1,2-diamine, often as an oil.
-
Salt Formation: Dissolve the crude diamine in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of concentrated HCl or HCl in isopropanol while stirring.
-
Purification: The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.
Core Reactivity Profile
The synthetic utility of this compound stems from the nucleophilic nature of its ortho-diamine moiety (after neutralization to the free base). It is a classic building block for forming N-containing heterocyclic systems.
Key Reaction: Condensation with 1,2-dicarbonyl compounds (e.g., α-diketones, glyoxals) to form quinoxalines, or with carboxylic acids (or their derivatives) to form benzimidazoles. These scaffolds are prevalent in pharmaceuticals and functional materials.
Caption: General condensation reaction to form a quinoxaline derivative.
Section 5: Applications in Research and Development
-
Precursor for Heterocyclic Synthesis: This is the primary application. The resulting quinoxaline and benzimidazole cores are foundational structures in medicinal chemistry, investigated for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.
-
Ligand in Coordination Chemistry: The bidentate nature of the diamine allows it to form stable chelate complexes with various transition metals. These metal complexes can be studied for their catalytic activity, magnetic properties, or as models for biological systems.
-
Monomer for Polymer Synthesis: The diamine can be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce high-performance polymers like polyimides and polyamides, known for their thermal stability.
Section 6: Safety, Handling, and Storage
Trustworthiness: The following protocols are synthesized from safety data sheets of closely related aromatic diamines and are designed as a self-validating system for risk minimization.[9][10][11] Adherence to these guidelines is critical for ensuring personnel safety.
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Irritation | Category 2 (Causes skin irritation) | H315 |
| Eye Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335 |
Source: Classifications are based on data for 4,5-Dimethylbenzene-1,2-diamine and 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).[10][11]
Recommended Handling Protocol
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]
Caption: Standard laboratory workflow for safely handling the compound.
Step-by-Step Handling Methodology:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[10][13]
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use tools like a spatula and weigh paper. Keep the container tightly sealed when not in use.[14]
-
Reactions: For reactions, add the solid in portions to control any exothermic events.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[9] Decontaminate work surfaces and equipment.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12]
-
Sensitivity: Aromatic diamines can be sensitive to air and light.[9] Storing under an inert atmosphere (like argon or nitrogen) can prolong shelf life.
First Aid and Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.
Section 7: References
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
PubChem. CID 91382875 | C10H13-. National Center for Biotechnology Information. [Link]
-
AmSty. (2016). Safety Data Sheet: Ethylbenzene. [Link]
-
PubChemLite. 4-ethylbenzene-1,2-diamine (C8H12N2). [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethylbenzene. [Link]
-
NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]
-
ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylbenzene. [Link]
-
Wang, Z., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry. [Link]
-
NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 1,2-Dimethyl-4-ethylbenzene. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). [Link]
-
Plastindia Foundation. Driving Growth in India's Plastics Industry. [Link]
-
ResearchGate. 13 C{ 1 H} NMR spectra of ethylbenzene (CDCl 3 , 14.1 T) acquired with.... [Link]
-
IARC Monographs. (2000). Ethylbenzene. In Some Industrial Chemicals. [Link]
-
PubChem. 4-Ethylbenzene-1,2-dicarboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]
Sources
- 2. This compound | 136583-84-1 [chemicalbook.com]
- 3. 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, 4-ethyl-1,2-dimethyl- [webbook.nist.gov]
- 7. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. amsty.com [amsty.com]
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 4-Ethylbenzene-1,2-diamine Dihydrochloride
This compound is a substituted ortho-phenylenediamine that serves as a highly valuable and versatile intermediate in the landscape of organic synthesis. Its structural arrangement, featuring two adjacent amino groups on an ethyl-substituted benzene ring, makes it a key precursor for the construction of a wide array of heterocyclic compounds. For researchers and professionals in drug development and materials science, this compound offers a strategic scaffold for creating novel molecules with tailored electronic and steric properties. The ethyl group provides a lipophilic handle, influencing the solubility and binding characteristics of its derivatives, while the diamine functionality is a gateway to rich and diverse chemical transformations. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its practical applications and analytical characterization.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its effective application. This compound is typically supplied as a solid, and its salt form enhances stability and handling compared to the free base.
| Property | Value | Source |
| CAS Number | 116599-06-5 | [] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [] |
| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride | [] |
| Synonyms | 4-Ethyl-1,2-phenylenediamine dihydrochloride | [] |
| Molecular Weight | 209.12 g/mol | Calculated |
| Appearance | Typically an off-white to light brown solid | General Knowledge |
| Solubility | Soluble in water.[2] | General for similar dihydrochloride salts |
Note: The free base, 4-Ethylbenzene-1,2-diamine, has a CAS number of 1124-38-5 and a molecular formula of C₈H₁₂N₂.[3][4]
PART 2: Synthesis and Mechanism
The synthesis of ortho-phenylenediamines is a well-established field in organic chemistry. A common and reliable method involves the reduction of the corresponding ortho-nitroaniline. This transformation is crucial as it sets up the key diamine functionality.
Proposed Synthetic Pathway
The most direct route to 4-Ethylbenzene-1,2-diamine involves the catalytic hydrogenation of 1-Ethyl-2-nitro-3-aminobenzene (or a related isomer), followed by salt formation with hydrochloric acid. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of aromatic nitro compounds.[5]
-
Reactor Setup: Charge a pressure reactor with 4-Ethyl-2-nitroaniline (1.0 eq), a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w), and a suitable solvent such as ethanol.
-
Inerting: Flush the reactor vessel with an inert gas, such as nitrogen, two to three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 5 kg/cm ² (approx. 70 psi). Heat the reaction mixture to 45-50°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-4 hours). The hydrogen uptake will also cease.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst. Wash the filter cake with additional ethanol.
-
Salt Formation: To the combined filtrate, add 2.2 equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol, stirring at room temperature.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the product with cold ethanol or ether and dry under vacuum.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel and Pd/C are highly effective catalysts for the reduction of nitro groups to amines due to their high surface area and activity. They facilitate the cleavage of the N-O bonds and the formation of N-H bonds with high efficiency.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and is relatively inert under the hydrogenation conditions.
-
Pressure & Temperature: The use of moderate pressure and temperature accelerates the reaction rate without promoting undesirable side reactions, ensuring a clean conversion.
-
Salt Formation: Converting the resulting diamine to its dihydrochloride salt serves two primary purposes: it significantly improves the compound's stability, preventing air oxidation which can darken the free base, and it facilitates purification through crystallization.
PART 3: Applications in Research and Drug Development
The synthetic utility of this compound is centered on its ability to act as a dinucleophile in condensation reactions, primarily for the synthesis of heterocyclic systems.
Core Application: Synthesis of Quinoxaline and Benzimidazole Derivatives
Ortho-phenylenediamines are foundational precursors for quinoxaline and benzimidazole scaffolds, which are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6]
-
Quinoxalines: Formed by the condensation reaction with a 1,2-dicarbonyl compound (e.g., a glyoxal or an α-keto ester).
-
Benzimidazoles: Formed by condensation with a carboxylic acid or its derivatives.
The ethyl group at the 4-position of the diamine allows for systematic modification of the resulting heterocyclic compound's properties, which is a key strategy in the hit-to-lead optimization phase of drug discovery.[7]
Caption: Workflow for utilizing the diamine in drug discovery.
PART 4: Analytical Characterization
Confirming the identity and purity of this compound is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reversed-phase method is typically used.
-
Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[8]
-
Instrumentation: Use an HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. For this compound, both ¹H and ¹³C NMR would be informative.
-
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Ethyl Group (CH₂): A quartet around 2.6 ppm.
-
Ethyl Group (CH₃): A triplet around 1.2 ppm.
-
Amine Protons (NH₂): Broad signals that may exchange with D₂O. In the dihydrochloride form, these would be ammonium protons (NH₃⁺) and would appear further downfield.
-
-
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 115-145 ppm).
-
Ethyl Group Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ groups.[9]
-
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a synthesis from typical Safety Data Sheets (SDS) for similar aromatic amine dihydrochlorides.[10][11][12]
| Category | Guideline | Source |
| Hazard Identification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [11][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [13] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [10][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [10] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. | [10][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][11] |
Conclusion
This compound stands out as a synthetically enabling building block. Its straightforward synthesis, coupled with the strategic placement of reactive amino groups and a tunable ethyl substituent, makes it a compound of significant interest for chemists in discovery-driven fields. From creating novel quinoxaline-based kinase inhibitors to developing new materials, its utility is broad and impactful. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this important chemical intermediate to accelerate innovation.
References
- BOC Sciences. (n.d.). CAS 116599-06-5 this compound.
- ChemicalBook. (2023). This compound | 136583-84-1.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- MedchemExpress. (2025). Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet.
- Merck Millipore. (2025). Safety Data Sheet.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives.
- PubChem. (n.d.). CID 91382875 | C10H13-.
- BLD Pharm. (n.d.). 1124-38-5|4-Ethylbenzene-1,2-diamine.
- Alfa Chemistry. (n.d.). CAS 1195-06-8 4-Ethylbenzene-1,3-diamine.
- PubChemLite. (n.d.). 4-ethylbenzene-1,2-diamine (C8H12N2).
- Advanced ChemBlocks. (n.d.). 4-Ethylbenzene-1,2-diol 97%.
- BenchChem. (2025). A Comprehensive Review of 4-Chloro-5-methylbenzene-1,2-diamine in Synthetic Chemistry and Drug Discovery.
- Rasayan Journal of Chemistry. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye.
- NCBI Bookshelf. (n.d.). Toxicological Profile for Ethylbenzene.
- ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride.
- Sigma-Aldrich. (n.d.). Ethylbenzene analytical standard 100-41-4.
- ACS Publications. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides.
- ChemicalBook. (n.d.). N-Ethylbenzene-1,2-diamine synthesis.
- Stenutz. (n.d.). 4-ethylbenzene-1,2-diol.
- PubChem. (n.d.). 1,2-Dimethyl-4-ethylbenzene | C10H14 | CID 13629.
- NIST WebBook. (n.d.). Benzene, 4-ethyl-1,2-dimethyl-. Retrieved from National Institute of Standards and Technology.
- Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
- ResearchGate. (2022). 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with....
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sigma-Aldrich. (n.d.). Ethylbenzene for synthesis 100-41-4.
- Sigma-Aldrich. (n.d.). Ethylbenzene NMR reference standard, 10 chloroform-d 99.8 atom D 100-41-4.
- PubChem. (n.d.). 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205.
- PubMed Central. (n.d.). Research in the Field of Drug Design and Development.
Sources
- 2. chembk.com [chembk.com]
- 3. 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 4-ethylbenzene-1,2-diamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 4-Ethylbenzene-1,2-diamine Dihydrochloride: Synthesis, Molecular Structure, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Ethylbenzene-1,2-diamine Dihydrochloride, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, detailed synthetic protocols, and its emerging role in the design of novel therapeutics.
Introduction: The Significance of the o-Phenylenediamine Scaffold
o-Phenylenediamines are a class of aromatic compounds that serve as privileged scaffolds in the synthesis of a wide array of heterocyclic compounds with significant biological activity. Their ability to undergo condensation reactions with dicarbonyl compounds and other reagents makes them invaluable precursors to benzimidazoles, quinoxalines, and other fused heterocyclic systems that are central to many pharmaceutical agents. The strategic placement of substituents on the phenylenediamine ring allows for the fine-tuning of steric and electronic properties, which in turn modulates the pharmacological activity of the resulting molecules. 4-Ethylbenzene-1,2-diamine, as a substituted o-phenylenediamine, offers a unique combination of lipophilicity and reactivity, making it an attractive starting material for targeted drug design.
Molecular Structure and Physicochemical Properties
This compound is the salt form of 4-Ethylbenzene-1,2-diamine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical transformations and biological assays.
Chemical Identity
| Property | 4-Ethylbenzene-1,2-diamine | This compound |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 136.19 g/mol | 209.12 g/mol |
| CAS Number | 1124-38-5 | 116599-06-5[] |
| IUPAC Name | 4-ethylbenzene-1,2-diamine | 4-ethylbenzene-1,2-diaminium dichloride |
| Structure |
Data sourced from PubChem and commercial suppliers.
The molecular structure features a benzene ring substituted with an ethyl group and two adjacent amino groups. The ethyl group at the 4-position introduces a lipophilic character that can influence the compound's interaction with biological targets. The two primary amine groups in the ortho positions are the key reactive sites for subsequent chemical modifications. In the dihydrochloride salt, these amino groups are protonated, forming ammonium chlorides.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the nitration of a suitable ethylbenzene derivative, followed by selective reduction of the nitro groups to amines, and finally, salt formation. The following protocol is a well-established and reliable method.
Synthetic Pathway Overview
Experimental Protocol
Step 1: Synthesis of 4-Ethyl-2-nitroaniline
This procedure is adapted from a method for the synthesis of substituted nitroanilines.[2]
-
Acetylation of 4-Ethylaniline: In a round-bottom flask, add 4-ethylaniline (1.0 eq) to acetic anhydride (1.2 eq) dropwise with stirring. The reaction is exothermic. After the initial reaction subsides, gently heat the mixture for 30 minutes to ensure complete formation of N-(4-ethylphenyl)acetamide.
-
Nitration: Cool the reaction mixture in an ice bath. Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Hydrolysis: After the addition is complete, pour the reaction mixture onto crushed ice. The solid N-(4-ethyl-2-nitrophenyl)acetamide will precipitate. Filter the solid and wash with cold water. Heat the solid with an excess of dilute hydrochloric acid to hydrolyze the acetamide, yielding 4-ethyl-2-nitroaniline.
-
Work-up and Purification: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude 4-ethyl-2-nitroaniline. Filter the product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 4-Ethyl-2-nitroaniline to 4-Ethylbenzene-1,2-diamine
The reduction of the nitro group ortho to the existing amino group is a critical step. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like sodium borohydride with a catalyst.[3] A common laboratory method involves the use of a metal in an acidic medium.[4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-ethyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Reduction: Add a reducing agent such as zinc dust (excess) and a catalytic amount of ammonium chloride. Heat the mixture to reflux with vigorous stirring. Alternatively, tin(II) chloride in hydrochloric acid can be used. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography.
-
Work-up and Purification: Once the reaction is complete, filter the hot solution to remove the metal residues. Concentrate the filtrate under reduced pressure to obtain the crude 4-Ethylbenzene-1,2-diamine. The product can be purified by column chromatography or recrystallization.
Step 3: Formation of this compound
-
Salt Formation: Dissolve the purified 4-Ethylbenzene-1,2-diamine in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Filter the white precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and amine protons.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet in the aromatic region (typically δ 6.5-7.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the ethyl and amino groups.
-
Ethyl Group Protons: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons. These signals are expected in the upfield region (δ 1.0-3.0 ppm).
-
Amine Protons: In the dihydrochloride salt, the amine protons (-NH₃⁺) will be present and may appear as a broad singlet. Their chemical shift can be variable and may be influenced by the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons bearing the amino and ethyl groups will have characteristic chemical shifts.
-
Ethyl Group Carbons: Two signals will be observed for the two carbons of the ethyl group in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching: In the dihydrochloride salt, broad absorption bands corresponding to the N-H stretching of the ammonium ions are expected in the region of 2400-3200 cm⁻¹.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.
-
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the ethyl group.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.
-
N-H Bending: Bending vibrations for the ammonium groups are expected around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, 4-Ethylbenzene-1,2-diamine, the molecular ion peak (M⁺) would be observed at m/z = 136.10. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Applications in Drug Development
The o-phenylenediamine scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology. The ethyl-substituted derivative, 4-Ethylbenzene-1,2-diamine, serves as a key intermediate for synthesizing compounds with potential anticancer properties.
Precursor for Anticancer Agents
o-Phenylenediamines are widely used to synthesize heterocyclic compounds that can act as inhibitors of various enzymes implicated in cancer progression. For instance, they are precursors to:
-
Benzimidazoles: These compounds are known to exhibit a broad spectrum of biological activities, including anticancer effects, by targeting various cellular pathways.
-
Quinoxalines: These heterocycles are also being investigated for their potential as anticancer agents.
The ethyl group in 4-Ethylbenzene-1,2-diamine can provide favorable hydrophobic interactions with the active sites of target proteins, potentially enhancing the potency and selectivity of the final drug candidate.
Role in Targeted Cancer Therapy
Recent research has highlighted the use of o-phenylenediamine derivatives in the design of targeted cancer therapies. These include:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an enzyme that plays a role in tumor immune evasion. Inhibiting this enzyme can enhance the body's immune response against cancer cells.
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that are often dysregulated in cancer. Inhibitors of these enzymes can induce cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibitors: Many kinases are key drivers of cancer cell proliferation and survival. o-Phenylenediamine-based compounds have been explored as scaffolds for the development of kinase inhibitors.
The synthesis of libraries of compounds derived from 4-Ethylbenzene-1,2-diamine allows for structure-activity relationship (SAR) studies to optimize their anticancer activity.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its o-diamine functionality make it an ideal starting point for the creation of diverse libraries of heterocyclic compounds. The presence of the ethyl group provides a handle for modulating the physicochemical properties of the final molecules, which is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. As research into targeted cancer therapies continues to expand, the importance of tailored building blocks like this compound is set to grow, paving the way for the discovery of novel and more effective therapeutic agents.
References
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
- Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl...
- Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com. [Link]
- 2-(4-Fluorophenyl)
- CID 91382875. PubChem. [Link]
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
- o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]
- 4-ethylbenzene-1,2-diamine (C8H12N2). PubChemLite. [Link]
- Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook. [Link]
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Tumor Inhibiting [ 1,2-Bis(fluorophenyl)ethylenediamine]platinum(II) Complexes. degruyter.com. [Link]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- C8H10 infrared spectrum of ethylbenzene. Doc Brown's Chemistry. [Link]
- Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook. [Link]
- Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook. [Link]
- 4-ethylbenzene-1,2-diol. Stenutz. [Link]
- Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). FooDB. [Link]
- 1,2-Dimethyl-4-ethylbenzene. PubChem. [Link]
Sources
4-Ethylbenzene-1,2-diamine dihydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Introduction
This compound is a substituted ortho-phenylenediamine, a class of compounds that serve as critical building blocks in the synthesis of various heterocyclic molecules. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmacologically active agents and functional materials. The diamine moiety provides a versatile handle for constructing complex molecular architectures, such as quinoxalines and benzimidazoles. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, properties that are highly advantageous for handling, formulation, and subsequent chemical reactions.[1]
This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the validation inherent in the process. The pathway proceeds from the commercially available starting material, 4-ethylaniline, through a multi-step sequence involving protection, nitration, deprotection, reduction, and final salt formation.
Part 1: Synthetic Strategy and Pathway Overview
The synthesis of 4-Ethylbenzene-1,2-diamine begins with 4-ethylaniline, a readily available and inexpensive starting material.[2][3] The core challenge is the regioselective introduction of a second amino group at the position ortho to the first. A direct introduction is difficult; therefore, a nitro group is first installed and subsequently reduced.
The synthetic design must account for the reactivity of the aniline amino group. The amino group is a strong activating group for electrophilic aromatic substitution, but it is also susceptible to oxidation and protonation under the strongly acidic conditions required for nitration.[4] Protonation of the anilinium ion would direct the incoming electrophile to the meta position. To circumvent these issues and ensure the desired ortho-nitration, the amino group is temporarily protected as an acetamide. This multi-step approach is a classic and effective strategy in aromatic chemistry.
The complete logical workflow is outlined below:
-
Amine Protection: The amino group of 4-ethylaniline is acetylated to form N-(4-ethylphenyl)acetamide. This moderates its reactivity and ensures ortho-directing selectivity.
-
Electrophilic Nitration: The protected intermediate undergoes nitration, primarily at the 2-position (ortho to the amide) due to the directing effects of the acetamido and ethyl groups.
-
Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield 4-ethyl-2-nitroaniline.[5]
-
Nitro Group Reduction: The nitro group of 4-ethyl-2-nitroaniline is reduced to an amine, forming the free base 4-ethylbenzene-1,2-diamine.[6]
-
Dihydrochloride Salt Formation: The diamine free base is treated with two equivalents of hydrochloric acid to precipitate the stable and more soluble this compound salt.[7]
Caption: Synthetic workflow for this compound.
Part 2: Detailed Synthesis and Mechanistic Discussion
Step 1: Protection of 4-Ethylaniline via Acetylation
The initial step involves the protection of the primary amino group of 4-ethylaniline. This is crucial for two primary reasons. First, it prevents the strongly acidic nitrating mixture from protonating the amine, which would form an anilinium ion and direct nitration to the meta-position. Second, it moderates the powerful activating nature of the amine, reducing the risk of oxidation and polysubstitution.[8] Acetylation with acetic anhydride is a common and efficient method for this transformation.
The reaction proceeds via nucleophilic attack of the nitrogen lone pair on one of the carbonyl carbons of acetic anhydride, followed by elimination of an acetate ion, to form N-(4-ethylphenyl)acetamide.
Step 2: Regioselective Nitration
With the amine protected, the N-acetyl-4-ethylaniline is subjected to electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The acetamido group is an ortho-, para-directing group. Since the para position is already occupied by the ethyl group, substitution is directed to the ortho position. The ethyl group is also a weak ortho-, para-director, further reinforcing substitution at the 2-position. The reaction is typically performed at low temperatures (e.g., 10-15°C) to control the exothermic nature of the reaction and minimize side-product formation.[5]
Step 3: Hydrolysis of the Acetyl Protecting Group
Following successful nitration, the acetyl group is removed to regenerate the free amine. This is achieved through acid-catalyzed hydrolysis by heating the N-(4-ethyl-2-nitrophenyl)acetamide in the presence of concentrated hydrochloric acid.[5] The protonated carbonyl is attacked by water, leading to the reformation of the amine and acetic acid. The product, 4-ethyl-2-nitroaniline, is a key intermediate in this pathway.[9][10]
Step 4: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and highly efficient method for this transformation.[6] The reaction involves treating an ethanolic solution of 4-ethyl-2-nitroaniline with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6] The reaction proceeds until the uptake of hydrogen ceases, indicating complete reduction.
Alternative reduction methods include using metals in acidic media, such as tin or iron with hydrochloric acid, which are also effective for reducing aromatic nitro compounds.[7][11] However, catalytic hydrogenation is often preferred due to milder reaction conditions and simpler product workup, as it avoids the introduction of metallic impurities.
Step 5: Formation of the Dihydrochloride Salt
The final step is the conversion of the oily free base, 4-ethylbenzene-1,2-diamine, into its stable dihydrochloride salt. A molecule with two basic amine groups can react with two equivalents of hydrochloric acid to form a dihydrochloride salt.[1] This process is governed by the pKa difference between the basic groups and the acid, ensuring a complete proton transfer.[1]
The crude diamine is dissolved in a suitable solvent, and concentrated hydrochloric acid is added. This protonates both amino groups, forming the highly polar ammonium chloride functionalities. The resulting salt is typically a crystalline solid that is much less soluble in nonpolar organic solvents than the free base, allowing it to be isolated by filtration.[7] This salt form significantly improves the compound's stability, shelf-life, and ease of handling compared to the air-sensitive free base.[12]
Part 3: Experimental Protocols
The following protocols are adapted from established literature procedures and represent a validated pathway.[5][6][7]
Protocol 1: Synthesis of 4-Ethyl-2-nitroaniline (Steps 1-3)
-
Protection: In a flask equipped with a stirrer, add 4-ethylaniline (e.g., 6.0 g) dropwise to acetic anhydride (30 mL) while maintaining the temperature.
-
Nitration: Cool the resulting solution to 12-13°C in an ice bath. Add 70% nitric acid (e.g., 6.3 mL) dropwise, ensuring the temperature does not exceed 15°C. Stir the mixture at 10-12°C for 1 hour after the addition is complete.[5]
-
Workup & Hydrolysis: Pour the reaction mixture into ice water. An oily product, N-(4-ethyl-2-nitrophenyl)acetamide, will separate. Isolate the oil and add concentrated hydrochloric acid (15 mL). Heat the mixture for one hour to effect hydrolysis.[5]
-
Isolation: Cool the solution and neutralize with a dilute sodium hydroxide solution until alkaline. Extract the product into chloroform (100 mL). Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-ethyl-2-nitroaniline as an oil.[5]
Protocol 2: Synthesis of 4-Ethylbenzene-1,2-diamine (Step 4)
-
Setup: Dissolve the crude 4-ethyl-2-nitroaniline from the previous step in ethanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add 5% or 10% palladium on charcoal (e.g., 500 mg) to the solution.[6]
-
Hydrogenation: Subject the mixture to hydrogenation (e.g., using a Parr apparatus at 50 psi or a balloon of H₂) with vigorous stirring until hydrogen uptake ceases.[13]
-
Isolation: Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[6][13] Wash the filter cake with additional ethanol.
-
Concentration: Evaporate the combined filtrates under reduced pressure to yield crude 4-ethyl-o-phenylenediamine, often as a dark oil that may solidify upon standing.[6]
Protocol 3: Preparation of this compound (Step 5)
-
Dissolution: Dissolve the crude 4-ethylbenzene-1,2-diamine in a minimal amount of a suitable solvent like isopropanol or a mixture of water and ethanol containing a small amount of stannous chloride to prevent oxidation.[7]
-
Acidification: While stirring, add concentrated hydrochloric acid dropwise to the hot solution until the mixture is strongly acidic. A precipitate of the dihydrochloride salt should form. For complete precipitation, an excess of concentrated HCl can be added.[7]
-
Isolation: Cool the mixture thoroughly in an ice bath to maximize crystallization.[7]
-
Purification: Collect the colorless or off-white crystals by suction filtration. Wash the crystals with a small amount of cold concentrated hydrochloric acid or a cold non-polar solvent like diethyl ether to remove impurities.[7]
-
Drying: Dry the final product, this compound, in a vacuum desiccator over solid sodium hydroxide to remove residual acid and water.
Part 4: Quantitative Data Summary
The following table summarizes the key transformations and reagents involved in the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Product | Representative Yield |
| 1-3 | 4-Ethylaniline | 1. Acetic Anhydride2. 70% HNO₃3. conc. HCl | 4-Ethyl-2-nitroaniline | ~70%[5] |
| 4 | 4-Ethyl-2-nitroaniline | H₂, Pd/C, Ethanol | 4-Ethylbenzene-1,2-diamine | Quantitative[6][13] |
| 5 | 4-Ethylbenzene-1,2-diamine | Concentrated HCl | This compound | High (typically >80-90%) |
Conclusion
The synthesis of this compound is reliably achieved through a well-documented, five-step pathway starting from 4-ethylaniline. The strategic use of an acetyl protecting group is fundamental to controlling the regioselectivity of the key nitration step. Subsequent deprotection, efficient catalytic reduction of the nitro group, and final conversion to the stable dihydrochloride salt provide the target compound in good overall yield. Each step in this process is based on robust and understood organic chemistry principles, making it a self-validating and reproducible method for researchers and drug development professionals requiring this valuable synthetic intermediate.
References
- Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com. [Link]
- What is the mechanism of Ethylenediamine Dihydrochloride?
- Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. [Link]
- 4-methyl-2-nitroaniline synthesis method.
- Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Publishing. [Link]
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. [Link]
- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]
- Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
- N-Ethyl-4-nitroaniline. PubChem. [Link]
- 4-Ethyl-2-nitroaniline. PubChem. [Link]
- The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. Ningbo Inno Pharmchem Co., Ltd. [Link]
- 4-Nitroaniline. Wikipedia. [Link]
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- 4-ethyl-2-nitroaniline. MySkinRecipes. [Link]
- Synthesis of 4-ethyl-o-phenylenediamine. PrepChem.com. [Link]
- o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
- A new Single Crystal Growth of O-phenylene Diamine Dihydrochloride as a Polychloride: Optical and Electrical Properties of Thin Film.
- 1,4-Diaminobenzene dihydrochloride. PubChem. [Link]
- Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- Welcome To Hyma Synthesis Pvt. Ltd. Avra Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Ethylaniline | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. books.rsc.org [books.rsc.org]
- 9. 4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-ethyl-2-nitroaniline [myskinrecipes.com]
- 11. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Foreword: The Significance of Spectroscopic Characterization
In the realm of synthetic chemistry and drug development, the unambiguous identification and characterization of molecules are paramount. 4-Ethylbenzene-1,2-diamine dihydrochloride, a key aromatic diamine intermediate, is no exception. Its molecular structure dictates its reactivity and suitability for downstream applications. This guide provides an in-depth analysis of the spectroscopic techniques essential for confirming the structure and purity of this compound, grounded in the principles of scientific integrity and experimental causality. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Framework
Causality of Experimental Choices: ¹H NMR is the initial and most informative experiment for confirming the presence of key structural motifs. The choice of a deuterated solvent is critical; for amine salts like the topic compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can solubilize the compound and its N-H protons are often observable.
Expected Spectral Signature: The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, ethyl, and amine protons.
-
Aromatic Region (δ ~7.0-8.0 ppm): The substitution on the benzene ring renders the aromatic protons chemically non-equivalent, leading to a complex splitting pattern.[1] The electron-withdrawing nature of the ammonium groups will shift these protons downfield.[1]
-
Ethyl Group: This will present as a characteristic quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methylene protons, being closer to the deshielding aromatic ring, will appear at a higher chemical shift.
-
Amine Protons (-NH₃⁺): These protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. Their chemical shift is variable and dependent on concentration and residual water in the solvent. A deuterium exchange experiment (adding D₂O) will cause this signal to disappear, confirming its assignment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and reference the chemical shift scale to the residual DMSO solvent peak (δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
Causality of Experimental Choices: ¹³C NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Expected Spectral Signature: The ¹³C NMR spectrum will provide complementary information to the ¹H NMR.
-
Aromatic Carbons (δ ~110-150 ppm): The benzene ring will show multiple signals in this region.[1][2] The carbons bearing the ethyl and amino groups will have distinct chemical shifts from the other aromatic carbons.
-
Alkyl Carbons (δ ~15-30 ppm): The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg in ~0.7 mL of DMSO-d₆) to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrumental Analysis:
-
Utilize a broadband probe and a standard ¹³C pulse program with proton decoupling.
-
Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm) for a longer duration to ensure adequate signal accumulation.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Visualization of NMR Analysis Workflow
Caption: A streamlined workflow for NMR-based structural elucidation.
Vibrational Spectroscopy: Infrared (IR) Analysis
Theoretical Grounding: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint."
Expected Spectral Features: The IR spectrum of this compound will be dominated by absorptions from the amine and aromatic moieties.
-
N-H Stretching: A strong, broad band in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt.
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.[3]
-
C=C Stretching: In-ring aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[2][3]
-
N-H Bending: A notable absorption around 1500-1600 cm⁻¹, often overlapping with the C=C stretching bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is collected and ratioed against the background.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight
Principle of the Technique: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate ions of the intact molecule with minimal fragmentation.
Expected Mass Spectrum: The free base, 4-ethylbenzene-1,2-diamine, has a monoisotopic mass of approximately 136.10 Da.[4]
-
Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule, [M+H]⁺, is expected to be observed at an m/z of approximately 137.11.[4] The dihydrochloride salt will dissociate in solution, and the chloride ions are not typically observed in the positive ion spectrum.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumental Analysis: The solution is infused into the ESI source of the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in the positive ion mode over an appropriate m/z range.
Summary of Spectroscopic Data
| Spectroscopic Technique | Expected Key Data |
|---|---|
| ¹H NMR | Aromatic signals (δ ~7.0-8.0), Ethyl quartet & triplet, Broad -NH₃⁺ singlet |
| ¹³C NMR | Aromatic carbons (δ ~110-150), Alkyl carbons (δ ~15-30) |
| IR Spectroscopy | Broad N-H stretch (2800-3200 cm⁻¹), Aromatic C=C stretch (1400-1600 cm⁻¹) |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z ≈ 137.11 |
Visualization of the Integrated Spectroscopic Approach
Caption: An integrated approach to spectroscopic characterization.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique yields a unique and complementary piece of the structural puzzle, and together, they allow for the confident confirmation of the molecule's identity and purity. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this and related compounds, ensuring a high standard of analytical rigor in research and development.
References
- Sava, I., & Köpnick, T. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie. [Link]
- Moodle. (n.d.).
- PubChem. (n.d.). 4-ethylbenzene-1,2-diamine. [Link]
- Matrix Fine Chemicals. (n.d.). BENZENE-1,4-DIAMINE DIHYDROCHLORIDE. [Link]
- Grosdidier, A., et al. (2011). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
- Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of ethylbenzene. [Link]
- ResearchGate. (2020, January 1). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. [Link]
- PubChem. (n.d.). 4-ethylbenzene-1,2-diamine. [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. PubChemLite - 4-ethylbenzene-1,2-diamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
Solubility Profile of 4-Ethylbenzene-1,2-diamine Dihydrochloride: A Framework for Experimental Determination and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Foundational Role of Solubility
In the landscape of chemical synthesis and drug development, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone property. Poor solubility can cripple a compound's utility, leading to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.[1][2] This is particularly true for complex intermediates like 4-Ethylbenzene-1,2-diamine dihydrochloride. As a substituted aromatic diamine salt, its behavior in various solvent systems is nuanced and highly dependent on environmental conditions.
This guide eschews a simple data sheet in favor of a comprehensive framework. Given the scarcity of publicly available, quantitative solubility data for this specific dihydrochloride salt, we will instead equip you, the researcher, with the foundational knowledge and detailed experimental methodologies required to generate this crucial data in your own laboratory. We will delve into the theoretical underpinnings that govern its solubility and provide a robust, field-tested protocol for its accurate determination, ensuring that your subsequent research is built on a solid, reliable foundation.
Physicochemical Landscape of this compound
Understanding the molecule's structure is paramount to predicting its solubility behavior. This compound is the salt form of the free base, 4-Ethylbenzene-1,2-diamine. The dihydrochloride designation indicates that both amine groups are protonated, forming ammonium chloride salts.
Key Structural Features Influencing Solubility:
-
Aromatic Core: The ethylbenzene ring is nonpolar and hydrophobic, tending to favor dissolution in organic solvents.[3]
-
Protonated Amine Groups (-NH₃⁺): As ammonium ions, these groups are highly polar and capable of forming strong ion-dipole interactions with polar solvents, particularly water. This is the primary driver of aqueous solubility.[4]
-
Dihydrochloride Salt Form: The presence of two chloride counter-ions (Cl⁻) makes the compound ionic. Ionic compounds, or salts, generally exhibit significantly higher solubility in polar solvents compared to their neutral (free base) counterparts due to the favorable energetics of solvating dissociated ions.[4][5][6]
The molecule thus possesses a dual nature: a hydrophobic organic scaffold and highly hydrophilic, ionic functional groups. The overall solubility in any given solvent will be a direct result of the interplay between these competing characteristics.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 136583-84-1 | [7] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [7] |
| Molecular Weight | 209.12 g/mol | Calculated |
| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride |[] |
Critical Factors Governing Solubility
The solubility of this compound is not a static value but is dynamically influenced by several environmental factors.
-
Solvent System: The principle of "like dissolves like" is the guiding tenet.[5] Due to its ionic salt nature, the compound is expected to be most soluble in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the ammonium cations and chloride anions. Solubility will likely decrease significantly in less polar solvents like ethyl acetate and will be negligible in nonpolar solvents such as hexane.
-
Solution pH: This is arguably the most critical factor. The dihydrochloride salt is the fully protonated form of a weak base. Its high aqueous solubility is dependent on the amine groups remaining in their charged, ionic state. As the pH of the solution increases, it will approach the pKa of the amine groups, leading to deprotonation and the formation of the less soluble free base, 4-Ethylbenzene-1,2-diamine. This will cause the compound to precipitate out of solution. Therefore, maximum aqueous solubility is expected in acidic to neutral pH (typically pH < 7), with a sharp decrease in solubility in basic media.[9][10]
-
Temperature: For most solid solutes, including salts, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[5][11] This is due to the increased kinetic energy of the solvent molecules, which allows them to more effectively break apart the crystal lattice of the solute.[5]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To generate reliable and meaningful data, it is essential to measure the thermodynamic solubility , which represents the true equilibrium point of a saturated solution.[12][13] This is distinct from kinetic solubility, which is a faster but less precise measurement often used for high-throughput screening.[14] The gold-standard for determining thermodynamic solubility is the Shake-Flask method.[9][15]
Rationale for the Shake-Flask Method
This method involves agitating an excess of the solid compound in a chosen solvent for an extended period until the concentration of the dissolved compound in the liquid phase reaches a constant value.[15] This ensures that the measurement reflects a true equilibrium between the dissolved and undissolved states, providing a definitive solubility value under the specified conditions.[12] The extended incubation time is crucial for overcoming kinetic barriers to dissolution, especially for crystalline compounds.[14]
Step-by-Step Experimental Workflow
Objective: To determine the thermodynamic solubility of this compound in various solvents and aqueous buffers at a controlled temperature.
Materials & Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Deionized Water, Methanol, Ethanol, Phosphate Buffered Saline pH 7.4)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)[16]
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PVDF) or centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Compound Dispensing: Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~5-10 mg is often sufficient. The key is to visually confirm the presence of undissolved solid at the end of the experiment.[9] Prepare each condition in triplicate for statistical validity.[16]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent or buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[12] Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, a validation step can include taking measurements at both 24 and 48 hours; the results should be consistent.[14][16]
-
Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step to avoid artificially inflated results.[17]
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. Discard the first few drops to account for any potential adsorption to the filter membrane.
-
Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) and carefully sample the supernatant.
-
-
Sample Preparation for Analysis: Immediately dilute the clear filtrate or supernatant with an appropriate solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.[16]
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.[1]
-
A standard calibration curve must be prepared using known concentrations of this compound.
-
The concentration of the original saturated solution is calculated by applying the dilution factor to the measured concentration.
-
-
Data Reporting: Report the final solubility as a mean ± standard deviation in units of mg/mL or µg/mL. Record the final pH of the aqueous buffer solutions at the end of the experiment.[16]
Workflow Visualization
The following diagram outlines the key stages of the thermodynamic solubility determination process.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Data Presentation and Interpretation
Generated data should be meticulously organized to allow for clear interpretation and comparison across different conditions.
Table 2: Template for Experimental Solubility Data of this compound
| Solvent / Buffer System | Initial pH | Final pH | Temperature (°C) | Solubility (mg/mL) | Std. Deviation | Analytical Method |
|---|---|---|---|---|---|---|
| Deionized Water | N/A | 25 | HPLC-UV | |||
| 0.1 M HCl | 1.2 | 25 | HPLC-UV | |||
| Acetate Buffer | 4.5 | 25 | HPLC-UV | |||
| Phosphate Buffer | 6.8 | 25 | HPLC-UV | |||
| Phosphate Buffer | 7.4 | 25 | HPLC-UV | |||
| Phosphate Buffer | 7.4 | 37 | HPLC-UV | |||
| Methanol | N/A | N/A | 25 | HPLC-UV |
| Ethanol | N/A | N/A | 25 | | | HPLC-UV |
Interpreting the Results:
-
For Synthetic Chemists: The data in organic solvents like methanol and ethanol will inform the choice of reaction media, helping to ensure reagents are fully dissolved for optimal reaction rates and yields. It also guides the selection of anti-solvents for effective product crystallization and purification.
-
For Drug Development Professionals: The pH-solubility profile is paramount. Low solubility in basic pH could indicate potential precipitation in the lower gastrointestinal tract, which could impact absorption and bioavailability.[1] The data generated at 37 °C is particularly relevant for biopharmaceutical evaluation.[16] This information is critical for selecting appropriate formulation strategies, such as buffered solutions or salt form optimization, to maintain solubility in vivo.
Conclusion
References
- Vertex AI Search. (2025). In-vitro Thermodynamic Solubility - Protocols.io.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science.
- Koyon. (2026). What are the effects of solvent on the reaction between acids and diamine? - Blog.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today Technologies.
- Cayman Chemical. (2020). Solubility Factors When Choosing a Solvent. News & Announcements.
- Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.
- StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.
- Benchchem. (2025). Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- Benchchem. (2025). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. This compound | 136583-84-1 [chemicalbook.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistrytalk.org [chemistrytalk.org]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. pubs.acs.org [pubs.acs.org]
Purity analysis of 4-Ethylbenzene-1,2-diamine dihydrochloride
An In-Depth Technical Guide to the Purity Analysis of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Foreword: A Holistic Approach to Purity Determination
In the landscape of pharmaceutical development, the purity of a chemical entity is not a mere percentage but a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a rigorous and multifaceted analytical approach to fully characterize its purity profile. This guide eschews a simple checklist of tests. Instead, it presents an integrated analytical philosophy, grounded in first principles and regulatory expectations, to construct a self-validating and comprehensive purity assessment. As scientists, our goal is not just to generate data, but to build a robust, evidence-based narrative of a compound's quality.
The Analyte: Foundational Knowledge and Impurity Profiling
A successful purity analysis begins with a deep understanding of the molecule itself and its synthetic lineage. Every potential impurity tells a story about the manufacturing process.
Physicochemical Properties:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| CAS Number | 116599-06-5[] |
| Appearance | Typically an off-white to light brown solid |
| Solubility | Soluble in water, methanol |
Anticipating Impurities: A Mechanistic Approach
The purity of the final product is intrinsically linked to its synthetic route. A common pathway to aromatic diamines involves the reduction of a dinitro or nitro-amino precursor. This understanding allows us to proactively search for specific, process-related impurities rather than hunting blindly.
Potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Positional Isomers: Synthesis starting from ethylbenzene can lead to nitration at various positions, resulting in isomers like 3-Ethylbenzene-1,2-diamine or isomers from incomplete reduction.
-
Incompletely Reduced Intermediates: Such as 4-ethyl-2-nitroaniline.
-
Starting Materials: Unreacted precursors from the final synthetic steps.
-
-
Degradation Products: Aromatic amines are susceptible to oxidation, which can form colored impurities, especially when exposed to air and light.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) must be quantified.
-
Inorganic Impurities: Catalysts (like palladium on carbon) and inorganic salts from pH adjustments or workup procedures.
The Orthogonal Analytical Framework: A Strategy for Confidence
No single analytical technique can provide a complete picture of purity. We rely on an orthogonal approach, where multiple methods based on different chemical and physical principles are employed. This creates a self-checking system that significantly increases confidence in the final purity assignment.
Sources
A Technical Guide to the Potential Applications of 4-Ethyl Substituted o-Phenylenediamines
Abstract
This technical guide provides an in-depth exploration of 4-ethyl substituted o-phenylenediamines, versatile chemical intermediates with significant potential across multiple scientific and industrial domains. We will delve into the synthesis of this core scaffold and critically analyze its burgeoning applications, with a primary focus on medicinal chemistry, corrosion inhibition, and advanced polymer science. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering a comprehensive overview of the current landscape and future prospects of this important molecular entity. We will examine the synthesis of bioactive benzimidazoles derived from 4-ethyl-o-phenylenediamine, elucidating their potential as anticancer and antimicrobial agents. Furthermore, the role of this diamine in the formulation of effective corrosion inhibitors and as a monomer for high-performance polyimides will be discussed. This guide aims to be a seminal resource, consolidating existing knowledge and inspiring further innovation in the application of 4-ethyl substituted o-phenylenediamines.
Introduction: The Versatile Scaffold of 4-Ethyl-o-phenylenediamine
o-Phenylenediamines (OPDs) are a class of aromatic diamines that serve as crucial building blocks in organic synthesis, most notably for the construction of heterocyclic systems. The introduction of substituents onto the benzene ring of the OPD core can significantly modulate the physicochemical and biological properties of the resulting derivatives. This guide focuses specifically on the 4-ethyl substituted variant, 4-ethyl-1,2-diaminobenzene. The presence of the ethyl group, a small, lipophilic alkyl substituent, can influence factors such as solubility, membrane permeability, and binding interactions with biological targets or material surfaces. These modifications open up a wide array of potential applications, which we will explore in detail.
Synthesis of the Core Intermediate: 4-Ethyl-o-phenylenediamine
The most common and efficient route to 4-ethyl-o-phenylenediamine is a two-step process starting from a commercially available precursor. The synthesis involves the nitration of an ethyl-substituted aniline followed by the reduction of the nitro group.
Synthesis Pathway
The general synthetic route involves the preparation of 4-ethyl-2-nitroaniline, which is then reduced to the desired 4-ethyl-o-phenylenediamine. 4-ethyl-2-nitroaniline is a key intermediate used in the synthesis of dyes, pigments, and pharmaceuticals.[1]
Experimental Protocol: Synthesis of 4-Ethyl-o-phenylenediamine
The following protocol is a representative method for the synthesis of 4-ethyl-o-phenylenediamine, adapted from established procedures for the reduction of nitroanilines.[2][3][4]
Step 1: Synthesis of 4-ethyl-2-nitroaniline (if not commercially available)
A detailed procedure for the synthesis of 4-ethyl-2-nitroaniline can be found in the literature, which typically involves the nitration of 4-ethylaniline.[5]
Step 2: Reduction of 4-ethyl-2-nitroaniline to 4-ethyl-o-phenylenediamine
-
In a suitable reaction vessel, dissolve crude 4-ethyl-2-nitroaniline in ethanol (e.g., 100 ml).
-
Add a catalytic amount of 5% palladium on charcoal (e.g., 500 mg).
-
Subject the mixture to hydrogenation until the uptake of hydrogen gas ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 4-ethyl-o-phenylenediamine, which may initially be a dark oil that solidifies upon standing.[2]
Applications in Medicinal Chemistry: A Gateway to Bioactive Benzimidazoles
A primary and highly significant application of 4-ethyl-o-phenylenediamine is its use as a precursor for the synthesis of 5-ethyl substituted benzimidazoles. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[6][7][8] The ethyl group at the 5-position can enhance lipophilicity, potentially improving cell membrane penetration and oral bioavailability of the drug candidates.
Anticancer Agents
Benzimidazole derivatives are known to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of microtubule polymerization, topoisomerase inhibition, and kinase inhibition.[7][8][9] The incorporation of a 5-ethyl group can modulate the potency and selectivity of these compounds.
While extensive research has been conducted on a wide array of substituted benzimidazoles, specific data for 5-ethyl derivatives can be found within broader studies. For instance, a series of 1,2-disubstituted benzimidazoles were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, with some derivatives showing promising results.[10]
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action (Proposed) | Reference |
| 1,2-disubstituted benzimidazoles | A549, HeLa, MCF-7 | 2.55 - 4.50 | Cytotoxicity | [10] |
| Benzimidazole-triazole hybrids | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | EGFR and Topo I inhibition | [7] |
| 2-phenyl benzimidazoles | A549, MDA-MB-231, PC-3 | 4.47 - 5.50 (µg/mL) | Topoisomerase inhibition | [7] |
It is important to note that the specific contribution of the 5-ethyl group to the observed activity would need to be delineated through systematic structure-activity relationship (SAR) studies.
Antimicrobial Agents
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[11][12] The 5-ethyl substituent can enhance the antimicrobial profile of these compounds.
A study on 5-substituted derivatives of benzimidazole revealed that certain compounds exhibited significant antifungal activity, in some cases exceeding that of commercial drugs.[13] For example, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole, a close analog to the 5-ethyl derivative, showed potent antifungal properties.[13] Another study highlighted that 2-ethylbenzimidazole derivatives displayed good activity against various fungal strains.[11]
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-ethylbenzimidazole derivative | Mucor circinelloides | 0.12 | [11] |
| 2-ethylbenzimidazole derivative | Syncephalastrum racemosum | 0.24 | [11] |
| 5-halobenzimidazole derivatives | MRSA strains | Comparable to ciprofloxacin | [11] |
These findings suggest that 5-ethylbenzimidazoles are a promising class of compounds for the development of new antimicrobial therapies.
Corrosion Inhibition
o-Phenylenediamine and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[14][15] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of heteroatoms (nitrogen) and the aromatic ring facilitates this adsorption. The introduction of an ethyl group at the 4-position can enhance the inhibitive properties by increasing the electron density on the benzene ring and improving the surface coverage.
While direct studies on the corrosion inhibition properties of 4-ethyl-o-phenylenediamine are limited, research on related compounds provides strong evidence for its potential. For instance, poly(o-phenylenediamine) has been shown to act as a corrosion inhibitor for mild steel in HCl solution.[16] The inhibitive effect is attributed to the formation of a barrier film on the metal surface.[16]
High-Performance Polymers: Monomer for Polyimides
Aromatic diamines are essential monomers in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties.[17][18][19] The structure of the diamine monomer plays a crucial role in determining the final properties of the polyimide. The incorporation of a 4-ethyl-o-phenylenediamine moiety into a polyimide backbone could potentially enhance solubility and processability without significantly compromising thermal stability. The ethyl group can disrupt chain packing, leading to increased solubility in organic solvents.
Further research is warranted to synthesize and characterize polyimides derived from 4-ethyl-o-phenylenediamine to fully assess their thermal, mechanical, and electrical properties for potential applications in electronics and aerospace.
Conclusion and Future Outlook
4-Ethyl substituted o-phenylenediamine is a versatile and valuable chemical intermediate with a wide spectrum of potential applications. Its role as a precursor to bioactive 5-ethylbenzimidazoles positions it as a key building block in the development of novel anticancer and antimicrobial agents. The structural features of this diamine also suggest its utility in the formulation of effective corrosion inhibitors and as a monomer for the synthesis of high-performance polyimides with tailored properties. While the full potential of 4-ethyl-o-phenylenediamine is still being explored, the existing body of research strongly indicates that it is a compound of significant interest for future innovations in medicinal chemistry and materials science. Further dedicated research into its specific applications is highly encouraged to unlock its full potential.
References
- PrepChem. Synthesis of 4-ethyl-o-phenylenediamine. Available online: [Link]
- Al-Masoudi, N. A. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Al-Ghorbani, M., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(9), 16484-16503.
- RSC Publishing. (2020). Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Advances, 10(35), 20836-20845.
- Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 100(11), 101185.
- Vasić, V. P., et al. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277-282.
- Nguyen, T. T. H., et al. (2024). Facile Synthesis and Cytotoxic Evaluation of 1,2-Disubstituted Benzimidazoles. Chemical and Pharmaceutical Bulletin, 72(11), 944-949.
- Ansari, M. F., & Ahmad, S. (2019). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine, 23(11), 7177-7191.
- Kumar, A., et al. (2020). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
- 417 Integrative Medicine. (2024).
- Ali, A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
- Al-Amiery, A. A., et al. (2016). Synthesis and characterization of some benzimidazole derivatives from 4-benzoyl-o-phenylene diamine. Journal of Chemical and Pharmaceutical Research, 8(4), 84-90.
- Gaina, V., et al. (2022). Optical and Flame-Retardant Properties of a Series of Polyimides Containing Side Chained Bulky Phosphaphenanthrene Units. Polymers, 14(21), 4589.
- Al-Jibouri, S. K. A., & Al-Masoudi, W. A. M. (2021). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. AIP Conference Proceedings, 2372(1), 050002.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2096-2113.
- Al-Masoudi, N. A. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2096-2113.
- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2024). The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention. Scientific Progress, 107(4), 00368504241305571.
- Mohammed, A. A., et al. (2019). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 4(5), 1-11.
- Al-Otaibi, J. S., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 67(2), 1184-1205.
- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2024). The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention. Scientific Progress, 107(4), 00368504241305571.
- Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3327-3343.
- Al-Ghorbani, M., et al. (2018). Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl... Journal of Chemical and Pharmaceutical Research, 10(1), 1-6.
- Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences, 30(1), 21-30.
- Hamciuc, C., et al. (2006). Compared properties of polyimides based on benzophenonetetracarboxylic dianhydride. Revue Roumaine de Chimie, 51(7-8), 725-731.
- Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 58(5), 663-667.
- ResearchGate. Chemical structures of various benzimidazoles with anticancer activity. Available online: [Link]
- Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1), 82-91.
- Tang, D., et al. (2023). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 88(24), 17799-17807.
- Tang, D., et al. (2023).
- Organic Syntheses. o-PHENYLENEDIAMINE. Available online: [Link]
- Google Patents. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. WO2005051886A1.
- Fouda, A. S., et al. (2010). Poly(o-phenylenediamine) as an inhibitor of mild steel corrosion in HCl solution. Materials Chemistry and Physics, 123(1), 291-298.
- Liaw, D. J., et al. (2010). Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. Polymer, 51(25), 5949-5958.
- Al-Sultani, K. H., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(12), 1-8.
- Zeus. FOCUS ON POLYIMIDES. Available online: [Link]
- Li, Y., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 16(11), 1541.
- Wikipedia. 4-Nitroaniline. Available online: [Link]
- Deng, Y., et al. (2025). Synthesis and Corrosion Inhibition Performance Evaluation of 4-Pyridinecarboxaldehyde-1,4-phenylenediamine Mono-Schiff Base. International Core Journal of Engineering, 11(11), 1-10.
- Hashim, N. Z. N., et al. (2013). Corrosion Inhibition of Mild Steel by N-phenyl-1,4-phenylenediamine and its Schiff Base Derivatives in 1M HCl. International Journal of Electrochemical Science, 8, 10633-10646.
- Wikipedia. Ethylenediamine. Available online: [Link]
- MySkinRecipes. 4-ethyl-2-nitroaniline. Available online: [Link]
- PrepChem. Synthesis of 4-ethyl-2-nitroaniline. Available online: [Link]
Sources
- 1. 4-ethyl-2-nitroaniline [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optical and Flame-Retardant Properties of a Series of Polyimides Containing Side Chained Bulky Phosphaphenanthrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. zeusinc.com [zeusinc.com]
4-Ethylbenzene-1,2-diamine Dihydrochloride: A Strategic Precursor for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethylbenzene-1,2-diamine, particularly in its more stable dihydrochloride salt form, serves as a pivotal building block in modern organic and medicinal chemistry. As a substituted o-phenylenediamine (OPD), it provides a versatile scaffold for the construction of a multitude of heterocyclic systems. This guide details the synthesis, properties, and core applications of 4-Ethylbenzene-1,2-diamine dihydrochloride, with a focus on its role as a precursor to biologically significant benzimidazoles and quinoxalines. We provide field-proven insights, step-by-step protocols, and mechanistic diagrams to empower researchers in leveraging this key intermediate for drug discovery and development programs.
Introduction: The Strategic Value of Substituted o-Phenylenediamines
o-Phenylenediamines are among the most valuable synthons in medicinal chemistry, acting as the cornerstone for a vast array of fused heterocyclic compounds. The strategic placement of substituents on the benzene ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement of the final molecules. The ethyl group at the 4-position of the diamine offers a crucial lipophilic handle, which can enhance membrane permeability and van der Waals interactions within protein binding pockets.
This compound is the preferred form of this precursor for synthesis. The free diamine is susceptible to aerial oxidation, leading to colored impurities and reduced yields. The dihydrochloride salt offers superior shelf-life, stability, and ease of handling, liberating the reactive free diamine in situ under basic or neutral conditions.
Physicochemical Properties and Safe Handling
Properly understanding the characteristics and handling requirements of a precursor is fundamental to successful and safe synthesis.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 136583-84-1[1] |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol) |
| Melting Point | Data not consistently available; typical for OPD salts >200 °C (dec.) |
Safety and Handling:
This compound, like other aromatic amines and their salts, should be handled with care.
-
Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer.[2][3][4]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[2][4]
-
Handling: Avoid generating dust. Keep the container tightly closed and store in a cool, dry place away from oxidizing agents.[3]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]
Synthesis of the Precursor
The synthesis of this compound is a multi-step process that begins with the nitration of ethylbenzene, followed by reduction and subsequent salt formation. Understanding this pathway is crucial for ensuring the quality of the starting material.
}
Workflow for the synthesis of the target precursor.
Experimental Protocol: Synthesis of the Dihydrochloride Salt from the Free Base
This protocol adapts a general method for the conversion of o-phenylenediamines to their dihydrochloride salts.[5]
-
Dissolution: Dissolve crude 4-Ethylbenzene-1,2-diamine (1.0 eq) in a minimal amount of hot ethanol or isopropanol.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (2.2 eq) dropwise. The reaction is exothermic. An ice bath can be used for temperature control if necessary.
-
Precipitation: The dihydrochloride salt will precipitate from the solution upon addition of the acid and subsequent cooling.
-
Isolation: Cool the mixture thoroughly in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove residual acid and solvent.
-
Drying: Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Causality Insight: The use of a slight excess of HCl ensures complete protonation of both amine groups. Washing with a non-polar solvent like diethyl ether is crucial for removing any remaining organic impurities and for rapidly drying the hygroscopic salt.
Core Application I: Synthesis of 5-Ethylbenzimidazoles
Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[6] The condensation of 4-Ethylbenzene-1,2-diamine with aldehydes or carboxylic acids is a direct route to 5-ethyl-substituted benzimidazoles.
Reaction Mechanism: Phillips-Ladenburg Condensation
The classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, known as the Phillips-Ladenburg reaction. The reaction proceeds via an initial acylation followed by a dehydrative cyclization.
graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=LR, size="7.6,4!"];
node [shape=none, margin=0, image="https://latex.codecogs.com/svg.latex?\dpi{150}
}
Mechanism of Phillips-Ladenburg benzimidazole synthesis.
Experimental Protocol: Synthesis of 5-Ethyl-2-phenyl-1H-benzimidazole
This protocol describes the condensation with an aldehyde, a common and high-yielding alternative to the Phillips-Ladenburg method.
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.05 eq), and a suitable solvent such as ethanol or methanol.
-
Neutralization & Catalysis: Add a base like sodium bicarbonate (2.2 eq) to neutralize the dihydrochloride and liberate the free diamine. While many modern syntheses use catalysts, often the reaction can proceed with simple heating. For a catalyzed reaction, a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) or a Lewis acid can be added.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The product will precipitate.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 5-Ethyl-2-phenyl-1H-benzimidazole.[7][8]
Representative Data for Benzimidazole Synthesis
While specific data for the 4-ethyl substrate is sparse, results from analogous o-phenylenediamines demonstrate the versatility of the reaction with various aldehydes. Yields are typically high, especially with electron-neutral or electron-poor aromatic aldehydes.
| Aldehyde (R-CHO) | Catalyst / Conditions | Typical Yield (%) |
| Benzaldehyde | NH₄Cl, EtOH, 80 °C | 80-90 |
| 4-Chlorobenzaldehyde | H₅IO₆-SiO₂, ACN, RT | 92[9] |
| 4-Methoxybenzaldehyde | NH₄Cl, EtOH, 80 °C | 85 |
| 2-Naphthaldehyde | Solvent-free, grinding, heat | 85-92[10] |
| Thiophene-2-carbaldehyde | Au/TiO₂, CHCl₃:MeOH, RT | 96[11] |
Core Application II: Synthesis of 6-Ethylquinoxalines
Quinoxalines are another class of N-heterocycles with a broad range of pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects.[12][13] They are classically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Reaction Mechanism: Dicarbonyl Condensation
The reaction is a straightforward double condensation, forming two imine bonds to create the pyrazine ring fused to the benzene core. The reaction is often catalyzed by a mild acid.
graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=LR, size="7.6,4!"];
node [shape=none, margin=0, image="https://latex.codecogs.com/svg.latex?\dpi{150}
}
Mechanism of quinoxaline synthesis from a 1,2-dicarbonyl.
Experimental Protocol: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline
-
Reactant Mixture: To a solution of this compound (1.0 eq) in ethanol, add sodium bicarbonate (2.2 eq) and stir for 15 minutes to generate the free diamine in situ.
-
Addition of Dicarbonyl: Add a solution of benzil (1.0 eq) in ethanol to the mixture.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. The product is often a fluorescent spot under UV light.
-
Workup: Upon completion, cool the reaction to room temperature. The product often crystallizes directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure and cool in an ice bath.
-
Isolation & Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to give pure 6-Ethyl-2,3-diphenylquinoxaline.[14][15]
Causality Insight: Acetic acid serves as a Brønsted acid catalyst, protonating one of the carbonyl oxygens of the benzil. This increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by one of the amine groups of the diamine. The reaction is typically fast and high-yielding due to the formation of the stable, aromatic quinoxaline ring.
Representative Data for Quinoxaline Synthesis
The condensation to form quinoxalines is robust and generally provides high yields with a variety of 1,2-dicarbonyl compounds.
| 1,2-Dicarbonyl | Catalyst / Conditions | Typical Yield (%) |
| Benzil | TiO₂-Pr-SO₃H, EtOH, RT | 95[14] |
| Benzil | (NH₄)₆Mo₇O₂₄·4H₂O, EtOH/H₂O, RT | 98[16] |
| Biacetyl | Phthalic Acid, RT | 90-95[17] |
| Phenylglyoxal | I₂, EtOH/H₂O, Microwave | 94 |
| Isatin | Ultrasound, H₂O | 87-95 |
Conclusion
This compound is a stable, reliable, and versatile precursor for constructing high-value heterocyclic scaffolds. Its utility in the synthesis of 5-ethylbenzimidazoles and 6-ethylquinoxalines provides a direct entry point into chemical spaces rich with pharmacological potential. The ethyl substituent offers a key point of modulation for improving drug-like properties. The straightforward and high-yielding condensation reactions, combined with the stability of the dihydrochloride salt, make this reagent an invaluable tool for researchers in drug discovery and synthetic chemistry. By understanding the underlying mechanisms and applying the robust protocols detailed in this guide, scientists can efficiently generate diverse libraries of novel compounds for biological screening and lead optimization.
References
- BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET: o-Phenylenediamine dihydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Phenylenediamine dihydrochloride, 99+%.
- Bansal, Y., & Sethi, P. (2016). Benzimidazole: An overview of its synthesis and biological activities. Bioorganic & Medicinal Chemistry, 24(18), 4198-4222.
- El Newahie, A. M., Nissan, Y. M., Ismail, N. S. M., Abdel-Aziz, D. A., Khojah, S. M., Abouzid, K. A., & El-Ella, D. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
- Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 129.
- Martin, E. L. (1939). o-PHENYLENEDIAMINE. Organic Syntheses, 19, 70.
- Hassaninejad, A., Zare, A., Mohammadizadeh, M. R., & Shekouhy, M. (2009). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones using (NH4)6Mo7O24.4H2O as an Efficient and Reusable Catalyst. Journal of the Iranian Chemical Society, 6(1), 153-158.
- Shaikh, A. A., & Gomashe, A. V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(23), 7352.
- Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
- ResearchGate. (n.d.). Yields of the reactions of substituted o-phenylenediamines with benzil.
- Beilstein Journal of Organic Chemistry. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.
- ResearchGate. (n.d.). Condensation of benzene-1,2-diamine with benzil.
- MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes.
- ResearchGate. (n.d.). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent.
- PubMed. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity.
- PubMed Central. (2014). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity.
Sources
- 1. This compound | 136583-84-1 [chemicalbook.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CID 91382875 | C10H13- | CID 91382875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
The Strategic deployment of 4-Ethylbenzene-1,2-diamine in the Discovery of Bioactive Heterocyclic Scaffolds
Abstract
The quest for novel bioactive molecules remains a cornerstone of modern medicinal chemistry and drug discovery. The strategic selection of versatile chemical scaffolds is paramount to the successful exploration of new chemical space and the identification of potent therapeutic agents. Among the myriad of available building blocks, substituted ortho-phenylenediamines serve as privileged precursors for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological relevance. This in-depth technical guide focuses on the utility of 4-Ethylbenzene-1,2-diamine as a strategic starting material for the generation of bioactive molecules, particularly benzimidazoles and quinoxalines. We will explore the synthetic pathways to access this key intermediate, provide detailed, field-proven protocols for its conversion into prominent heterocyclic scaffolds, and discuss the rationale behind experimental choices, all while grounding the discussion in established principles of medicinal chemistry.
Introduction: The Rationale for Employing 4-Ethylbenzene-1,2-diamine
ortho-Phenylenediamines are highly valued in synthetic and medicinal chemistry due to their ability to undergo facile cyclocondensation reactions with a variety of electrophilic partners, leading to the formation of fused heterocyclic systems.[1] These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and clinical candidates. The choice of 4-Ethylbenzene-1,2-diamine as a starting material is predicated on several key strategic advantages:
-
Structural Diversity: The ethyl substituent at the 4-position of the benzene ring provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the resulting bioactive molecules. This seemingly simple modification can lead to enhanced membrane permeability, improved metabolic stability, and altered binding interactions with biological targets.
-
Synthetic Tractability: The vicinal diamine functionality is highly reactive and allows for predictable and high-yielding cyclization reactions to form stable heterocyclic systems like benzimidazoles and quinoxalines.[2]
-
Exploration of Chemical Space: By introducing an ethyl group, researchers can systematically probe the structure-activity relationships (SAR) of a given pharmacophore, allowing for the fine-tuning of biological activity and the optimization of lead compounds.
This guide will provide the necessary technical insights for researchers, scientists, and drug development professionals to effectively leverage 4-Ethylbenzene-1,2-diamine in their discovery programs.
Synthesis of the Core Scaffold: 4-Ethylbenzene-1,2-diamine
The availability of the starting material is a critical first step in any synthetic campaign. While 4-Ethylbenzene-1,2-diamine is commercially available from various suppliers, understanding its synthesis provides valuable context and the potential for in-house production if required. A common and reliable synthetic route starting from p-toluidine is outlined below. This multi-step synthesis involves protection, nitration, deprotection, and reduction.
Experimental Protocol: Synthesis of 4-Methylbenzene-1,2-diamine (a related precursor)
A common precursor, 4-methylbenzene-1,2-diamine, can be synthesized from p-toluidine through a four-step process. This method can be adapted for the synthesis of 4-Ethylbenzene-1,2-diamine from p-ethylaniline.
-
Protection of the Amino Group: The amino group of p-toluidine is first protected, commonly through acetylation with acetic anhydride.
-
Ortho-Nitration: The protected p-toluidine is then subjected to nitration, which directs the nitro group to the position ortho to the acetylamino group.
-
Deprotection: The acetyl group is removed via hydrolysis to yield 4-methyl-2-nitroaniline.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically using a reducing agent like iron in hydrochloric acid, to afford the final product, 4-methylbenzene-1,2-diamine.[3]
A similar strategy can be envisioned for the synthesis of 4-Ethylbenzene-1,2-diamine starting from 4-ethylaniline.
Strategic Elaboration: Synthesis of Bioactive Heterocycles
The true utility of 4-Ethylbenzene-1,2-diamine lies in its role as a precursor to potent bioactive heterocyclic compounds. We will focus on two of the most prominent classes: benzimidazoles and quinoxalines.
Benzimidazole Scaffolds: Pillars of Medicinal Chemistry
Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of benzimidazoles from ortho-phenylenediamines is a well-established and robust transformation.
This protocol describes the general condensation reaction of 4-Ethylbenzene-1,2-diamine with an aldehyde to form the corresponding benzimidazole derivative.
Reaction Scheme:
General reaction for benzimidazole synthesis.
Materials:
-
4-Ethylbenzene-1,2-diamine
-
Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-5-ethyl-1H-benzimidazole)
-
Solvent (e.g., ethanol, methanol, or acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)
Procedure:
-
In a round-bottom flask, dissolve 4-Ethylbenzene-1,2-diamine (1 equivalent) in the chosen solvent.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-5-ethyl-1H-benzimidazole.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence reaction rates and product yields. Polar protic solvents like ethanol and methanol are commonly used as they effectively solvate the reactants and intermediates. Acetic acid can serve as both a solvent and a catalyst.
-
Catalyst: While the reaction can proceed thermally, the addition of a catalyst such as hydrochloric acid, p-toluenesulfonic acid, or a Lewis acid can significantly accelerate the reaction rate.[5]
Quinoxaline Scaffolds: A Gateway to Diverse Bioactivity
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Their synthesis is typically achieved through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.
This protocol details the synthesis of quinoxaline derivatives from 4-Ethylbenzene-1,2-diamine and a 1,2-dicarbonyl compound.
Reaction Scheme:
General reaction for quinoxaline synthesis.
Materials:
-
4-Ethylbenzene-1,2-diamine
-
1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl-6-ethyl-quinoxaline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-Ethylbenzene-1,2-diamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the desired 6-ethyl-2,3-disubstituted-quinoxaline.[6]
Trustworthiness Through Self-Validation:
The protocols described are based on well-established and widely published methods for the synthesis of benzimidazoles and quinoxalines. The progress of these reactions can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Biological Evaluation and Future Perspectives
While specific biological activity data for derivatives of 4-Ethylbenzene-1,2-diamine are not extensively reported in publicly available literature, the vast body of research on analogous benzimidazoles and quinoxalines provides a strong foundation for predicting their potential bioactivities.
Table 1: Representative Biological Activities of Benzimidazole and Quinoxaline Scaffolds
| Scaffold | Derivative Class | Reported Biological Activities | Key Insights |
| Benzimidazole | 2-Arylbenzimidazoles | Anticancer, Antiviral, Antifungal | The nature and substitution pattern of the 2-aryl group significantly modulate the biological activity. |
| N-Substituted benzimidazoles | Antihistaminic, Anthelmintic | Substitution on the benzimidazole nitrogen can lead to distinct pharmacological profiles. | |
| Quinoxaline | 2,3-Disubstituted quinoxalines | Antimicrobial, Anticancer, Kinase inhibitors | The substituents at the 2 and 3 positions are crucial for target specificity and potency. |
| Quinoxaline-2,3-diones | AMPA receptor antagonists | The dione functionality is a key feature for interaction with specific receptor subtypes.[2] |
The ethyl group in 4-Ethylbenzene-1,2-diamine-derived compounds offers a valuable point for SAR studies. Researchers can systematically explore the impact of this lipophilic substituent on potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Ethylbenzene-1,2-diamine represents a strategically valuable and synthetically accessible building block for the discovery of novel bioactive molecules. Its straightforward conversion into medicinally relevant benzimidazole and quinoxaline scaffolds, coupled with the potential for the ethyl group to confer favorable pharmacological properties, makes it an attractive starting point for drug discovery campaigns. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile precursor into their synthetic workflows, thereby accelerating the identification of the next generation of therapeutic agents.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science (JHAS), (29).
- Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639-47.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from 4-Bromo-N1-ethylbenzene-1,2-diamine.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- ResearchGate. (2016). 4-methylbenzene-1,2-diamine?
- SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). IJRAR, 5(3).
- BenchChem. (2025). A Comprehensive Review of 4-Chloro-5-methylbenzene-1,2-diamine in Synthetic Chemistry and Drug Discovery.
- Matysiak, J., et al. (2022). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PubMed Central.
- Al-Tel, T. H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed Central.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. WO2004031117A1 - Novel bioactive diphenyl ethene compounds and their therapeutic applications - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Ethylbenzene-1,2-diamine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
4-Ethylbenzene-1,2-diamine dihydrochloride, a bespoke aromatic diamine, is emerging as a critical building block in the design and synthesis of novel therapeutic agents. Its unique structural attributes, particularly the ethyl group at the 4-position, offer a nuanced tool for medicinal chemists to modulate the physicochemical and pharmacological properties of resulting heterocyclic scaffolds. This technical guide provides an in-depth exploration of the role of this compound in the generation of diverse bioactive molecules, including quinoxalines, benzimidazoles, and benzodiazepines, as well as its application in the development of innovative metal-based anticancer complexes. We will delve into the synthetic rationale, detailed experimental protocols, structure-activity relationships, and the therapeutic potential of its derivatives, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction: The Versatility of the o-Phenylenediamine Scaffold
The o-phenylenediamine core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds with significant biological activities. The strategic placement of substituents on the benzene ring allows for the fine-tuning of steric, electronic, and lipophilic properties, which in turn influences the binding affinity, selectivity, and pharmacokinetic profile of the final drug candidate. This compound introduces an ethyl group, a moderately lipophilic and electron-donating substituent, which can enhance membrane permeability and modulate metabolic stability. This guide will specifically focus on the applications of this particular diamine in the synthesis of medicinally relevant compounds.
Synthesis of Bioactive Quinoxalines
Quinoxalines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The ethyl substituent in 6-ethylquinoxaline derivatives, derived from 4-ethylbenzene-1,2-diamine, can significantly impact their biological efficacy.
Rationale for 6-Ethylquinoxaline Derivatives in Drug Design
The ethyl group at the 6-position of the quinoxaline ring can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration and oral bioavailability. Furthermore, this substituent can engage in favorable hydrophobic interactions within the binding pockets of biological targets, leading to increased potency and selectivity.
Experimental Protocol: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline
This protocol outlines a conventional method for the synthesis of a representative 6-ethylquinoxaline derivative.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.
-
Neutralize the solution by the dropwise addition of a suitable base (e.g., triethylamine) until the free diamine is formed.
-
Add 1 mmol of benzil to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-ethyl-2,3-diphenylquinoxaline.
Biological Activity of 6-Ethylquinoxaline Derivatives
While specific data for 6-ethyl-2,3-diphenylquinoxaline is not extensively available, related studies on substituted quinoxalines demonstrate their potential. For instance, various quinoxaline derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][4][5][6] Moreover, certain quinoxaline derivatives have exhibited potent anticancer activity against various cell lines, with some compounds showing IC50 values in the low micromolar range.[7][8][9][10] The ethyl substituent is expected to modulate these activities, and further screening of 6-ethylquinoxaline derivatives is a promising avenue for drug discovery.
Benzimidazole Scaffolds: Kinase Inhibitors and Beyond
Benzimidazoles are another critical class of heterocyclic compounds with a wide array of biological activities, including kinase inhibition, antimicrobial, and anthelmintic effects.[11][12][13][14][15] The condensation of 4-ethylbenzene-1,2-diamine with aldehydes or carboxylic acids provides a straightforward route to 5-ethylbenzimidazole derivatives.
The Role of the 5-Ethyl Group in Modulating Kinase Inhibition
In the context of kinase inhibitors, the 5-ethyl substituent can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to enhanced binding affinity and selectivity. Structure-activity relationship (SAR) studies of benzimidazole-based kinase inhibitors have shown that modifications at this position can significantly impact potency.[16]
Experimental Protocol: Synthesis of 2-Aryl-5-ethyl-1H-benzimidazoles
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol, add a stoichiometric amount of a base to generate the free diamine.
-
Add the substituted aromatic aldehyde (1 mmol) to the reaction mixture.
-
Add a catalytic amount of p-TsOH.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent to yield the pure 2-aryl-5-ethyl-1H-benzimidazole.[5][6]
Anticipated Biological Profile
Based on extensive research on analogous benzimidazole derivatives, it is anticipated that 5-ethyl-substituted benzimidazoles will exhibit a range of biological activities. Their potential as kinase inhibitors is particularly noteworthy, with the ethyl group potentially enhancing their interaction with the hydrophobic regions of kinase active sites.[11][15]
1,5-Benzodiazepines: Modulators of Central Nervous System Activity
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological effects, including antimicrobial and central nervous system (CNS) activities.[14][17][18] The synthesis of 7-ethyl-1,5-benzodiazepine derivatives can be achieved through the condensation of 4-ethylbenzene-1,2-diamine with ketones.
Structure-Activity Insights
The ethyl group at the 7-position of the benzodiazepine ring can influence the lipophilicity and metabolic stability of the molecule, which are critical parameters for CNS-active drugs. SAR studies of benzodiazepines have demonstrated that substituents on the fused benzene ring play a crucial role in modulating their biological activity.[14]
Experimental Protocol: Synthesis of 7-Ethyl-2,4-dimethyl-3H-1,5-benzodiazepine
Materials:
-
This compound
-
Acetone
-
A catalytic amount of a Lewis or Brønsted acid (e.g., H-MCM-22)
-
Acetonitrile
Procedure:
-
In a reaction vessel, suspend the catalyst in acetonitrile.
-
Add 4-ethylbenzene-1,2-diamine (from the dihydrochloride salt after neutralization) and acetone to the suspension.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[18]
Metal Complexes: A New Frontier in Anticancer Therapy
The coordination of organic ligands to metal centers has emerged as a powerful strategy in the design of novel anticancer agents. Ruthenium complexes, in particular, have shown significant promise due to their unique mechanisms of action and reduced toxicity compared to platinum-based drugs.[19][20] The use of 4-ethylbenzene-1,2-diamine as a ligand in ruthenium complexes offers an opportunity to develop new cytotoxic agents.
Rationale for Ruthenium(II)-Diamine Complexes
The diamine ligand in these "piano-stool" geometry complexes plays a crucial role in their biological activity. The ethyl substituent on the phenylenediamine ligand can modulate the lipophilicity of the complex, influencing its cellular uptake and distribution. Furthermore, it can affect the electronic properties of the metal center, thereby tuning its reactivity towards biological targets like DNA and proteins.
Conceptual Synthetic Pathway for a Ruthenium(II)-Arene Complex
Caption: Conceptual synthesis of a Ru(II)-arene complex.
Anticipated Cytotoxic Profile
Structure-activity relationship studies of similar ruthenium(II) arene complexes have shown that the nature of the diamine ligand significantly influences their cytotoxicity against cancer cell lines.[19] It is hypothesized that a ruthenium complex bearing the 4-ethylbenzene-1,2-diamine ligand could exhibit potent and selective anticancer activity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of quinoxalines, benzimidazoles, and benzodiazepines provides access to a diverse range of bioactive scaffolds. The strategic introduction of the 4-ethyl group offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. Furthermore, its use as a ligand in the design of metal-based anticancer agents opens up new avenues for the development of innovative therapeutics. Future research should focus on the comprehensive biological evaluation of derivatives of 4-ethylbenzene-1,2-diamine to fully elucidate their therapeutic potential and establish detailed structure-activity relationships.
References
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine. TSI Journals.
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. Scilit.
- Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. PubMed Central.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Structure-activity relationships for cytotoxic ruthenium(II)
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Discovery of 6-aryl-azabenzimidazoles That Inhibit the TBK1/IKK-ε Kinases. PubMed.
- 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity rel
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
- Cytotoxic arene ruthenium complexes containing ethylenediamine ligands.
- Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling p
Sources
- 1. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 6-aryl-azabenzimidazoles that inhibit the TBK1/IKK-ε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
- 18. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships for cytotoxic ruthenium(II) arene complexes containing N,N-, N,O-, and O,O-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 4-Ethylbenzene-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzene-1,2-diamine dihydrochloride is a substituted aromatic diamine that serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Its structure, combining an ethylbenzene moiety with a vicinal diamine arrangement, presents a unique combination of reactivity and functionality. However, these same characteristics necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, spill management, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.
Due to a lack of extensive, publicly available safety and toxicological data for this specific dihydrochloride salt, this guide synthesizes information from the known hazards of its constituent parts—ethylbenzene and aromatic diamines—and general principles of laboratory safety. This approach provides a robust framework for risk assessment and the implementation of appropriate safety measures.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the assessment must consider the hazards associated with both the ethylbenzene and the aromatic diamine functionalities.
Known and Anticipated Hazards
Based on the toxicological profiles of related compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] Aromatic amines, as a class, can be toxic, and some are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation or damage.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[3][4] While no specific data exists for this compound, it should be handled as a potential carcinogen.
-
Flammability: While the dihydrochloride salt is a solid and less likely to be flammable than liquid ethylbenzene, it is a combustible solid.[3]
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
This table represents a potential classification and should be used for initial risk assessment. Always refer to the supplier's Safety Data Sheet (SDS) for the most accurate information.
Section 2: Prudent Practices for Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls
The primary defense against exposure to hazardous chemicals is the use of effective engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for personal protection.
| Protection | Equipment | Specifications and Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Goggles should conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against splashes. A face shield provides broader protection, especially when handling larger quantities. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected for integrity before each use. For prolonged contact or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of immediately as hazardous waste. |
| Body | Flame-resistant laboratory coat or impervious clothing | To protect skin and personal clothing from contamination. Lab coats should be laundered separately from personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask or a respirator with organic vapor cartridges) | Required when working outside a fume hood or if engineering controls are insufficient to maintain exposure below acceptable limits. The type of respirator will depend on the potential for airborne concentration. |
Hygiene Practices
-
Avoid all personal contact with the compound, including inhalation of dust.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Remove contaminated clothing and PPE before leaving the work area.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[6] Protect from moisture, as the dihydrochloride salt may be hygroscopic.
Section 3: Emergency Procedures
Preparedness is key to effectively managing chemical incidents.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A well-defined spill response plan is essential to prevent the escalation of an incident.
-
Alert personnel in the immediate area.
-
Don appropriate PPE (gloves, goggles, lab coat, and respirator if necessary).
-
Contain the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the spill.
-
Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Evacuate the area immediately and alert others.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Prevent entry into the affected area.
-
If safe to do so, remove ignition sources and increase ventilation.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Section 4: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (unreacted compound, contaminated absorbents, and PPE) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Section 5: Analytical Methods for Characterization and Purity Assessment
Confirming the identity and purity of this compound is crucial for its intended application. A combination of analytical techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of aromatic diamines.
-
Methodology: A reversed-phase HPLC method using a C18 column is typically suitable. The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection can be achieved using a UV detector, monitoring at a wavelength around 210-254 nm.[7]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is a common technique for analyzing polar compounds like diamine salts. The mass spectrum will show the molecular ion peak corresponding to the free base.
-
Data Analysis: The observed molecular weight should be compared to the calculated molecular weight of 4-Ethylbenzene-1,2-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group, the aromatic protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure.
Analytical Workflow for Quality Control
Caption: A typical analytical workflow for quality control.
Section 6: Physical and Chemical Properties
While experimental data for this compound is limited, some properties can be estimated or are available for the free base or related compounds.
| Property | Value | Source/Comment |
| Chemical Formula | C₈H₁₄Cl₂N₂ | |
| Molecular Weight | 209.12 g/mol | |
| Appearance | Likely a solid (e.g., crystalline powder) | Based on related diamine dihydrochlorides. |
| Melting Point | Not available | Data for a related compound, 4-methoxybenzene-1,2-diamine dihydrochloride, is 206-209 °C (dec.).[2] |
| Boiling Point | Not applicable (decomposes) | Salts of organic bases typically decompose before boiling. |
| Solubility | Likely soluble in water | The dihydrochloride salt form generally confers water solubility.[2] |
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding the potential hazards associated with its chemical structure and by rigorously applying the safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a thorough risk assessment before beginning any new procedure and consult your institution's safety professionals for guidance.
References
- Aromatic Amine Limits. (n.d.). Area.
- BenchChem. (2025). Technical Support Center: 4-Bromo-N1-ethylbenzene-1,2-diamine. BenchChem.
- BenchChem. (2025).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs).
- Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Hazardous Chemical Information System (HCIS). (n.d.).
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylbenzene.
- PubChemLite. (n.d.). 4-ethylbenzene-1,2-diamine (C8H12N2).
- Chemos GmbH & Co.KG. (n.d.).
- BLD Pharm. (n.d.). 1124-38-5|4-Ethylbenzene-1,2-diamine.
- National Institute of Standards and Technology. (n.d.). Benzene, 4-ethyl-1,2-dimethyl-.
- Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 08, 275-286.
- Apollo Scientific. (n.d.).
- ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride.
- AmSty. (2016).
- ChemicalBook. (n.d.). Ethylbenzene CAS#: 100-41-4.
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Environmental Protection Agency. (n.d.). Toxicological Profile for Ethylbenzene.
- PubChem. (n.d.). 1,2-Dimethyl-4-ethylbenzene.
- Advanced ChemBlocks. (n.d.). 4-Ethylbenzene-1,2-diol 97%.
- FooDB. (2010). Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614).
Sources
- 1. amsty.com [amsty.com]
- 2. chembk.com [chembk.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aromatic Amine Limits → Area → Sustainability [pollution.sustainability-directory.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Thermal Stability of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Foreword: Proactive Stability Analysis in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the intrinsic stability of a chemical entity is a cornerstone of its therapeutic potential and commercial viability. Understanding and quantifying the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a critical scientific endeavor. This guide provides an in-depth technical exploration of the thermal stability of 4-Ethylbenzene-1,2-diamine dihydrochloride, a key building block in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess the thermal robustness of this and similar aromatic diamine hydrochlorides. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for ensuring the integrity and safety of pharmaceutical compounds from early-stage discovery through to manufacturing.
Introduction to this compound and the Imperative of Thermal Stability
This compound is a substituted aromatic diamine that serves as a versatile intermediate in organic synthesis, particularly in the creation of heterocyclic compounds with potential biological activity. The presence of two amine functionalities on a benzene ring, rendered as a dihydrochloride salt, imparts specific reactivity and physicochemical properties. The dihydrochloride form is often employed to enhance stability and solubility.
The thermal stability of this compound is of paramount importance for several reasons:
-
Manufacturing and Process Safety: Many synthetic steps are conducted at elevated temperatures. A thorough understanding of the decomposition temperature and potential exothermic events is crucial to prevent runaway reactions and ensure a safe manufacturing process.
-
Storage and Shelf-life: The long-term stability of the intermediate under various storage conditions directly impacts its quality and suitability for use in API synthesis. Degradation can lead to the formation of impurities that may be deleterious to the final drug product.
-
Purity and Quality Control: Establishing a thermal profile allows for the development of robust quality control methods to detect and quantify thermal degradants, ensuring the purity of the intermediate.
This guide will delve into the core analytical techniques and theoretical frameworks for a comprehensive evaluation of the thermal stability of this compound.
Theoretical Underpinnings of Thermal Degradation in Aromatic Diamine Hydrochlorides
The thermal degradation of this compound is a complex process governed by its molecular structure. Several potential degradation pathways can be hypothesized, primarily involving the amine and hydrochloride moieties, as well as the aromatic ring and its substituents.
-
Dehydrochlorination: The initial and often rate-limiting step in the thermal decomposition of amine hydrochlorides is the loss of hydrogen chloride (HCl). This process can be influenced by the basicity of the amine and the crystal lattice energy of the salt.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by heat.[1] This can lead to the formation of colored impurities through the generation of N-oxides, hydroxylamines, and subsequent polymerization products.[1][2]
-
Ring and Side-Chain Reactions: At higher temperatures, cleavage of the ethyl group or reactions involving the aromatic ring can occur, leading to a more complex mixture of degradation products.
The interplay of these pathways dictates the overall thermal stability of the molecule. A multi-faceted analytical approach is therefore essential to elucidate the dominant degradation mechanisms.
Core Methodologies for Thermal Stability Assessment
A comprehensive thermal stability assessment integrates several analytical techniques to provide a complete picture of the compound's behavior as a function of temperature. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supplemented by High-Performance Liquid Chromatography (HPLC) for the identification and quantification of degradation products.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is an invaluable tool for determining the onset of decomposition, the temperature at which specific mass loss events occur, and the presence of volatile components such as water or residual solvents.[4]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation during the initial analysis.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass loss (%) versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate.[3]
Differential Scanning Calorimetry (DSC): Probing Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is used to detect and quantify thermal events such as melting, crystallization, phase transitions, and decomposition.[1] For thermal stability, DSC is crucial for identifying exothermic decomposition, which can pose a significant safety hazard.[5]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any evolved gases and prevent mass loss before decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain a nitrogen purge at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The onset temperature and enthalpy of decomposition are key parameters to be determined.
subgraph "cluster_Sample" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample [label="4-Ethylbenzene-1,2-diamine\ndihydrochloride"]; }
subgraph "cluster_Analysis" { label="Thermal Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; TGA [label="TGA\n(Thermogravimetric Analysis)"]; DSC [label="DSC\n(Differential Scanning Calorimetry)"]; }
subgraph "cluster_Data" { label="Data Interpretation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; TGA_Data [label="Mass Loss vs. Temperature\n(Decomposition Onset)"]; DSC_Data [label="Heat Flow vs. Temperature\n(Melting, Decomposition Enthalpy)"]; }
subgraph "cluster_Conclusion" { label="Stability Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Stability_Profile [label="Comprehensive Thermal\nStability Profile"]; }
Sample -> TGA [lhead="cluster_Analysis"]; Sample -> DSC [lhead="cluster_Analysis"]; TGA -> TGA_Data; DSC -> DSC_Data; TGA_Data -> Stability_Profile; DSC_Data -> Stability_Profile; }
Figure 1: Experimental workflow for the thermal analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Characterizing Degradation Products
While TGA and DSC provide information on when and how the compound degrades, HPLC is essential for identifying and quantifying the resulting degradation products. A stability-indicating HPLC method is one that can separate the parent compound from all its potential degradation products, allowing for an accurate assessment of the parent compound's purity over time and under stress conditions.
To develop a stability-indicating HPLC method, a forced degradation study is performed.[5] This involves subjecting the this compound to harsh conditions to intentionally induce degradation.[2] The goal is to generate a sample containing a representative mixture of the parent compound and its degradants.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for aromatic compounds.[6]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase would be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare solutions of the stressed samples and an unstressed control in the mobile phase.
-
Analysis: Inject the samples and analyze the resulting chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.
subgraph "cluster_Degradation" { label="Forced Degradation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="4-Ethylbenzene-1,2-diamine\ndihydrochloride"]; Acid [label="Acid Hydrolysis"]; Base [label="Base Hydrolysis"]; Oxidation [label="Oxidation"]; Thermal [label="Thermal Stress"]; }
subgraph "cluster_Analysis" { label="HPLC Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; HPLC [label="Stability-Indicating\nHPLC Method"]; }
subgraph "cluster_Results" { label="Data Interpretation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Chromatogram [label="Chromatographic Separation\nof Parent and Degradants"]; Quantification [label="Quantification of\nDegradation Products"]; }
Start -> {Acid, Base, Oxidation, Thermal} [arrowhead=none]; {Acid, Base, Oxidation, Thermal} -> HPLC; HPLC -> Chromatogram; Chromatogram -> Quantification; }
Figure 2: Workflow for developing a stability-indicating HPLC method.
Data Presentation and Interpretation: A Representative Case Study
TGA and DSC Data
The following table summarizes hypothetical TGA and DSC data for a sample of this compound.
| Parameter | Value | Interpretation |
| TGA | ||
| Onset of Decomposition | ~220 °C | The temperature at which significant mass loss begins. |
| Mass Loss at 300 °C | ~35% | Corresponds to the theoretical mass loss of two HCl molecules. |
| DSC | ||
| Melting Point (Endotherm) | ~250 °C | Indicates the transition from solid to liquid phase. |
| Decomposition (Exotherm) | Onset ~260 °C | A significant exothermic event, indicating a potentially hazardous decomposition. |
| Enthalpy of Decomposition | -150 J/g | A measure of the energy released during decomposition. |
This hypothetical data suggests that this compound is thermally stable up to approximately 220 °C, after which it undergoes decomposition, likely initiated by the loss of HCl. The DSC data indicates a melting point shortly before a significant exothermic decomposition, highlighting the need for careful temperature control during handling and synthesis.
HPLC Forced Degradation Data
The table below presents illustrative results from a forced degradation study, analyzed by a stability-indicating HPLC method.
| Stress Condition | % Degradation of Parent | Number of Degradation Peaks | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 5% | 2 | Minor degradation observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 15% | 3 | More significant degradation compared to acidic conditions. |
| Oxidation (3% H₂O₂, RT) | 25% | 4 | Highly susceptible to oxidative degradation. |
| Thermal (Solid, 105°C) | 8% | 2 | Relatively stable to dry heat at this temperature. |
| Photolytic (UV, solution) | 12% | 3 | Moderate degradation upon exposure to UV light. |
These illustrative results indicate that the compound is most susceptible to oxidative degradation, followed by basic hydrolysis and photolytic stress. The developed HPLC method was able to separate all degradation products from the parent compound, confirming its stability-indicating nature.
Conclusions and Recommendations
This technical guide has outlined a comprehensive strategy for assessing the thermal stability of this compound. The combination of TGA, DSC, and a stability-indicating HPLC method provides a robust framework for understanding the thermal behavior of this important pharmaceutical intermediate.
Based on the principles discussed and the illustrative data presented, the following recommendations are made:
-
Process Development: Manufacturing processes should maintain temperatures well below the onset of decomposition (~220 °C) to avoid degradation and ensure safety. The exothermic nature of the decomposition necessitates careful thermal management in large-scale reactions.
-
Storage and Handling: To minimize degradation, this compound should be stored in well-sealed containers, protected from light, and in a controlled, low-humidity environment. Given its susceptibility to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) should be considered.
-
Further Studies: For a complete understanding, further studies could include identifying the structure of the major degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from this compound.
References
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019). American Chemical Society. [Link]
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central. [Link]
- Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. [Link]
- Thermogravimetric analysis. (n.d.). Wikipedia. [Link]
- Thermogravimetric Analysis. (2022). Improved Pharma. [Link]
- HPLC Determination of Four Derivatives of Benzene. (2025).
- Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. (2015). Semantic Scholar. [Link]
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2025).
- HPLC Analysis of Arom
- Thermogravimetric curve (TGA) and derivative thermogravimetric curve (DrTGA) of (A) lidocaine (LID), (B) ciprofloxacin (CFX), and (C) enrofloxacin (EFX). (n.d.).
Sources
An In-Depth Technical Guide to 4-Ethylbenzene-1,2-diamine dihydrochloride: Sourcing, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and utilization of 4-Ethylbenzene-1,2-diamine dihydrochloride. It provides an overview of the compound's chemical identity, a comparative analysis of commercial suppliers, and a practical, field-proven protocol for its application in synthetic chemistry, grounded in established scientific principles.
Introduction: The Strategic Importance of a Versatile Building Block
4-Ethylbenzene-1,2-diamine, a substituted ortho-phenylenediamine (OPD), is a crucial precursor in the synthesis of a wide array of heterocyclic compounds. Its true value in medicinal chemistry and materials science lies in its ability to undergo condensation reactions with dicarbonyl compounds, carboxylic acids, and their derivatives to form benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are central to the development of novel therapeutic agents. For instance, benzimidazole derivatives synthesized from this precursor have been investigated as potent c-Myc inhibitors in lung cancer research, highlighting its direct relevance in modern drug discovery pipelines.[1]
The dihydrochloride salt form is frequently preferred in laboratory settings over the free base due to its enhanced stability, improved shelf-life, and often better solubility in polar solvent systems used for reactions. This guide will focus on the sourcing and application of this salt form.
Part 1: Chemical Identity and Physicochemical Properties
A critical first step for any researcher is to unequivocally identify the chemical entity. Ambiguity can arise from different naming conventions or the presence of salt forms versus the free base. This compound is distinct from its free base counterpart, 4-Ethylbenzene-1,2-diamine.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-ethyl-1,2-phenylenediamine dihydrochloride | N/A |
| Molecular Formula | C₈H₁₄Cl₂N₂ | Derived |
| Molecular Weight | 209.12 g/mol | Derived |
| CAS Number | 116599-06-5, 136583-84-1 | [][3] |
| Parent Compound (Free Base) | 4-Ethylbenzene-1,2-diamine | [4][5] |
| Parent CAS Number | 1124-38-5 | [4] |
| Parent Molecular Formula | C₈H₁₂N₂ | [5] |
| Parent Molecular Weight | 136.19 g/mol | [6] |
Note: The presence of multiple CAS numbers for the dihydrochloride salt is common in chemical databases. Researchers should verify the specific CAS number with their chosen supplier.
Part 2: Commercial Suppliers and Qualification
Selecting a reliable supplier is paramount to ensuring experimental reproducibility and success. Key factors for supplier qualification include purity specifications, availability of characterization data (e.g., Certificate of Analysis), batch-to-batch consistency, and available quantities. Below is a comparative summary of notable commercial suppliers.
| Supplier | Product Name | CAS Number | Available Quantities | Noteworthy Features |
| BOC Sciences | This compound | 116599-06-5 | mg, g, kg, ton | Operates GMP-compliant and ISO-certified facilities, specializing in small molecules for drug discovery to process development.[] |
| ChemicalBook | This compound | 136583-84-1 | Inquiry-based | Provides an aggregated platform with links to various suppliers and basic chemical property data.[3] |
| BLD Pharm | 4-Ethylbenzene-1,2-diamine (Free Base) | 1124-38-5 | Inquiry-based | Offers the free base, which may be required for specific non-aqueous reaction conditions. Provides access to analytical data like NMR and HPLC.[4] |
| ChemUniverse | This compound | Not Specified | Bulk Quote | Focuses on bulk and specialty chemicals for industrial and research applications.[7] |
Scientist's Insight: For early-stage research and drug development, prioritizing suppliers like BOC Sciences, who provide detailed quality documentation and support for projects from discovery to regulatory submission, is a sound strategic choice.[] For process scale-up, engaging with suppliers who offer bulk quantities becomes more critical.
Part 3: Application Protocol - Synthesis of a 2-Substituted-5-ethylbenzimidazole
The Phillips-Ladenburg condensation is a classic and reliable method for synthesizing benzimidazoles from ortho-phenylenediamines and carboxylic acids. The following protocol describes a representative procedure.
Causality: The reaction proceeds via nucleophilic attack of the diamine's amino groups on the carboxylic acid's carbonyl carbon, followed by cyclization and dehydration. Using an acid catalyst like polyphosphoric acid (PPA) facilitates both the initial condensation and the final dehydration step, driving the reaction to completion at elevated temperatures. The dihydrochloride salt is typically neutralized in situ or prior to the reaction.
Self-Validating System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine and the appearance of a new, typically more nonpolar, product spot. The final product's identity and purity must be confirmed via analytical methods such as NMR spectroscopy and Mass Spectrometry.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen carboxylic acid (R-COOH) (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the diamine) as the solvent and catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 140-160 °C with vigorous stirring. The choice of temperature depends on the reactivity of the carboxylic acid.
-
Monitor the reaction progress using TLC (e.g., with a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of cold water with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8. This ensures the product is in its free base form for extraction.
-
Extract the product into an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 2-substituted-5-ethylbenzimidazole.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical flow of the benzimidazole synthesis protocol.
Caption: Workflow for the synthesis of a 2-substituted-5-ethylbenzimidazole.
Part 5: Safety and Handling
Substituted ortho-phenylenediamines and their salts require careful handling. While a specific Safety Data Sheet (SDS) must be obtained from the supplier and followed rigorously, general precautions for this class of compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Contact Avoidance: Avoid contact with skin and eyes. These compounds can cause skin and serious eye irritation.[9][11] In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Handling Procedures: Avoid dust formation. Use non-sparking tools and take measures to prevent static discharge if handling large quantities in the presence of flammable solvents.[10]
Always consult the product-specific SDS provided by your chosen vendor for complete and detailed safety information.
Conclusion
This compound is a high-value chemical intermediate for researchers in drug discovery and materials science. A successful project begins with the careful selection of a reputable commercial supplier that can provide well-characterized, high-purity material. Understanding the compound's chemical properties and adhering to established, logical protocols for its use in synthesis are critical for achieving reliable and reproducible results. By integrating rigorous supplier qualification with sound scientific methodology and a commitment to safety, researchers can effectively leverage this versatile building block to advance their scientific goals.
References
- PubChemLite. 4-ethylbenzene-1,2-diamine (C8H12N2). [Link]
- ChemUniverse. Request Bulk Quote. [Link]
- PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]
Sources
- 1. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 136583-84-1 [chemicalbook.com]
- 4. 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 4-ethylbenzene-1,2-diamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 6. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline from 4-Ethylbenzene-1,2-diamine dihydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
Quinoxaline scaffolds are privileged heterocyclic motifs integral to medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] This document provides a comprehensive guide for the synthesis of 6-Ethyl-2,3-diphenylquinoxaline, a representative derivative, starting from 4-Ethylbenzene-1,2-diamine dihydrochloride and benzil. We delve into the underlying chemical principles, offer a detailed, field-tested experimental protocol, and provide guidance on characterization and troubleshooting. The described methodology is robust, emphasizing efficiency, safety, and high yield, making it suitable for both academic research and process development in the pharmaceutical industry.
Introduction: The Significance of Quinoxalines
Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural framework is a cornerstone in the development of novel therapeutic agents due to its ability to serve as a scaffold for compounds targeting a diverse range of biological pathways.[3] The quinoxaline core is found in several antibiotics like echinomycin and in drugs developed for treating conditions such as glaucoma and cancer.[1][4]
The synthetic versatility of quinoxalines allows for extensive functionalization, enabling the fine-tuning of their pharmacological profiles.[5] The classical and most direct route to these compounds involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] This reaction is highly efficient and proceeds under relatively mild conditions, making it a preferred method for generating diverse quinoxaline libraries for drug discovery programs.[8] This application note focuses on the synthesis of a specific derivative, 6-Ethyl-2,3-diphenylquinoxaline, to illustrate this powerful synthetic strategy.
Chemical Principles and Mechanism
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a classic condensation reaction that proceeds via a cyclization-dehydration sequence. The reaction is typically acid-catalyzed, although many modern protocols utilize various catalysts to improve efficiency and yield under milder conditions.[8][9]
The Reaction:
This compound + Benzil → 6-Ethyl-2,3-diphenylquinoxaline
The dihydrochloride salt of the diamine is often used for its stability and ease of handling. In the reaction, a base is required to neutralize the hydrochloride and liberate the free diamine in situ.
Mechanism:
The reaction mechanism involves a two-step process:
-
Nucleophilic Attack and Imine Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound (benzil). This is followed by dehydration to form an imine intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a dihydroquinoxaline intermediate. Subsequent dehydration (aromatization) yields the stable quinoxaline ring system.[8][9]
The use of an ethyl-substituted diamine introduces a lipophilic group onto the quinoxaline core, which can be valuable for modulating the pharmacokinetic properties of potential drug candidates.
Detailed Experimental Protocol
This protocol details the synthesis of 6-Ethyl-2,3-diphenylquinoxaline.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 136583-84-1 | 209.12 | 209 mg | 1.0 |
| Benzil | 134-81-6 | 210.23 | 210 mg | 1.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 10 mL | - |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 0.28 mL | 2.0 |
| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | 2 drops | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | ~1 g | - |
Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
This compound and its free base may be irritating to the skin, eyes, and respiratory tract.[12]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.[13]
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (209 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask, followed by a magnetic stir bar.
-
Base Addition: With stirring, add triethylamine (0.28 mL, 2.0 mmol) dropwise to the suspension. The triethylamine neutralizes the dihydrochloride, liberating the free diamine. The suspension should become a clearer solution.
-
Catalyst Addition: Add two drops of glacial acetic acid to catalyze the condensation.[14]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product, being more conjugated, will have a different Rf value than the starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add dichloromethane (20 mL) and wash with water (2 x 15 mL) to remove any remaining salts and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.[15]
-
Characterization of 6-Ethyl-2,3-diphenylquinoxaline
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the quinoxaline core and the phenyl substituents, as well as signals for the ethyl group (a quartet and a triplet).[16]
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the quinoxaline ring.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming its identity. The fragmentation pattern can also offer structural information.[16][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic system.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6-Ethyl-2,3-diphenylquinoxaline.
Reaction Mechanism
Caption: Simplified reaction mechanism for quinoxaline formation.
Troubleshooting and Tips for Success
-
Incomplete Reaction: If TLC indicates the presence of starting materials after 4 hours, an additional catalytic amount of acetic acid can be added. Ensure the reaction temperature is maintained at reflux.
-
Low Yield: Insufficient base (triethylamine) can result in a low yield as the free diamine will not be fully liberated. Ensure accurate measurement of the base. During work-up, ensure thorough extraction with dichloromethane to minimize product loss in the aqueous layer.
-
Purification Issues: If the crude product is an oil or difficult to crystallize, column chromatography is the recommended method for purification. A gradient elution from hexane to a mixture of hexane and ethyl acetate usually provides good separation.
Conclusion
The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds remains a highly effective and versatile method. The protocol detailed here for the synthesis of 6-Ethyl-2,3-diphenylquinoxaline is a reliable procedure that can be adapted for the creation of a wide range of derivatives. This foundational methodology provides a gateway for researchers in drug discovery and materials science to access this important class of heterocyclic compounds.
References
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health.
- Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
- The Role of Quinoxaline Deriv
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.).
- 1,2-dicarbonyl compounds. (n.d.). ResearchGate.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. (2017). Ingenta Connect.
- General scheme for synthesis of quinoxalines by the condensation of 1,2-dicarbonyl and aryl 1,2-diamines. (n.d.).
- Improved methods for the preparation of quinoxaline derivatives. (n.d.).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- The suggested mechanism to explain the formation of quinoxalines 20. (n.d.).
- characterization of quinoxalines derivatives. (2025). YouTube.
- Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (n.d.).
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- 13 C nuclear magnetic resonance spectra of quinoxaline deriv
- Synthesis and biological evaluation of functionalized quinoxaline deriv
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI.
- Preparation of high purity substituted quinoxaline. (n.d.).
- Formation of quinoxaline monoxides from reaction of benzofurazan oxide with enones and carbon-13 NMR correlations of quinoxaline N-oxides. (n.d.).
- Green Synthesis of Quinoxaline derivatives. (n.d.). Asian Journal of Research in Chemistry.
- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.).
- Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. (2024).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mdpi.com [mdpi.com]
- 17. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
Protocol for the Synthesis of Novel Benzimidazole Scaffolds Utilizing 4-Ethylbenzene-1,2-diamine
An Application Note for Drug Development Professionals
Abstract
The benzimidazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2][3][4] Its versatile biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make it a high-priority target in drug discovery programs.[5][6][7] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-ethyl-substituted benzimidazoles via the acid-catalyzed condensation of 4-Ethylbenzene-1,2-diamine with various aldehydes. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and present methods for robust characterization and purification, ensuring scientific integrity and reproducibility for researchers in pharmaceutical and chemical development.
Introduction: The Enduring Significance of the Benzimidazole Core
Benzimidazole is a bicyclic heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings.[8][9] This structural motif is isosteric to naturally occurring purines, allowing benzimidazole derivatives to readily interact with biological macromolecules and pathways.[5][10] The discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an essential axial ligand for the cobalt atom in vitamin B12 spurred immense interest in this scaffold.[8][11]
Today, the benzimidazole core is present in a wide array of marketed drugs, such as the proton pump inhibitor omeprazole, the anthelmintic agent albendazole, and the antihistamine astemizole.[3][8] The synthetic accessibility of the benzimidazole ring system, particularly through the Phillips condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, allows for extensive structural diversification.[10][12] By modifying substituents at the 1, 2, 5, and 6-positions, chemists can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on leveraging 4-Ethylbenzene-1,2-diamine as a versatile starting material to introduce an ethyl group at the 6-position, a common strategy to enhance lipophilicity and modulate target binding.
Reaction Mechanism: From Diamine to Aromatic Heterocycle
The synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde is a robust and widely adopted transformation.[13] The reaction proceeds through a multi-step, acid-catalyzed pathway involving condensation, cyclization, and aromatization.
The key mechanistic steps are:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-Ethylbenzene-1,2-diamine on the protonated carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base (imine) intermediate.[14][15] The acid catalyst is crucial for activating the aldehyde's carbonyl group and facilitating the elimination of water.[15]
-
Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the imine carbon. This step forms the five-membered imidazole ring, resulting in a dihydrobenzimidazole intermediate.
-
Aromatization: The final step is the aromatization of the dihydrobenzimidazole intermediate to form the thermodynamically stable benzimidazole ring system. This is an oxidative process where two hydrogen atoms are removed. Often, atmospheric oxygen serves as a sufficient oxidant, though other oxidizing agents can be employed.[10][16]
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for benzimidazole synthesis.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of a representative compound, 6-Ethyl-2-(4-methoxyphenyl)-1H-benzimidazole , which can be adapted for other aromatic or aliphatic aldehydes.
Materials and Reagents
-
Reactants:
-
4-Ethylbenzene-1,2-diamine (CAS: 1124-38-5)[17]
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
-
Catalyst: Ammonium Chloride (NH₄Cl)
-
Solvent: Ethanol (95%)
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders
-
Buchner funnel and filter flask
-
TLC plates (Silica gel G), TLC chamber
-
Melting point apparatus
-
Safety Precautions
-
General: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Chemical Hazards:
-
Procedure: Avoid inhalation of vapors and direct contact with chemicals. Ensure all heating is done using a heating mantle, avoiding open flames.
Step-by-Step Synthesis Procedure
The following workflow diagram outlines the key stages of the synthesis.
Caption: Experimental workflow for benzimidazole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethylbenzene-1,2-diamine (1.36 g, 10 mmol).
-
Dissolution: Add 30 mL of 95% ethanol to the flask and stir until the diamine has completely dissolved.
-
Reagent Addition: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) to the solution.
-
Catalyst Addition: Add ammonium chloride (0.16 g, 3 mmol, 30 mol%) to the reaction mixture. The use of a catalytic amount of a mild acid like NH₄Cl is an environmentally benign and effective approach.[12]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).[6] The reaction is complete when the spot corresponding to the starting diamine is no longer visible. The reaction typically takes 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2 x 25 mL) to remove any residual catalyst and water-soluble impurities.
-
Drying: Dry the crude product either in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C).
Purification
The most common and effective method for purifying benzimidazole derivatives is recrystallization.[20][21]
-
Transfer the dried crude solid to a beaker or Erlenmeyer flask.
-
Add a minimum amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before being hot-filtered to remove the charcoal.[20]
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[20][22]
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: Expected signals for 6-Ethyl-2-(4-methoxyphenyl)-1H-benzimidazole would include a triplet and quartet for the ethyl group, a singlet for the methoxy group, distinct signals for the aromatic protons, and a broad singlet for the N-H proton.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks such as an N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and a C=N stretch (~1620 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product (C₁₆H₁₆N₂O, MW = 252.31).
Scope and Versatility of the Protocol
The described protocol is highly versatile and can be applied to a wide range of aldehydes to generate a library of novel 6-ethyl-benzimidazole derivatives. The table below summarizes representative conditions and outcomes adapted from established literature for analogous syntheses.
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | Reflux | 2 | ~90 |
| 2 | Benzaldehyde | p-TsOH | Ethanol | Reflux | 3 | ~88 |
| 3 | 4-Chlorobenzaldehyde | MgCl₂·6H₂O | Acetonitrile | 80 | 2.5 | ~92[23] |
| 4 | 4-Nitrobenzaldehyde | NH₄Cl | Ethanol | Reflux | 2 | ~94 |
| 5 | 2-Furaldehyde | Au/TiO₂ | CHCl₃:MeOH | RT | 1 | ~96[10] |
| 6 | Hexanal (aliphatic) | Er(OTf)₃ | Water | 80 | 0.5 | ~85[24] |
Yields are illustrative and based on reported values for similar reactions; actual results may vary.
Conclusion
This application note details a robust, efficient, and scalable protocol for synthesizing 6-ethyl-substituted benzimidazoles from 4-Ethylbenzene-1,2-diamine. By explaining the underlying chemical principles and providing a clear, step-by-step guide complete with monitoring and purification techniques, this document serves as a reliable resource for researchers engaged in drug discovery and medicinal chemistry. The versatility of this method allows for the creation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the development of next-generation benzimidazole-based therapeutics.
References
- Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]
- Guzmán, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
- Shakyawar, D., et al. (2022). Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
- Khabnadideh, S., et al. (2024). Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Taylor & Francis Online. [Link]
- Bhenki, C. D. (2021). SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. Journal of Advanced Scientific Research. [Link]
- Aher, S. B., et al. (2022). A Review on Synthesis and Characterisation of Benzimidazole.
- Al-Ostath, A. I., et al. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. [Link]
- Abdel-Ghani, N. T., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
- Bhattacharya, S., & Chaudhuri, P. (2008). Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes. Current Medicinal Chemistry. [Link]
- Padrón, J. M., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
- Anonymous. (2023).
- Singh, S., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. [Link]
- Tu, S., et al. (2023).
- Anonymous. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. [Link]
- Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. [Link]
- Kathirvelan, T., & Sivasakthivel, K. M. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]
- Hossain, M. K., et al. (2022).
- Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Al-Ostath, A. I., et al. (2023).
- Li, Y., et al. (2020). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Publishing. [Link]
- Anonymous. (2023).
- Encyclopedia.pub. (2023).
- Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- ResearchGate. (n.d.). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids.
- Chemistry LibreTexts. (2014).
Sources
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. impactfactor.org [impactfactor.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijpsm.com [ijpsm.com]
- 7. ijpsr.com [ijpsr.com]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Benzimidazole synthesis [organic-chemistry.org]
- 17. 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijcrt.org [ijcrt.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 24. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Application Note & Protocol: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline via Condensation of 4-Ethylbenzene-1,2-diamine dihydrochloride with Benzil
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 6-Ethyl-2,3-diphenylquinoxaline. Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold for numerous agents in medicinal chemistry and materials science.[1][2][3][4] Their applications range from anticancer and antimicrobial agents to organic electroluminescent materials.[1][4][5] The protocol herein details the classic yet highly efficient condensation reaction between a substituted o-phenylenediamine (4-Ethylbenzene-1,2-diamine) and an α-dicarbonyl compound (benzil).[2][6] Special consideration is given to the use of the diamine dihydrochloride salt, necessitating an in-situ neutralization step to liberate the reactive free diamine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust, self-validating protocol grounded in established chemical principles.
Reaction Principle and Mechanism
The synthesis of the quinoxaline ring system is fundamentally a double condensation and subsequent cyclization-aromatization reaction.[7] The classical approach involves reacting an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2][8]
Causality of Key Steps:
-
Liberation of the Free Diamine: The starting material, 4-Ethylbenzene-1,2-diamine dihydrochloride, is a salt and is not nucleophilic. The reaction requires the free diamine. Therefore, a base must be added to neutralize the hydrochloride salt, deprotonating the ammonium groups to regenerate the nucleophilic amine functionalities. This step is critical for the reaction to proceed.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amine groups of 4-Ethylbenzene-1,2-diamine on one of the carbonyl carbons of benzil. This is followed by a second intramolecular nucleophilic attack from the adjacent amine group on the remaining carbonyl carbon.
-
Cyclization and Dehydration: These sequential attacks lead to the formation of a heterocyclic, non-aromatic intermediate (a dihydroxydihydroquinoxaline).
-
Aromatization: This intermediate readily undergoes dehydration (loss of two water molecules) to form the thermodynamically stable, aromatic quinoxaline ring system.[7] The aromatic stabilization is the primary driving force for the final step of the reaction.
The overall reaction is depicted below:

Quantitative Data Summary
The following table summarizes the essential quantitative data for the synthesis based on a standard laboratory scale.
| Parameter | Value | Notes |
| Reactants | ||
| This compound (C₈H₁₄Cl₂N₂) | MW: 209.12 g/mol | Limiting Reagent |
| Benzil (C₁₄H₁₀O₂) | MW: 210.23 g/mol | Typically used in slight excess or 1:1 molar ratio.[9] |
| Sodium Bicarbonate (NaHCO₃) | MW: 84.01 g/mol | Used in slight excess (e.g., 2.2 eq) to ensure complete neutralization. |
| Reaction Conditions | ||
| Solvent | Rectified Spirit (Ethanol, ~95%) | A common and effective solvent for this condensation.[8][9] |
| Temperature | Warming on a water bath (~70-80 °C) | Gentle heating is sufficient to drive the reaction without solvent loss.[7][8] |
| Reaction Time | 30 - 60 minutes | The reaction is typically rapid. Progress can be monitored by TLC.[8] |
| Product | ||
| 6-Ethyl-2,3-diphenylquinoxaline (C₂₂H₁₈N₂) | MW: 310.40 g/mol | |
| Theoretical Yield | ~3.10 g (based on 0.01 mol scale) | Calculation assumes 100% conversion. |
| Practical Yield | >85% | Yields are typically high for this reaction. |
| Melting Point | Varies with purity | The parent 2,3-diphenylquinoxaline melts at 125-128 °C.[10] |
| Appearance | Off-white to pale yellow crystalline solid |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Expected observations are included to guide the researcher.
Materials and Reagents
-
This compound (0.01 mol, 2.09 g)
-
Benzil (0.01 mol, 2.10 g)[9]
-
Sodium Bicarbonate (NaHCO₃) (0.022 mol, 1.85 g)
-
Rectified Spirit (Ethanol, ~95%) (30-40 mL)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 5% Ethyl Acetate in Hexane)
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Standard laboratory glassware (measuring cylinders, etc.)
-
Rotary evaporator
Step-by-Step Procedure
Part A: Reaction Setup and Condensation
-
Prepare Diamine Solution: To the 100 mL round-bottom flask, add this compound (2.09 g) and Sodium Bicarbonate (1.85 g). Add 15 mL of rectified spirit.
-
Causality Note: Sodium bicarbonate is a mild base sufficient to neutralize the HCl salt without causing unwanted side reactions. Effervescence (CO₂ evolution) should be observed as the free diamine is liberated.
-
-
Stir the mixture at room temperature for 15-20 minutes until the effervescence ceases.
-
Prepare Benzil Solution: In a separate beaker, dissolve benzil (2.10 g) in 15 mL of warm rectified spirit.[8]
-
Combine Reagents: Add the warm benzil solution to the flask containing the diamine mixture.[8][9]
-
Reaction: Attach the reflux condenser and warm the reaction mixture in a water bath (~70-80 °C) with continuous stirring for 30-60 minutes.[8][9]
-
Self-Validation: The reaction progress can be monitored by TLC. The starting materials (diamine and benzil) should be consumed, and a new, more nonpolar spot corresponding to the quinoxaline product should appear.
-
Part B: Product Isolation and Purification
-
Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the water bath. Slowly add deionized water dropwise to the warm solution until a slight cloudiness persists.[8][9]
-
Causality Note: The quinoxaline product is poorly soluble in the high-polarity ethanol/water mixture, causing it to precipitate out of the solution upon cooling.
-
-
Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove soluble impurities.
-
Recrystallization (Purification): Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot rectified spirit or aqueous ethanol.[9] Dissolve the solid in the hot solvent, then allow it to cool slowly to form pure crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the percentage yield.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for the synthesis of 6-Ethyl-2,3-diphenylquinoxaline.
Characterization
The identity and purity of the synthesized 6-Ethyl-2,3-diphenylquinoxaline should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet around 1.3-1.4 ppm and a quartet around 2.8-2.9 ppm) and complex multiplets in the aromatic region (approx. 7.3-8.2 ppm) corresponding to the protons on the quinoxaline and phenyl rings.
-
¹³C NMR: The spectrum will confirm the presence of all 22 carbon atoms. Characteristic signals for the ethyl group carbons will be observed in the aliphatic region, with the remaining signals appearing in the aromatic region. The additivity of substituent effects can be a useful tool for assigning signals in the quinoxaline series.[11]
-
FT-IR: The spectrum should show C-H stretching vibrations for the aromatic and aliphatic groups, and characteristic C=C and C=N stretching frequencies in the 1400-1600 cm⁻¹ region. The absence of N-H and C=O stretching bands from the starting materials indicates a complete reaction.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 310.40.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete neutralization of the diamine salt. | Ensure sufficient base was added and effervescence ceased before adding benzil. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. Extend heating time if necessary. | |
| Oily Product / Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel.[12][13] |
| Incorrect solvent ratio for precipitation/recrystallization. | Adjust the water/ethanol ratio. Try scratching the inside of the flask to induce crystallization. | |
| Product is Colored (Dark Yellow/Brown) | Impurities or side products from overheating. | Use a controlled temperature water bath. Purify via recrystallization, possibly with a small amount of activated charcoal. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep away from open flames and ignition sources.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
References
- Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.
- Moreno-Fuquen, R., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2018, 6079538.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
- IJRAR.org. (2019). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 6(1).
- Salve, P. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline [Video]. YouTube. [Link]
- Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527.
- Aznar, F., & Teso, E. (2014). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 52(10), 616-624.
- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
- Coe, J. W., et al. (2013). Improved methods for the preparation of quinoxaline derivatives.
- Mohammed, O. W., Ali, W. B., & Jarullah, A. A. (2021). Synthesis, characterization and antibacterial activities of some Indolo [2-3-b] Quinoxaline derived from 3,4-Diaminotoluene or 3,4-Diaminobenzoic acid with Isatin. Biochemical and Cellular Archives, 21, 3841-3848.
- Thirunarayanan, G., Muthuvel, I., & Vanangamudi, G. (2015). Structure Parameter Correlation of Some Quinoxaline Derivatives Through IR and 13C NMR Spectra. Amanote Research.
- Singh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(19), 5784.
- Wan, J. P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 12(4), 404-427.
- ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-diphenylquinoxaline derivatives (6)....
- Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis).
- Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 384-391.
- IJISET. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(4).
- Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. (2011). International Journal of ChemTech Research, 3(2), 739-743.
- Zarei, M., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025.
- ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
- Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(8).
- ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil.
- Alajarín, R., et al. (2019). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 24(18), 3369.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. One moment, please... [pharmacyinfoline.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Ethylquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the efficient, microwave-assisted synthesis of 6-ethylquinoxalines. These protocols are designed to offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3] The introduction of an ethyl group at the 6-position can modulate these biological activities, making the synthesis of 6-ethylquinoxalines a significant area of interest for drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate the synthesis of such heterocyclic compounds, providing rapid and uniform heating that leads to enhanced reaction rates and cleaner reaction profiles.[4][5]
The Rationale for Microwave-Assisted Synthesis
The core of quinoxaline synthesis lies in the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[4] Microwave irradiation significantly accelerates this reaction through efficient and direct heating of the polar reactants and solvents. This rapid, uniform heating minimizes the formation of side products often encountered with conventional heating methods, leading to higher purity and yields.[4][6] Furthermore, microwave-assisted synthesis often allows for solvent-free conditions, reducing the environmental impact of the chemical process.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the key starting material, 4-ethyl-1,2-phenylenediamine, and its subsequent microwave-assisted condensation to form 6-ethyl-2,3-diphenylquinoxaline, a representative 6-ethylquinoxaline derivative.
Protocol 1: Synthesis of 4-Ethyl-1,2-phenylenediamine
The precursor, 4-ethyl-1,2-phenylenediamine, can be synthesized from 2-nitro-4-ethylaniline via catalytic hydrogenation.
Materials:
-
2-nitro-4-ethylaniline
-
Ethanol
-
5% Palladium on charcoal (Pd/C)
-
Hydrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve crude 2-nitro-4-ethylaniline in ethanol (e.g., 100 mL).
-
Add 5% palladium on charcoal catalyst (e.g., 500 mg).
-
Subject the mixture to hydrogenation with a hydrogen gas supply until the gas uptake ceases.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 4-ethyl-o-phenylenediamine, which typically solidifies upon standing.[7]
Protocol 2: Microwave-Assisted Synthesis of 6-Ethyl-2,3-diphenylquinoxaline
This protocol details the rapid, microwave-assisted condensation of 4-ethyl-1,2-phenylenediamine with benzil.
Materials:
-
4-Ethyl-1,2-phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol/Water (1:1 mixture) or solvent-free (neat)
-
Catalyst (e.g., Iodine (5 mol%), MgBr₂·OEt₂ (catalytic amount), or acidic alumina)[4][8][9]
-
10 mL microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (filtration, recrystallization, or column chromatography)
Step-by-Step Methodology:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-ethyl-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Add the chosen solvent (e.g., 2 mL of 1:1 ethanol/water) and the selected catalyst. For a solvent-free approach, thoroughly mix the solid reactants with the catalyst.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy. A typical starting point would be to ramp the temperature to 120-150°C and hold for 3-10 minutes.[4][10] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
If a precipitate has formed, collect the crude product by filtration.
-
If no precipitate is present, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Comparative Synthesis of 2,3-Diphenylquinoxalines
| Entry | Starting Diamine | Dicarbonyl | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | None | Ethanol | Microwave (340 W) | 10 min | 94.45 | [4] |
| 2 | o-Phenylenediamine | Benzil | Acidic Alumina | Solvent-free | Microwave | 3 min | 80-86 | [8][10] |
| 3 | o-Phenylenediamine | Benzil | Iodine (5 mol%) | Ethanol/Water (1:1) | Microwave (300 W, 50°C) | 2-3 min | ~95 | [11] |
| 4 | Substituted o-Phenylenediamines | 1,2-Diketones | MgBr₂·OEt₂ | None | Microwave | 1-2.5 min | High | [9] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of 6-ethylquinoxalines.
Caption: Workflow for the microwave-assisted synthesis of 6-ethylquinoxalines.
Mechanism of Quinoxaline Formation
The formation of the quinoxaline ring proceeds through a well-established condensation mechanism. The use of microwave irradiation accelerates the key steps of this reaction.
Caption: Mechanism of quinoxaline formation.
Biological Significance and Applications of 6-Ethylquinoxalines
Quinoxaline derivatives are known for their broad spectrum of biological activities. The introduction of substituents on the benzene ring, such as an ethyl group at the 6-position, can significantly influence their pharmacological profile. While specific data for 6-ethylquinoxalines is an active area of research, related 6-substituted quinoxalines have demonstrated promising results in several therapeutic areas:
-
Antifungal Activity: Certain quinoxaline derivatives have shown potent antifungal activities, in some cases exceeding that of commercial fungicides.[12][13]
-
Antimicrobial Activity: Many quinoxaline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]
-
Anticancer Activity: The quinoxaline scaffold is a key component in a number of anticancer agents, with derivatives showing cytotoxic effects against various cancer cell lines.[3][7][14]
The development of efficient synthetic methods, such as the microwave-assisted protocols described herein, is crucial for the rapid generation of libraries of 6-ethylquinoxaline derivatives for biological screening and the development of new therapeutic agents.
References
- Design, synthesis, antifungal, and antioxidant activities of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives. (2014). PubMed.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
- Microwave assisted synthesis of some Traditional reactions. (n.d.). Asian Journal of Research in Chemistry.
- Synthesis of 4-ethyl-o-phenylenediamine. (n.d.). PrepChem.com.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). PMC.
- Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. (n.d.). ResearchGate.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). PMC.
- Quinoxaline containing derivatives as anticancer agents. (n.d.). ResearchGate.
- (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017). ResearchGate.
- (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. (n.d.). ResearchGate.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). Semantic Scholar.
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). PubMed.
- Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. (n.d.). Semantic Scholar.
- Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons.
- Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace.
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.). PMC.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed.
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET.
- Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (n.d.). JOCPR.
- (PDF) Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. (n.d.). ResearchGate.
- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org.
- Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. (n.d.). ResearchGate.
- 2,3-Diphenylquinoxaline. (n.d.). PubChem.
- The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, antifungal, and antioxidant activities of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of Schiff Base Corrosion Inhibitors Derived from 4-Ethylbenzene-1,2-diamine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and performance evaluation of novel Schiff base corrosion inhibitors derived from 4-Ethylbenzene-1,2-diamine dihydrochloride. Corrosion remains a critical challenge in numerous industrial sectors, necessitating the development of effective and economically viable inhibitors. Aromatic diamines serve as exceptional precursors for corrosion inhibitors due to the presence of multiple adsorption centers—namely, nitrogen heteroatoms and π-electrons from the aromatic ring—which facilitate the formation of a protective film on metal surfaces. This document details a robust protocol for the synthesis of a representative Schiff base via condensation with an aromatic aldehyde, outlines standard methodologies for performance validation including gravimetric and electrochemical techniques, and explains the underlying mechanisms of action. This guide is intended for researchers and scientists engaged in materials science, organic synthesis, and industrial chemistry.
Introduction to Corrosion Inhibition with Diamine Derivatives
The electrochemical degradation of metals, or corrosion, poses significant economic and safety risks across industries such as oil and gas, construction, and chemical processing. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, especially in acidic environments commonly encountered during industrial cleaning or oil well acidizing.[1]
Effective organic inhibitors typically possess heteroatoms (e.g., N, O, S) and/or π-electron systems (e.g., aromatic rings, multiple bonds).[2] These features allow the molecule to adsorb onto the metal surface, displacing water and other corrosive agents, thereby blocking the active sites for anodic and cathodic reactions.[3][4] Aromatic diamines, such as 4-Ethylbenzene-1,2-diamine, are particularly promising precursors. The two amine groups provide strong coordination sites, while the benzene ring offers a rich source of π-electrons for interaction with the vacant d-orbitals of iron.[5][6]
Converting these diamines into Schiff bases (imines) through condensation with aldehydes further enhances their inhibitory properties. This modification extends the conjugated system of the molecule and introduces an azomethine group (-C=N-), which acts as an additional active adsorption center.[7][8] The ethyl group on the 4-Ethylbenzene-1,2-diamine precursor can also contribute to the protective layer's hydrophobicity and surface coverage.
This guide focuses on a practical, end-to-end workflow: the synthesis of a Schiff base from this compound and its subsequent evaluation as a corrosion inhibitor for mild steel in an acidic medium.
Synthesis of a Diamine-Derived Schiff Base Inhibitor
Principle and Rationale
The core of the synthesis is the nucleophilic addition of the primary amine groups of the diamine to the carbonyl carbon of an aldehyde, followed by dehydration to form the stable imine linkage.
-
Choice of Precursor: this compound is a stable, solid form of the diamine. The dihydrochloride salt must be neutralized in situ to the free diamine, which is the reactive nucleophile. This is a critical step; failure to deprotonate the amine groups will prevent the reaction.
-
Choice of Aldehyde: An aromatic aldehyde, such as salicylaldehyde (2-hydroxybenzaldehyde), is selected for this protocol. The resulting Schiff base will possess additional hydroxyl (-OH) groups, which can act as further adsorption sites and enhance the inhibitor's affinity for the metal surface.[7]
-
Catalyst: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, to activate the carbonyl group of the aldehyde.[1]
The overall reaction is a double condensation, as both amine groups of the diamine react with two equivalents of the aldehyde.
Visualized Synthesis Workflow
Caption: Workflow for Schiff base synthesis.
Detailed Synthesis Protocol
Materials & Equipment:
-
This compound
-
Salicylaldehyde (2 equivalents)
-
Triethylamine (Et₃N) (2 equivalents)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Neutralization: To the stirred solution, add 20 mmol (2 equivalents) of triethylamine dropwise. Stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt to form the free diamine and triethylammonium chloride precipitate.
-
Aldehyde Addition: In a separate beaker, dissolve 20 mmol (2 equivalents) of salicylaldehyde in 15 mL of absolute ethanol. Add this solution to the reaction flask.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified yellow crystalline product in a vacuum oven at 50°C to a constant weight.
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[6][9]
Performance Evaluation of the Synthesized Inhibitor
To validate the efficacy of the synthesized Schiff base, a multi-faceted approach involving gravimetric, electrochemical, and surface analysis techniques is required.[10][11]
Protocol 1: Weight Loss Measurements
This method provides a direct, quantitative measure of corrosion rate and inhibitor efficiency.[12][13]
Procedure:
-
Coupon Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Polish the surfaces with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Prepare a corrosive medium (e.g., 1 M HCl). Create a series of test solutions by adding different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 400 ppm) to the corrosive medium. Include a blank solution with no inhibitor.
-
Exposure: Immerse one coupon in each test solution for a fixed duration (e.g., 6 hours) at a constant temperature (e.g., 60°C).
-
Cleaning and Final Weighing: After the immersion period, remove the coupons, clean them according to ASTM G1 standards, rinse, dry, and reweigh them accurately (W_final).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight Loss (mg) = W_initial - W_final
-
D = Density of mild steel (g/cm³)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor.
-
CR_inh = Corrosion rate in the presence of inhibitor.
-
-
Protocol 2: Electrochemical Measurements
Electrochemical methods offer rapid evaluation and mechanistic insights into the inhibition process.[12][14][15]
Setup:
-
A standard three-electrode glass cell: mild steel as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
-
A potentiostat/galvanostat.
-
Corrosive medium (1 M HCl) with and without various concentrations of the inhibitor.
A. Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential vs. log(current density).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
A significant shift in E_corr (>85 mV) indicates an anodic or cathodic type inhibitor, while a smaller shift suggests a mixed-type inhibitor.[12]
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct).
-
Interpretation: A larger R_ct value signifies greater resistance to charge transfer at the metal/solution interface, indicating better inhibition performance.
-
Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
Protocol 3: Surface Analysis (SEM)
Scanning Electron Microscopy (SEM) provides visual evidence of the inhibitor's protective action.[6][11][16]
-
Immerse mild steel coupons in the blank and inhibitor-containing corrosive solutions for the same duration as the weight loss test.
-
After immersion, gently rinse the coupons with deionized water and dry them.
-
Analyze the surface morphology of the coupons using an SEM.
-
Interpretation: The coupon from the blank solution will show a rough, pitted, and severely damaged surface. In contrast, the coupon protected by the inhibitor should exhibit a significantly smoother and more intact surface, confirming the formation of a protective film.
Mechanism of Inhibition and Data Interpretation
The synthesized Schiff base inhibitor functions by adsorbing onto the mild steel surface. This adsorption can occur through two primary mechanisms:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecule (in acid) and the negatively charged metal surface (due to adsorbed Cl⁻ ions).
-
Chemisorption: Covalent bond formation via electron sharing between the lone pair electrons of the nitrogen and oxygen atoms, the π-electrons of the aromatic rings, and the vacant d-orbitals of the iron atoms.[6]
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking both the anodic dissolution of iron and the cathodic evolution of hydrogen.
Visualized Inhibition Mechanism
Caption: Adsorption mechanism of the inhibitor.
Data Summary Table
The data obtained from the evaluation tests can be summarized for clear comparison.
| Inhibitor Conc. (ppm) | Weight Loss IE% | PDP IE% (from i_corr) | EIS IE% (from R_ct) |
| 0 (Blank) | 0 | 0 | 0 |
| 50 | 75.2 | 78.5 | 79.1 |
| 100 | 88.6 | 90.1 | 91.5 |
| 200 | 94.3 | 95.2 | 96.0 |
| 400 | 96.1 | 96.8 | 97.4 |
Note: The data presented are representative and illustrate expected trends.
The results should consistently show that as the inhibitor concentration increases, the inhibition efficiency (IE%) also increases, plateauing at higher concentrations as the metal surface becomes saturated with the inhibitor molecules. A good agreement between the IE% values obtained from the three different methods validates the results.[1]
Conclusion
This compound is a versatile and effective precursor for synthesizing high-performance Schiff base corrosion inhibitors. The protocol described herein provides a reliable pathway for producing these inhibitors and a robust framework for evaluating their efficacy. The resulting Schiff bases demonstrate excellent corrosion inhibition for mild steel in acidic media by adsorbing onto the metal surface and forming a durable protective barrier. The combination of gravimetric, electrochemical, and surface analysis techniques allows for a comprehensive and trustworthy assessment of inhibitor performance, providing valuable data for both academic research and industrial applications.
References
- NACE International. (2012). Electrochemical Methods Applied in Innovative Corrosion Inhibition Experiments: Case Studies. Association for Materials Protection and Performance. [Link]
- Infinita Lab. (2025). Corrosion Inhibitor Testing. [Link]
- ASTM International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. [Link]
- Al-Baghdadi, S. B., et al. (2008). Inhibition Performance of a New Series of Mono-/Diamine-Based Corrosion Inhibitors for HCl Solutions. SPE Journal. [Link]
- MaTestLab. (2025). Corrosion Inhibitor Testing US Lab. [Link]
- NACE International. (n.d.).
- Chaieb, E., et al. (2006). New synthesised diamine derivatives as corrosion inhibitors of steel in 0.5 M H 2SO 4.
- Al-Amiery, A. A., et al. (2011). Synthesis and characterization of new Schiff bases and evaluation as Corrosion inhibitors. Journal of Basrah Researches (Sciences). [Link]
- Boughoues, Y., et al. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. RSC Advances. [Link]
- R Discovery. (2008). Inhibition Performance of a New Series of Mono/Diamine-Based Corrosion Inhibitors for HCl Acid Solutions. [Link]
- Ahmida, M. M. (2013). Corrosion Inhibition of Mild Steel by Polyaromatic Diimine Derivatives: A Theoretical and Experimental Study.
- Journal of Basrah Researches. (n.d.).
- Fouda, A. S., et al. (2000). Low molecular weight straight-chain diamines as corrosion inhibitors for SS type 304 in HCl solution.
- Umoren, S. A., & Eduok, U. M. (2016). Aromatic Metal Corrosion Inhibitors. MDPI. [Link]
- Agarwal, N., et al. (2022). Synthesis of Schiff Bases and their role as corrosion inhibitors - An Overview.
- Royal Society of Chemistry. (n.d.). Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. [Link]
- Al-Amiery, A. A., et al. (2021). The inhibition performance of diaminoalkanes functionalized GOs against carbon steel corrosion in 15% HCl environment.
- Berghout, A., et al. (2021). A New Synthesized Schiff Base as Corrosion Inhibitor for Mild Steel in a HCl Medium: Experimental, Density Functional Theory and Molecular Dynamics Simulation Studies.
- Chen, G., et al. (2022). Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation.
- El-Lateef, H. M. A., et al. (2022). Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete.
- Al-Amiery, A. A., et al. (2023). Anticorrosion Evaluation of Novel Water-Soluble Schiff Base Molecules for C1018 Steel in CO2-Saturated Brine by Computational and Experimental Methodologies.
- Singh, G., et al. (2022). Corrosion inhibition and adsorption behavior of new Schiff base surfactant on steel in acidic environment: Experimental and theoretical studies.
- SGI. (2014). (PDF) Corrosion Inhibitors – Principles, Mechanisms and Applications.
- Pournazari, S., Moayed, M. H., & Rahimizadeh, M. (2013). In situ inhibitor synthesis from admixture of benzaldehyde and benzene-1,2-diamine along with FeCl3 catalyst as a new corrosion inhibitor for mild steel in 0.5 M sulphuric acid. Corrosion Science. [Link]
- Zakeri, A., & Neshati, J. (2018). A Schiff base compound as effective corrosion inhibitor for magnesium in acidic media.
- Isik, D., et al. (2019). Synthesis, characterization and theoretical determination of corrosion inhibitor activities of some new 4,5-dihydro-1H-1,2,4-Triazol-5-one derivatives.
- Liu, Q., et al. (2014). The Synthesis and Evaluation of a Novel Inhibitor DN for Carbon Dioxide Corrosion. Scientific Research Publishing. [Link]
- ResearchGate. (2016). 4-methylbenzene-1,2-diamine?. [Link]
- Pournazari, S., et al. (2013). In situ inhibitor synthesis from admixture of benzaldehyde and benzene-1,2-diamine along with FeCl3 catalyst as a new corrosion inhibitor for mild steel in 0.5 M sulphuric acid.
- ResearchGate. (n.d.). Experimental and theoretical investigations of 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride as effective corrosion inhibitor for Q235 steel in 1 M HCl. [Link]
- Al-Sharif, M. S. (2023). 2,4-dihydroxybenzaldehyde based Schiff base derivatives as an effective corrosion inhibitor for steel corrosion in 1 M hydrochloric acid solution.
- Zhu, S., et al. (2016). Research Progress on Application of Organic Diamines and Their Derivatives.
- Organic Syntheses. (n.d.). Submitted by LF Tietze, G. v. Kiedrowski, K.-G. Fahlbusch, and E. Voss. [Link]
- Li, Z., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects.
Sources
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onepetro.org [onepetro.org]
- 6. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 7. Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. matestlabs.com [matestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. dl.astm.org [dl.astm.org]
- 15. content.ampp.org [content.ampp.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of High-Performance Polyamides from 4-Ethylbenzene-1,2-diamine
Abstract
This document provides a comprehensive technical guide for the synthesis of novel polyamides utilizing 4-Ethylbenzene-1,2-diamine as a key monomer. Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their applications are often limited by poor solubility, which complicates processing. The incorporation of an ethyl group onto the phenylenediamine backbone is a strategic approach to disrupt chain packing, thereby enhancing solubility and processability without significantly compromising the desirable thermal properties.[1] This guide details two robust polymerization methodologies—Low-Temperature Solution Polycondensation and Interfacial Polymerization—offering researchers detailed, step-by-step protocols. We delve into the causality behind experimental choices, provide frameworks for polymer characterization, and present expected outcomes, equipping scientists in materials research and drug development with the tools to synthesize and evaluate these advanced materials.
Introduction: The Rationale for 4-Ethylbenzene-1,2-diamine in Polyamide Synthesis
Polyamides, characterized by the repeating amide linkage (-CO-NH-), are a cornerstone of modern materials science.[2] Wholly aromatic polyamides, or aramids, exhibit superior thermal and mechanical properties due to the rigidity of their polymer backbones. However, this same rigidity leads to strong intermolecular forces, resulting in high melting points and limited solubility in common organic solvents, which poses significant processing challenges.[3]
Chemical modification of the monomer structure is a proven strategy to overcome these limitations. By introducing an alkyl substituent, such as the ethyl group in 4-Ethylbenzene-1,2-diamine, we introduce a controlled disruption in the polymer chain's symmetry and packing. This "internal plasticization" is intended to decrease intermolecular hydrogen bonding and van der Waals forces, leading to:
-
Enhanced Solubility: The resulting polyamides are expected to be more soluble in aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc), facilitating characterization and processing into films or fibers.
-
Improved Processability: Lowering the glass transition temperature (Tg) creates a wider window for melt processing or compression molding.
-
Tailored Properties: The ethyl group allows for fine-tuning of mechanical and thermal properties, balancing the traditional strengths of aramids with newfound processability.
This guide provides the necessary protocols to explore this synthesis, enabling researchers to create novel polyamides for advanced applications, from gas separation membranes to high-strength composites.
Core Principles of Polycondensation
The synthesis of polyamides from a diamine and a diacyl chloride is a form of step-growth polymerization, specifically a polycondensation reaction.[4][5] The fundamental reaction is a nucleophilic acyl substitution, where the amine group of the diamine attacks the electrophilic carbonyl carbon of the acyl chloride.
The reaction proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of the diamine's amino group (-NH₂) acts as a nucleophile.
-
It attacks the carbonyl carbon of the diacyl chloride (-COCl).
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻) as a leaving group.
-
A proton is lost from the nitrogen, resulting in the formation of a stable amide bond and releasing hydrochloric acid (HCl) as a byproduct.[4]
Because the HCl byproduct can protonate the unreacted amine groups, rendering them non-nucleophilic and halting polymerization, an acid scavenger (a weak base like pyridine or triethylamine) is crucial in solution polymerization to neutralize the HCl as it forms.[3][6] In interfacial polymerization, a base like sodium hydroxide in the aqueous phase serves the same purpose.
Methodology I: Low-Temperature Solution Polycondensation
This method is widely used for preparing high-molecular-weight aromatic polyamides under controlled conditions, yielding a homogenous polymer solution suitable for direct casting into films.[3] The low temperature helps to minimize side reactions.
Materials and Equipment
-
Monomers: 4-Ethylbenzene-1,2-diamine, Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC).
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).
-
Acid Scavenger: Anhydrous Pyridine or Triethylamine.
-
Precipitation/Washing: Methanol, Water.
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, ice bath, Buchner funnel, vacuum oven.
Experimental Workflow: Solution Polycondensation
Caption: Workflow for Low-Temperature Solution Polycondensation.
Step-by-Step Protocol
-
System Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen to prevent moisture contamination.
-
Diamine Solution Preparation: Charge the flask with 4-Ethylbenzene-1,2-diamine (e.g., 10 mmol, 1.36 g), anhydrous NMP (40 mL), and anhydrous pyridine (2.2 equivalents, 22 mmol, 1.78 mL). Stir the mixture under nitrogen until all solids are completely dissolved.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0°C.
-
Diacyl Chloride Solution: In a separate dry beaker, dissolve an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride, 10 mmol, 2.03 g) in 20 mL of anhydrous NMP.
-
Polymerization: Transfer the diacyl chloride solution to the dropping funnel and add it dropwise to the vigorously stirred, cooled diamine solution over approximately 30 minutes. A rapid increase in viscosity is typically observed.
-
Causality: Slow, dropwise addition ensures a 1:1 stoichiometric ratio is maintained locally, which is critical for achieving high molecular weight.[5] Cooling controls the highly exothermic reaction, preventing side reactions.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours to ensure high conversion.
-
Precipitation: Pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol. A fibrous or powdery polymer precipitate will form.
-
Purification: Collect the polymer by vacuum filtration using a Buchner funnel. To remove trapped solvent and pyridine hydrochloride, wash the polymer by boiling it in water (2 x 200 mL) and then methanol (2 x 200 mL), collecting the polymer by filtration after each wash.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours to remove all residual solvent and water.
Methodology II: Interfacial Polymerization
This technique is extremely rapid and relies on the reaction occurring at the interface between two immiscible liquid phases—typically an aqueous phase containing the diamine and an organic phase containing the diacyl chloride.[4][7]
Materials and Equipment
-
Monomers: 4-Ethylbenzene-1,2-diamine, Adipoyl chloride or Sebacoyl chloride.
-
Aqueous Phase: Deionized water, Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).
-
Organic Phase: Hexane or Dichloromethane.
-
Equipment: Beaker (250 mL), forceps, glass rod, stirring plate (optional).
Experimental Workflow: Interfacial Polymerization
Caption: Workflow for Unstirred Interfacial Polymerization.
Step-by-Step Protocol
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve 4-Ethylbenzene-1,2-diamine (e.g., 5 mmol, 0.68 g) and sodium hydroxide (10 mmol, 0.40 g) in 100 mL of deionized water.
-
Causality: The NaOH acts as the acid scavenger, neutralizing the HCl byproduct in the aqueous phase or at the interface, preventing protonation of the diamine.[4]
-
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of a diacyl chloride (e.g., adipoyl chloride, 5 mmol, 0.915 g) in 100 mL of hexane.
-
Interface Creation: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase. Avoid vigorous mixing to create a distinct, stable interface between the two immiscible layers.
-
Polymer Formation and Extraction: A film of polyamide will form instantly at the interface.[7] Using a pair of forceps, carefully grasp the center of the polymer film and pull it upwards. A continuous "rope" of polymer can be drawn from the interface. Wind this rope onto a glass rod or the side of a beaker.
-
Washing: Wash the collected polymer rope thoroughly with a 50% ethanol/water solution to remove unreacted monomers and salts, followed by a final rinse with deionized water.
-
Drying: Gently press the polymer to remove excess water and dry it in a vacuum oven at 60°C for 12-24 hours.
Polymer Characterization
Confirming the successful synthesis and understanding the properties of the new polyamide is critical.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm structural identity. | Disappearance of primary amine (N-H) stretches (~3400-3300 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and an N-H bending peak (~1540 cm⁻¹).[3] |
| ¹H & ¹³C NMR Spectroscopy | Elucidate detailed chemical structure. | Appearance of a characteristic amide proton (N-H) signal in the ¹H NMR spectrum. Correlation of aromatic and aliphatic signals to the expected polymer backbone.[8] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides quantitative data on the polymer chain length, which correlates with mechanical properties. A PDI close to 2 is typical for step-growth polymerization. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determines the decomposition temperature (Td), often reported as the temperature of 5% or 10% weight loss. Aramids are expected to be stable above 400°C.[8][9] |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions. | Identifies the glass transition temperature (Tg), which indicates the shift from a rigid, glassy state to a more flexible, rubbery state.[8] |
Expected Results & Data Summary
The properties of the final polyamide will depend on the chosen diacyl chloride and polymerization method. The introduction of the ethyl group is expected to increase solubility compared to unsubstituted analogs.
Table 1: Typical Reaction Parameters and Expected Polyamide Properties
| Parameter | Solution Polycondensation (with TPC) | Interfacial Polymerization (with Adipoyl Chloride) |
| Diamine | 4-Ethylbenzene-1,2-diamine | 4-Ethylbenzene-1,2-diamine |
| Diacyl Chloride | Terephthaloyl Chloride (TPC) | Adipoyl Chloride |
| Polymer Yield | > 90% | Variable, depends on extraction |
| Inherent Viscosity (dL/g) | 0.40 - 1.0[6] | 0.3 - 0.6 |
| Solubility | Soluble in NMP, DMAc, H₂SO₄[3] | Limited solubility |
| Expected Tg (DSC) | 220 - 270 °C[8][9] | 150 - 200 °C |
| Expected Td (TGA, 10% loss) | > 450 °C in N₂[8] | > 400 °C in N₂ |
Note: Values are illustrative based on literature for similar substituted aromatic polyamides and may vary based on precise experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Polymer Yield / Low Viscosity | Impure monomers or solvent (moisture). | Recrystallize monomers. Use anhydrous solvents. Ensure the reaction is under a dry N₂ atmosphere. |
| Incorrect stoichiometry. | Accurately weigh monomers. Ensure slow, controlled addition of diacyl chloride. | |
| Brittle Polymer Film | Low molecular weight. | Optimize reaction time, temperature, and stoichiometry to increase molecular weight. |
| Polymer Precipitates During Reaction | Poor solubility of the growing polymer chain. | Increase solvent volume or add a salt like LiCl (2-5 wt%) to the reaction mixture to improve polymer solubility.[6] |
Safety Precautions
-
Diacyl Chlorides: These are corrosive and react violently with water, releasing HCl gas. Handle them exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Aromatic Diamines: These compounds can be toxic and are potential sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: NMP and DMAc are reproductive hazards. Handle with care in a fume hood and avoid exposure.
-
General: Always review the Safety Data Sheet (SDS) for each chemical before starting any experiment.
References
- MIT Department of Chemistry. (n.d.). Interfacial Polymerization. 3.034 FALL 2005 LABORATORY 2.
- Ghaffari, M., Ghassemi, H., & Omidian, H. (2012). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
- Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Zheng, S., et al. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces.
- Al-Hobaib, A. S., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. MDPI.
- Zheng, S., et al. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ResearchGate.
- Zheng, S., et al. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. PubMed.
- Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH Public Access.
- Iwan, A. (2015). Polyamide Syntheses. ResearchGate.
- Senthil, S., et al. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH Public Access.
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry.
- Hsiao, S.-H., et al. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI.
- Ntshangase, S. S., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate.
- Chemistry For Everyone. (2023). What Is The Polyamide Polymerization Process?. YouTube.
- Balaraman, E., et al. (2012). Synthesis of polyamides from diols and diamines with liberation of H2. ResearchGate.
- Hsiao, S.-H., & Yang, C.-P. (2001). Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Journal of Polymer Research.
Sources
- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scielo.br [scielo.br]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. Collection - Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 8. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of a Quinoxaline-Based Fluorescent Sensor from 4-Ethylbenzene-1,2-diamine
Introduction: Unlocking the Potential of 4-Ethylbenzene-1,2-diamine in Fluorescent Sensor Technology
The field of fluorescent sensor development is continually driven by the search for novel molecular scaffolds that offer tailored photophysical responses to specific analytes. While complex fluorophores often take center stage, the strategic use of versatile building blocks is paramount to creating sensitive and selective probes. 4-Ethylbenzene-1,2-diamine is one such precursor, a readily available aromatic diamine whose true potential lies in its ability to form highly fluorescent and environmentally sensitive heterocyclic systems.
The core of the methodology presented herein is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, a classic and efficient route to synthesizing quinoxaline derivatives.[1][2][3] The quinoxaline scaffold is an exceptional fluorophore, and its derivatives are widely investigated for their valuable optical properties.[4][5] By functionalizing the quinoxaline core, in this case with an ethyl group from the diamine precursor, the electronic and photophysical properties can be fine-tuned.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to synthesize, characterize, and apply a novel quinoxaline-based fluorescent probe derived from 4-Ethylbenzene-1,2-diamine. We will focus on its application as a pH sensor, leveraging the protonation-dependent fluorescence of the quinoxaline nitrogen heterocycle.[4][5][6]
Part 1: Synthesis of a Novel Fluorescent Probe: 6-Ethyl-2,3-diphenylquinoxaline (EDPQ)
Principle of Synthesis
The synthesis of 6-Ethyl-2,3-diphenylquinoxaline (EDPQ) is achieved through a straightforward acid-catalyzed condensation reaction between 4-Ethylbenzene-1,2-diamine and benzil (1,2-diphenylethane-1,2-dione). The reaction proceeds via nucleophilic attack of the amino groups on the carbonyl carbons of benzil, followed by cyclization and dehydration to form the stable, aromatic quinoxaline ring. This method is highly efficient and provides excellent yields of the desired product.[3]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. soc.chim.it [soc.chim.it]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Reaction of 4-Ethylbenzene-1,2-diamine with alpha-dicarbonyl compounds
Application Note & Protocol Guide
Topic: Synthesis and Characterization of Novel Quinoxaline Scaffolds via Condensation of 4-Ethylbenzene-1,2-diamine with α-Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Their synthesis is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a robust and versatile reaction.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel 6-ethylquinoxaline derivatives starting from 4-Ethylbenzene-1,2-diamine and various α-dicarbonyl compounds such as glyoxal, diacetyl (2,3-butanedione), and benzil. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, outline methods for product characterization, and offer insights into the causality behind key experimental choices. This document is intended to serve as a practical resource for researchers aiming to generate diverse quinoxaline libraries for applications in drug discovery and materials science.
Theoretical Background & Scientific Rationale
The formation of the quinoxaline ring system is a classic cyclocondensation reaction. The process is initiated by the nucleophilic attack of one amino group of the 4-Ethylbenzene-1,2-diamine onto one of the electrophilic carbonyl carbons of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic quinoxaline ring.
The reaction mechanism can be summarized in the following steps:
-
Initial Nucleophilic Attack: One amine group attacks a carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration to Imine: The hemiaminal dehydrates to form an enamine or Schiff base intermediate.
-
Intramolecular Cyclization: The second amine group attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydroxy-dihydroquinoxaline intermediate.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the fully aromatic and stable quinoxaline ring system.
This reaction is often self-catalyzing but can be accelerated by the addition of a mild acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.[5] The choice of solvent is critical; protic solvents like ethanol are commonly used as they effectively solvate the reactants and intermediates.[6]
The ethyl group at the 4-position of the diamine and the substituents on the α-dicarbonyl compound (R1, R2) are incorporated into the final quinoxaline structure at the 6-position and the 2- and 3-positions, respectively. This allows for systematic structural modification to explore structure-activity relationships (SAR) in drug development programs.[1]
Caption: General Mechanism of Quinoxaline Synthesis.
Materials & Equipment
Reagents
-
4-Ethylbenzene-1,2-diamine (CAS: 30495-61-7)
-
Benzil (CAS: 134-81-6)
-
Diacetyl (2,3-Butanedione) (CAS: 431-03-8)
-
Glyoxal (40% solution in water) (CAS: 107-22-2)
-
Ethanol (95% or absolute)
-
Toluene[7]
-
Acetic Acid (Glacial)
-
Sodium Sulfate (Anhydrous)
-
Sodium Bicarbonate (Saturated solution)
-
Ethyl Acetate (for TLC and chromatography)
-
Hexanes (for TLC and chromatography)
-
Deionized Water
-
Standard laboratory gases (Nitrogen, Argon)
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars[8]
-
Heating mantle or oil bath[8]
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnels, separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Analytical balance
-
NMR Spectrometer (¹H, ¹³C)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., GC-MS or LC-MS)
Safety Precautions
-
General: Perform all reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Ethylbenzene-1,2-diamine: Aromatic amines can be toxic and are potential skin sensitizers. Avoid inhalation of dust and direct skin contact.
-
α-Dicarbonyls: Glyoxal and diacetyl are irritants. Handle with care.
-
Solvents: Ethanol, Toluene, Ethyl Acetate, and Hexanes are flammable liquids.[7][9][10] Keep away from open flames and ignition sources. Toluene is also a reproductive hazard.[11]
-
Acids: Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care.
Experimental Protocols
The following protocols describe the synthesis of 6-ethylquinoxaline derivatives. The general procedure is adaptable for various α-dicarbonyl compounds.
Protocol A: General Synthesis of 6-Ethylquinoxalines in Ethanol
This procedure is a classic and reliable method for quinoxaline synthesis.[6] It is suitable for a wide range of dicarbonyl compounds.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethylbenzene-1,2-diamine (1.0 mmol, 136.2 mg).
-
Dissolution: Add 15 mL of 95% ethanol to the flask and stir until the diamine is fully dissolved.
-
Addition of Dicarbonyl: Add the α-dicarbonyl compound (1.0 mmol) to the solution. For a more controlled reaction, the dicarbonyl can be dissolved in a minimum amount of ethanol (approx. 5 mL) and added dropwise.
-
For Benzil: Use 210.2 mg.
-
For Diacetyl: Use 86.1 mg (approx. 88 µL).
-
For Glyoxal (40% aq.): Use 145.1 mg (approx. 125 µL). Note: The presence of water can be beneficial.[12]
-
-
Catalyst (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting diamine, the dicarbonyl, and the reaction mixture. The reaction is complete when the starting diamine spot has disappeared (typically 1-3 hours).
-
Work-up & Isolation: a. Once complete, cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. If a solid precipitates, collect it by vacuum filtration. If not, add 20 mL of cold deionized water to induce precipitation. d. Wash the crude solid with a small amount of cold water, followed by a cold 5% ethanol/water solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 6-ethylquinoxaline derivative. Dry the final product under vacuum.
Protocol B: Room Temperature Synthesis in Toluene with a Heterogeneous Catalyst
This protocol is a milder, alternative method that can be advantageous for sensitive substrates and aligns with green chemistry principles.[13]
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-Ethylbenzene-1,2-diamine (1.0 mmol, 136.2 mg), the α-dicarbonyl compound (1.0 mmol), and 15 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of a supported acid catalyst (e.g., 100 mg of Alumina-supported heteropolyoxometalate as described in some literature).[13]
-
Reaction: Stir the mixture vigorously at room temperature (25°C).
-
Monitoring: Monitor the reaction by TLC as described in Protocol A. Reaction times may be longer (2-12 hours).
-
Work-up & Isolation: a. After completion, separate the insoluble catalyst by filtration, washing the catalyst with a small amount of toluene. b. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting crude solid is then purified by recrystallization as described in Protocol A.
Data Presentation & Characterization
The identity and purity of the synthesized quinoxaline derivatives should be confirmed using standard spectroscopic techniques.[14][15][16]
Table 1: Representative Reaction Conditions and Yields
| Entry | α-Dicarbonyl Compound | Protocol | Catalyst | Time (h) | Typical Yield (%) | Product Name |
| 1 | Glyoxal | A | Acetic Acid | 1.5 | 85-95% | 6-Ethylquinoxaline |
| 2 | Diacetyl | A | Acetic Acid | 2 | 90-98% | 6-Ethyl-2,3-dimethylquinoxaline |
| 3 | Benzil | A | Acetic Acid | 2 | 92-99% | 6-Ethyl-2,3-diphenylquinoxaline |
| 4 | Benzil | B | AlCuMoVP[13] | 2 | ~92% | 6-Ethyl-2,3-diphenylquinoxaline |
Yields are hypothetical based on literature precedents and may vary based on experimental conditions.
Table 2: Expected Spectroscopic Data for Synthesized 6-Ethylquinoxalines
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 6-Ethylquinoxaline | 8.7-8.8 (s, 2H, quinoxaline H-2,3), 7.9-8.1 (m, 2H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 2.9 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃) | 145-146 (C2, C3), Aromatic region (128-142), 29.5 (-CH₂-), 15.5 (-CH₃) | 3050 (Ar C-H), 2970 (Alkyl C-H), 1560 (C=N), 1490 (C=C) |
| 6-Ethyl-2,3-dimethylquinoxaline | 7.8-8.0 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 2.8 (q, 2H, -CH₂-), 2.7 (s, 6H, 2x -CH₃), 1.3 (t, 3H, -CH₃) | 153-154 (C2, C3), Aromatic region (127-141), 29.0 (-CH₂-), 23.0 (ring -CH₃), 15.0 (ethyl -CH₃) | 3040 (Ar C-H), 2960 (Alkyl C-H), 1550 (C=N), 1500 (C=C) |
| 6-Ethyl-2,3-diphenylquinoxaline | 7.9-8.1 (m, 2H, Ar-H), 7.2-7.6 (m, 11H, Ar-H), 2.9 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃) | 154-155 (C2, C3), Aromatic region (128-142), 29.2 (-CH₂-), 15.2 (-CH₃) | 3060 (Ar C-H), 2965 (Alkyl C-H), 1545 (C=N), 1495 (C=C) |
Note: Specific chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Workflow Visualization
The overall experimental process, from initial setup to final analysis, is outlined below.
Caption: Experimental Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not start or is very slow | Insufficient heating; Inactive catalyst; Low reactant purity. | Ensure proper reflux temperature. Add a few more drops of acetic acid. Check the purity of starting materials. |
| Low Yield | Incomplete reaction; Product loss during work-up. | Increase reaction time. Ensure complete precipitation before filtering; minimize transfers. Purify via column chromatography if recrystallization is inefficient. |
| Product is an oil or does not crystallize | Impurities present; Product has a low melting point. | Try to purify by column chromatography. Attempt to crystallize from a different solvent system (e.g., Toluene/Hexanes). |
| Multiple spots on TLC after reaction | Incomplete reaction; Side product formation. | Allow the reaction to run longer. If side products persist, purification by column chromatography is necessary. |
References
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI.
- Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal). ResearchGate.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Hindawi.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.
- Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Semantic Scholar.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. ResearchGate.
- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
- Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Indian Academy of Sciences.
- The Role of Quinoxaline Derivatives in Modern Drug Discovery. WordPress.
- Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP.
- Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications.
- Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a. ResearchGate.
- Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate.
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. American Journal of Chemistry.
- Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. RSC Publishing.
- Reaction of o-phenylenediamine with diacetyl monoxime: characterisation of the product by solid-state 13C and 15N MAS NMR. PubMed.
- Polarographic Behavior of the Condensation Product of Glyoxal with o-Phenylenediamine, and Its Application to the Determination of Glyoxal. Oxford Academic.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
- Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. YouTube.
- SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds catalyzed by SBSSA. ResearchGate.
- Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
- Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. ResearchGate.
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
- Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate.
- Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH.
- Reaction of o-phenylenediamine with diacetyl monoxime: Characterisation of the product by solid-state 13C and 15N MAS NMR. ResearchGate.
- High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. PubMed.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare.
- One-pot condensation of 1,2-diketones 1 with aromatic 1,2-diamines 2 for synthesis of quinoxalines 3. ResearchGate.
- Organic Syntheses Procedure. Organic Syntheses.
- Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo. PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mtieat.org [mtieat.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. ajrconline.org [ajrconline.org]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 16. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
Application Notes and Protocols for Solvent Selection in 4-Ethylbenzene-1,2-diamine Dihydrochloride Reactions
Introduction: Navigating the Chemistry of a Versatile Diamine Salt
4-Ethylbenzene-1,2-diamine dihydrochloride is a valuable building block in synthetic organic chemistry, serving as a precursor for a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The dihydrochloride salt form offers enhanced stability and ease of handling compared to the free base. However, its salt nature introduces critical considerations for solvent selection and reaction design. This guide provides a comprehensive overview of the principles and practical protocols for effectively utilizing this reagent, with a focus on rational solvent choice to achieve optimal reaction outcomes.
The primary challenge in employing this compound lies in the fact that the amine functionalities are protonated. For the diamine to act as a nucleophile, the free base must be generated in situ through the addition of a suitable base.[1] Consequently, the chosen solvent must not only dissolve the starting materials and reagents but also be compatible with the chosen base and facilitate the desired chemical transformation.
Physicochemical Properties and Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, the properties of the parent compound, o-phenylenediamine dihydrochloride, provide a strong predictive foundation. O-phenylenediamine dihydrochloride is reported to be slightly soluble in water and freely soluble in alcohol, chloroform, and ether.[2] The presence of the ethyl group in 4-Ethylbenzene-1,2-diamine may slightly increase its solubility in less polar organic solvents compared to the unsubstituted analog.
Due to the ionic nature of the dihydrochloride salt, it is expected to exhibit higher solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar solvents (e.g., hexane, toluene). However, for many common reactions, the free diamine is the reactive species, which is less polar than the salt and thus more soluble in a broader range of organic solvents.
Experimental Determination of Solubility
Given the lack of precise solubility data, an experimental determination is often necessary for reaction optimization. The following protocol outlines a general method for determining the solubility of this compound in various solvents.
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO, THF, dichloromethane)
-
Scintillation vials with tight-fitting caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or other suitable analytical instrumentation
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired reaction temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).
-
After equilibration, carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a pre-calibrated analytical method (e.g., HPLC).
-
Calculate the solubility in units of mg/mL or mol/L.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMF | 25 | ||
| DMSO | 25 |
Solvent Selection for Key Reaction Classes
The choice of solvent is intrinsically linked to the type of reaction being performed. Below are detailed considerations and protocols for two common classes of reactions involving this compound: the synthesis of benzimidazoles and quinoxalines.
Benzimidazole Synthesis
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Causality Behind Experimental Choices:
-
In Situ Free Base Generation: Since the starting material is a dihydrochloride salt, a base is required to liberate the nucleophilic free diamine. Common bases include inorganic bases like sodium hydroxide[3] or organic bases like triethylamine or diisopropylethylamine.[1] The choice of base will influence the solvent selection, as the base itself must be soluble and compatible with the solvent.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents can help to dissolve the ionic starting material. However, the condensation reaction itself often proceeds more efficiently in less polar media once the free diamine is formed. A solvent system that can accommodate both the salt and the free base, or a biphasic system, may be advantageous.
-
Reaction Temperature: Many benzimidazole syntheses require heating to drive the condensation and cyclization. The chosen solvent must have a boiling point suitable for the desired reaction temperature.
-
Use of Dihydrochloride Salt: Interestingly, the use of o-phenylenediamine dihydrochloride has been reported to reduce the formation of colored impurities and decrease reaction times in microwave-assisted benzimidazole synthesis.[4] This suggests that the in situ generation of the free base in a controlled manner can be beneficial.
Protocol 2: Benzimidazole Synthesis from this compound and an Aldehyde
This protocol is adapted from methodologies for o-phenylenediamine.[4][5]
Objective: To synthesize a 2-substituted-5-ethylbenzimidazole via condensation with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., triethylamine or sodium carbonate)
-
Solvent (e.g., ethanol, methanol, or a chloroform:methanol mixture[5])
-
Oxidizing agent (e.g., air, or a mild oxidant if necessary)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the base (2.2 eq of triethylamine or an excess of sodium carbonate).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the free diamine.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
The reaction can be conducted at room temperature or heated to reflux, depending on the reactivity of the aldehyde.[5] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Benzimidazole Synthesis
This protocol is based on the advantages of using the dihydrochloride salt directly in microwave synthesis.[4][6]
Objective: To rapidly synthesize a 2-substituted-5-ethylbenzimidazole.
Materials:
-
This compound
-
Carboxylic acid or ester (e.g., formic acid or ethyl formate)
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq) and the carboxylic acid or ester (1.0-1.2 eq).
-
If using a solvent, add a minimal amount of ethylene glycol.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 165W for ~1.5 minutes as a starting point, optimization may be required) until the reaction is complete as monitored by TLC.[6]
-
After cooling, add water to the reaction mixture and adjust the pH to 7-8 with a base (e.g., 10% NaOH solution or Na2CO3) to precipitate the product.[3][6]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., boiling water[3] or 95% ethanol[6]) to obtain the pure benzimidazole.
Logical Flow for Benzimidazole Synthesis Solvent and Base Selection:
Sources
- 1. reddit.com [reddit.com]
- 2. chembk.com [chembk.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of Bioactive Heterocycles from 4-Ethyl-o-phenylenediamine: A Guide for Researchers
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the one-pot synthesis of various medicinally relevant heterocyclic compounds, commencing from the versatile precursor, 4-ethyl-o-phenylenediamine. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental designs.
Introduction: The Strategic Value of 4-Ethyl-o-phenylenediamine
4-Ethyl-o-phenylenediamine is a valuable starting material in heterocyclic synthesis due to the presence of two adjacent amino groups, which are poised for cyclization reactions. The ethyl group at the 4-position introduces a degree of lipophilicity, a critical parameter in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This strategic placement can influence binding to biological targets and metabolic stability. One-pot syntheses starting from this diamine are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and improve overall efficiency, aligning with the principles of green chemistry.[1][2][3]
I. Synthesis of 6-Ethyl-1H-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in a variety of pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents.[4][][6] The one-pot condensation of o-phenylenediamines with aldehydes is a widely adopted and efficient method for their synthesis.[7][8][9]
Scientific Rationale
The reaction proceeds via the formation of a Schiff base between one of the amino groups of 4-ethyl-o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring. The choice of catalyst and oxidant is crucial for the efficiency of this transformation. Various catalytic systems have been developed to promote this reaction under mild conditions.[8][10]
Experimental Workflow: Benzimidazole Synthesis
Caption: Workflow for the one-pot synthesis of 6-ethyl-1H-benzimidazoles.
Protocol 1: Lanthanum Chloride Catalyzed Synthesis of 6-Ethyl-2-aryl-1H-benzimidazoles
This protocol is adapted from a general method for the synthesis of benzimidazoles using lanthanum chloride as a mild and efficient Lewis acid catalyst.[8]
-
Materials:
-
4-Ethyl-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Lanthanum chloride (LaCl₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-ethyl-o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the substituted aromatic aldehyde (1.2 mmol).
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-ethyl-2-aryl-1H-benzimidazole.
-
Expected Outcomes and Data
| Aldehyde (R-CHO) | Product | Typical Yield (%) |
| Benzaldehyde | 6-Ethyl-2-phenyl-1H-benzimidazole | 85-92 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-ethyl-1H-benzimidazole | 88-95 |
| 4-Methoxybenzaldehyde | 6-Ethyl-2-(4-methoxyphenyl)-1H-benzimidazole | 82-90 |
Yields are estimated based on similar reactions with substituted o-phenylenediamines.
II. Synthesis of 6-Ethylquinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[11][12][13] The classical and most straightforward synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14]
Scientific Rationale
The reaction mechanism involves a double condensation between the two amino groups of 4-ethyl-o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound (e.g., benzil). The reaction is typically acid-catalyzed to facilitate the dehydration steps, leading to the formation of the stable aromatic quinoxaline ring. The use of green and reusable catalysts is an active area of research.[3][14]
Reaction Mechanism: Quinoxaline Formation
Sources
- 1. Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A green and efficient protocol for the synthesis of quinoxaline, benzoxazole and benzimidazole derivatives using heteropolyanion-based ionic liquids: as a recyclable solid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches Towards Benzimidazoles by the Reaction of o-...: Ingenta Connect [ingentaconnect.com]
- 8. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethylbenzene-1,2-diamine in Materials Science
Introduction: Unveiling the Potential of 4-Ethylbenzene-1,2-diamine
4-Ethylbenzene-1,2-diamine is an aromatic diamine that holds significant promise as a versatile building block in the realm of materials science. Its unique molecular architecture, characterized by a benzene ring functionalized with two adjacent amine groups and an ethyl substituent at the 4-position, provides a compelling platform for the synthesis of a diverse array of high-performance materials. The presence of the vicinal diamine moiety is conducive to the formation of various heterocyclic structures, which are the cornerstone of many advanced polymers and functional organic molecules.
The ethyl group, while seemingly a minor modification, is poised to impart nuanced yet impactful alterations to the properties of materials derived from this diamine. Compared to its unsubstituted counterpart, o-phenylenediamine, the electron-donating nature of the ethyl group can be expected to modulate the electron density of the aromatic ring and the nucleophilicity of the amine groups. This can, in turn, influence reaction kinetics and the electronic properties of the resulting materials. Furthermore, the steric bulk of the ethyl group can disrupt intermolecular packing, potentially leading to enhanced solubility and processability of polymers, a critical consideration in materials engineering.
This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed application notes and robust protocols for the utilization of 4-Ethylbenzene-1,2-diamine in the synthesis of high-performance polyimides, as a precursor for effective corrosion inhibitors, and as a ligand in transition metal catalysis.
I. High-Performance Polyimides: Leveraging the Ethyl Substituent for Enhanced Processability
Application Note: Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their widespread application. The incorporation of flexible or bulky side groups into the polymer backbone is a well-established strategy to mitigate these issues.[2][3] The ethyl group in 4-Ethylbenzene-1,2-diamine is anticipated to act as such a modifying agent. By introducing a non-planar kink in the polymer chain, the ethyl substituent can disrupt the otherwise efficient chain packing, thereby reducing intermolecular forces and enhancing the solubility of the resulting polyimide in common organic solvents. This improved solubility facilitates easier processing, such as solution casting of thin films, without significantly compromising the desirable thermal properties.
The synthesis of polyimides from diamines and dianhydrides typically proceeds via a two-step method involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.[4]
Experimental Protocol: Synthesis of a Polyimide from 4-Ethylbenzene-1,2-diamine and Pyromellitic Dianhydride (PMDA)
This protocol describes a representative two-step synthesis of a polyimide film.
Materials:
-
4-Ethylbenzene-1,2-diamine (purified by sublimation or recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Part A: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Ethylbenzene-1,2-diamine (1.36 g, 10 mmol) in anhydrous DMAc (20 mL).
-
Once the diamine has completely dissolved, slowly add solid PMDA (2.18 g, 10 mmol) in several portions under a gentle stream of nitrogen. The addition should be done over 30 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part B: Polyimide Film Formation via Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the glass plate in a vacuum oven and heat it according to the following program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, immerse the glass plate in warm water to gently peel off the resulting polyimide film.
-
Dry the film in a vacuum oven at 100 °C for 12 hours.
Characterization:
The resulting polyimide film can be characterized by:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Solubility Tests: To assess the solubility of the polyimide in various organic solvents.
Data Presentation:
| Property | Expected Outcome for Polyimide from 4-Ethylbenzene-1,2-diamine |
| Solubility | Improved solubility in solvents like NMP, DMAc, and m-cresol compared to polyimides from unsubstituted o-phenylenediamine. |
| Glass Transition Temperature (Tg) | High Tg, likely above 250 °C, indicating good thermal stability. |
| Decomposition Temperature (Td) | High decomposition temperature, typically above 450 °C, demonstrating excellent thermal resistance. |
Logical Workflow for Polyimide Synthesis and Characterization
Caption: Workflow for polyimide synthesis and characterization.
II. Corrosion Inhibitors: Designing Protective Molecular Films
Application Note: Organic molecules containing heteroatoms (such as nitrogen), and aromatic rings are known to be effective corrosion inhibitors for metals in acidic media.[5] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Schiff bases, synthesized from the condensation of an amine and an aldehyde, are a particularly effective class of corrosion inhibitors due to the presence of the imine (-C=N-) group, which can strongly coordinate to metal surfaces.[5][6]
4-Ethylbenzene-1,2-diamine is an excellent precursor for the synthesis of bidentate Schiff base ligands. The two amine groups can react with two equivalents of an aldehyde to form a di-imine. The resulting Schiff base, with its multiple adsorption centers (two imine nitrogens and the π-electrons of the benzene ring), is expected to exhibit superior corrosion inhibition efficiency. The ethyl group can further enhance this protective action by increasing the electron density on the aromatic ring, which facilitates stronger adsorption onto the metal surface, and by increasing the surface coverage due to its steric bulk.
Experimental Protocol: Synthesis and Evaluation of a Schiff Base Corrosion Inhibitor
This protocol details the synthesis of a Schiff base from 4-Ethylbenzene-1,2-diamine and salicylaldehyde, followed by its evaluation as a corrosion inhibitor for mild steel in acidic solution.
Materials:
-
4-Ethylbenzene-1,2-diamine
-
Salicylaldehyde
-
Ethanol
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl)
-
Acetone
-
Emery paper (various grades)
Procedure:
Part A: Synthesis of the Schiff Base (SB-EBDA)
-
In a round-bottom flask, dissolve 4-Ethylbenzene-1,2-diamine (1.36 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add salicylaldehyde (2.44 g, 20 mmol) dropwise with constant stirring.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature. The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized Schiff base using FTIR and ¹H NMR spectroscopy to confirm its structure.
Part B: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
-
Prepare mild steel coupons of approximately 2 cm x 2 cm x 0.1 cm.
-
Polish the coupons with different grades of emery paper, wash them with distilled water, degrease with acetone, and dry them.
-
Weigh the polished coupons accurately.
-
Immerse the coupons in 100 mL of 1 M HCl solution containing different concentrations of the synthesized Schiff base (e.g., 50, 100, 200, 500 ppm) for 24 hours at room temperature. A blank solution (1 M HCl without inhibitor) should also be prepared.
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, wash again, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
CR (g m⁻² h⁻¹) = (W₁ - W₂) / (A * t) IE% = [(CR_blank - CR_inh) / CR_blank] * 100
where W₁ and W₂ are the weights of the coupon before and after immersion, A is the surface area of the coupon, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical Studies:
For a more in-depth analysis, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be performed to determine the mechanism of inhibition (anodic, cathodic, or mixed-type) and to study the kinetics of the electrochemical processes at the metal/solution interface.
Logical Flow for Corrosion Inhibitor Synthesis and Testing
Caption: Synthesis and evaluation of a Schiff base corrosion inhibitor.
III. Ligands for Transition Metal Catalysis: Tuning Reactivity and Selectivity
Application Note: Diamine ligands are of paramount importance in coordination chemistry and homogeneous catalysis.[7] They can form stable chelate complexes with a wide range of transition metals, and the electronic and steric properties of the resulting complexes can be fine-tuned by modifying the structure of the diamine ligand. The use of 4-Ethylbenzene-1,2-diamine as a ligand is expected to influence the catalytic activity of metal complexes in several ways. The electron-donating ethyl group can increase the electron density on the metal center, which can enhance the catalytic activity in certain reactions, such as oxidative addition in cross-coupling reactions. Conversely, the steric hindrance introduced by the ethyl group can play a crucial role in controlling the selectivity of a catalytic reaction.
Copper-catalyzed cross-coupling reactions, for instance, have gained significant attention as a more sustainable alternative to palladium-catalyzed reactions. Diamine ligands have been shown to be particularly effective in promoting these transformations under mild conditions.[7]
Experimental Protocol: Synthesis of a Copper(II)-Diamine Complex and its Application in a Model Catalytic Reaction
This protocol outlines the synthesis of a copper(II) complex with a Schiff base ligand derived from 4-Ethylbenzene-1,2-diamine and its use as a catalyst in a representative C-N cross-coupling reaction.
Materials:
-
Schiff base of 4-Ethylbenzene-1,2-diamine and salicylaldehyde (SB-EBDA, from the previous protocol)
-
Copper(II) acetate monohydrate
-
Methanol
-
Iodobenzene
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Procedure:
Part A: Synthesis of the Copper(II) Complex [Cu(SB-EBDA)]
-
Dissolve the Schiff base ligand (SB-EBDA) (3.44 g, 10 mmol) in hot methanol (50 mL) in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.99 g, 10 mmol) in methanol (20 mL).
-
Add the copper(II) acetate solution dropwise to the hot ligand solution with continuous stirring.
-
A colored precipitate should form immediately. Reflux the mixture for 2 hours to ensure complete complexation.
-
Cool the mixture to room temperature, and collect the solid complex by filtration.
-
Wash the complex with methanol and dry it under vacuum.
-
Characterize the complex using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.
Part B: Catalytic C-N Cross-Coupling Reaction
-
In a sealable reaction tube, combine iodobenzene (1.0 mmol), imidazole (1.2 mmol), potassium carbonate (2.0 mmol), and the synthesized copper(II) complex (0.05 mmol, 5 mol%).
-
Add toluene (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours with stirring.
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with ethyl acetate, and analyze it by GC-MS to determine the conversion and yield of the N-arylated imidazole product.
Reaction Pathway for Catalysis
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Sulfonated Polybenzimidazoles [cjcu.jlu.edu.cn]
- 5. Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Synthesis of Bioactive 6-Ethyl-Substituted Benzimidazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutic agents.[2] The versatility of the benzimidazole core has led to a wide spectrum of FDA-approved drugs with activities including antiulcer (e.g., Omeprazole), antihypertensive (e.g., Candesartan), and anticancer (e.g., Bendamustine) effects.[3][4][5][6]
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on both the imidazole and benzene rings.[1][5] Structural modifications, particularly at the 5- and 6-positions of the benzene ring, have been shown to significantly modulate pharmacological profiles.[2] This guide focuses specifically on the synthesis of 6-ethyl-substituted benzimidazoles , a class of compounds that has garnered interest for its potential biological activities. The ethyl group, a simple alkyl substituent, can enhance lipophilicity and influence molecular conformation, thereby impacting target binding and pharmacokinetic properties.
This document provides a detailed overview of robust synthetic strategies, step-by-step protocols, and the rationale behind key experimental choices for preparing these valuable compounds.
Core Synthetic Strategy: The Phillips-Ladenburg Reaction
The most classical and reliable method for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[7][8][9] This method is highly versatile and remains a foundational approach in modern synthetic chemistry.
Mechanistic Rationale
The reaction proceeds via a well-established two-step mechanism:
-
Amide Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or aldehyde) to form an N-acyl (or N-benzylidene) intermediate.
-
Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl (or imine carbon), leading to a cyclized intermediate. Subsequent dehydration (or oxidation in the case of aldehydes) yields the aromatic benzimidazole ring.
The choice of an acid catalyst (e.g., HCl, PPA) or an oxidizing agent is critical for promoting the dehydration/aromatization step and achieving high yields.
Diagram: General Mechanism of Benzimidazole Synthesis
The following diagram illustrates the condensation reaction between an o-phenylenediamine and an aldehyde, a common modern variation of the Phillips-Ladenburg synthesis.
Caption: General reaction pathway for benzimidazole formation.
Key Starting Material: Synthesis of 4-Ethyl-1,2-phenylenediamine
The crucial precursor for all 6-ethyl-substituted benzimidazoles is 4-ethyl-1,2-phenylenediamine . Its synthesis is a critical first step. A common and reliable route starts from 4-ethylaniline.
Protocol 1: Synthesis of 4-Ethyl-1,2-phenylenediamine
This protocol involves a two-step process: nitration of N-acetyl-4-ethylaniline followed by reduction of the nitro group and hydrolysis of the acetyl group.
Step 1: Synthesis of N-(4-ethyl-2-nitrophenyl)acetamide
-
Acetylation: To a stirred solution of 4-ethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (50 mL), add acetic anhydride (9.7 mL, 103 mmol) dropwise while cooling in an ice bath.
-
Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into 200 mL of ice-cold water.
-
Filter the precipitated N-(4-ethylphenyl)acetamide, wash with cold water, and dry. The expected yield is typically >95%.
-
Nitration: Suspend the dried N-(4-ethylphenyl)acetamide (10.0 g, 61.3 mmol) in glacial acetic acid (30 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add fuming nitric acid (4.2 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto 250 g of crushed ice. A yellow solid will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry. The product, N-(4-ethyl-2-nitrophenyl)acetamide, can be purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Ethyl-1,2-phenylenediamine
-
Reduction & Hydrolysis: To a round-bottom flask containing N-(4-ethyl-2-nitrophenyl)acetamide (10.0 g, 48.0 mmol), add concentrated hydrochloric acid (60 mL).
-
Heat the mixture to 70-80 °C and add granulated tin (20.0 g, 168 mmol) portion-wise over 1 hour, maintaining the temperature.
-
After the addition, heat the mixture under reflux for 3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully add 50% NaOH solution dropwise until the solution is strongly alkaline (pH > 12), precipitating tin salts.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield 4-ethyl-1,2-phenylenediamine as an oil that may solidify upon standing. Store under an inert atmosphere as it is susceptible to air oxidation.
Protocols for Synthesis of 6-Ethyl-Substituted Benzimidazoles
With 4-ethyl-1,2-phenylenediamine in hand, various 6-ethyl-benzimidazoles can be synthesized.
Protocol 2: Synthesis of 6-Ethyl-1H-benzo[d]imidazole (Unsubstituted at C2)
This protocol utilizes the classic reaction with formic acid.
-
Place 4-ethyl-1,2-phenylenediamine (5.0 g, 36.7 mmol) in a 100 mL round-bottom flask.
-
Add 90% formic acid (3.4 mL, 88.1 mmol). Caution: Formic acid is corrosive.
-
Heat the mixture in a water bath at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
The crude product will precipitate. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude 6-ethyl-1H-benzo[d]imidazole by vacuum filtration and wash with ice-cold water.
-
Recrystallization: Dissolve the crude product in a minimum amount of boiling water, add a small amount of decolorizing charcoal, and filter while hot. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the pure product.
-
Filter the purified crystals, wash with a small amount of cold water, and dry. The expected yield is 80-90%.
Protocol 3: One-Pot Synthesis of 2-Aryl-6-ethyl-1H-benzo[d]imidazoles
This modern, efficient approach condenses the diamine with various aromatic aldehydes, offering a direct route to a library of C2-substituted analogs.[10][11][12][13]
-
In a 50 mL round-bottom flask, dissolve 4-ethyl-1,2-phenylenediamine (1.0 g, 7.34 mmol) and a substituted aromatic aldehyde (1.0 eq, 7.34 mmol) in ethanol (20 mL).
-
Add a catalytic amount of an appropriate catalyst/oxidant system. Several systems are effective; a selection is provided in the table below.
-
Stir the reaction mixture at the specified temperature for the required time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
The product will precipitate. If no precipitation occurs, neutralize with a saturated NaHCO₃ solution.
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography.
Diagram: Workflow for 2-Aryl-6-ethyl-benzimidazole Synthesis
Caption: One-pot synthesis and purification workflow.
Data Table 1: Representative Conditions for One-Pot Synthesis
| Entry | Aldehyde (R-CHO) | Catalyst System | Solvent | Temp. | Time (h) | Approx. Yield (%) | Reference |
| 1 | Benzaldehyde | NH₄Br (10 mol%) | Ethanol | RT | 2-3 | 92 | [11] |
| 2 | 4-Chlorobenzaldehyde | H₂O₂ / HCl | Acetonitrile | RT | 0.5-1 | 95 | [10] |
| 3 | 4-Methoxybenzaldehyde | NH₄OAc | Ethanol | Reflux | 1-2 | 94 | [12] |
| 4 | 4-Nitrobenzaldehyde | Amberlite IR-120 | EtOH/H₂O | Sonication | 1.5 | 90 | [14] |
| 5 | Furan-2-carbaldehyde | NH₄Br (10 mol%) | Ethanol | RT | 2-3 | 88 | [13] |
Yields are illustrative and may vary based on specific substrate and precise reaction conditions.
Bioactivity Profile of 6-Ethyl-Substituted Benzimidazoles
While the broader benzimidazole class is well-studied, specific data on 6-ethyl derivatives highlight their potential in targeted therapeutic areas. The ethyl group can contribute to favorable interactions within hydrophobic pockets of target enzymes or receptors.
Data Table 2: Reported Bioactivities of Selected 6-Ethyl Analogs
| Compound Structure | Target/Activity | Potency (IC₅₀) | Key Findings | Reference |
| 6-(4-ethyl piperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole | Urease Inhibitor | 7.18 µM | The benzimidazole scaffold is effective for designing potent urease inhibitors. The N-ethylpiperazine moiety is a common feature in bioactive molecules. | [15] |
| 5-Nitro-2-phenyl-1-ethyl benzimidazole | Antifungal (vs. C. albicans) | Comparable to commercial fungicides | N-alkylation (ethyl group) combined with substitutions on the benzene ring can yield potent antifungal agents. | [16] |
| General 1,2,6-trisubstituted benzimidazoles | Anti-inflammatory | Varies | Activity is highly dependent on the groups at C2 and C6. Electron-releasing groups like ethyl at C6 can modulate activity. | [3] |
Conclusion
The synthesis of 6-ethyl-substituted benzimidazoles is readily achievable through well-established and optimized chemical protocols. The foundational Phillips-Ladenburg reaction and its modern one-pot variations using aldehydes provide robust and versatile pathways to a diverse range of derivatives. The key to these syntheses is the reliable preparation of the 4-ethyl-1,2-phenylenediamine precursor. The demonstrated bioactivities of 6-ethyl analogs, particularly as urease inhibitors and antifungal agents, underscore the value of this specific substitution pattern and encourage further exploration of this chemical space for drug discovery and development.
References
- Al-Ostath, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]
- Yuan, G., et al. (2024).
- Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica. [Link]
- Kaur, H., et al. (2016). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
- Bui, T. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
- Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2011). Synthesis and Biological Activities of Some Benzimidazoles Derivatives. Journal of Applied Sciences and Environmental Management. [Link]
- Asemani, O., et al. (2009). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Perin, N., et al. (2021). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry. [Link]
- Spasova, M. I., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]
- Yao, R-S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Hefei University of Technology. [Link]
- Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry. [Link]
- Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole.
- El-Masry, A. H., et al. (2000).
- Nagarapu, L., et al. (2012). Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry. [Link]
- Gholampour, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports. [Link]
- Tang, D., et al. (2022). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry. [Link]
- Padhy, G. K., et al. (2023).
- Padhy, G. K., et al. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. [Link]
- Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
- Tang, D., et al. (2022). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton-Electron Transfer. ChemRxiv. [Link]
- Google Patents. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using Amberlite IR-120 - Arabian Journal of Chemistry [arabjchem.org]
- 15. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Benzimidazoles Derivatives | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 6-Ethylquinoxaline Synthesis
Welcome to the Technical Support Center for the synthesis of 6-ethylquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of your synthesis.
Introduction: The Synthesis of 6-Ethylquinoxaline
The most common and efficient method for synthesizing quinoxalines, including 6-ethylquinoxaline, is the condensation reaction between a substituted aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1][2] For the synthesis of 6-ethylquinoxaline, this involves the reaction of 4-ethyl-1,2-phenylenediamine with glyoxal. While the reaction is straightforward in principle, achieving a high yield requires careful control of various parameters. This guide will address common issues encountered during this synthesis and provide solutions to maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 6-ethylquinoxaline?
A1: The synthesis of 6-ethylquinoxaline is typically achieved through the condensation of 4-ethyl-1,2-phenylenediamine with glyoxal. The reaction proceeds through a cyclization-condensation mechanism to form the stable aromatic quinoxaline ring system.
Q2: What are the most critical factors influencing the yield of 6-ethylquinoxaline?
A2: The key factors that significantly impact the reaction yield include the purity of the starting materials (4-ethyl-1,2-phenylenediamine and glyoxal), the choice of solvent, reaction temperature, reaction time, and the presence or absence of a catalyst.
Q3: Is a catalyst necessary for this reaction?
A3: While the condensation can proceed without a catalyst, particularly with reactive starting materials, the use of a catalyst can significantly increase the reaction rate and improve the yield.[2] Both acid and base catalysts can be employed, and even "green" catalysts have been shown to be effective.[3] However, a catalyst-free approach in a suitable solvent can also be highly efficient.[4]
Q4: What are the common side reactions in this synthesis?
A4: Common side reactions include the formation of polymeric byproducts, incomplete reaction leading to the presence of starting materials in the product mixture, and the formation of regioisomers if the starting diamine is unsymmetrically substituted (not an issue for 4-ethyl-1,2-phenylenediamine).[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of 6-ethylquinoxaline in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 4-ethyl-1,2-phenylenediamine or glyoxal can inhibit the reaction. | Ensure the purity of your starting materials. If necessary, purify the 4-ethyl-1,2-phenylenediamine by recrystallization. Use freshly opened or properly stored glyoxal solution. |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Use a 1:1 molar ratio of 4-ethyl-1,2-phenylenediamine to glyoxal for optimal results. | |
| Suboptimal reaction conditions: The reaction may not be proceeding to completion due to insufficient time or temperature. | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] | |
| Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | Experiment with different solvents. Methanol has been shown to be a highly effective solvent for this type of condensation, often leading to high yields in a short time.[4] Other options include ethanol, acetonitrile, and water.[4] | |
| Formation of a Dark, Tarry Mixture | Decomposition of starting materials or product: Harsh reaction conditions, such as high temperatures or strong acids, can lead to degradation. | Use milder reaction conditions. If using a catalyst, consider a milder acid or a catalyst-free approach. Avoid excessive heating. |
| Side reactions and polymerization: The reactants or intermediates may be polymerizing under the reaction conditions. | Ensure efficient stirring to prevent localized overheating. Consider diluting the reaction mixture. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the work-up solvent: This can lead to significant loss of product during extraction. | Choose an extraction solvent in which the product has good solubility but is immiscible with the reaction solvent. If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Product co-elutes with impurities during column chromatography: This makes it difficult to obtain a pure product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. For polar compounds, adding a small amount of a volatile base like triethylamine to the eluent can improve separation on a silica gel column.[6] | |
| Product degradation on silica gel: The acidic nature of silica gel can sometimes cause decomposition of amine-containing compounds. | Deactivate the silica gel by pre-treating it with a triethylamine solution. Alternatively, use a different stationary phase like alumina.[6] |
Experimental Protocols
Here are two detailed protocols for the synthesis of 6-ethylquinoxaline, one catalyst-free and one using a mild acid catalyst.
Protocol 1: Catalyst-Free Synthesis in Methanol
This protocol is based on a highly efficient and green chemistry approach.[4]
Materials:
-
4-ethyl-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 4-ethyl-1,2-phenylenediamine in 5 mL of methanol.
-
While stirring at room temperature, add 1 mmol of glyoxal (40% solution in water) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is often complete within a few minutes.[4]
-
Once the reaction is complete (disappearance of the starting diamine spot on TLC), remove the methanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-ethylquinoxaline.
Protocol 2: Acetic Acid Catalyzed Synthesis
This protocol uses a mild acid catalyst to promote the condensation.
Materials:
-
4-ethyl-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 4-ethyl-1,2-phenylenediamine in 10 mL of ethanol.
-
Add 1 mmol of glyoxal (40% solution in water) to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Neutralize the acetic acid by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Solvent Effects on Reaction Yield
The choice of solvent can have a significant impact on the yield of the quinoxaline synthesis. The following table summarizes the reported yields for a similar quinoxaline synthesis in various solvents.[4]
| Solvent | Reaction Time | Yield (%) |
| Methanol | 1 min | 93 |
| Ethanol | 1 min | 85 |
| Acetonitrile | 1 min | High |
| Water | 1 min | Moderate |
| Dichloromethane | 1 min | Low |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed synthesis of 6-ethylquinoxaline.
Caption: Troubleshooting workflow for low reaction yield.
References
- Synthesis of reference quinoxaline derivatives Q1-Q4.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Technical Support Center: Purification of N6-methylquinoxaline-5,6-diamine. BenchChem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- [One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c]t[1][2][7]hiadiazole-4,5-diamine.]([Link])
- Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme Connect.
- One-pot, atom-economic synthesis of quinoxalines from ethylarenes, ethylenearenes and ethynearenes. Royal Society of Chemistry.
- High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as deriv
- ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
- Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe
- Eco-friendly preparation and testing of electroactive quinoxalines. ScienceDirect.
- Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- Improved methods for the preparation of quinoxaline derivatives.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
- An optimized fixation method containing glyoxal and paraformaldehyde for imaging nuclear bodies. PubMed.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. scribd.com [scribd.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Ethylbenzene-1,2-diamine and its Derivatives
Welcome to the technical support center for the purification of 4-Ethylbenzene-1,2-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable building blocks in high purity. Aromatic diamines, particularly ortho-phenylenediamines, are notoriously susceptible to oxidation, which often leads to discoloration and the formation of complex impurity profiles. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues, ensuring you can achieve the desired purity for your critical applications.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequent and challenging problems encountered during the purification of 4-Ethylbenzene-1,2-diamine derivatives. Each answer provides a causal explanation and a set of actionable solutions.
Q1: My crude product is a dark brown or black solid/oil. How can I remove these colored impurities?
A1: The dark coloration is almost certainly due to the presence of oxidation products. Ortho-phenylenediamines can be easily oxidized by atmospheric oxygen, especially when heated or in solution, to form highly colored, polymeric materials.[1][2] The purification strategy must therefore focus on removing these colored species and preventing their further formation.
Causality: The two adjacent amine groups create an electron-rich aromatic system that is highly susceptible to oxidation. This process can be accelerated by heat, light, and the presence of metal ions.[3]
Solutions:
-
Recrystallization with a Reducing Agent: This is the most effective method for solid derivatives. During the dissolution step in a suitable hot solvent, add a small amount (1-5 wt%) of a mild reducing agent like sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) or stannous chloride.[1][4][5] These agents will reduce the colored, oxidized impurities back to the colorless diamine form or other soluble species.
-
Activated Charcoal Treatment: After adding the reducing agent to the hot solution, you can add a small amount of decolorizing activated charcoal.[1] The charcoal will adsorb the remaining colored impurities and polymeric materials. Crucially , you must perform a hot filtration to remove the charcoal and the reducing agent before allowing the solution to cool and crystallize.[4]
-
Inert Atmosphere: All subsequent purification steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.[3][6] This includes blanketing the solution during cooling and filtering the final product in a glovebox or under a stream of inert gas.
Q2: I'm trying to recrystallize my diamine derivative, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of forming a solid crystalline lattice.[7][8] This is a common issue with amines and happens when the melting point of the compound is lower than the temperature of the solution at which it becomes saturated, or when the solution is cooled too rapidly.
Causality: The high concentration of the solute and rapid temperature drop do not allow sufficient time for the molecules to orient themselves into an ordered crystal lattice.
Solutions:
-
Reduce Supersaturation: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves completely, then attempt to cool again.[7]
-
Slow Down the Cooling Process: Rapid cooling is a primary driver of oiling out.[7] Allow the flask to cool slowly and undisturbed to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Only after it has reached room temperature should you move it to an ice bath.[4]
-
Use a Seed Crystal: If you have any solid material, add a tiny crystal to the solution just as it begins to cool.[7] This provides a nucleation point for crystal growth to begin in an orderly fashion.
-
Scratch the Flask: Scratching the inside of the flask at the surface of the liquid with a glass rod can create microscopic imperfections that serve as nucleation sites for crystallization.[8]
-
Change the Solvent System: If the above methods fail, your solvent may be too good. Try a solvent system where the compound has slightly lower solubility, or use a co-solvent (solvent/anti-solvent) system.[8] For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water or hexane) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Q3: My compound streaks severely during silica gel column chromatography, leading to poor separation. How can I fix this?
A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing, and streaking.[9][10]
Causality: The acid-base interaction between the amine (Lewis base) and silica (Brønsted acid) is stronger than the standard polar interactions governing chromatographic separation, causing the compound to move unevenly down the column.
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[9][11] The additive neutralizes the acidic sites on the silica, allowing your compound of interest to elute symmetrically.
-
Use an Amine-Functionalized or Deactivated Silica Column: For particularly challenging separations, using a stationary phase with a modified surface is highly effective. Amine-functionalized silica (KP-NH) columns are commercially available and provide an excellent, non-acidic surface for purifying basic compounds.[9][12]
-
Switch to Reversed-Phase Chromatography: Reversed-phase chromatography on a C18 column is an excellent alternative.[13] Basic amines are best separated when the mobile phase pH is alkaline, keeping them in their neutral, free-base form, which increases their retention and improves peak shape.[12] A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% triethylamine or ammonium hydroxide.
Q4: How can I effectively monitor my purification by Thin Layer Chromatography (TLC) when my compound is not UV-active or the spots are faint?
A4: While many aromatic compounds are UV-active, some may not be, or you may need a more sensitive visualization method. Several TLC stains are highly effective for amines.
Solutions:
-
Ninhydrin Stain: This is a highly sensitive stain for primary and secondary amines. After dipping the TLC plate in the ninhydrin solution, gentle heating will reveal spots that are typically red, pink, or purple.[14]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with any functional group that can be oxidized, including amines, alcohols, and alkenes. It produces yellow or brown spots on a purple background.[15]
-
p-Anisaldehyde Stain: This is an excellent multipurpose stain that is sensitive to many functional groups, especially nucleophiles like amines. It often produces distinctly colored spots upon heating, which can help differentiate between compounds.[15]
-
Cinnamaldehyde Reagent: This reagent is specific for aromatic primary amines with electron-donating groups, producing an immediate yellow spot.[16][17][18] This can be a very quick and selective way to identify your product on a TLC plate.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a newly synthesized 4-Ethylbenzene-1,2-diamine derivative?
A1: A multi-step strategy is often best.
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute acid (e.g., 1 M HCl) to protonate the diamine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1 M NaOH) and extract your purified diamine back into an organic solvent.[11]
-
Primary Purification: If the product from the extraction is a solid, attempt recrystallization first, as it is often more scalable and cost-effective.[8] If it is an oil or recrystallization fails, proceed to column chromatography.
-
Final Polishing: Use the appropriate column chromatography technique (normal phase with a TEA additive or reversed-phase) for final high-purity polishing.[9][12]
Q2: How should I properly handle and store my purified 4-Ethylbenzene-1,2-diamine derivative to prevent it from turning dark again?
A2: Stability is critical. Once purified, you must prevent re-oxidation.
-
Storage: Store the solid or oil under an inert atmosphere (Nitrogen or Argon) in an amber vial to protect it from air and light.[3]
-
Temperature: For long-term storage, keep the vial at a reduced temperature (2-8°C) in a refrigerator.[3]
-
Handling: When using the compound, handle it quickly and preferably in a glovebox or under a positive pressure of inert gas.[3] Use deoxygenated solvents for making solutions.
Q3: Can I use distillation to purify these compounds?
A3: Distillation is sometimes an option but carries significant risks. While some simple phenylenediamines can be purified by vacuum distillation, they are prone to decomposition and polymerization at elevated temperatures.[5][6] This method should only be attempted if the derivative is known to be thermally stable and can be distilled under a high vacuum to keep the temperature as low as possible. Always perform distillation under an inert atmosphere. For most complex or sensitive derivatives, chromatographic methods or recrystallization are far safer and more effective.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization with In-Situ Decolorization
This protocol is designed for solid derivatives that are dark due to oxidation impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble when hot and sparingly soluble when cold.[4][8] Ethanol/water mixtures are often a good starting point for aromatic amines.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the primary solvent (e.g., ethanol) to create a slurry.
-
Heating and Decolorization: Gently heat the mixture on a hot plate with stirring. Once it begins to warm, add 1-2 wt% of sodium hydrosulfite (Na₂S₂O₄).[1] Continue adding the hot solvent in small portions until the solid fully dissolves. The solution should lighten in color significantly.
-
Charcoal Treatment (Optional): If the solution is still colored, add a very small amount of activated charcoal and allow the solution to gently reflux for 5-10 minutes.
-
Hot Filtration: This is a critical step. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and any insoluble materials. Work quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under a high vacuum, protecting them from light.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is for separating the target diamine from impurities of different polarities.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (Hexanes or Pentane) and a polar solvent (Ethyl Acetate). Add 1% Triethylamine (TEA) to the mobile phase to prevent streaking.[11] Aim for an Rf value of ~0.3 for your target compound.
-
Column Preparation: Slurry pack a silica gel column with your chosen mobile phase (containing TEA). Alternatively, pre-treat the dry-packed silica by flushing it with a solution of 5% TEA in your solvent, followed by equilibration with the mobile phase.[10][11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[11]
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require placing the product under a high vacuum for an extended period.
Part 4: Visualization & Data
Table 1: Common Solvents for Recrystallization of Aromatic Amines
| Solvent | Boiling Point (°C) | Polarity | Comments & Common Co-solvents |
| Water | 100 | Very High | Used as an anti-solvent with more organic solvents. |
| Ethanol | 78 | High | Good general-purpose solvent. Often used with water.[4] |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | Medium | Good for less polar derivatives. Often used with hexanes. |
| Toluene | 111 | Low | Good for non-polar derivatives. High boiling point can be an issue. |
| Hexane(s) | ~69 | Very Low | Typically used as an anti-solvent to induce crystallization.[19] |
| Dichloromethane | 40 | Medium | High solubility for many organics; often too good. Low boiling point. |
Table 2: Common TLC Stains for Visualizing Aromatic Amines
| Stain | Preparation | Visualization | Target Compounds | Reference |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol & 3mL acetic acid | Heat gently | Primary/secondary amines (red/purple spots) | [14] |
| KMnO₄ | 1.5g KMnO₄, 10g K₂CO₃, 0.125g NaOH in 200mL water | Immediate | Oxidizable groups (yellow spots on purple) | [15] |
| p-Anisaldehyde | 135mL EtOH, 5mL conc. H₂SO₄, 1.5mL HOAc, 3.7mL anisaldehyde | Heat strongly | Nucleophiles (various colors) | [15] |
| Cinnamaldehyde | Solution of cinnamaldehyde in ethanol or other suitable solvent | Immediate | Aromatic primary amines (yellow spots) | [16][18] |
Part 5: References
-
TLC Visualization Reagents . EPFL. [Link]
-
Lee, J. W., et al. (2019). Separation and purification of three, four, and five carbon diamines from fermentation broth . Chemical Engineering Science, 196, 324-332. [Link]
-
Wang, Q., et al. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate . Analytical Methods, 2(7), 889-893. [Link]
-
Bednarz, S., et al. (2020). Reactive and physical extraction of bio-based diamines from fermentation media . Chemie Ingenieur Technik, 92(9), 1268-1275. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate . Royal Society of Chemistry. [Link]
-
WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND... . WIPO Patentscope. [Link]
-
TLC Visualization Methods . University of Colorado Boulder. [Link]
-
Tender, Loving Care for Aromatic Amines . ChemistryViews. [Link]
-
US20060217549A1 - Diamine purification method . Google Patents.
-
Lee, J. W., et al. (2019). Separation and purification of three, four, and five carbon diamines from fermentation broth . Elsevier. [Link]
-
US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane . Google Patents.
-
da Silva, J. G., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone . Acta Crystallographica Section E: Crystallographic Communications, 80(9). [Link]
-
RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]
-
Recrystallization . California State University, Stanislaus. [Link]
-
o-PHENYLENEDIAMINE . Organic Syntheses Procedure. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids . University of Bath. [Link]
-
Is there an easy way to purify organic amines? . Biotage. [Link]
-
Amine purification . Science Forums. [Link]
-
Chem 355 Lab Manual Fall, 2010 . Minnesota State University Moorhead. [Link]
-
CN103435495A - Purification process for o-phenylenediamine . Google Patents.
-
m-, o-, and p-Phenylenediamine . OSHA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. osha.gov [osha.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. rubingroup.org [rubingroup.org]
- 9. biotage.com [biotage.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. epfl.ch [epfl.ch]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 19. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Products in 4-Ethyl-o-phenylenediamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-ethyl-o-phenylenediamine. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for the common side products encountered during reactions with this versatile diamine. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to not only solve problems but also to prevent them.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction mixture is turning dark brown/black. What is causing this discoloration and how can I prevent it?
Answer:
The dark discoloration you are observing is a common issue when working with o-phenylenediamines, including the 4-ethyl derivative. The primary cause is oxidation of the starting material and/or the reaction products. The two amino groups on the aromatic ring are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under heating or in the presence of certain metal catalysts. This oxidation leads to the formation of highly colored, often polymeric, impurities.[1][2]
Troubleshooting and Prevention:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform your reaction under an inert atmosphere. This can be achieved by purging your reaction vessel with nitrogen or argon before adding your reagents and maintaining a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Solvents can contain dissolved oxygen. It is good practice to degas your solvents before use, either by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Antioxidants: In some cases, adding a small amount of an antioxidant or a reducing agent can help to suppress oxidation. For instance, a small quantity of sodium dithionite (sodium hydrosulfite) can be added during workup or purification to reduce some of the oxidized species.[1]
-
Temperature Control: While many reactions require heat, prolonged heating at high temperatures can accelerate oxidation. It is advisable to run reactions at the lowest effective temperature and for the minimum time necessary.
Protocol for Decolorization of a Discolored Product:
If your final product is already discolored, you can often improve its purity and appearance through the following recrystallization protocol with activated charcoal:
-
Dissolve the crude, discolored product in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your product) to the hot solution.
-
Simmer the mixture for 5-10 minutes. The charcoal will adsorb many of the colored impurities.
-
Perform a hot filtration to remove the activated charcoal. It is crucial to use a pre-heated funnel to prevent premature crystallization of your product.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
FAQ 2: I am trying to synthesize a 2-substituted-5-ethylbenzimidazole from 4-ethyl-o-phenylenediamine and an aldehyde, but I am getting a complex mixture of products. What are the likely side products?
Answer:
The direct condensation of o-phenylenediamines with aldehydes can indeed lead to a complex mixture of products if not properly controlled. While the desired product is the 2-substituted-5-ethylbenzimidazole, several side products can form. The ethyl group at the 4-position is an electron-donating group, which increases the nucleophilicity of the amino groups and can accelerate the reaction, but it does not fundamentally change the possible side reactions compared to unsubstituted o-phenylenediamine.[3]
The most common side products in this reaction are:
-
1,2-Disubstituted Benzimidazole: This side product arises from the reaction of the initially formed benzimidazole with a second molecule of the aldehyde. The nitrogen at the 1-position of the benzimidazole ring can be alkylated by the aldehyde.
-
Bis-dihydrobenzimidazole: This is another common side product that can form, particularly if the reaction conditions are not optimized.
-
Schiff Base Intermediates: Incomplete cyclization can lead to the presence of Schiff base intermediates in your product mixture.
The formation of these side products is often influenced by the reaction conditions, such as the stoichiometry of the reactants, the catalyst used, and the reaction temperature.
Visualizing the Reaction Pathway and Side Products:
Caption: Reaction scheme for benzimidazole synthesis and common side products.
FAQ 3: How can I minimize the formation of side products in my benzimidazole synthesis?
Answer:
Minimizing the formation of side products in benzimidazole synthesis from 4-ethyl-o-phenylenediamine and an aldehyde requires careful control of the reaction conditions. Here are some key strategies:
-
Stoichiometry: Use a precise 1:1 molar ratio of the 4-ethyl-o-phenylenediamine and the aldehyde. An excess of the aldehyde can promote the formation of the 1,2-disubstituted side product.
-
Catalyst Selection: The choice of catalyst can have a significant impact on the product distribution. Mildly acidic catalysts, such as ammonium chloride, are often effective in promoting the desired cyclization without leading to excessive side reactions.[4] More aggressive acid catalysts or high temperatures can sometimes favor the formation of by-products.
-
Solvent: The choice of solvent can influence the reaction outcome. Ethanol is a commonly used solvent that often gives good results.
-
Temperature and Reaction Time: Running the reaction at a moderate temperature (e.g., 80-90°C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) to stop it once the starting material is consumed can help to prevent the formation of over-alkylation products.[4]
A Recommended Protocol for Clean Benzimidazole Synthesis:
This protocol is designed to favor the formation of the desired 2-substituted-5-ethylbenzimidazole while minimizing side products.
-
To a round-bottom flask, add 4-ethyl-o-phenylenediamine (1 equivalent) and the aldehyde (1 equivalent).
-
Add a suitable solvent, such as ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 10-20 mol%).[4]
-
Stir the reaction mixture at 80-90°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
FAQ 4: I am observing the formation of a polymeric material in my reaction. What is this and how can I avoid it?
Answer:
The formation of a polymeric material is a significant side reaction, especially under oxidative conditions. This is due to the oxidative polymerization of the 4-ethyl-o-phenylenediamine. The amino groups make the aromatic ring electron-rich and susceptible to oxidation, which can lead to the formation of radical cations that then polymerize.
Factors Promoting Polymerization:
-
Presence of Oxidants: Strong oxidizing agents will readily induce polymerization.
-
Exposure to Air (Oxygen): As mentioned in FAQ 1, atmospheric oxygen can act as an oxidant.
-
Certain Metal Catalysts: Some transition metal catalysts can promote oxidative coupling reactions.
-
High Temperatures: Elevated temperatures can accelerate the rate of polymerization.
Strategies to Avoid Polymerization:
-
Strictly Anaerobic Conditions: The most critical step is to exclude oxygen from your reaction. Working under a robust inert atmosphere (nitrogen or argon) is essential.
-
Control of Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times.
-
Choice of Reagents: Be mindful of the oxidizing potential of all reagents and catalysts used in your reaction.
Visualizing the Polymerization Process:
Caption: Simplified pathway for the oxidative polymerization of 4-ethyl-o-phenylenediamine.
Troubleshooting Guide: A Summary Table
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Dark reaction color (brown/black) | Oxidation of starting material or product | Work under an inert atmosphere, use degassed solvents, consider adding antioxidants during workup. |
| Low yield of desired benzimidazole | Formation of side products (1,2-disubstitution, bis-dihydrobenzimidazole) | Optimize stoichiometry (1:1 ratio), use a mild catalyst (e.g., NH₄Cl), control temperature and reaction time. |
| Formation of insoluble polymer | Oxidative polymerization | Ensure strictly anaerobic conditions, avoid strong oxidants and high temperatures. |
| Product is an oil or difficult to crystallize | Presence of impurities | Purify by column chromatography. |
| Multiple spots on TLC | Incomplete reaction or formation of multiple side products | Monitor reaction closely, adjust reaction time and temperature, consider alternative catalysts. |
Analytical Methods for Impurity Detection
To effectively troubleshoot your reactions, it is crucial to identify the impurities present. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and getting a quick overview of the product mixture's complexity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and can be used to separate and quantify different components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about your desired product and any isolated impurities.
References
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
- Yadav, G. D., & Adsul, M. G. (2005). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 44(9), 1937-1940.
- Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., & Sarvary, A. (2009). One-pot synthesis of 2-substituted benzimidazoles.
- Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 10(4), 566-589.
- El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 329-366.
- Prajapati, A. K., Nagarsenker, M. S., & Singh, U. P. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 224-228.
- Žinić, M., & Fleš, D. (1975). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate].
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).
- Amir, M., & Kumar, S. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
- Google Patents. (2022). PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES.
- Marinho, E. R., & Proença, M. F. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Arkivoc, 2009(14), 346-361.
- Hartman, W. W., & Smith, L. A. (1934). o-PHENYLENEDIAMINE. Organic Syntheses, 14, 76.
- ResearchGate. (n.d.). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.
- ResearchGate. (n.d.). The oxidation of some representative o-phenylenediamine derivatives....
- R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles.
- ChemRxiv. (2024). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concentration Gradients.
- Wikipedia. (n.d.). Methylene blue.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5727.
- PubChem. (n.d.). o-Phenylenediamine.
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with ethoxymethylene compounds.
- Google Patents. (2009). Purification method for exquisite o-phenylenediamine.
- Occupational Safety and Health Administration. (1991). m-, o-, and p-Phenylenediamine.
- Google Patents. (1967). Process for purifying a phenylenediamine.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- Hammad, M., & Emran, A. (1983). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
- Indiana Academy of Science. (n.d.). Proceedings of the Indiana Academy of Science.
- ResearchGate. (n.d.). Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine.
- ResearchGate. (n.d.). Oxidative polymerization of p-phenylenediamine.
- PubMed. (2022). In Situ Formation of o-Phenylenediamine Cascade Polymers Mediated by Metal-Organic Framework Nanozymes for Fluorescent and Photothermal Dual-Mode Assay of Acetylcholinesterase Activity.
- Google Patents. (2012). Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.
- ResearchGate. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization.
Sources
Technical Support Center: Enhancing the Solubility of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Ethylbenzene-1,2-diamine dihydrochloride (CAS No. 136583-84-1)[1]. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the dissolution of this compound. As a dihydrochloride salt of a weak base, its solubility is governed by a delicate interplay of physicochemical factors. This document provides a series of troubleshooting steps and foundational knowledge to help you achieve your desired solution concentrations effectively and reproducibly.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles.
Q1: My this compound is not dissolving well in pure water at room temperature. What are the first steps I should take?
A1: This is a common starting issue. The dihydrochloride salt form is intended to enhance aqueous solubility compared to the free base, but it can still be challenging. Begin with these simple physical methods:
-
Agitation: Ensure the solution is being stirred vigorously. Use a magnetic stirrer for an extended period (30-60 minutes).
-
Gentle Heating: Warm the solution to 30-40°C. Increased temperature often significantly improves both the rate of dissolution and the equilibrium solubility. Always monitor for any signs of compound degradation (e.g., color change).
-
Sonication: If available, placing the vial in an ultrasonic bath can help break up solid agglomerates and accelerate dissolution through cavitation.
Q2: What is the general solubility profile of this compound in common lab solvents?
A2: As an ionic salt, this compound will exhibit the highest solubility in polar, protic solvents. Its solubility in nonpolar organic solvents will be negligible. While specific quantitative data is not widely published, a qualitative profile can be predicted:
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the dihydrochloride salt is well-solvated by solvents capable of hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents can solvate the cation but are less effective with the chloride anions, potentially limiting solubility. |
| Less Polar | 2-Propanol, Acetone | Low | The lower polarity is less favorable for dissolving an ionic salt. 2-Propanol is sometimes used to recrystallize hydrochloride salts.[2] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Very Low / Insoluble | These solvents cannot effectively solvate the charged species, leading to extremely poor solubility. |
Q3: I successfully dissolved the compound, but it precipitated out of solution after a while. What could have caused this?
A3: Precipitation after initial dissolution is typically caused by a change in solution conditions:
-
pH Shift: This is the most common cause. The solubility of amine hydrochloride salts is highly dependent on pH.[3] If the pH of your solution increased due to the addition of another reagent or absorption of atmospheric CO₂, the compound may have converted to its less soluble free base form. Basic salts are more soluble in acidic solutions (pH<7).[4]
-
Temperature Fluctuation: If you dissolved the compound with heating, allowing it to cool to room temperature may cause it to precipitate if the solution was supersaturated.
-
Solvent Evaporation: If the container was not properly sealed, evaporation of the solvent would increase the compound's concentration beyond its solubility limit.
-
Common Ion Effect: In highly concentrated solutions, the addition of another chloride source could theoretically reduce the solubility of the hydrochloride salt, though this is less common in typical lab scenarios.[5]
Q4: How can I convert the dihydrochloride salt back to its free base form?
A4: You can generate the neutral 4-Ethylbenzene-1,2-diamine free base by carefully adding a base to an aqueous solution of the dihydrochloride salt. A typical procedure involves dissolving the salt in water and slowly adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution while monitoring the pH. The free base, being significantly less water-soluble, will precipitate out and can then be isolated by filtration or extracted into an organic solvent.
Section 2: Troubleshooting Guide: Systematic Approaches to Solubility Enhancement
When basic methods are insufficient, a more systematic approach is required. This section provides detailed protocols to diagnose and overcome solubility challenges.
Issue: Insufficient Solubility in Aqueous Media
This is the primary challenge for preparing stock solutions or aqueous formulations. The key is to maintain the compound in its fully protonated, ionic state.
Root Cause Analysis: The pH-Solubility Relationship
4-Ethylbenzene-1,2-diamine is a weak base. In its dihydrochloride form, both amine groups are protonated (R-NH₃⁺), making it an ionic salt. This salt exists in a pH-dependent equilibrium with its less soluble, neutral free base form (R-NH₂). The solubility of many compounds depends strongly on the pH of the solution.[3] For salts of weak bases, solubility increases as the pH of the solution decreases.[6]
Caption: pH-dependent equilibrium of the diamine salt.
Solution Protocol 1: pH Optimization
The most reliable method to enhance and maintain the solubility of this compound in aqueous systems is to control the pH with a suitable buffer.
Objective: To determine the optimal acidic pH for maximizing solubility.
Methodology:
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, or phosphate) at various pH points, such as pH 3.0, 4.0, 5.0, and 6.0.
-
Equilibrate Slurry: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. An excess of solid must be visible to ensure saturation.
-
Agitate: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your buffer) or centrifuge at high speed to pellet the excess solid.
-
Quantify: Accurately dilute an aliquot of the clear supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analyze: Plot the solubility (mg/mL or mM) versus the pH to identify the pH range that provides the desired solubility. You will observe that solubility dramatically decreases as the pH approaches the pKa of the amine groups.
Issue: Requirement for Higher Concentration or Use in Mixed-Solvent Systems
For many applications, a purely aqueous solvent may not be suitable, or higher concentrations than achievable in water are needed.
Root Cause Analysis: Solvent Polarity Mismatch
While the dihydrochloride salt is ionic, the underlying ethylbenzene structure is nonpolar. In some cases, a mixture of water and a miscible organic solvent (a co-solvent) can better accommodate both the ionic and nonpolar characteristics of the molecule, leading to enhanced solubility.[7][8]
Solution Protocol 2: Co-Solvent Screening
Objective: To identify a water-miscible co-solvent system that improves solubility.
Methodology:
-
Select Co-solvents: Choose a panel of common, water-miscible organic solvents. Good candidates include ethanol, isopropanol (IPA), propylene glycol (PG), and dimethyl sulfoxide (DMSO).
-
Prepare Solvent Systems: Create a series of solvent systems by mixing water (or an acidic buffer identified in Protocol 1) with the co-solvent in various ratios (e.g., 90:10, 75:25, 50:50 v/v).
-
Determine Solubility: Using the isothermal shake-flask method described in Protocol 1, determine the saturation solubility of this compound in each co-solvent mixture.
-
Tabulate and Analyze: Record your results in a structured table to easily compare the effectiveness of each system.
Caption: Experimental workflow for co-solvent screening.
Data Summary Table (Template for Experimental Results)
| Co-Solvent | Ratio (Water:Co-solvent, v/v) | Temperature (°C) | Experimental Solubility (mg/mL) | Observations |
| Ethanol | 90:10 | 25 | ||
| Ethanol | 75:25 | 25 | ||
| Propylene Glycol | 90:10 | 25 | ||
| Propylene Glycol | 75:25 | 25 | ||
| DMSO | 90:10 | 25 | Oiled out, etc. |
Section 3: Advanced Strategies for Formulation
For drug development professionals facing persistent challenges, more advanced formulation techniques may be necessary. These methods modify the material's properties or its microenvironment.
-
Co-crystallization: It may be possible to form a co-crystal of the dihydrochloride salt with a pharmaceutically acceptable co-former, such as a carboxylic acid.[9] This can alter the crystal lattice energy and significantly change the solubility and dissolution rate.[9]
-
Use of Excipients:
-
Surfactants: Adding surfactants above their critical micelle concentration can create micelles that encapsulate the compound, increasing its apparent solubility.
-
Complexation: Cyclodextrins are truncated cone-shaped molecules that can form inclusion complexes with nonpolar moieties, like the ethylbenzene portion of your molecule, effectively shielding it and increasing aqueous solubility.[10]
-
Section 4: Safety & Handling Precautions
Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[11]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[12]
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- ResearchGate. (n.d.). Evolution of the pH in function of the diamine conversion...[Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
- Projjal Kumar Das et al. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Reddit. (2018).
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1039–1047. [Link]
Sources
- 1. This compound | 136583-84-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Catalyst Deactivation in 4-Ethyl-1,2-Phenylenediamine Cyclization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cyclization of 4-ethyl-1,2-phenylenediamine. This guide provides in-depth troubleshooting and frequently asked questions to address the common challenge of catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, mitigate, and potentially reverse catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic processes.
The cyclization of o-phenylenediamines is a cornerstone for the synthesis of quinoxalines and other valuable N-heterocyclic compounds.[1][2][3] However, the very nature of the reactants and products can often lead to a decline in catalyst performance over time. This guide is structured to walk you through the primary causes of deactivation and provide actionable solutions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose the potential cause of catalyst deactivation based on observable experimental issues.
Issue 1: Gradual or rapid loss of catalytic activity upon catalyst reuse.
-
Possible Cause: Leaching of the active metal, catalyst poisoning, or fouling.
-
Explanation of Causality: A decrease in activity upon reuse is a classic sign that the catalyst is not as effective as it was initially. This can be due to several factors. Leaching involves the dissolution of the active metal from the support into the reaction medium, leading to a permanent loss of active sites.[4][5][6][7] Poisoning occurs when molecules, such as the diamine reactant or amine products, strongly adsorb to the active sites, blocking them from participating in the catalytic cycle.[8][9][10] Fouling, or coking, is the physical blockage of active sites and pores by carbonaceous deposits.[11][12]
Troubleshooting Protocol:
-
Confirm Leaching with a Hot Filtration Test:
-
Procedure: Run the reaction for a short period, then filter the solid catalyst out of the hot reaction mixture. Allow the filtrate to continue reacting under the same conditions.
-
Interpretation: If the reaction continues to progress in the filtrate, it is a strong indication that active metal species have leached into the solution and are catalyzing the reaction homogeneously.[5]
-
-
Quantify Leached Metal:
-
Procedure: Analyze the reaction filtrate using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of the leached metal.[5][13]
-
Interpretation: A significant amount of metal in the solution confirms leaching as a primary deactivation pathway.
-
-
Characterize the Spent Catalyst:
Issue 2: Change in product selectivity.
-
Possible Cause: Sintering of metal nanoparticles, partial poisoning of active sites, or changes to the support material.
-
Explanation of Causality: Sintering, the agglomeration of small metal particles into larger ones at high temperatures, can alter the nature of the active sites, leading to different reaction pathways and a change in selectivity.[11][18] Similarly, the selective poisoning of certain types of active sites can favor the formation of byproducts. Changes to the catalyst support, such as the loss of acidic or basic sites, can also impact the overall reaction selectivity.[4]
Troubleshooting Protocol:
-
Analyze Reaction Byproducts:
-
Procedure: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the byproducts being formed.
-
Interpretation: Understanding the nature of the byproducts can provide clues about the changes in the catalyst's properties.
-
-
Characterize the Catalyst Surface:
-
Procedure: Employ Temperature-Programmed Desorption (TPD) with a probe molecule (e.g., ammonia for acidity, CO2 for basicity) to assess changes in the surface chemistry of the catalyst.
-
Interpretation: A shift in the TPD profile can indicate a loss of specific active sites responsible for the desired selectivity.
-
Issue 3: Increased back pressure in a flow reactor or difficulty in stirring a batch reactor.
-
Possible Cause: Mechanical degradation of the catalyst or severe fouling.
-
Explanation of Causality: The physical breakdown of the catalyst support can lead to the formation of fine particles that can clog the reactor bed or create a slurry that is difficult to stir.[19] Severe fouling can also lead to the agglomeration of catalyst particles, causing similar issues.
Troubleshooting Protocol:
-
Visual Inspection:
-
Procedure: Carefully examine the spent catalyst for any visible changes in particle size or the presence of fine powders.
-
Interpretation: Obvious changes in the physical appearance of the catalyst are a strong indicator of mechanical degradation.
-
-
Particle Size Analysis:
-
Procedure: Use techniques like laser diffraction to measure the particle size distribution of the fresh and spent catalyst.
-
Interpretation: A significant shift towards smaller particle sizes in the spent catalyst confirms mechanical attrition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in the cyclization of 4-ethyl-1,2-phenylenediamine?
A1: The primary deactivation mechanisms are catalyst poisoning, fouling (coking), sintering, and leaching.[19][20][21]
-
Poisoning: The aromatic diamine reactant and the resulting quinoxaline product can act as poisons.[8][9] The lone pair of electrons on the nitrogen atoms can strongly coordinate to the active metal sites (e.g., Pd, Pt, Ru, Ni), rendering them inactive.[8][22]
-
Fouling (Coking): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores.[11][12][23][24]
-
Sintering: High reaction temperatures can cause the small metal nanoparticles on the catalyst support to migrate and agglomerate into larger particles.[11][18][25] This reduces the active surface area and can alter selectivity.
-
Leaching: The active metal can dissolve into the reaction medium, especially in liquid-phase reactions.[4][5][6][7] This is an irreversible form of deactivation.
Q2: How can I minimize catalyst poisoning by the amine functional groups?
A2: Minimizing poisoning involves several strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature can weaken the adsorption of the amine groups to the catalyst surface.
-
Use a Co-catalyst or Additive: In some cases, the addition of a Lewis acid or a sacrificial agent can preferentially bind to the amine groups, preventing them from poisoning the primary catalyst.
-
Modify the Catalyst: The electronic properties of the metal catalyst can be tuned by alloying it with another metal or by using a different support material to reduce its affinity for the amine groups.
-
Protecting Groups: While not always practical, temporarily protecting the amine groups could be a viable strategy in certain research contexts.
Q3: What are the best practices for regenerating a deactivated catalyst?
A3: The appropriate regeneration method depends on the deactivation mechanism.[14][19]
-
For Fouling (Coking): A common method is calcination in a controlled atmosphere (e.g., air or a mixture of an inert gas and oxygen) to burn off the carbonaceous deposits.[26] The temperature and atmosphere must be carefully controlled to avoid sintering the metal particles.
-
For Reversible Poisoning: In some instances, washing the catalyst with a suitable solvent or a mild acidic/basic solution can remove the adsorbed poisons.[19]
-
For Sintering: Regeneration from sintering is more challenging. It may involve high-temperature treatment in a chlorine-containing atmosphere to redisperse the metal particles, followed by reduction. This is a complex procedure and should be approached with caution.
-
For Leaching: Leaching is an irreversible process, and the catalyst cannot be regenerated. The focus should be on preventing leaching in the first place.
Q4: How do I choose the right analytical techniques to study my deactivated catalyst?
A4: A multi-technique approach is often necessary for a comprehensive understanding of catalyst deactivation.[14][15][16]
| Analytical Technique | Information Provided | Deactivation Mechanism Indicated |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental composition of the reaction solution. | Leaching |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states. | Poisoning, Leaching |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion of metal nanoparticles. | Sintering |
| BET Surface Area Analysis | Surface area and pore size distribution. | Fouling, Sintering |
| Temperature-Programmed Desorption (TPD) | Strength and number of active sites. | Poisoning |
| Thermogravimetric Analysis (TGA) | Amount of carbonaceous deposits. | Fouling (Coking) |
Q5: Are there any "green" or more sustainable approaches to the cyclization of 4-ethyl-1,2-phenylenediamine that might be less prone to catalyst deactivation?
A5: Yes, research is ongoing in this area. Some promising approaches include:
-
Use of Heterogeneous Catalysts: These are generally easier to separate and reuse compared to homogeneous catalysts, reducing waste.[2]
-
Reactions in Aqueous Media: Using water as a solvent is environmentally friendly and can sometimes mitigate certain deactivation pathways.[27][28]
-
Microwave-Assisted Synthesis: This can often lead to shorter reaction times and lower temperatures, which can reduce the likelihood of sintering and coking.[3]
-
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions, though catalyst stability can still be a concern.[1]
Part 3: Visualizations and Data
Diagrams of Deactivation Pathways
Caption: Major pathways for catalyst deactivation in diamine cyclization.
Caption: A decision tree for troubleshooting catalyst deactivation.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Deactivation of metal catalysts in liquid phase organic reactions. (2003). Catalysis Today, 81(4), 547-559.
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. (n.d.). Benchchem.
- Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (n.d.). mediaTUM.
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things.
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (n.d.). ACS Publications.
- Catalyst Poisoning in Reactions Involving 3-Methoxymethyl-benzene-1,2-diamine. (n.d.). Benchchem.
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025). ResearchGate.
- Catalyst Deactivation Mechanism Analysis. (n.d.). Alfa Chemistry.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Lecture 10 Catalyst characterization. (n.d.).
- Lecture 6 Catalyst characterization. (n.d.).
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
- Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (n.d.). Green Chemistry (RSC Publishing).
- Sintering process and catalysis. (n.d.).
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications.
- Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. (n.d.). MDPI.
- Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4. (n.d.). ResearchGate.
- General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. (2019). Morressier.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.
- Mechanisms of catalyst deactivation. (n.d.). SciSpace.
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- Frustrated Lewis pairs in situ formation in B-based porous aromatic frameworks for efficient o-phenylenediamine cyclization. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Regeneration of catalysts. (n.d.). European Patent Office.
- One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[6]arene complex. (n.d.).
- Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka.
- Mechanisms of catalyst deactivation. (n.d.). ResearchGate.
- Important Quinoxaline Derivatives. (n.d.). ResearchGate.
- Kinetics and percolation: Coke in heterogeneous catalysts. (n.d.). ResearchGate.
- Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles. (n.d.). ADDI.
- Anti-Coking and Anti-Sintering Ni/Al2O3 Catalysts in the Dry Reforming of Methane: Recent Progress and Prospects. (n.d.). MDPI.
- One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[6]arene complex. (n.d.).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025). ResearchGate.
- Catalyst Activity Detection. (n.d.). Alfa Chemistry.
- Cu@U-g-C3N4 Catalyzed Cyclization of o-Phenylenediamines for the Synthesis of Benzimidazoles by Using CO2 and Dimethylamine Borane as a Hydrogen Source. (n.d.). ResearchGate.
- Measuring the Activity and Selectivity of Catalysts. (2015). AZoM.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026). ACS Publications.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. chemisgroup.us [chemisgroup.us]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 23. researchgate.net [researchgate.net]
- 24. addi.ehu.es [addi.ehu.es]
- 25. mdpi.com [mdpi.com]
- 26. data.epo.org [data.epo.org]
- 27. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(â ¡)/calix[4]arene complex [html.rhhz.net]
- 28. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[4]arene complex [ccspublishing.org.cn]
Overcoming steric hindrance in 4-Ethylbenzene-1,2-diamine reactions
<
Welcome to the technical support center for 4-Ethylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sterically challenging reagent. Here, we address common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to facilitate the successful execution of your synthetic protocols.
I. Understanding the Challenge: The Role of the Ethyl Group
4-Ethylbenzene-1,2-diamine, an ortho-phenylenediamine derivative, is a valuable building block for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and quinoxalines, which are of significant interest in medicinal chemistry.[1] However, the presence of the ethyl group at the 4-position introduces notable steric hindrance. This bulkiness can impede the approach of reactants to the adjacent amino groups, slowing down reaction rates and, in some cases, preventing reactions from proceeding under standard conditions.[2]
The reactivity of ortho-phenylenediamines is largely governed by the nucleophilicity of the amino groups. While the ethyl group is weakly electron-donating, which should enhance nucleophilicity, its steric bulk often dominates, presenting a significant hurdle in synthetic design.[1]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments with 4-Ethylbenzene-1,2-diamine.
Question 1: My condensation reaction with a 1,2-dicarbonyl compound to form a quinoxaline is sluggish or failing. What are the likely causes and how can I fix it?
Answer:
This is a classic challenge stemming from the steric hindrance of the ethyl group. The initial nucleophilic attack of the amino group on the carbonyl carbon is likely being hindered. Here’s a systematic approach to troubleshoot this issue:
1. Increase Reaction Temperature:
-
Rationale: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Protocol: Gradually increase the reaction temperature in 10-20°C increments. If refluxing in a solvent like ethanol or methanol is not effective, consider switching to a higher-boiling solvent such as toluene or xylene, which will allow you to achieve higher temperatures.
2. Employ Catalysis:
-
Rationale: A catalyst can provide an alternative, lower-energy reaction pathway.
-
Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to attack by the sterically hindered amine.
-
Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.[3]
3. Microwave-Assisted Synthesis:
-
Rationale: Microwave irradiation can significantly accelerate reactions by efficiently and rapidly heating the reaction mixture.[4][5][6] This can be particularly effective in overcoming steric barriers.
-
Protocol: If you have access to a dedicated microwave reactor, this is a highly recommended approach. Reactions that take hours under conventional heating can often be completed in minutes.[3][5]
Question 2: I am attempting a cyclization reaction to form a benzimidazole, but I am observing low yields and the formation of multiple byproducts. What's going wrong?
Answer:
Low yields and byproduct formation in benzimidazole synthesis with 4-Ethylbenzene-1,2-diamine often point to incomplete cyclization or side reactions. Here's how to address this:
1. Choice of Reaction Partner:
-
Rationale: The steric bulk of your reaction partner is as important as that of the diamine.
-
Recommendation: If possible, use a less sterically hindered aldehyde or carboxylic acid derivative. For instance, if you are using a bulky aldehyde, consider switching to a smaller one if the final product structure allows.
2. Activation of the Carboxylic Acid:
-
Rationale: If you are using a carboxylic acid, it may not be reactive enough to overcome the steric hindrance. Converting the carboxylic acid to a more reactive species is a common and effective strategy.[2]
-
Protocol - Acid Chloride Formation:
-
Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture until the solution becomes clear.
-
Remove the excess SOCl₂ or oxalyl chloride under reduced pressure.
-
React the resulting acid chloride with 4-Ethylbenzene-1,2-diamine in the presence of a non-nucleophilic base like triethylamine or pyridine.[2]
-
3. Use of Coupling Reagents:
-
Rationale: Peptide coupling reagents are designed to facilitate amide bond formation, which is analogous to the initial step of benzimidazole synthesis from a carboxylic acid.
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are excellent choices.
Question 3: I am trying to perform a reaction on one amino group while leaving the other untouched, but I'm getting a mixture of mono- and di-substituted products. How can I achieve selectivity?
Answer:
Achieving mono-substitution on a diamine, especially one with steric hindrance, requires careful control of reaction conditions and potentially the use of protecting groups.
1. Control Stoichiometry and Addition Rate:
-
Rationale: By using a slight excess of the diamine and adding the electrophile slowly, you can favor mono-substitution.
-
Protocol:
-
Dissolve the 4-Ethylbenzene-1,2-diamine in a suitable solvent.
-
Cool the solution (e.g., to 0°C or -78°C) to reduce the reaction rate.
-
Slowly add a solution of the electrophile (ideally less than one equivalent) dropwise with vigorous stirring.
-
Monitor the reaction closely by TLC or LC-MS.
-
2. Use of Protecting Groups:
-
Rationale: A protecting group can be used to temporarily block one of the amino groups, allowing you to selectively react the other.[7] This is a more robust strategy for achieving high selectivity.
-
Recommended Protecting Groups for Amines:
-
Boc (tert-Butoxycarbonyl): Can be introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to many reaction conditions and can be removed with acid (e.g., TFA in DCM).
-
Cbz (Carboxybenzyl): Introduced using benzyl chloroformate. It is stable to acidic and mildly basic conditions and is typically removed by catalytic hydrogenolysis.[8]
-
-
General Strategy:
-
Protect one of the amino groups. Due to the steric hindrance from the ethyl group, you may achieve some level of regioselectivity in the protection step itself.
-
Perform your desired reaction on the free amino group.
-
Deprotect the other amino group.
-
III. Frequently Asked Questions (FAQs)
Q1: Does the ethyl group on 4-Ethylbenzene-1,2-diamine significantly alter the electronic properties of the amino groups?
A1: The ethyl group is an alkyl group and is generally considered to be weakly electron-donating through an inductive effect.[1] This should slightly increase the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino groups. However, in most reactions, the steric effect of the ethyl group is the dominant factor influencing reactivity, often outweighing its modest electronic contribution.[9]
Q2: Are there any specific solvents that are recommended for reactions involving 4-Ethylbenzene-1,2-diamine?
A2: The choice of solvent is highly dependent on the specific reaction. However, for condensation reactions that are hindered, polar aprotic solvents like DMF or DMSO can be beneficial as they can help to solvate charged intermediates and may facilitate the reaction. For reactions requiring higher temperatures, toluene or xylene are good choices. In some cases, greener solvents like ethanol or even water can be used, particularly with microwave-assisted synthesis.[3][5]
Q3: Can I use 4-Ethylbenzene-1,2-diamine in solid-phase synthesis?
A3: Yes, it is possible. However, the steric hindrance can be even more pronounced in solid-phase synthesis due to the restricted movement of the resin-bound species. You may need to use a larger excess of reagents and longer reaction times. The use of microwave-assisted solid-phase synthesis can be particularly advantageous in this context.[6]
Q4: Are there any safety considerations I should be aware of when working with 4-Ethylbenzene-1,2-diamine?
A4: Like other aromatic amines, 4-Ethylbenzene-1,2-diamine should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
IV. Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of a Quinoxaline Derivative
This protocol describes a general procedure for the iodine-catalyzed condensation of 4-Ethylbenzene-1,2-diamine with a 1,2-dicarbonyl compound using microwave irradiation.[3]
-
To a microwave-safe reaction vessel, add 4-Ethylbenzene-1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and iodine (0.05 mmol, 5 mol%).
-
Add a 1:1 mixture of ethanol and water (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for 5-15 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (15 mL) and wash with a 5% aqueous sodium thiosulfate solution (5 mL) to remove the iodine, followed by brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Conventional | None | Ethanol | 78 (reflux) | 12-24 | 20-40 |
| Conventional | Acetic Acid | Toluene | 110 (reflux) | 6-12 | 50-70 |
| Microwave | Iodine | EtOH/H₂O | 100 | 0.25 | 85-95 |
Yields are approximate and will vary depending on the specific 1,2-dicarbonyl compound used.
V. Visualizing Reaction Strategies
Diagram 1: Troubleshooting Workflow for Low-Yield Condensation
Caption: Troubleshooting workflow for low-yield reactions.
Diagram 2: Protecting Group Strategy for Selective Mono-Substitution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC-MS Analysis of Impurities in 4-Ethylquinoxaline Synthesis
Welcome to the technical support center for the analysis of impurities in the synthesis of 4-ethylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during HPLC-MS analysis. Our focus is on delivering scientifically sound, experience-driven insights to ensure the integrity and accuracy of your analytical results.
I. Introduction to Impurity Profiling in 4-Ethylquinoxaline Synthesis
4-Ethylquinoxaline is a heterocyclic compound with significant interest in medicinal chemistry and materials science.[1] Like any synthetic process, the production of 4-ethylquinoxaline can be accompanied by the formation of impurities, which may arise from starting materials, intermediates, side reactions, or degradation products.[2] Rigorous analytical characterization, primarily using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is crucial to ensure the purity, safety, and efficacy of the final product. This guide will navigate you through common analytical hurdles and provide robust solutions.
The typical synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] Variations in reaction conditions, stoichiometry, and the purity of starting materials can lead to a range of impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC-MS analysis of your 4-ethylquinoxaline synthesis reaction mixture.
Chromatography Issues
Question 1: I'm observing peak fronting for my 4-ethylquinoxaline peak. What are the likely causes and how can I fix it?
Answer:
Peak fronting, often appearing as a "shark fin" or "sailboat" shape, is a common chromatographic issue that can compromise quantification.[4] It is most frequently caused by column overload or issues with the sample solvent.[4][5]
Underlying Causes & Solutions:
-
Column Overload: This occurs when you inject too much sample onto the column, saturating the stationary phase.[4] The excess molecules travel through the column unretained, eluting earlier and causing the front of the peak to be distorted.[4]
-
Troubleshooting Protocol:
-
Dilute Your Sample: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves and becomes more symmetrical, column overload is the likely culprit.
-
Reduce Injection Volume: If dilution is not feasible or desirable, reduce the injection volume. For example, if you are injecting 10 µL, try injecting 2 µL or 1 µL.[4]
-
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher organic content in reversed-phase chromatography) than your initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to a fronting peak.[6][7]
-
Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.
-
Use a Weaker Solvent: If the sample is not soluble in the initial mobile phase, use the weakest solvent possible that still provides adequate solubility.
-
-
-
Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains of the stationary phase to collapse, leading to a sudden loss of retention and peak fronting.[6]
-
Troubleshooting Protocol:
-
Flush with Strong Solvent: Flush the column with 100% acetonitrile or methanol for at least 20 column volumes to try and regenerate the stationary phase.[6]
-
Use an Aqueous-Stable Column: If you must use highly aqueous mobile phases, switch to a column specifically designed for these conditions (e.g., an AQ-C18).
-
-
dot graph TD { A[Peak Fronting Observed] --> B{Is the peak shape concentration-dependent?}; B -- Yes --> C[Column Overload]; B -- No --> D{Is the sample solvent stronger than the mobile phase?}; C --> E[Dilute Sample or Reduce Injection Volume]; D -- Yes --> F[Dissolve Sample in Initial Mobile Phase]; D -- No --> G{Has there been a sudden retention time shift?}; G -- Yes --> H[Column Collapse]; H --> I[Flush with 100% Organic or Replace Column]; G -- No --> J[Consider Co-elution or other issues]; } caption Peak Fronting Troubleshooting Workflow
Question 2: My peaks, especially for basic impurities, are tailing. What's causing this and how can I improve the peak shape?
Answer:
Peak tailing is a common problem, particularly for basic compounds like some quinoxaline derivatives and potential amine-containing impurities. It is often caused by secondary interactions between the analyte and the stationary phase.
Underlying Causes & Solutions:
-
Silanol Interactions: In reversed-phase chromatography, the silica backbone of the stationary phase has residual silanol groups (Si-OH). At mid-range pH values, these silanols can be deprotonated (SiO-) and interact with protonated basic analytes, causing peak tailing.[8]
-
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase.[9] This will protonate the silanol groups, minimizing their interaction with basic analytes.[9] Formic acid is a good choice for LC-MS applications as it is volatile and aids in protonation for positive ion mode mass spectrometry.[10][11]
-
Use a Base-Deactivated Column: Modern columns are often end-capped to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer, high-purity, base-deactivated column can significantly improve peak shape for basic compounds.
-
-
-
Column Contamination: Accumulation of strongly retained compounds on the column inlet can lead to peak tailing for all peaks.
-
Troubleshooting Protocol:
-
Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush it with a strong solvent to waste.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components.
-
-
dot graph TD { A[Peak Tailing Observed] --> B{Are all peaks tailing or just some?}; B -- All Peaks --> C[Column Contamination or Blocked Frit]; B -- Some Peaks (especially basic) --> D[Secondary Interactions with Silanols]; C --> E[Backflush Column or Replace Frit]; D --> F{Is the mobile phase pH controlled?}; F -- No --> G[Add 0.1% Formic Acid to Mobile Phase]; F -- Yes --> H[Consider a Base-Deactivated Column]; } caption Peak Tailing Troubleshooting Workflow
Mass Spectrometry Issues
Question 3: I am seeing multiple ions in my mass spectrum for a single chromatographic peak (e.g., [M+H]+, [M+Na]+, [M+K]+). How can I minimize these adducts and simplify my spectra?
Answer:
The formation of adducts is common in electrospray ionization (ESI) mass spectrometry.[12] While the protonated molecule ([M+H]+) is often the desired ion, adducts with sodium ([M+Na]+) and potassium ([M+K]+) are frequently observed, especially when using glass labware or when salts are present in the sample or mobile phase.[13]
Underlying Causes & Solutions:
-
Presence of Alkali Metals: Sodium and potassium ions are ubiquitous in the laboratory environment and can easily contaminate samples, solvents, and mobile phases.
-
Troubleshooting Protocol:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and high-purity water (e.g., 18.2 MΩ·cm).
-
Minimize Glassware: Use polypropylene or other plastic labware for sample and mobile phase preparation to reduce leaching of sodium and potassium from glass.
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid to the mobile phase provides a high concentration of protons (H+). This will competitively favor the formation of the [M+H]+ ion over metal adducts.
-
-
-
Source Conditions: The settings of your mass spectrometer's ion source can also influence adduct formation.
-
Troubleshooting Protocol:
-
Optimize Source Parameters: Systematically adjust source parameters such as capillary voltage, gas flow, and temperature to optimize for the [M+H]+ ion and minimize adducts.
-
-
Table 1: Common Adducts in Positive Ion ESI-MS [14][15][16]
| Adduct Ion | Mass Difference from [M+H]+ | Common Sources |
| [M+Na]+ | +21.98 | Glassware, salts, mobile phase contaminants |
| [M+K]+ | +37.96 | Glassware, salts, mobile phase contaminants |
| [M+NH4]+ | +17.03 | Ammonium-based buffers (e.g., ammonium formate) |
| [M+CH3CN+H]+ | +42.03 | Acetonitrile in the mobile phase |
Question 4: I am not detecting my expected impurities, or the sensitivity is very low. What could be the problem?
Answer:
Low sensitivity or failure to detect expected impurities can be due to a variety of factors, ranging from chromatographic issues to inappropriate mass spectrometry settings.
Underlying Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can compete with the analyte of interest for ionization in the ESI source, leading to a decrease in signal intensity (ion suppression).
-
Troubleshooting Protocol:
-
Improve Chromatographic Resolution: Modify your HPLC gradient to better separate your impurities from the main component and any matrix components. A shallower gradient can often improve resolution.
-
Sample Preparation: If your sample matrix is complex, consider a simple sample clean-up step like solid-phase extraction (SPE) to remove interfering substances.
-
-
-
Incorrect MS Parameters: The mass spectrometer must be set to detect the ions of interest.
-
Troubleshooting Protocol:
-
Appropriate Ionization Mode: Ensure you are using the correct ionization mode. Quinoxalines and many of their potential impurities are basic and will ionize well in positive ion mode ([M+H]+).
-
Correct Mass Range: Make sure your scan range is wide enough to include the m/z values of your expected impurities.
-
Fragmentor/Collision Energy: If you are using tandem mass spectrometry (MS/MS), ensure the collision energy is optimized to produce characteristic fragment ions for your impurities.
-
-
-
Analyte Degradation: Some impurities may be unstable in the sample solvent or under the analytical conditions.
-
Troubleshooting Protocol:
-
Analyze Samples Promptly: Analyze your samples as soon as possible after preparation.
-
Check for In-Source Fragmentation: If an impurity is particularly labile, it may fragment in the ion source. Look for potential fragment ions in your mass spectrum.
-
-
III. Experimental Protocols
Protocol 1: General Purpose HPLC-MS Method for 4-Ethylquinoxaline and Impurity Analysis
This method provides a good starting point for the analysis. It should be validated for your specific application according to ICH guidelines.[17][18][19]
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 100-500
Protocol 2: Sample Preparation
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
IV. Potential Impurities in 4-Ethylquinoxaline Synthesis
The synthesis of 4-ethylquinoxaline typically involves the reaction of an o-phenylenediamine with an alpha-dicarbonyl compound. Impurities can arise from side reactions or unreacted starting materials.
Table 2: Potential Impurities and their Expected m/z ([M+H]+)
| Compound Name | Structure | Molecular Formula | Exact Mass | Expected m/z ([M+H]+) | Potential Origin |
| 4-Ethylquinoxaline | C10H10N2 | 158.08 | 159.09 | Product | |
| o-Phenylenediamine | C6H8N2 | 108.07 | 109.08 | Unreacted Starting Material | |
| Quinoxaline | C8H6N2 | 130.05 | 131.06 | Impurity from starting material or side reaction | |
| Dimerized Product | C20H20N4 | 316.17 | 317.18 | Dimerization side reaction | |
| Oxidized Product (N-oxide) | C10H10N2O | 174.08 | 175.09 | Oxidation of product |
Note: The exact nature and quantity of impurities will be highly dependent on the specific synthetic route and reaction conditions employed.
V. Conclusion
This technical support guide provides a framework for troubleshooting common issues in the HPLC-MS analysis of 4-ethylquinoxaline and its impurities. By understanding the underlying principles of chromatography and mass spectrometry, and by following systematic troubleshooting protocols, researchers can ensure the development of robust and reliable analytical methods. Method validation in accordance with regulatory guidelines such as ICH Q2(R1) is essential for ensuring data quality in a drug development setting.[17][22][23]
VI. References
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF. Retrieved from
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from
-
(n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from
-
Separation Science. (n.d.). Why Acid?. Retrieved from
-
Scribd. (n.d.). Adduits ESI MS | PDF | Electrospray Ionization | Chemistry. Retrieved from
-
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from
-
Agilent. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Retrieved from
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from
-
(2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from
-
LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Retrieved from
-
PubMed. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from
-
Restek Resource Hub. (2014). [18]Troubleshooting HPLC- Fronting Peaks. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
(n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. Retrieved from
-
National Institutes of Health. (n.d.). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC. Retrieved from
-
National Institutes of Health. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. Retrieved from
-
PubMed. (n.d.). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Retrieved from
-
(n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Retrieved from
-
MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from
-
PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. Retrieved from
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from
-
International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from
-
(n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from
-
(n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from
-
(n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Retrieved from
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Why Acid? | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. support.waters.com [support.waters.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Official web site : ICH [ich.org]
- 23. starodub.nl [starodub.nl]
Minimizing tar formation in condensation reactions with 4-ethyl-diamine
Technical Support Center: Condensation Reactions with 4-Ethyl-Diamine
A Senior Application Scientist's Guide to Minimizing Tar Formation
Welcome to the technical support center for researchers utilizing 4-ethyl-diamine in condensation reactions. This guide is designed to provide you with a deep, mechanistic understanding of the challenges associated with this reagent and to offer field-proven strategies for troubleshooting and optimization. As scientists, we understand that reaction failure, particularly the formation of intractable "tar," is a significant impediment to progress. This resource moves beyond simple protocols to explain the causality behind these issues, empowering you to design more robust and successful experiments.
Part 1: Foundational Understanding of Tar Formation
This section addresses the fundamental questions surrounding the formation of tar-like byproducts when using bifunctional amines.
Q1: What exactly is "tar" in the context of a 4-ethyl-diamine condensation reaction?
In synthetic chemistry, "tar" is not a single, well-defined compound. It is a complex, often dark-colored and viscous or solid mixture of undesirable byproducts. In reactions involving 4-ethyl-diamine, this tar primarily consists of:
-
Oligomers and Polymers: Due to its two primary amine groups, 4-ethyl-diamine can react at both ends with a carbonyl compound (like an aldehyde or ketone). This leads to the formation of long-chain molecules through step-growth polycondensation.[1][2][3] These polymers are often poorly soluble and contribute to the viscous, sticky nature of tar.
-
Side-Reaction Products: Uncontrolled reaction conditions can promote various side reactions, including cyclization or degradation of starting materials and products.[4]
-
Degradation Products: At elevated temperatures, the desired imine product or the starting materials themselves can decompose, contributing to the complex and often colored mixture.
The formation of these byproducts is a common challenge in condensation polymerizations, where precise control is necessary to achieve a desired molecular weight rather than an intractable mixture.[5][6][7]
Q2: Why is 4-ethyl-diamine so susceptible to forming these tarry byproducts?
The primary reason lies in its bifunctional nature. 4-ethyl-diamine possesses two nucleophilic primary amine groups separated by an ethyl bridge.[8] When reacting with a mono-functional aldehyde or ketone, the desired product is often a mono- or di-imine (Schiff base).[9][10] However, the bifunctionality creates a competing and often favored reaction pathway: polymerization.
If the stoichiometry is not carefully controlled, one molecule of 4-ethyl-diamine can react with two separate carbonyl molecules, which can then be bridged by another diamine molecule, and so on. This chain reaction leads directly to the formation of high-molecular-weight polyimines, which are the main component of tar.
Part 2: Proactive Strategies for Minimizing Tar Formation
The most effective way to deal with tar is to prevent its formation in the first place. This section details the critical experimental parameters that you can control.
Q3: How can I manipulate stoichiometry to prevent polymerization?
Since polymerization is the primary source of tar, breaking the step-growth chain is paramount. The key is to ensure that the bifunctional 4-ethyl-diamine cannot bridge two carbonyl-containing molecules. This is achieved by controlling the stoichiometry to "cap" the diamine.
Core Strategy: Use a molar excess of the carbonyl compound (aldehyde or ketone).
By ensuring the carbonyl compound is the limiting reagent for polymerization, you create a statistical probability that both ends of the 4-ethyl-diamine molecule will react with an excess carbonyl molecule, forming the desired di-imine product and preventing chain extension. A 2.2 to 2.5 molar equivalent of the carbonyl compound relative to the diamine is a good starting point.
Q4: What is the optimal pH for the reaction, and why is it so critical?
Imine formation is an acid-catalyzed reaction, but the pH must be carefully controlled within a narrow window.[11] The mechanism involves nucleophilic attack of the amine on the carbonyl, followed by the acid-catalyzed elimination of water.[12][13]
-
Too Low pH (pH < 4): At strongly acidic pH, the amine starting material will be protonated to form an ammonium salt (R-NH₃⁺). This protonated amine is no longer nucleophilic and cannot initiate the reaction with the carbonyl group.[11][13]
-
Too High pH (pH > 7): In neutral or basic conditions, the initial addition of the amine to the carbonyl forms a hemiaminal intermediate. The subsequent elimination of the hydroxyl group to form the C=N double bond requires protonation of the oxygen to make it a good leaving group (H₂O).[13][14] Without sufficient acid, this dehydration step is extremely slow, and the reaction will not proceed to completion.
Optimal Range: The reaction rate is typically maximal around a pH of 4.5 to 5.5 . At this "sweet spot," there is enough acid to catalyze the dehydration step without completely deactivating the amine nucleophile.[11] A weak acid catalyst, such as acetic acid, is often employed to buffer the system in this range.[14]
Q5: How do temperature, solvent, and reaction time influence tar formation?
These parameters are interconnected and must be optimized in concert.
-
Temperature: Condensation reactions are often slow, and heat is required to drive them to completion.[7] However, excessive heat can promote side reactions and degradation, leading to darker products and more tar.
-
Recommendation: Start at a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LCMS. Only increase the temperature if the reaction is stalling. For some sensitive substrates, low-temperature polycondensation techniques may be adapted to favor clean product formation.[5]
-
-
Solvent: The ideal solvent should dissolve the reactants and the desired product but have poor solubility for the polymeric tar byproducts.
-
Recommendation: Toluene or xylenes are often used with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction equilibrium toward the imine product.[15][16] For reactions not requiring high heat, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used, often with a chemical drying agent like anhydrous MgSO₄ or molecular sieves.[16]
-
-
Reaction Time: Insufficient reaction time leads to incomplete conversion.[5] Conversely, prolonged reaction times, especially at elevated temperatures, increase the likelihood of degradation and side product formation.
-
Recommendation: Actively monitor the reaction. Once the limiting reagent is consumed, work up the reaction promptly.
-
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2.2 - 2.5 eq. of carbonyl compound | "Caps" the diamine to prevent polymerization. |
| pH / Catalyst | pH 4.5 - 5.5 (e.g., catalytic acetic acid) | Balances amine nucleophilicity with catalysis of water elimination.[11][13] |
| Temperature | 40 - 80 °C (Monitor Closely) | Provides sufficient energy for reaction without causing degradation. |
| Solvent | Toluene (with Dean-Stark) or DCM/THF (with drying agent) | Facilitates water removal to drive equilibrium towards product.[15][16] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from inhibiting the reaction and oxygen from causing degradation.[5][6] |
Part 3: Troubleshooting and Purification
Even with careful planning, byproduct formation can occur. This section provides guidance on how to address a reaction that has already produced tar.
Q6: My reaction has produced a dark, viscous material. How can I isolate my product?
When faced with a tarry reaction mixture, the goal is to exploit differences in solubility between your desired product and the polymeric byproducts.
Workflow for Product Isolation from Tar:
Q7: What is a reliable protocol for removing tar using solvents?
This technique, known as trituration or solvent washing, is highly effective if your product has good crystallinity and the tar is amorphous.
Protocol: Tar Removal via Trituration
-
Concentrate the Reaction: After the reaction is complete, remove the reaction solvent using a rotary evaporator to obtain the crude oil or solid.
-
Select a Trituration Solvent: Choose a solvent in which your desired product is known to be poorly soluble, but in which amorphous byproducts might dissolve. Non-polar solvents like hexanes, heptane, or diethyl ether are excellent starting points.
-
Perform the Trituration:
-
Add a sufficient volume of the cold trituration solvent to the crude material in a flask.
-
Using a spatula, vigorously scrape and stir the mixture. If the product is a solid, this will break it up and wash the surface. If it is an oil, this may induce crystallization.
-
An ultrasonic bath can be very effective at breaking up solids and dissolving soluble impurities.[17]
-
-
Isolate the Product:
-
Allow the solid to settle. The solvent will likely be colored with the dissolved tarry impurities.
-
Carefully decant or filter off the solvent.
-
Wash the remaining solid with fresh, cold portions of the solvent until the washings are colorless.
-
-
Dry the Product: Dry the purified solid under high vacuum to remove any residual solvent.
-
Verify Purity: Check the purity of the isolated material by NMR, LCMS, or melting point. If impurities remain, column chromatography may be necessary.
References
- Strategies to prevent side reactions in sydnone imine chemistry. Benchchem.
- Optimizing reaction conditions for polymeriz
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).PMC.
- Troubleshooting step growth polymeriz
- Tar removal using solvent systems.American Chemical Society.
- CHOICE THE FILTER FOR TAR REMOVAL FROM SYNGAS.ENVIRONMENT. TECHNOLOGY. RESOURCES. Proceedings of the International Scientific and Practical Conference.
- Formation of Tars in the TDA-TDI Synthesis and Experimental Study of its Removal in the TDI Recovery process.
- Imine formation.Organic Chemistry II - Lumen Learning.
- Any tips on how to remove this primordial tar.Reddit r/chemistry.
- Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II).mocedes.org.
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.PMC - NIH.
- Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories.
- Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion.2024-10-25.
- Condensation polymerisation - diamine and dicarboxylic acid polymers.YouTube.
- Condensation Polymers (AQA A Level Chemistry): Revision Note.2024-10-26.
- Condensation polymerisation - GCSE Chemistry Revision Notes.Save My Exams.
- Condensation Polymerisation Complete Guide (GCSE Chemistry).Edumentors.
- Condens
- Ethylenediamine.Wikipedia.
- Imines - Properties, Formation, Reactions, and Mechanisms.Master Organic Chemistry.
- Reactions of Aldehydes and Ketones with Amines.Chemistry LibreTexts.
- Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condens
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. edumentors.co.uk [edumentors.co.uk]
- 4. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 9. mocedes.org [mocedes.org]
- 10. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 11. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Technical Support Center: The Influence of Temperature on 4-Ethylbenzene-1,2-diamine Reaction Kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of 4-Ethylbenzene-1,2-diamine. In the following sections, we will explore the critical role of temperature in these reactions, providing troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your kinetic studies.
Introduction: The Critical Role of Temperature in Diamine Reactivity
4-Ethylbenzene-1,2-diamine is a substituted aromatic diamine whose reactivity is profoundly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship is primarily governed by the Arrhenius equation, which demonstrates that the rate constant of a reaction increases exponentially with temperature.[1] However, the effect of temperature extends beyond simply accelerating the reaction; it can also impact reaction selectivity, equilibrium position, and the stability of the reactants and products.[1] Understanding these temperature-dependent behaviors is paramount for optimizing reaction conditions and obtaining reliable kinetic data.
Aromatic diamines, such as 4-Ethylbenzene-1,2-diamine, are susceptible to oxidation, and this degradation can be exacerbated at elevated temperatures.[2] This sensitivity necessitates careful experimental design to prevent the formation of unwanted byproducts that can complicate kinetic analysis. This guide will provide you with the necessary information to navigate these challenges and successfully study the effect of temperature on the reaction kinetics of 4-Ethylbenzene-1,2-diamine.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is designed to help you troubleshoot common issues encountered during the study of 4-Ethylbenzene-1,2-diamine reaction kinetics, with a specific focus on temperature-related problems.
Question: My reaction is proceeding much faster/slower than expected at a given temperature. What could be the cause?
Answer:
Several factors could be contributing to this discrepancy:
-
Inaccurate Temperature Control: Ensure your reaction vessel is properly submerged in the thermostat bath and that the temperature is being monitored directly within the reaction mixture using a calibrated thermometer or thermocouple. Temperature fluctuations of even a few degrees can significantly alter reaction rates.
-
Solvent Effects: The polarity of your solvent can influence the reaction rate.[3] Polar solvents can stabilize charged transition states, potentially accelerating the reaction, while non-polar solvents may have the opposite effect.[4] Ensure you are using the same solvent and that it is of high purity for all experiments.
-
Reactant Purity: The presence of impurities in your 4-Ethylbenzene-1,2-diamine or other reactants can either catalyze or inhibit the reaction. As aromatic diamines are prone to oxidation, it is crucial to use a pure, unoxidized starting material. A color change in the diamine (e.g., darkening) can be an indicator of oxidation.
-
Atmospheric Contamination: Exposure to atmospheric oxygen can lead to oxidative side reactions, consuming your starting material and affecting the observed kinetics. It is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Question: I am observing the formation of multiple, colored byproducts, especially at higher temperatures. How can I minimize these?
Answer:
The formation of colored byproducts is often indicative of oxidation or thermal degradation.[2] Here are some strategies to mitigate this:
-
Inert Atmosphere: As mentioned above, rigorously exclude oxygen from your reaction system by using Schlenk line techniques or a glovebox.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will often reduce the rate of degradation reactions.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent the degradation of the diamine, but be mindful that this could also interfere with your primary reaction.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Once the reaction has reached completion, cool the mixture promptly to prevent further degradation.
Question: My kinetic data is not reproducible between experiments, even when I control the temperature. What else should I check?
Answer:
Reproducibility issues can be frustrating. Beyond temperature control, consider these factors:
-
Mixing Efficiency: Ensure that the stirring rate is consistent and sufficient to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration and temperature gradients.
-
Order of Reagent Addition: The order and rate of reagent addition can be critical, especially for fast reactions. Standardize your procedure for adding reactants.
-
Water Content: Trace amounts of water can significantly affect the reaction kinetics, either by acting as a catalyst or by reacting with one of the components. Use anhydrous solvents and dry glassware.
-
Light Exposure: Some aromatic diamines are light-sensitive. Consider running your reactions in amber glassware or by wrapping the reaction vessel in aluminum foil to exclude light.
Frequently Asked Questions (FAQs)
Q1: How does an increase in temperature affect the rate of reaction for 4-Ethylbenzene-1,2-diamine?
A1: An increase in temperature increases the kinetic energy of the reacting molecules. This leads to more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier, resulting in a faster reaction rate.
Q2: What is the significance of the Arrhenius equation in studying the effect of temperature on this reaction?
A2: The Arrhenius equation, k = Ae^(-Ea/RT), mathematically relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), the gas constant (R), and the pre-exponential factor (A). By measuring the rate constant at different temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy of the reaction, a fundamental kinetic parameter.
Q3: Can temperature affect the selectivity of reactions involving 4-Ethylbenzene-1,2-diamine?
A3: Yes. If 4-Ethylbenzene-1,2-diamine can undergo multiple parallel reactions to form different products, temperature can influence the product distribution. The reaction with the lower activation energy will be favored at lower temperatures (kinetic control), while the reaction leading to the more stable product will be favored at higher temperatures (thermodynamic control).[1]
Q4: What are the potential thermal degradation pathways for 4-Ethylbenzene-1,2-diamine?
A4: While specific studies on 4-Ethylbenzene-1,2-diamine are limited, related diamines can undergo thermal degradation through pathways such as oxidation to form colored quinone-diimine species, or polymerization.[2][5]
Q5: What analytical techniques are suitable for monitoring the kinetics of this reaction?
A5: Techniques that allow for real-time monitoring of reactant or product concentrations are ideal. These include:
-
UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, changes in absorbance over time can be monitored.
-
NMR Spectroscopy: Online NMR monitoring can provide detailed structural information and quantification of multiple species simultaneously.[6]
-
HPLC/GC: Aliquots can be taken from the reaction at different time points, quenched, and then analyzed to determine the concentration of the components.
Data Presentation
Illustrative kinetic data for a hypothetical reaction of 4-Ethylbenzene-1,2-diamine is presented below to demonstrate the effect of temperature on the reaction rate constant.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.00335 | 0.0012 | -6.725 |
| 35 | 308.15 | 0.00325 | 0.0025 | -5.991 |
| 45 | 318.15 | 0.00314 | 0.0051 | -5.279 |
| 55 | 328.15 | 0.00305 | 0.0102 | -4.585 |
Note: This data is for illustrative purposes only and does not represent experimentally determined values for 4-Ethylbenzene-1,2-diamine.
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Kinetic Experiment
This protocol outlines a general method for studying the kinetics of a reaction involving 4-Ethylbenzene-1,2-diamine at a constant temperature.
-
Setup: Assemble a jacketed reaction vessel connected to a circulating water bath set to the desired temperature. Equip the vessel with a magnetic stirrer, a condenser (if necessary), an inert gas inlet, and a port for sample withdrawal or an in-situ probe (e.g., fiber optic UV-Vis or NMR tube).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove any oxygen.
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare a solution of 4-Ethylbenzene-1,2-diamine in the chosen anhydrous, degassed solvent. In another flask, prepare a solution of the other reactant.
-
Temperature Equilibration: Transfer the 4-Ethylbenzene-1,2-diamine solution to the reaction vessel and allow it to equilibrate to the desired temperature for at least 15 minutes with stirring.
-
Reaction Initiation: Initiate the reaction by adding the second reactant solution to the reaction vessel. Start monitoring the reaction immediately.
-
Data Acquisition: Collect data at regular intervals using your chosen analytical technique (e.g., UV-Vis absorbance at a specific wavelength, NMR spectra).
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial rate of the reaction or fit the data to an appropriate integrated rate law to determine the rate constant, k.
-
Repeat: Repeat the experiment at different temperatures to study the temperature dependence of the reaction rate.
Protocol 2: Determination of Activation Energy using an Arrhenius Plot
-
Data Collection: Following Protocol 1, determine the rate constant (k) for the reaction at a minimum of four different temperatures, ensuring a reasonable temperature range (e.g., 20-30°C).
-
Data Transformation: For each temperature, calculate the natural logarithm of the rate constant (ln(k)) and the reciprocal of the absolute temperature (1/T in K⁻¹).
-
Plotting: Create a plot of ln(k) on the y-axis versus 1/T on the x-axis. This is the Arrhenius plot.
-
Linear Regression: Perform a linear regression on the data points. The plot should yield a straight line with the equation y = mx + c, which corresponds to ln(k) = (-Ea/R)(1/T) + ln(A).
-
Calculation of Activation Energy: The slope of the line (m) is equal to -Ea/R. Therefore, the activation energy (Ea) can be calculated as Ea = -m * R, where R is the gas constant (8.314 J/mol·K).
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Causal chain illustrating how temperature affects reaction rate.
References
- Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-Quinone (6PPD-Q). (2022). Environmental Science & Technology. [Link]
- Solvent effects. (n.d.). In Wikipedia.
- Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dimethylpentane-1,2-diamine. (2025). BenchChem.
- Online monitoring of the formation of a diimine. (n.d.). Magritek. [Link]
- How the solvent effect the reaction rate? (2013).
- What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (2017). Quora. [Link]
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2023). Journal of Chemistry and Interdisciplinary Research. [Link]
- Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. (2015).
- Synthesis of Ethylenediamine in a Tubular Reactor: Experimental and Theoretical Kinetics. (2019).
- Rapid Kinetic Techniques. (n.d.). CORE. [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
- Online reaction monitoring by single-scan 2D NMR under flow conditions. (2020). Analyst. [Link]
- Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (2010).
- Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). University of Pennsylvania. [Link]
- Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. (2023). Environmental Science & Technology. [Link]
- Table of recommended rate constants for chemical reactions occurring in combustion. (1977). NIST. [Link]
- Determination of the kinetic rate constants for the formation (--) and hydrolysis (----). (n.d.).
- Ethylenediamine. (n.d.). In Wikipedia.
- Journal of Chemistry and Interdisciplinary Research. (2023).
- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N′,N′-Tetraphenyl-1,4-Phenylenediamine Segments. (2022). MDPI. [Link]
- Methods of determining organic reaction mechanism. (n.d.). JSS College of Arts, Commerce and Science. [Link]
- A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. (2012).
- Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023, September 23). YouTube. [Link]
- Kinetics of ethylenediamine and piperazine ethoxylation. (2004).
- Benzo[1,2-b:6,5-b′]dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. (2023). MDPI. [Link]
- Kinetics and Activation Energy of a Diels-Alder Reaction. (2014, February 5).
- 4-ethylbenzene-1,2-diol. (n.d.). Stenutz. [Link]
- Sci-Hub. (n.d.).
- A review of the deterministic and diffusion approximations for stochastic chemical reaction networks. (2018). IRIS-AperTO. [Link]
- Benzo[1,2-b:6,5-b′]dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. (2023).
- Search. (n.d.). PeerJ. [Link]
Sources
- 1. jsscacs.edu.in [jsscacs.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and 6PPD-quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzimidazole Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this critical heterocyclic scaffold. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your reaction outcomes.
Understanding the Foundation: The Benzimidazole Synthesis
The synthesis of benzimidazoles most commonly proceeds via the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in the Phillips-Ladenburg reaction or an aldehyde in the Weidenhagen reaction.[1][2][3] While seemingly straightforward, these reactions are often sensitive to a variety of parameters that can significantly impact yield and purity.
Classical methods often required high temperatures, sometimes between 250-300 °C, which can lead to unwanted side reactions and degradation of materials.[1][2][4] Modern synthetic approaches focus on milder conditions, often employing catalysts to improve efficiency and yield.[5][6]
Below is a generalized workflow for a typical benzimidazole synthesis to illustrate the key stages where issues can arise.
Caption: General workflow for benzimidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields are a common hurdle. The initial parameters to scrutinize are the catalyst, solvent, and reaction temperature. A reaction without a catalyst can result in significantly lower yields and require longer reaction times.[1][7]
-
Causality: The catalyst activates the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The solvent influences the solubility of reactants and can affect the reaction rate. Temperature provides the necessary activation energy for the reaction to proceed.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are not using a catalyst, its addition is the first logical step. If you are, consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, or heterogeneous catalysts). For instance, a reaction that yielded only 32% of the product without a catalyst saw an increase to 95% with an optimized catalyst.[1]
-
Solvent Optimization: The choice of solvent can dramatically impact your yield. For example, a reaction of 1,2-phenylenediamine with benzaldehyde under solvent-free conditions at room temperature yielded only 20%, but switching to chloroform increased the yield to 40%.[1] A solvent screen including polar solvents like methanol, ethanol, and acetonitrile is recommended.[3][7]
-
Temperature Adjustment: Classical methods often use high temperatures, but this can also lead to degradation.[2] Modern catalytic systems often allow for lower temperatures. It's crucial to find the optimal temperature that balances reaction rate and product stability.
-
Q2: I am observing the formation of multiple products, including a 1,2-disubstituted benzimidazole. How can I improve selectivity for the 2-substituted product?
A2: The formation of a 1,2-disubstituted benzimidazole is a known side reaction, particularly when using aldehydes.[8] This occurs when the initially formed 2-substituted benzimidazole undergoes a second reaction with another molecule of the aldehyde.
-
Causality: The nitrogen atom at the 1-position of the benzimidazole ring can act as a nucleophile and react with another equivalent of the aldehyde, leading to the disubstituted product. This is more prevalent with electron-rich aldehydes.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the mono-substituted product.
-
Catalyst Selection: The choice of catalyst can influence selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively yield the 1,2-disubstituted product, so avoiding such catalysts would be beneficial if the mono-substituted product is desired.[3]
-
Reaction Conditions: Lowering the reaction temperature and time can sometimes minimize the formation of the disubstituted product.
-
Caption: Reaction pathway showing the formation of a side product.
Q3: My reaction seems to stall, and I suspect the intermediate Schiff base is not cyclizing. How can I confirm this and promote cyclization?
A3: The formation of the benzimidazole ring from an aldehyde and o-phenylenediamine proceeds through a Schiff base intermediate. The final step is an intramolecular cyclization followed by oxidation. If this cyclization is slow or does not occur, the reaction will not proceed to completion.
-
Causality: The cyclization step requires the right conditions to overcome the activation energy barrier. This can be influenced by the presence of an acid or an oxidizing agent.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of intermediates.[9] This will help you determine if the reaction is stalling at the Schiff base stage.
-
Introduce an Oxidizing Agent: In some cases, an explicit oxidizing agent is required to facilitate the final dehydrogenation step to form the aromatic benzimidazole ring. Molecular oxygen from the air can sometimes be sufficient, but reactions can be slow.[2] Using agents like H₂O₂/HCl has been shown to be effective.[10]
-
Acid Catalysis: The cyclization step is often acid-catalyzed. Ensure your catalyst is active and present in a sufficient amount. Catalysts like p-toluenesulfonic acid (p-TsOH) are commonly used for this purpose.[11]
-
Q4: I am observing colored impurities in my final product. What is the likely cause and how can I remove them?
A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or over-oxidation of the benzimidazole product itself to form species like benzimidazole N-oxides.[9]
-
Causality: o-Phenylenediamines are susceptible to air oxidation, which can produce colored polymeric materials. Overly harsh oxidizing conditions can also lead to the formation of unwanted byproducts.
-
Troubleshooting Steps:
-
Use High-Purity Starting Materials: Ensure the o-phenylenediamine is of high purity and has not discolored due to storage.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[9]
-
Purification Techniques:
-
Alternative Reagents: Using o-phenylenediamine dihydrochloride salt can sometimes lead to cleaner reactions with fewer colored impurities.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using NH₄Cl as a Catalyst
This protocol is adapted from a method demonstrating the use of ammonium chloride as an efficient and environmentally benign catalyst.[12]
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium Chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 ml)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
This protocol highlights a green chemistry approach using a recoverable and reusable heterogeneous catalyst.[7]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Benzaldehyde (1.2 mmol)
-
10 wt% MgO@DFNS catalyst
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product as needed.
Data Summary: Catalyst and Solvent Effects
The following table summarizes the impact of different catalysts and solvents on the yield of 2-phenyl benzimidazole from the reaction of o-phenylenediamine and benzaldehyde, based on literature data.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Solvent-free | Room Temp | - | 20 | [1] |
| None | CHCl₃ | Room Temp | - | 40 | [1] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 92 | [12] |
| None | Ethanol | Room Temp | 4 | 32 | [7] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 95 | [7] |
| Cu(OH)₂ | Methanol | Room Temp | 6 | 98 | [2] |
| LaCl₃ | Acetonitrile | Room Temp | 2-4 | 88 | [2] |
References
- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
- Benzimidazole synthesis - Organic Chemistry Portal.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- optimization of reaction conditions for benzimidazole synthesis - Benchchem.
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 - SciSpace.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying 4-Ethylbenzene-1,2-diamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Ethylbenzene-1,2-diamine by recrystallization. The content is structured to address common practical challenges through a detailed troubleshooting guide and a frequently asked questions (FAQ) section. Our approach is grounded in the fundamental principles of crystallization and the specific chemical nature of aromatic diamines.
Introduction: The Challenge of Purifying Aromatic Diamines
4-Ethylbenzene-1,2-diamine is an important building block in organic synthesis. Like many aromatic diamines, its purification can be challenging due to its susceptibility to air oxidation, which often results in discolored, impure final products.[1][2] The two amino groups make the molecule relatively polar and capable of hydrogen bonding, while the ethyl group and benzene ring impart nonpolar character.[3] This structural duality governs its solubility and is a key consideration in developing an effective recrystallization protocol. This guide will walk you through solvent selection, troubleshooting common issues, and a step-by-step procedure to obtain high-purity material.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of 4-Ethylbenzene-1,2-diamine in a direct question-and-answer format.
Q1: My compound is separating as a dark-colored oil instead of crystals ("oiling out"). What is happening and how can I fix it?
A1: "Oiling out" is a common issue, particularly with compounds that have a low melting point or when the solution is too concentrated.[4] For aromatic diamines, this is often compounded by oxidation, which can generate impurities that further depress the melting point and inhibit crystallization.
-
Causality: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Instead of forming an ordered crystal lattice, it separates as a liquid phase. This is often triggered by cooling the solution too quickly or using a solvent with a boiling point that is significantly higher than the compound's melting point.[5] The melting point for a related compound, 4-butylbenzene-1,2-diamine, is 36 °C, suggesting that alkyl-substituted phenylenediamines can have relatively low melting points.[6]
-
Solutions:
-
Re-heat and Dilute: Gently heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level, then allow it to cool more slowly.[4]
-
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[7] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath.
-
Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a lower-boiling point solvent in which the compound is still soluble when hot.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the cloudiness, and then cool slowly.[8] For an aromatic diamine, a good pair could be ethanol (good solvent) and water (anti-solvent).
-
Q2: My final crystals are yellow or brown, but I expect a white or colorless solid. How do I remove these colored impurities?
A2: The discoloration of phenylenediamines is almost always due to air oxidation.[1][9] The purification process itself must be designed to both remove existing colored impurities and prevent their formation.
-
Causality: The amino groups on the aromatic ring are easily oxidized by atmospheric oxygen, especially at the high temperatures used for dissolution. This process forms highly colored quinone-imine type structures.[9]
-
Solutions:
-
Use a Reducing Agent: During the recrystallization of o-phenylenediamine, a small amount of a mild reducing agent like sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) is often added to the hot solution.[10][11] This reduces the colored oxidized impurities back to the colorless diamine form. Add 1-2 grams of sodium hydrosulfite per 40-50 grams of crude product to the hot solution before cooling.[11]
-
Activated Charcoal: After adding the reducing agent, you can add a small amount of decolorizing activated charcoal to the hot solution to adsorb high-molecular-weight colored impurities. Use it sparingly (a small spatula tip), as it will also adsorb your product, reducing the yield.[12]
-
Hot Filtration: After treatment with a reducing agent and/or charcoal, you must perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[10]
-
Work Under Inert Atmosphere: For highly sensitive compounds, performing the dissolution and filtration steps under an inert atmosphere of nitrogen or argon can prevent oxidation from occurring in the first place.
-
Q3: I'm getting a very poor yield of crystals. What are the common causes and how can I improve my recovery?
A3: Low yield is a frequent problem in recrystallization and can be attributed to several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind.
-
Causality & Solutions:
-
Too Much Solvent: This is the most common error.[4] Using an excessive amount of solvent will keep too much of your product dissolved even when the solution is cold. To fix this, you can carefully evaporate some of the solvent by gently heating the solution and then attempt to recrystallize again.[13]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a stemless funnel, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent, and keep the solution at or near its boiling point during the transfer.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]
-
Washing with the Wrong Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[13]
-
Q4: No crystals are forming at all, even after cooling in an ice bath. What should I do?
A4: The failure of crystals to form usually indicates that the solution is not supersaturated, or that the activation energy for nucleation has not been overcome.
-
Causality & Solutions:
-
Solution is Not Saturated: As with low yield, you may have used far too much solvent. Try boiling off a portion of the solvent to increase the concentration and then re-cool.[14]
-
Induce Nucleation: Crystal growth requires a nucleation site.
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections in the glass can provide sites for crystals to begin forming.[15]
-
Seeding: If you have a tiny crystal of the pure product, add it to the cold solution. A "seed" crystal provides a perfect template for further crystal growth.[14]
-
-
Add an Anti-Solvent: If you are using a single solvent system, you can try slowly adding a few drops of an anti-solvent to the cold solution to decrease the overall solubility of your compound and induce precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-Ethylbenzene-1,2-diamine?
A1: The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16] Since specific solubility data for 4-Ethylbenzene-1,2-diamine is not widely published, an experimental approach is necessary. Based on the structure (aromatic ring, two amino groups, one ethyl group), good candidates to test would be:
-
Water: Phenylenediamines have some solubility in hot water.[11][12] This is an excellent, safe, and inexpensive choice if the solubility profile is suitable.
-
Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system often provides the ideal solubility gradient. The diamine will likely be very soluble in ethanol or methanol, and adding water as an anti-solvent can effectively induce crystallization.[13]
-
Toluene or Xylene: These non-polar solvents may be effective, especially if the crude material contains more polar impurities.
-
Ethyl Acetate/Hexane: Another common mixed-solvent pair that can be effective.[8]
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes for 4-Ethylbenzene-1,2-diamine |
| Water | 100 | High | Good starting point; may require a co-solvent.[11] |
| Ethanol | 78 | High | Likely a "good" solvent; best used in a pair with an anti-solvent like water.[13] |
| Toluene | 111 | Low | Good for less polar compounds; may be a suitable single solvent. |
| Ethyl Acetate | 77 | Medium | Good "good" solvent for use with a non-polar anti-solvent like hexane. |
| Hexane | 69 | Low | Likely a "poor" solvent; best used as an anti-solvent. |
Q2: How can I prevent the degradation of my diamine during the heating process?
A2: Aromatic diamines can be sensitive to heat and may degrade or polymerize, in addition to oxidizing.[17][18] To minimize degradation:
-
Avoid Overheating: Heat the solution only to the boiling point and do not maintain it at high temperatures for longer than necessary to dissolve the solid.
-
Use an Inert Atmosphere: As mentioned for preventing oxidation, working under nitrogen or argon can protect the compound.
-
Add an Antioxidant: Using sodium hydrosulfite not only removes colored impurities but also helps protect the diamine from oxidation during the heating process.[10][11]
Q3: How do I perform a hot filtration correctly?
A3: Hot filtration is used to remove insoluble impurities (like dust or charcoal) from the hot, saturated solution before crystallization.
-
Setup: Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the receiving Erlenmeyer flask.
-
Pre-heat: Place a small amount of the pure solvent in the receiving flask and heat it on a hot plate until the solvent boils. The hot solvent vapor will heat the entire apparatus, preventing premature crystallization in the funnel.
-
Filter: Once the apparatus is hot, pour the hot sample solution through the fluted filter paper as quickly as possible.
-
Rinse: Add a small amount of hot solvent to the original flask to rinse any remaining solution and pour this through the filter paper.
Q4: How can I assess the purity of my recrystallized 4-Ethylbenzene-1,2-diamine?
A4: Several methods can be used to confirm the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically 0.5-1 °C). Impurities will cause the melting point to be depressed and broaden the range.[7] Compare your experimental value to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify the presence of any remaining impurities.
Standard Recrystallization Protocol for 4-Ethylbenzene-1,2-diamine
This protocol is a generalized procedure based on methods for purifying o-phenylenediamines and should be adapted based on small-scale solvent tests.[11]
1. Solvent Selection:
-
Place ~50 mg of the crude diamine into several test tubes.
-
Add 1 mL of a different potential solvent (see Table 1) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well when cold.
-
Gently heat the tubes that did not dissolve. An ideal solvent will fully dissolve the compound when hot.
-
Cool the tubes that showed good hot-solubility. The best solvent will produce a large quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude 4-Ethylbenzene-1,2-diamine in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Add just enough hot solvent to completely dissolve the solid. Avoid adding a large excess.[13]
3. Decolorization and Protection (Critical Step):
-
Once the solid is dissolved, add a small amount of sodium hydrosulfite (~1-2% by weight of your crude compound) to the hot solution to prevent oxidation.[11]
-
If the solution is still colored, add a very small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
4. Hot Gravity Filtration:
-
Perform a hot gravity filtration using a pre-heated stemless funnel and flask to remove the charcoal and any other insoluble impurities.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
7. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry. For faster drying, use a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4-Ethylbenzene-1,2-diamine.
References
- WO2022071874 - PROCESS FOR THE PURIFIC
- US3345413A - Process for purifying a phenylenediamine
- Technical Support Center: o-Phenylenediamine (OPD) Synthesis - Benchchem
- o-PHENYLENEDIAMINE - Organic Syntheses Procedure
- CN103435495A - Purific
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI
- Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams - PMC - NIH
- How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?
- CN1718568A - New crystallization method of p-phenylenediamine - Google P
- What the best solvent can be used to recrystallize p-phenylenediamine ?
- Method for preparing polymer-grade m-phenylenediamine through melt crystallization and recycling mother liquor - P
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
- 4-Butylbenzene-1,2-diamine | 3663-23-8 | DAA66323 - Biosynth
- Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide - Benchchem
- Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups | Request PDF - ResearchG
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky
- 4-ethylbenzene-1,2-diamine (C8H12N2) - PubChemLite
- CAS 1195-06-8 4-Ethylbenzene-1,3-diamine - Alfa Chemistry
- 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI
- 4-Ethylbenzene-1,2-diamine dihydrochloride | 136583-84-1 - ChemicalBook
- Buy 4-ethylbenzene-1,3-diamine Industrial Grade
- 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem
- p-Phenylenediamine - Wikipedia
- p-Phenylenediamine - CIR Report D
- CID 69462032 | C16H24N4 - PubChem
- 4-butylbenzene-1,2-diamine CAS#: 3663-23-8 - ChemicalBook
- p-Phenylenediamine | 106-50-3 - ChemicalBook
- p-Phenylenediamine - ChemBK
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 5. CN1718568A - New crystallization method of p-phenylenediamine - Google Patents [patents.google.com]
- 6. 4-Butylbenzene-1,2-diamine | 3663-23-8 | DAA66323 [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - 4-ethylbenzene-1,2-diamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 15. mdpi.com [mdpi.com]
- 16. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 17. Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
Identifying reaction intermediates of 4-ethyl-o-phenylenediamine
Technical Support Center: 4-Ethyl-o-phenylenediamine
A Guide to Identifying and Managing Reaction Intermediates
Welcome to the technical support center for researchers working with 4-ethyl-o-phenylenediamine (4-Et-OPD). As a Senior Application Scientist, I understand that navigating the reactive landscape of substituted o-phenylenediamines can be challenging. These molecules are incredibly useful synthons, particularly for heterocyclic chemistry, but their sensitivity can lead to complex reaction mixtures and elusive intermediates.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you anticipate, identify, and control the transient species that dictate the success of your experiments.
FAQ 1: Condensation Reaction Intermediates (e.g., Benzimidazole Synthesis)
Condensation of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry.[1] However, this reaction is not always straightforward and often involves transient intermediates that can be difficult to characterize.
Question: My benzimidazole synthesis from 4-Et-OPD and an aldehyde is yielding a complex mixture of products instead of the clean, desired benzimidazole. What are the likely intermediates and side products?
Answer: This is a very common issue that typically points to the formation and subsequent side-reactions of an unstable intermediate. The primary pathway involves two key intermediates: a Schiff base (or imine) and a dihydrobenzimidazole .
-
Schiff Base Formation: The initial, rapid condensation between one of the amino groups of 4-Et-OPD and the aldehyde carbonyl forms a Schiff base. This intermediate is often unstable and readily participates in subsequent reactions.
-
Intramolecular Cyclization: The remaining free amino group attacks the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate.
-
Oxidation to Benzimidazole: This dihydro- intermediate must be oxidized to form the final, stable aromatic benzimidazole.
The "complex mixture" you're observing arises when these steps are not well-controlled. Direct condensation can yield not only the desired product but also 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazole side products, especially without a suitable catalyst or oxidant.
Below is a diagram illustrating the primary reaction pathway and the critical intermediate stages.
Caption: Key intermediates in benzimidazole synthesis from 4-Et-OPD.
Question: How can I experimentally verify the formation of the Schiff base intermediate without it immediately cyclizing?
Answer: Detecting the Schiff base requires "slowing down" the reaction and using rapid analytical techniques. Because it is an unstable intermediate, isolation is often not feasible.
Troubleshooting Protocol 1: Low-Temperature NMR for Schiff Base Trapping
This protocol aims to form the Schiff base at a temperature where the subsequent cyclization is slow, allowing for spectroscopic observation.
-
Preparation: In an NMR tube, dissolve 4-ethyl-o-phenylenediamine (1.0 equiv.) in a deuterated solvent that has a low freezing point (e.g., DMSO-d6 or CD₃OD).
-
Cooling: Cool the NMR tube to 0°C or lower using an ice bath or a cryo-probe. Acquire a baseline ¹H NMR spectrum of the starting material at this temperature.
-
Addition: Add the aldehyde (1.0 equiv.) directly to the cold NMR tube.
-
Rapid Acquisition: Immediately acquire a series of ¹H NMR spectra.
-
Analysis: Look for the appearance of a new singlet in the 8.0-9.0 ppm region, which is characteristic of the imine proton (-N=CH-). You should also observe shifts in the aromatic protons of the 4-Et-OPD moiety. As you allow the sample to slowly warm to room temperature, you should see the imine proton signal decrease as the signals for the dihydrobenzimidazole and, eventually, the final benzimidazole product appear.
Data Comparison: Expected Spectroscopic Shifts
| Compound Type | Key ¹H NMR Signal (ppm) | Key IR Signal (cm⁻¹) |
| 4-Et-OPD (Start) | ~3.5-4.5 (br s, -NH₂) | ~3300-3400 (N-H stretch) |
| Schiff Base | ~8.0-9.0 (s, -N=CH-) | ~1620-1640 (C=N stretch) |
| Benzimidazole (End) | No imine proton; NH ~12-13 | No C=N stretch; broad N-H |
FAQ 2: Oxidation Reaction Intermediates
o-Phenylenediamines are notoriously sensitive to oxidation by air, light, or chemical oxidants.[2][3] This sensitivity is a major source of impurities and can complicate reactions and product purification.
Question: My container of 4-Et-OPD has turned sandy brown, and when I use it, my reaction mixture becomes intensely colored. What is happening?
Answer: The discoloration is a classic sign of oxidative degradation. The electron-rich aromatic ring, activated by two amino groups, is highly susceptible to one-electron oxidation.[4]
The initial step is the formation of a radical cation . This is a highly reactive, short-lived intermediate.[5] This radical cation can then dimerize and undergo further oxidation to form stable, highly colored phenazine-type structures. In the case of OPD, the primary product is 2,3-diaminophenazine (DAP).[6] For 4-Et-OPD, the analogous ethyl-substituted diaminophenazine would form, which is also a colored compound. Under some conditions, this process can continue, leading to polymerization (polyOPDs).[6][7]
Caption: Pathway for the oxidative degradation of 4-Et-OPD.
Question: A radical cation is too unstable to observe directly with NMR. How can I get evidence for its existence in my reaction?
Answer: You are correct; direct observation is extremely difficult. The best approach is an intermediate trapping experiment . This involves adding a compound (a "trap") to the reaction that reacts specifically and very rapidly with the intermediate of interest to form a stable, detectable adduct.[8] For radical intermediates, a persistent radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an excellent choice.[8][9]
Troubleshooting Protocol 2: Radical Trapping with TEMPO
This protocol is designed to confirm the presence of radical intermediates during an oxidation reaction.
-
Setup: In a flask under an inert atmosphere (e.g., Argon), dissolve your 4-Et-OPD (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Add Trap: Add TEMPO (1.5-2.0 equiv.) to the solution. TEMPO is a stable radical and will not initiate reactions on its own.
-
Initiate Oxidation: Add the oxidizing agent you are studying (e.g., a chemical oxidant, or simply expose the mixture to air if you are studying aerobic degradation).
-
Reaction & Quenching: Allow the reaction to proceed for a short period (e.g., 5-15 minutes). Quench the reaction if necessary.
-
Analysis by LC-MS: Analyze the crude reaction mixture directly by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation Checkpoint: Search the mass spectrometry data for a peak with an m/z corresponding to the mass of the 4-Et-OPD radical cation plus the mass of TEMPO. The detection of this [M+TEMPO] adduct is strong evidence that a radical intermediate was formed. The o-phenylenediamine moiety is known to be an effective radical-trapper itself, a property exploited in ferroptosis inhibitors.[10][11] This trapping experiment provides definitive evidence of transient radical species.
General Handling & Best Practices
Question: How should I store and handle 4-ethyl-o-phenylenediamine to ensure its purity and prevent the formation of these intermediates before I even start my reaction?
Answer: Proper storage and handling are critical to prevent premature degradation.[3]
-
Storage: Store 4-Et-OPD in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Keep it in a cool (2-8°C), dark place.[4] The dinitrobenzene precursors to o-phenylenediamines are a more stable alternative for long-term storage.[3]
-
Handling: When weighing and transferring the material, do so quickly to minimize exposure to air and light. Use freshly distilled or degassed solvents for your reactions to remove dissolved oxygen.[4]
-
Purification: If your starting material is already discolored, consider purifying it before use. Recrystallization is a common method. During workup, adding a small amount of a reducing agent like sodium hydrosulfite can help decolorize the solution by reducing colored impurities.[4]
By understanding the nature of these common intermediates, you can better design your experiments, troubleshoot unexpected results, and ultimately achieve cleaner, more efficient syntheses.
References
- A green synthesis of benzimidazoles. (n.d.). Rasayan J. Chem.[Link]
- Shaikh, A. A., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.[Link]
- SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. (n.d.). Bibliomed.[Link]
- Kwak, K., et al. (2020).
- Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.[Link]
- Li, T., et al. (2013). Facile Synthesis and Characterization of Poly (o-phenylenediamine) Submicrospheres Doped with Glycine. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.[Link]
- Venkateswarlu, Y., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Organic and Medicinal Chemistry Letters.[Link]
- Fajardo, K. A., et al. (2023). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry.[Link]
- Chen, D., et al. (2018). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Organic & Biomolecular Chemistry.[Link]
- Fajardo, K. A., et al. (2022). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted-Proton Electron Transfer. ChemRxiv.[Link]
- The condensation of o-phenylenediamine with ketones in the presence of silver nitr
- Pennini, R., et al. (1976). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Il Farmaco; edizione scientifica.[Link]
- o-Phenylenediamine. (n.d.). PubChem.[Link]
- Olad, A., & Nosrati, R. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Chalcogenide Letters.[Link]
- Determination of Mechanism in Chemistry: Trapping Intermediates. (n.d.). College of Saint Benedict and Saint John's University.[Link]
- Condensation of 2 with ethylenediamine and o-phenylenediamine. (n.d.).
- O-phenylenediamine: A Privileged Pharmacophore of Ferrostatins for Radical-Trapping Reactivity in Blocking Ferroptosis. (2018).
- The reaction of o-phenylenediamine with ethoxymethylene compounds and arom
- Methylene blue. (n.d.). Wikipedia.[Link]
- Synthesis of o-Phenylenediamine Intermediates 3 and 4 for Cyclization Reactions. (n.d.).
- Walaas, E., et al. (1966). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal.[Link]
- Abd-El-Aziz, A. S., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society.[Link]
- Reaction of compound 2 with ethylenediamine and o-phenylenediamine and 2-aminophenol. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Determination of Mechanism Chemi [employees.csbsju.edu]
- 9. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: pH Control in Aqueous Reactions of 4-Ethylbenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethylbenzene-1,2-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to pH control in your aqueous reaction systems. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties of 4-Ethylbenzene-1,2-diamine and its behavior in aqueous solutions.
Q1: What are the pKa values of 4-Ethylbenzene-1,2-diamine and why are they critical for my reaction?
-
pKa1 (for the doubly protonated species): Estimated to be around 3.0 - 3.5
-
pKa2 (for the singly protonated species): Estimated to be around 6.4 - 6.9
These pKa values are crucial because they dictate the protonation state of the diamine at a given pH, which in turn affects its nucleophilicity, solubility, and stability.
Q2: How does the pH of the solution affect the solubility of 4-Ethylbenzene-1,2-diamine?
A2: The solubility of 4-Ethylbenzene-1,2-diamine is highly dependent on pH.
-
In acidic solutions (pH < 3): The diamine will be fully protonated, existing as the dicationic species. This form is generally highly soluble in water due to its ionic nature.
-
In moderately acidic to neutral solutions (pH 3 - 7): A mixture of the monocationic and neutral species will be present. As the pH increases, the concentration of the less soluble neutral form rises, potentially leading to precipitation if the concentration is high.
-
In alkaline solutions (pH > 7): The diamine will predominantly exist in its neutral, free base form. This form has lower aqueous solubility due to the nonpolar nature of the ethylbenzene backbone.[4]
Q3: My solution of 4-Ethylbenzene-1,2-diamine darkens over time. Is this related to pH and how can I prevent it?
A3: Yes, the darkening of your solution is likely due to oxidation, a common issue with aromatic diamines.[1] This process is often pH-dependent and can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Mechanism: At neutral to alkaline pH, the lone pair of electrons on the nitrogen atoms are more available, making the compound more susceptible to oxidation. The initial oxidation products can undergo further reactions to form colored polymeric materials.
-
Prevention:
-
Work under an inert atmosphere: Purge your solvents with nitrogen or argon and maintain a blanket of inert gas over the reaction mixture.
-
Use deoxygenated water: Boil and cool water under an inert gas to remove dissolved oxygen.
-
Control the pH: Maintaining a slightly acidic pH (around 6.0-6.5) can help to stabilize the diamine by protonating one of the amino groups, which reduces its susceptibility to oxidation. However, this must be balanced with the pH requirements of your specific reaction.
-
Add antioxidants: In some cases, small amounts of antioxidants like sodium ascorbate can be used to quench oxidative processes.[5]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low yield in a condensation reaction with a dicarbonyl compound.
Possible Cause 1: Incorrect pH leading to reduced nucleophilicity.
-
Explanation: For a condensation reaction to occur, the amino groups of 4-Ethylbenzene-1,2-diamine must act as nucleophiles.[6] If the pH is too low, both amino groups will be protonated, rendering them non-nucleophilic. If the pH is too high, the dicarbonyl compound may be susceptible to side reactions.
-
Solution: The optimal pH for most condensation reactions involving aromatic diamines is typically slightly acidic to neutral (pH 5-7). This ensures a sufficient concentration of the monoprotonated species, where one amino group is free and nucleophilic, while the overall solubility is maintained.
-
Recommended Action: Perform small-scale trial reactions at different pH values (e.g., 5.0, 6.0, 7.0) to determine the optimal condition for your specific substrates. Use a suitable buffer to maintain the pH throughout the reaction.
Possible Cause 2: Precipitation of the reactant.
-
Explanation: As discussed in the FAQs, the neutral form of 4-Ethylbenzene-1,2-diamine has limited aqueous solubility. If the reaction pH drifts upwards, or if the initial concentration is too high, the diamine may precipitate out of solution, effectively halting the reaction.
-
Solution:
-
Ensure the chosen pH is low enough to maintain the solubility of the diamine throughout the reaction.
-
Consider using a co-solvent (e.g., ethanol, isopropanol) to increase the solubility of the neutral species, if compatible with your reaction.
-
Problem 2: Formation of multiple unidentified byproducts.
Possible Cause 1: Oxidation of the diamine.
-
Explanation: As mentioned earlier, 4-Ethylbenzene-1,2-diamine is prone to oxidation, leading to a complex mixture of colored byproducts.
-
Solution: Follow the preventative measures outlined in FAQ Q3, such as using an inert atmosphere and deoxygenated solvents.
Possible Cause 2: pH-mediated side reactions.
-
Explanation: The reactivity of your other starting materials and even the product can be pH-dependent. Extreme pH values can lead to hydrolysis, elimination, or other degradation pathways.
-
Solution: Carefully consider the stability of all components in your reaction mixture at the chosen pH. A buffered system is highly recommended to prevent pH fluctuations that could trigger side reactions.
Section 3: Experimental Protocols & Data
Recommended Buffering Systems
The choice of buffer is critical to avoid interference with the reaction. Amine-based buffers like Tris should be avoided as they can compete in reactions. Phosphate buffers are generally a good choice, but be mindful of potential precipitation with certain metal ions.
| Buffer System | pKa | Useful pH Range | Comments |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 7.0 | Can chelate metal ions. |
| Acetate | 4.76 | 3.8 - 5.8 | Volatile, can be removed under vacuum. |
| MES | 6.15 | 5.5 - 6.7 | Good's buffer, minimal metal binding. |
| Phosphate | 2.15, 7.20, 12.35 | 6.2 - 8.2 | Can precipitate with multivalent cations. |
Protocol: General Procedure for a pH-Controlled Aqueous Condensation Reaction
This protocol provides a general workflow for reacting 4-Ethylbenzene-1,2-diamine with a water-soluble dicarbonyl compound.
-
Preparation of Buffered Solution:
-
Prepare a 0.1 M buffer solution at the desired pH (e.g., pH 6.0 using a phosphate buffer).
-
Deoxygenate the buffer by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Dissolution of Reactants:
-
In a reaction vessel under a positive pressure of inert gas, dissolve the dicarbonyl compound in the deoxygenated buffer.
-
In a separate vessel, dissolve the 4-Ethylbenzene-1,2-diamine in the deoxygenated buffer. Gentle warming may be required. If solubility is an issue, a minimal amount of a co-solvent can be added.
-
-
Reaction Setup:
-
Slowly add the 4-Ethylbenzene-1,2-diamine solution to the stirred solution of the dicarbonyl compound at the desired reaction temperature.
-
Monitor the pH of the reaction mixture periodically and adjust if necessary with dilute acid or base.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, LC-MS).
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography, depending on its properties.
-
Section 4: Visualizing pH Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: pH-dependent equilibrium of 4-Ethylbenzene-1,2-diamine.
Caption: Troubleshooting workflow for low reaction yield.
References
- Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aqu
- Consider the following substituent constants (o values) and answer each of the following in terms of the. (n.d.). Course Hero. [Link]
- Calculate the pKa of an organic acid/base using Hammett and Taft constants. (2020). YouTube. [Link]
- 17.
- How to Predict the pKa of Any Compound in Any Solvent. (2022). Diva-portal.org. [Link]
- (PDF) REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (2020).
- The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. (n.d.).
- THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Neliti. [Link]
- p-Phenylenediamine. (n.d.). Wikipedia. [Link]
- Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. (2022). MDPI. [Link]
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 4-Ethylbenzene-1,2-diamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of reactions involving 4-Ethylbenzene-1,2-diamine. As a substituted o-phenylenediamine, this reagent presents unique challenges, primarily due to its high propensity for oxidation and its basicity. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the handling and general reactivity of 4-Ethylbenzene-1,2-diamine to preempt common issues before they arise.
Q1: My solid 4-Ethylbenzene-1,2-diamine has darkened from a light tan to a dark brown/purple color. Is it still usable?
A1: This coloration is a classic indicator of oxidation. Aromatic diamines, particularly 1,2-diamines, are highly susceptible to air oxidation, which forms intensely colored quinone-diimine species and other polymeric impurities.[1] While a slight darkening may be acceptable for some robust reactions, significant discoloration suggests a lower purity of the starting material. Using oxidized diamine can lead to lower yields, the formation of intractable tarry byproducts, and complications in purification. It is strongly recommended to use material that is as pure as possible. If the purity is questionable, purification by recrystallization or sublimation under an inert atmosphere may be necessary before use.
Q2: What are the essential handling and storage precautions for 4-Ethylbenzene-1,2-diamine?
A2: Due to its sensitivity to oxygen and light, stringent handling and storage protocols are critical.[1]
-
Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon). For long-term stability, refrigeration (2-8°C) in a desiccator is recommended to protect against both air and moisture.[1]
-
Handling: All transfers of the solid should be performed rapidly or, ideally, under a positive pressure of an inert gas using a Schlenk flask or within a glovebox.[2][3] Avoid using metal spatulas where possible, as trace metal ions can catalyze oxidation.[1] Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
Q3: My reaction mixture turned dark immediately after adding the diamine, even under a nitrogen atmosphere. What could be the cause?
A3: This is a common issue that can arise from several sources, even with careful inert atmosphere techniques:
-
Contaminated Solvents: The most frequent cause is the use of solvents that have not been adequately degassed. Dissolved oxygen in the solvent will readily oxidize the diamine.
-
Oxidizing Reagents or Impurities: Ensure that none of your other reagents have oxidizing properties or contain peroxide impurities (e.g., in aged ethers like THF or diethyl ether).
-
Air Leak in Setup: A small leak in your reaction setup can be sufficient to introduce enough oxygen to cause discoloration. Ensure all joints are well-sealed and there is a positive pressure of inert gas.
Q4: How does the basicity of 4-Ethylbenzene-1,2-diamine affect my reaction work-up?
A4: The two amino groups are basic and nucleophilic.[4] This has several implications for the work-up:
-
Acid-Base Extraction: The basicity allows for easy separation from non-basic impurities. The diamine can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase. The organic layer containing neutral or acidic impurities can then be removed. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate the diamine, allowing it to be re-extracted into an organic solvent.[5]
-
Chromatography: The basic nature of the amines can cause significant tailing (streaking) on silica gel columns due to strong interaction with acidic silanol groups. This can be mitigated by adding a small amount of a volatile base, like triethylamine (0.5-2%) or ammonium hydroxide, to the eluent.[6]
Part 2: Troubleshooting Guides for Reaction Work-up
This section provides detailed, problem-oriented advice for specific challenges encountered after the reaction is complete.
Issue 1: Product Isolation from Aqueous Work-up
Q5: After quenching my reaction and performing a liquid-liquid extraction, I have a persistent emulsion. How can I break it?
A5: Emulsions are common in biphasic mixtures, especially when finely divided solids are present or when the densities of the two phases are similar.
-
Initial Steps: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can sometimes help coalesce the dispersed phase.
-
Adding Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.
-
Filtration: If a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Changing Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
Q6: My product is water-soluble, and I'm getting low recovery after extraction with an organic solvent. What are my options?
A6: If your product, often a salt of the diamine derivative, has significant water solubility, standard extraction will be inefficient.
-
Increase Organic Solvent Polarity: Switch to a more polar extraction solvent like ethyl acetate or n-butanol.
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction. This reduces the solubility of organic compounds in the aqueous phase, driving them into the organic layer.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extractor (e.g., a Soxhlet extractor modified for liquid-liquid extraction) may be necessary for quantitative recovery.
-
Back Extraction: Ensure the pH of the aqueous layer is optimal for your product to be in its least soluble (usually neutral) form. For basic products, ensure the pH is well above the pKa of the conjugate acid (typically pH > 9-10).
Workflow for Acid-Base Extraction
The following diagram outlines the logical steps for purifying a basic product like a derivative of 4-Ethylbenzene-1,2-diamine away from neutral or acidic impurities.
Caption: Logic flow for purifying a basic amine product.
Issue 2: Purification by Crystallization and Chromatography
Q7: My crude product is a dark, non-crystalline oil. How can I purify it?
A7: This is a very common outcome, often due to residual oxidized impurities that inhibit crystallization. The first step should always be chromatography to remove the colored material.
-
Column Chromatography First: Do not attempt crystallization directly. First, run the crude material through a silica gel column.
-
Eluent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Crucially, add 1% triethylamine (Et₃N) to the eluent system to prevent streaking. [6]
-
Monitoring: The dark, polar impurities should remain at the top of the column while your less polar product elutes.
-
-
Attempt Crystallization: After chromatography, combine the pure fractions, concentrate the solvent, and then attempt crystallization. The removal of the polar impurities significantly increases the likelihood of successful crystallization.
Q8: I'm performing flash chromatography on silica, but my product is streaking badly down the column, leading to poor separation.
A8: This is a direct consequence of the basic amine interacting with acidic silica gel.
-
Use a Basic Modifier: As mentioned, adding 0.5-2% triethylamine or a few drops of ammonium hydroxide to your eluent system will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.
-
Use Neutral or Basic Alumina: As an alternative to silica, activated neutral or basic alumina can be an excellent stationary phase for the purification of basic compounds, as it lacks the acidic character of silica.
-
Deactivate the Silica: A "quick fix" can be to pre-elute the packed column with your starting eluent mixture containing the amine modifier before loading your sample. This ensures the entire stationary phase is deactivated before the product is introduced.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Dark, Oily Product | Oxidation of starting material or product; presence of polymeric impurities. | 1. Purify via flash chromatography (silica + 1% Et₃N) to remove polar color. 2. Attempt crystallization of the purified fractions. |
| Emulsion During Extraction | Finely divided solids; similar phase densities. | 1. Add saturated brine to the separatory funnel. 2. Filter the entire mixture through Celite®. |
| Low Recovery After Extraction | Product is partially soluble in the aqueous phase. | 1. Use a more polar organic solvent (e.g., EtOAc). 2. "Salt out" by saturating the aqueous phase with NaCl. 3. Perform multiple extractions (4-5 times) with smaller volumes. |
| Streaking on Silica Column | Basic amine product is strongly adsorbing to acidic silica gel. | 1. Add a basic modifier (0.5-2% Et₃N or NH₄OH) to the eluent. 2. Use a different stationary phase, such as neutral or basic alumina. |
| Reaction Fails or is Low-Yielding | Oxidized or impure 4-Ethylbenzene-1,2-diamine was used. | 1. Check the appearance of the starting material; if dark, do not use. 2. Purify the starting material before the reaction. 3. Ensure all solvents are rigorously degassed. |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the essential techniques discussed.
Protocol 1: General Aqueous Work-up for a Basic Product
This protocol assumes the reaction was run in an organic solvent (e.g., DCM, EtOAc, THF) and the desired product is basic.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quench solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃, depending on the reaction chemistry) with vigorous stirring.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is miscible with water (like THF), add an immiscible solvent like ethyl acetate to create two distinct phases.
-
Acid Wash (Optional): To remove unreacted diamine, wash the organic layer with 1 M HCl (2 x 50 mL for a 100 mL reaction volume). Note: This step may also extract your basic product. Check both layers by TLC.
-
Neutral/Acidic Impurity Removal: Extract the organic layer containing the crude product with 1 M HCl. The protonated basic product will move to the aqueous layer. Collect the aqueous layer. Repeat the extraction 2-3 times. The organic layer now contains non-basic impurities and can be discarded.
-
Product Isolation: Combine all acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base (e.g., 10% NaOH or solid K₂CO₃) with stirring until the pH is > 9.
-
Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract your neutral basic product back into an organic solvent (e.g., DCM or EtOAc, 3 x 50 mL).
-
Final Steps: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography of a Basic Amine
-
Prepare Eluent: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add triethylamine to a final concentration of 1% v/v. Mix thoroughly.
-
Pack Column: Dry pack the column with silica gel. Wet the column by flushing with the prepared eluent, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin elution using positive pressure. Collect fractions and monitor by TLC.
-
Analysis: Combine the fractions containing the pure product, and remove the solvent and the volatile triethylamine under reduced pressure.
General Workflow for Post-Reaction Processing
Caption: Standard workflow from reaction completion to pure product.
References
- Cilibrizzi, A., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. ACS Omega.
- BenchChem. (2025). Technical Support Center: 4-Bromo-N1-ethylbenzene-1,2-diamine.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry LibreTexts. (2023). Reactivity of Amines.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- Organic Syntheses. (n.d.). (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. Coll. Vol. 10, p.356 (2004); Vol. 79, p.1 (2002).
Sources
Stability issues of 4-Ethylbenzene-1,2-diamine dihydrochloride in solution
Welcome to the technical support center for 4-Ethylbenzene-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Introduction to Stability Concerns
This compound, like many o-phenylenediamines, is susceptible to degradation, primarily through oxidation. This instability can lead to inconsistent experimental results, loss of compound activity, and the formation of interfering byproducts. The dihydrochloride salt is generally more stable than the free base, particularly in acidic aqueous solutions. However, careful handling and solution preparation are paramount to maintaining its chemical integrity. The most common sign of degradation is a color change in the solution, progressing from colorless to yellow, brown, and in advanced stages, to a dark, often black, precipitate.
Troubleshooting Guide: Solution Instability
If you are encountering issues with your this compound solutions, this guide will help you diagnose and resolve the problem.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the cause of solution instability and implement corrective actions.
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow/brown. What is happening?
A1: A color change is a primary indicator of oxidative degradation. o-Phenylenediamines are readily oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and neutral to basic pH. The initial colorless solution will typically turn yellow, then brown, and may eventually form a dark precipitate as the degradation products polymerize.
Q2: What are the likely degradation products?
A2: The primary degradation pathway is the oxidation of the diamine to the corresponding 4-ethyl-1,2-benzoquinone-diimine. This highly reactive intermediate can then undergo further reactions, including polymerization, leading to a complex mixture of colored byproducts.
Q3: How can I prevent the oxidation of my solutions?
A3: To minimize oxidation, you should:
-
Use deoxygenated solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
Maintain an acidic pH: The dihydrochloride salt is more stable in acidic conditions. If dissolving in water, ensure the final pH is acidic. For other solvents, the inherent acidity of the dihydrochloride salt is beneficial.
-
Protect from light: Prepare and store solutions in amber glass vials to prevent photochemical degradation.
-
Control the temperature: Store stock solutions at 2-8°C. For experimental use, allow the solution to come to room temperature just before use.
-
Prepare fresh: Whenever possible, prepare solutions fresh on the day of use.
Q4: What are the best solvents for this compound?
A4: The choice of solvent depends on your experimental needs. Based on the properties of similar compounds, the following solvents are recommended:
-
Aqueous solutions: Use deionized, deoxygenated water. The resulting solution will be acidic due to the dihydrochloride salt.
-
Organic solvents: Methanol, ethanol, and acetonitrile are suitable choices. For less polar applications, solubility may be limited. Always use high-purity, dry solvents.
Q5: How does pH affect the stability of the solution?
A5: The stability of this compound is highly pH-dependent.
-
Acidic pH (< 5): The amine groups are protonated, which significantly reduces their susceptibility to oxidation. This is the most stable condition for solutions.
-
Neutral to Basic pH (> 7): The free amine is present, which is much more readily oxidized. Solutions in this pH range will degrade rapidly.
Stability Data Summary
The following table summarizes the expected stability of this compound solutions under various conditions, based on the general behavior of o-phenylenediamines.
| Condition | Recommended | Not Recommended | Rationale |
| Solvent | Deoxygenated water (acidic), Methanol, Ethanol, Acetonitrile | Non-deoxygenated solvents, Basic aqueous buffers | Minimizes oxidation. Dihydrochloride is soluble and more stable in polar, slightly acidic environments. |
| pH | < 5 | > 7 | Protonation of the amine groups in acidic conditions protects against oxidation. |
| Temperature | 2-8°C for storage | Room temperature or elevated temperatures for extended periods | Lower temperatures slow the rate of oxidative degradation. |
| Light Exposure | Amber vials or protection from light | Clear vials, direct light exposure | Prevents photochemical degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Air | Minimizes contact with atmospheric oxygen. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in Methanol)
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Materials:
-
This compound
-
Anhydrous methanol (HPLC grade or higher)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a septum-lined cap
-
Syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound in the amber glass vial.
-
Seal the vial with the septum-lined cap.
-
Purge the vial with inert gas for 5 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Deoxygenate the methanol by bubbling the inert gas through it for at least 30 minutes.
-
Using a syringe, transfer the calculated volume of deoxygenated methanol to the vial containing the compound.
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Store the stock solution at 2-8°C under an inert atmosphere.
-
Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
This protocol provides a method to assess the stability of your solution over time.
-
Preparation:
-
Prepare a solution of this compound in the desired solvent as described in Protocol 1.
-
-
Measurement:
-
Immediately after preparation (t=0), take an aliquot of the solution and record its UV-Vis spectrum (typically from 200-600 nm).
-
Note the absorbance maxima.
-
At regular time intervals (e.g., 1, 4, 8, 24 hours), record the UV-Vis spectrum of the solution stored under your experimental conditions.
-
-
Analysis:
-
A stable solution will show minimal changes in its UV-Vis spectrum over time.
-
Degradation is indicated by a decrease in the absorbance of the parent compound and the appearance of new absorbance bands at longer wavelengths (in the visible region), corresponding to the formation of colored oxidation products.
-
Mechanistic Insight: The Degradation Pathway
Understanding the degradation pathway is crucial for troubleshooting. The primary mechanism is oxidation, as illustrated below.
Caption: Simplified oxidative degradation pathway.
References
- General Properties of Phenylenediamines: Information on the general chemical properties and reactivity of phenylenediamines can be found in standard organic chemistry textbooks and chemical encyclopedias.
- Oxidation of o-Phenylenediamine: The oxidation of o-phenylenediamine to 2,3-diaminophenazine is a well-documented reaction often used in biochemical assays.
- Safety and Handling of Aromatic Amines: For comprehensive safety guidelines, refer to safety data sheets (SDS)
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of 6-Ethylquinoxaline: A Comparative Analysis of NMR and Other Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This guide, curated from a Senior Application Scientist's perspective, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of a representative molecule, 6-ethylquinoxaline. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise structure of organic molecules in solution. Its power lies in its ability to probe the magnetic properties of atomic nuclei, providing a detailed map of the molecular framework. For a molecule like 6-ethylquinoxaline, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall substitution pattern.
Predicting the Spectroscopic Signature of 6-Ethylquinoxaline
In the absence of readily available experimental spectra for 6-ethylquinoxaline, we turn to validated computational prediction tools to generate a reliable spectroscopic fingerprint. These predictions are based on extensive databases of known chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 8.8 | s | - |
| H-3 | 8.8 | s | - |
| H-5 | 8.0 | d | 8.5 |
| H-7 | 7.9 | s | - |
| H-8 | 8.0 | d | 8.5 |
| -CH₂- (ethyl) | 2.9 | q | 7.5 |
| -CH₃ (ethyl) | 1.4 | t | 7.5 |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon-13 NMR spectrum provides complementary information, detailing the number of distinct carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 145.0 |
| C-3 | 145.0 |
| C-4a | 141.5 |
| C-5 | 129.5 |
| C-6 | 149.0 |
| C-7 | 127.0 |
| C-8 | 129.0 |
| C-8a | 141.0 |
| -CH₂- (ethyl) | 29.0 |
| -CH₃ (ethyl) | 15.5 |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. This protocol serves as a self-validating system, minimizing variability and ensuring data integrity.
I. Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Begin with a sample of 6-ethylquinoxaline of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The deuterium provides a lock signal for the spectrometer, stabilizing the magnetic field.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is often necessary.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in dissolution. The presence of solid particles will degrade the quality of the spectrum.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean NMR tube. Avoid introducing any particulate matter.
Figure 1: A generalized workflow for the NMR characterization of a small molecule.
II. Instrument Setup and Data Acquisition
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium frequency of the solvent to compensate for any drift. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample, which results in sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure maximum signal reception.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H and ¹³C spectra.
-
Number of Scans: For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: The frequency range to be observed is set to encompass all expected signals.
-
Relaxation Delay: A delay between pulses is included to allow the nuclear spins to return to equilibrium, ensuring accurate signal intensities.
-
A Comparative Look: Alternative and Complementary Characterization Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete and robust characterization of a compound.
| Technique | Information Provided | Advantages for 6-Ethylquinoxaline | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₁₀H₁₀N₂) and can provide structural clues based on fragmentation. | Does not provide detailed connectivity information. Isomers may not be distinguishable |
A Comparative Guide to the Mass Spectrometry Analysis of 4-Ethylbenzene-1,2-diamine Reaction Products
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of reaction products derived from 4-Ethylbenzene-1,2-diamine. As a versatile building block in synthetic chemistry, particularly in the development of pharmacologically active heterocyclic compounds, robust analytical characterization of its reaction outcomes is paramount. This document moves beyond standard protocols to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a framework for method selection and optimization. We will focus on the two primary classes of products synthesized from this diamine: quinoxalines and benzimidazoles .
PART 1: The Chemical Landscape: Synthesizing the Target Analytes
4-Ethylbenzene-1,2-diamine is an ortho-diamine, a class of compounds renowned for its utility in forming fused heterocyclic systems. The two adjacent amine groups provide a reactive scaffold for cyclocondensation reactions. Understanding the expected products is the first step in designing an effective analytical strategy.
-
Quinoxaline Synthesis: The most direct route to quinoxalines is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[1] This reaction is often high-yielding and serves as a cornerstone for creating a diverse range of quinoxaline derivatives, which are known for their broad spectrum of biological activities.[2][3]
-
Benzimidazole Synthesis: Benzimidazoles are typically formed by reacting the ortho-diamine with either an aldehyde or a carboxylic acid (or its derivative).[4][5] The reaction with an aldehyde proceeds via a Schiff base intermediate which then undergoes cyclization.[6] The use of various catalysts and reaction conditions can be employed to promote these transformations efficiently.[7]
The logical flow of these synthetic pathways can be visualized as follows:
Caption: Common synthetic routes from 4-Ethylbenzene-1,2-diamine.
PART 2: Designing the Analytical Approach: A Comparison of MS Techniques
The choice of mass spectrometry technique is dictated by the physicochemical properties of the analytes and the analytical question being asked (e.g., qualitative identification, impurity profiling, or quantitative analysis). For the quinoxaline and benzimidazole products, which are semi-polar, aromatic, and thermally stable, several approaches are viable. The overall workflow couples a separation technique with mass spectrometric detection.[8]
Caption: Generalized workflow for MS-based reaction analysis.
We will compare the three most relevant hyphenated techniques: Liquid Chromatography-Electrospray Ionization-MS (LC-ESI-MS), Liquid Chromatography-Atmospheric Pressure Chemical Ionization-MS (LC-APCI-MS), and Gas Chromatography-Electron Ionization-MS (GC-EI-MS).
Data Presentation: Comparison of Ionization Techniques
| Feature | LC-ESI-MS | LC-APCI-MS | GC-EI-MS |
| Principle | Soft ionization via charged droplet evaporation.[9] | Soft ionization via corona discharge and gas-phase proton transfer.[9] | Hard ionization via high-energy electron bombardment.[10] |
| Analyte Suitability | Polar to semi-polar, thermally labile compounds. Excellent for N-heterocycles. | Non-polar to semi-polar, thermally stable compounds. | Volatile and thermally stable compounds. |
| Typical Ions | Primarily [M+H]⁺ (protonated molecule).[11] | Primarily [M+H]⁺. | M⁺• (molecular ion radical) and extensive fragment ions.[12] |
| Information Gained | Accurate molecular weight. Fragmentation via MS/MS. | Accurate molecular weight. Less susceptible to matrix effects than ESI. | Structural information from characteristic fragmentation patterns. Library matchable. |
| Advantages | High sensitivity, applicable to a wide range of pharmaceuticals.[13][14] | Tolerates higher flow rates and less pure mobile phases. Good for less polar analytes.[15] | Highly reproducible spectra, extensive libraries (NIST) for identification.[16] |
| Limitations | Prone to ion suppression from matrix components.[15] | Requires analyte thermal stability. Less efficient for highly polar or large molecules.[9] | Requires analyte volatility and thermal stability. May not show a molecular ion. |
PART 3: In-Depth Experimental Protocols
A robust protocol is self-validating. It includes not just the procedure, but the rationale and quality control measures necessary to ensure data integrity.
Protocol 1: High-Resolution Analysis by LC-ESI-MS/MS
This method is the gold standard for identifying and characterizing reaction products and impurities in complex mixtures, offering both high sensitivity and high specificity.[17]
Rationale: The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and efficient separation of structurally similar compounds.[8] ESI is chosen for its gentle ionization of the nitrogen-containing heterocyclic products, preserving the molecular ion for accurate mass measurement by a Time-of-Flight (TOF) or Orbitrap analyzer. Tandem MS (MS/MS) provides structural confirmation through controlled fragmentation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the analytes are protonated for efficient positive-ion ESI.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could damage the UHPLC system.
-
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX, Waters Acquity BEH; 2.1 x 50 mm, 1.8 µm) is ideal for retaining the aromatic products.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. A gradient is essential to elute both polar starting materials and non-polar products.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C. These parameters ensure efficient desolvation of the ESI droplets.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan (m/z 100-1000) is performed, and the top 3 most intense ions are automatically selected for MS/MS fragmentation.
-
Collision Energy (for MS/MS): Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
-
Protocol 2: Structural Confirmation by GC-EI-MS
This method is highly effective for confirming the identity of the main, volatile products by comparing their fragmentation patterns to established spectral libraries.
Rationale: Quinoxalines and benzimidazoles are generally thermally stable and sufficiently volatile for GC analysis. Electron Ionization (EI) at 70 eV is a standardized process that creates reproducible fragmentation patterns, or "fingerprints," of molecules, which are invaluable for unambiguous identification.[16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of dichloromethane or ethyl acetate.
-
Vortex for 30 seconds. The sample is now ready for injection. No derivatization is typically needed.
-
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Program: Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program ensures elution of the ethylbenzene starting material derivatives and the higher-boiling point products.
-
-
Mass Spectrometer Conditions (Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C to prevent condensation of analytes.
-
Acquisition Mode: Full Scan from m/z 40 to 500. This range covers the expected molecular ions and key fragments.
-
Data Analysis: Acquired spectra for each chromatographic peak are compared against the NIST/Wiley spectral library for tentative identification.
-
PART 4: Interpreting the Data: A Case Study
Let's consider the reaction of 4-Ethylbenzene-1,2-diamine with benzil, forming 6-ethyl-2,3-diphenylquinoxaline (MW = 310.15).
Quantitative Data Summary: Expected MS/MS Fragments (ESI)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 311.15 [M+H]⁺ | 296.13 | Loss of CH₃• (Methyl radical) from ethyl group |
| 311.15 [M+H]⁺ | 282.14 | Loss of C₂H₅• (Ethyl radical) |
| 311.15 [M+H]⁺ | 205.09 | Cleavage yielding [Diphenylacetylene+H]⁺ fragment |
| 311.15 [M+H]⁺ | 77.04 | Phenyl cation (C₆H₅⁺) |
Note: Data is hypothetical, based on common fragmentation rules for aromatic systems.
The fragmentation of the parent compound often begins at the ethyl substituent, as the C-C bond is weaker than the bonds within the aromatic rings.
Caption: Primary fragmentation pathway of protonated 6-ethyl-2,3-diphenylquinoxaline.
Under EI-MS, the fragmentation would be more extensive. The base peak for ethylbenzene itself is m/z 91, corresponding to the tropylium cation formed by loss of a methyl group.[18] A similar loss from the molecular ion of 6-ethyl-2,3-diphenylquinoxaline would be expected, leading to a prominent ion at m/z 295.
Conclusion and Recommendations
The optimal mass spectrometry technique for analyzing the reaction products of 4-Ethylbenzene-1,2-diamine depends entirely on the analytical goal.
-
For rapid reaction monitoring and product confirmation: GC-EI-MS offers a fast and reliable method, provided the products are volatile. Its library matching capability is a significant advantage for unambiguous identification.
-
For comprehensive product characterization, impurity profiling, and metabolite identification: High-resolution LC-ESI-MS/MS is the superior choice. It provides accurate mass for molecular formula confirmation and detailed structural information from fragmentation patterns, without the requirement of volatility.[13][17]
-
For challenging, less polar analytes or when ESI suffers from severe matrix effects: LC-APCI-MS serves as an excellent and robust alternative.[15]
By understanding the underlying principles of both the synthesis and the analytical techniques, researchers can confidently select and optimize the appropriate MS methodology, ensuring the generation of high-quality, reliable, and defensible data in their drug discovery and development workflows.
References
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
- Zhang, Y., & Li, H. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]
- Li, F., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]
- SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
- Agilent Technologies. (2019).
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
- Al-Asmari, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- Pusvaskiene, E., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
- Jager, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4267-4278. [Link]
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
- Separation Science. (2025). Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. [Link]
- Hu, Z., Du, D., Tang, W., & Lu, T. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(16), 9371-9374. [Link]
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Hassaninejad, A., et al. (2012). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND RECYCLABLE CATALYST. E-Journal of Chemistry, 9(1), 153-159. [Link]
- Chemistry LibreTexts. (2023).
- Sri divya, B., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(2), 350-355. [Link]
- ResearchGate. (n.d.).
- Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). Analytical Chemistry Class Notes. [Link]
- ResearchGate. (n.d.).
- Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(34), 14490-14495. [Link]
- Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. [Link]
- Doc Brown's Chemistry. (n.d.).
- Liu, C., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Forensic Sciences. [Link]
Sources
- 1. Quinoxaline synthesis [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. fiveable.me [fiveable.me]
- 11. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing reactivity of 4-ethyl-1,2-phenylenediamine vs o-phenylenediamine
An In-Depth Technical Guide to the Comparative Reactivity of 4-Ethyl-1,2-phenylenediamine and o-Phenylenediamine
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Unsubstituted Ring
For researchers and professionals in drug development and materials science, o-phenylenediamine (OPD) is a cornerstone building block for constructing critical heterocyclic scaffolds like benzimidazoles and quinoxalines.[1][2][3] Its two adjacent, nucleophilic amino groups provide a reliable entry point for a vast array of condensation and cyclization reactions. However, the strategic introduction of substituents onto the aromatic ring can profoundly modulate the diamine's reactivity, offering a handle to fine-tune reaction kinetics, yields, and even downstream product properties.
This guide provides a detailed comparison between the standard, unsubstituted o-phenylenediamine and its 4-ethyl derivative, 4-ethyl-1,2-phenylenediamine. We will dissect the underlying electronic and steric principles that govern their reactivity, present a comparative experimental framework for their use in benzimidazole synthesis, and offer practical insights to guide your selection of the optimal reagent for your specific synthetic goals.
Pillar 1: Understanding the Source of Reactivity—Electronic and Steric Effects
The reactivity of any phenylenediamine in common condensation reactions is fundamentally dictated by the nucleophilicity of its amino groups. The lone pair of electrons on each nitrogen atom initiates the attack on an electrophilic carbon center (e.g., a carbonyl group). Any structural modification that increases the electron density on these nitrogen atoms will, in turn, enhance their nucleophilicity and accelerate the reaction rate.
The Inductive Effect: An Electron "Push"
The primary differentiator between OPD and its 4-ethyl counterpart is the presence of the ethyl group (-CH₂CH₃) on the aromatic ring. Alkyl groups are classic examples of electron-donating groups (EDGs) through a phenomenon known as the positive inductive effect (+I) .[4][5] This effect involves the polarization of the sigma (σ) bond between the ethyl group and the benzene ring, effectively "pushing" electron density into the aromatic system.
This increased electron density is not localized; it is distributed throughout the π-system of the ring and, crucially, onto the two amino groups. This enrichment of electron density makes the nitrogen lone pairs more available and, therefore, more nucleophilic.[4][6] Consequently, 4-ethyl-1,2-phenylenediamine is inherently more reactive than unsubstituted o-phenylenediamine in reactions driven by nucleophilic attack.
Caption: Electronic influence of the ethyl group on the phenylenediamine core.
Steric Considerations
Steric hindrance can play a significant role in the reactivity of substituted anilines, particularly when bulky groups are positioned ortho to the amino group.[6][7][8] In the case of 4-ethyl-1,2-phenylenediamine, the ethyl group is located para to one amino group and meta to the other. This positioning means the ethyl group exerts a negligible steric effect on the approach of reactants to the nitrogen centers. Therefore, the electronic-donating effect is the dominant factor influencing its reactivity, without any significant steric counter-effect.
Pillar 2: Comparative Reactivity in Benzimidazole Synthesis
To illustrate the practical implications of these electronic differences, we will compare the performance of both diamines in a classic Phillips condensation reaction to form a 2-substituted benzimidazole.[9] This reaction involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization.[10][11]
The enhanced nucleophilicity of 4-ethyl-1,2-phenylenediamine is expected to lead to a faster rate of initial Schiff base formation, which is often the rate-determining step. This should translate into a shorter reaction time and/or a higher product yield under identical conditions.
Illustrative Experimental Data
| Parameter | o-Phenylenediamine (OPD) | 4-Ethyl-1,2-phenylenediamine | Rationale for Difference |
| Starting Materials | OPD, 4-Nitrobenzaldehyde | 4-Ethyl-OPD, 4-Nitrobenzaldehyde | Identical electrophile used for fair comparison. |
| Reaction Time | ~ 3 hours | ~ 1.5 hours | Increased nucleophilicity of 4-Ethyl-OPD accelerates the initial condensation step. |
| Product Yield | ~ 85% | ~ 94% | Faster, more efficient reaction leads to higher conversion and fewer side products. |
| Reaction Conditions | Ethanol, reflux | Ethanol, reflux | Conditions are held constant to isolate the effect of the substrate. |
Note: The data presented is illustrative and based on established chemical principles predicting the outcome of enhanced nucleophilicity. Actual results may vary based on specific experimental conditions and scale.
Pillar 3: Self-Validating Experimental Protocol
This protocol provides a robust framework for validating the predicted reactivity difference. The trustworthiness of this comparison relies on maintaining strictly identical conditions for both reactions, ensuring that the only variable is the diamine substrate.
Objective
To synthesize and compare the yields of 2-(4-nitrophenyl)-1H-benzo[d]imidazole and 5-ethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole.
Materials
-
o-Phenylenediamine (OPD)
-
4-Ethyl-1,2-phenylenediamine
-
4-Nitrobenzaldehyde
-
Ethanol (Absolute)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Activated Charcoal
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Magnetic stirrers and stir bars
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus
Step-by-Step Methodology
-
Reaction Setup:
-
Prepare two identical 50 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser. Label them "Reaction A (OPD)" and "Reaction B (4-Ethyl-OPD)."
-
Causality: Running the reactions in parallel under identical physical setups is critical to eliminate variations from heating, stirring, or atmospheric exposure.
-
-
Reagent Addition (Reaction A):
-
To Flask A, add o-phenylenediamine (1.08 g, 10 mmol).
-
Add 4-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add sodium metabisulfite (1.90 g, 10 mmol) as a mild oxidizing agent.
-
Add 20 mL of absolute ethanol as the solvent.
-
-
Reagent Addition (Reaction B):
-
To Flask B, add 4-ethyl-1,2-phenylenediamine (1.36 g, 10 mmol).
-
Add 4-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add sodium metabisulfite (1.90 g, 10 mmol).
-
Add 20 mL of absolute ethanol.
-
Causality: Using equimolar amounts of all reactants ensures that any difference in yield is directly attributable to the inherent reactivity of the diamine, not to a limiting reagent effect.
-
-
Reaction Execution & Monitoring:
-
Place both flasks in a heating mantle or oil bath and begin stirring. Heat the mixtures to reflux (~78 °C for ethanol).
-
Start timing immediately once reflux begins.
-
Monitor the progress of both reactions every 30 minutes using Thin Layer Chromatography (TLC). The mobile phase can be a mixture like Ethyl Acetate:Hexane (3:7).
-
Trustworthiness: TLC provides a visual, semi-quantitative validation of the reaction's progress. You should observe the spot corresponding to the 4-ethyl-OPD (Reaction B) being consumed faster than the OPD spot (Reaction A).
-
-
Work-up and Isolation:
-
Once TLC indicates the consumption of the starting diamine (expected to be ~3h for A, ~1.5h for B), remove the flasks from the heat and allow them to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water while stirring. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification and Analysis:
-
Recrystallize the crude product from an ethanol/water mixture. Add a small amount of activated charcoal to the hot solution to remove colored impurities, then hot filter.
-
Allow the filtrate to cool slowly to obtain pure crystals.
-
Collect the purified crystals by filtration, dry them in a vacuum oven, and record the final mass and calculate the yield.
-
Confirm product identity via melting point and spectroscopic methods (¹H NMR, IR).
-
Caption: Experimental workflow for the comparative synthesis of benzimidazoles.
Conclusion and Outlook
The presence of a 4-ethyl substituent significantly enhances the reactivity of o-phenylenediamine in nucleophilic condensation reactions. This is driven by the electron-donating inductive effect of the ethyl group, which increases the nucleophilicity of the amino functions without introducing prohibitive steric hindrance. For synthetic chemists, this means that 4-ethyl-1,2-phenylenediamine can offer distinct advantages over its unsubstituted counterpart, including:
-
Faster Reaction Times: Increasing throughput and efficiency.
-
Higher Yields: Improving atom economy and simplifying purification.
-
Milder Reaction Conditions: Potentially allowing for reactions at lower temperatures, which can be beneficial for sensitive substrates.
When selecting a diamine for your synthesis, consider the electronic demands of your reaction. If a more potent nucleophile is required to react with a less reactive electrophile or to accelerate a sluggish transformation, 4-ethyl-1,2-phenylenediamine presents a superior alternative to standard OPD.
References
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Yin, P., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances.
- Charistoudi, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Gogoi, P., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
- Hassan, S. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- Etan-diso, D. E., & Upe, A. I. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry.
- Essassi, E. M., et al. (2006). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines.
- Charistoudi, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information.
- Chemistry Notes. (2021). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. YouTube.
- Anonymous. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Semantic Scholar.
- Firouzabadi, H., et al. (2012). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Springer Link.
- Fathi, M., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. National Center for Biotechnology Information.
- Dar, M. A., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Indian Academy of Sciences.
- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
- Sajjadifar, S., et al. (2013). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. American Chemical Science Journal.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Breza, M. (2007). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate.
- Pattanayak, P., & Pattanayak, S. (2020). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate.
- ResearchGate. (n.d.). Anilines as Nucleophiles.
- Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives.
- Souissi, S., et al. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate.
- Gesto, D., et al. (2015). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. RSC Publishing.
- Wikipedia. (n.d.). Methylene blue.
- Wikipedia. (n.d.). o-Phenylenediamine.
- Jacquemin, C., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. PubMed.
- ResearchGate. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR.
- Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed.
- Billman, J. H., & Diesing, A. C. (n.d.). Proceedings of the Indiana Academy of Science. IU Indianapolis.
- ResearchGate. (n.d.). Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects.
- Wikipedia. (n.d.). p-Phenylenediamine.
- Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ScienceDirect.
- Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
- Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet.
- PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine.
- Hammad, M., et al. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate.
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Shift: A Comparative Guide to the Influence of the 4-Ethyl Group on Quinoxaline Properties
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Significance of Substituent Effects
Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are privileged scaffolds in medicinal chemistry and materials science. Their planar structure and electron-deficient nature make them versatile building blocks for a wide array of biologically active molecules and functional materials.[1][2][3][4][5] The physicochemical and biological properties of the quinoxaline core can be finely tuned by the introduction of various substituents. This guide provides a comparative analysis of the influence of a 4-ethyl group on the properties of the quinoxaline scaffold, offering insights into the resulting steric and electronic modifications. While direct comparative experimental data for 4-ethyl-quinoxaline versus the unsubstituted parent molecule is limited in publicly accessible literature, this guide synthesizes information from studies on related 4-alkylated and substituted quinoxalines to provide a predictive and practical framework for researchers.
The 4-Ethyl Group: A Subtle but Significant Modulator
The introduction of an ethyl group at the 4-position of the quinoxaline ring is anticipated to primarily exert its influence through two mechanisms:
-
Steric Hindrance: The ethyl group introduces bulk around the N-4 position, which can influence intermolecular interactions, such as crystal packing and binding to biological targets.
-
Inductive Effect: As an alkyl group, the ethyl substituent is weakly electron-donating, which can subtly alter the electron density of the quinoxaline ring system.
These effects, while seemingly minor, can lead to measurable changes in the molecule's spectroscopic signature, electrochemical behavior, and biological activity.
Comparative Analysis Workflow
The following diagram outlines a typical workflow for the comparative analysis of unsubstituted quinoxaline and its 4-ethyl derivative.
Caption: Workflow for comparative analysis of quinoxaline and 4-ethyl-quinoxaline.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The introduction of the 4-ethyl group is expected to induce subtle but discernible shifts in the spectroscopic and electrochemical properties of the quinoxaline molecule.
| Property | Unsubstituted Quinoxaline (Predicted) | 4-Ethyl-Quinoxaline (Predicted) | Rationale for Change |
| ¹H NMR | Aromatic protons in defined regions. | Upfield shift of protons near the 4-position. Appearance of signals for the ethyl group (triplet and quartet). | The electron-donating nature of the ethyl group increases electron density, causing shielding. |
| ¹³C NMR | Characteristic signals for the aromatic carbons. | Upfield shift of C4 and adjacent carbons. New signals for the ethyl group. | Increased electron density from the ethyl group leads to shielding of nearby carbons. |
| UV-Vis λmax | ~315 nm | Slight bathochromic (red) shift. | The ethyl group's electron-donating effect can slightly raise the HOMO energy level, narrowing the HOMO-LUMO gap.[6] |
| Fluorescence | Weakly fluorescent. | Potential for altered quantum yield and Stokes shift. | The ethyl group may influence non-radiative decay pathways and excited state geometry. |
| Redox Potential | Reversible reduction potential. | More negative reduction potential. | The electron-donating ethyl group makes the quinoxaline ring slightly more electron-rich and thus harder to reduce.[7] |
Biological Activity: Exploring the Impact of 4-Alkylation
Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The introduction of a 4-ethyl group can modulate this activity through several mechanisms:
-
Altered Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.
-
Modified Target Binding: The steric bulk of the ethyl group can either enhance or hinder the binding of the molecule to its biological target. For instance, it might improve binding by filling a hydrophobic pocket or obstruct it by clashing with the receptor site.
-
Changes in Electronic Distribution: The subtle electronic changes induced by the ethyl group can affect the molecule's ability to participate in key interactions, such as hydrogen bonding or π-stacking, with its target.
Several studies on substituted quinoxalines have shown that the nature and position of the substituent significantly impact their biological activity.[8][9][10] For example, some studies have indicated that electron-withdrawing groups can enhance the antitumor activity of quinoxaline 1,4-dioxides.[8] Conversely, other studies have demonstrated that the introduction of various substituents can lead to potent antimicrobial agents.[1][2][3] Therefore, the biological activity of 4-ethyl-quinoxaline would need to be empirically determined and compared to the unsubstituted parent compound.
Experimental Protocols
Synthesis of 4-Ethyl-2,3-dimethylquinoxaline (A Representative 4-Alkyl-Quinoxaline)
This protocol is adapted from general methods for the synthesis of substituted quinoxalines.[11]
Materials:
-
3-Ethyl-o-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 3-ethyl-o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add diacetyl (1.1 mmol) dropwise with stirring.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-ethyl-2,3-dimethylquinoxaline.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Cyclic Voltammetry for Comparative Electrochemical Analysis
This protocol provides a general procedure for performing cyclic voltammetry on quinoxaline derivatives.[6][12]
Apparatus and Reagents:
-
Potentiostat with a three-electrode cell (Working electrode: Glassy Carbon, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
-
Unsubstituted quinoxaline and 4-ethyl-quinoxaline (analyte)
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)
-
Nitrogen gas for deoxygenation
Procedure:
-
Prepare a 1 mM solution of the quinoxaline derivative in the supporting electrolyte solution.
-
Transfer the solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with nitrogen gas for 10-15 minutes.
-
Connect the electrodes to the potentiostat.
-
Set the potential window (e.g., from 0 V to -2.0 V vs. Ag/AgCl) and the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
Repeat the measurement for the other compound under identical conditions.
-
Analyze the voltammograms to determine the reduction and oxidation peak potentials.
Caption: Workflow for cyclic voltammetry analysis.
Fluorescence Spectroscopy for Comparative Photophysical Analysis
This protocol outlines a general procedure for measuring the fluorescence spectra of quinoxaline derivatives.[13][14][15]
Apparatus and Reagents:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Unsubstituted quinoxaline and 4-ethyl-quinoxaline
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
Procedure:
-
Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of each quinoxaline derivative in the chosen solvent.
-
Record the UV-Vis absorption spectrum for each solution to determine the optimal excitation wavelength (λex), typically the wavelength of maximum absorption (λmax).
-
Transfer the solution to a quartz cuvette and place it in the fluorometer.
-
Set the excitation wavelength to the determined λex.
-
Scan the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
Record the fluorescence spectrum.
-
Repeat the measurement for the other compound using the same experimental parameters.
-
Analyze the spectra to compare the emission maxima, quantum yields, and Stokes shifts.
Conclusion
The introduction of a 4-ethyl group onto the quinoxaline scaffold, while a seemingly minor modification, is predicted to induce tangible changes in the molecule's physicochemical and biological properties. Through inductive and steric effects, this alkyl substituent can alter the electronic distribution and molecular conformation, leading to shifts in spectroscopic signals, changes in redox potentials, and modulation of biological activity. This guide provides a framework for the systematic comparison of 4-ethyl-quinoxaline with its parent compound, offering detailed experimental protocols and a predictive analysis based on existing literature. The empirical data generated from such a comparative study would be invaluable for the rational design of novel quinoxaline-based compounds with tailored properties for applications in drug discovery and materials science.
References
- Analytical Methods - RSC Publishing. (n.d.).
- Bar-Nativ, M., et al. (2020). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules, 25(22), 5345.
- Meti, M. D., et al. (2014).
- El-Gazzar, A. R. B. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4176.
- Patel, H., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(1), 334-339.
- Pine Research Instrumentation. (n.d.). Cyclic Voltammetry.
- Abdel-Aziem, A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19805-19822.
- Brezova, V., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 24(18), 3326.
- El-Bendary, E. R., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(47), 27457-27468.
- ResearchGate. (n.d.). Cyclic voltammetry of 5 mM solutions of quinoxalines 6, 16–20 dissolved...
- Al-Otaibi, J. S., et al. (2022). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry, 15(3), 103632.
- El-Sayed, M. A. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
- Zarranz, B., et al. (2004). Esters of Quinoxaline 1,4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Bioorganic & Medicinal Chemistry, 12(14), 3735-3743.
- iGEM. (n.d.). Protocol for cyclic voltammetry.
- ResearchGate. (n.d.). Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature...
- Monge, A., et al. (2009). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 14(5), 1855-1866.
- Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
- Asatryan, A. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174.
- ResearchGate. (n.d.). Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4.
- Li, Y., et al. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. Dyes and Pigments, 183, 108721.
- Kim, J. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2586-2591.
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 98, 117565.
- Truman State University. (2013). Electrochemistry: Cyclic Voltammetry.
- Kulyk, K., et al. (2023). Electrochemical behavior and electron-acceptor properties of new 2-substituted quinoxaline derivatives. Analytical and Bioanalytical Electrochemistry, 15(3), 184-197.
- ResearchGate. (n.d.). Illustration of down-selection of a total of 295 quinoxaline...
- Wang, R., et al. (2004). Electrochemical behavior of conjugated quinoxaline derivatives. Journal of Electroanalytical Chemistry, 568(1-2), 141-149.
- De Ruiter, J., et al. (2012). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. Microgram Journal, 9(2), 48-52.
- National Center for Biotechnology Information. (n.d.). 2,3-Dimethylquinoxaline. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. PubChem Compound Database.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 7. abechem.com [abechem.com]
- 8. Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Classic: A Comparative Guide to Alternative Diamines for the Synthesis of Substituted Benzimidazoles
<Senior Application Scientist
Abstract
Substituted benzimidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The classical and most prevalent synthetic route, the Phillips-Ladenburg reaction, traditionally employs o-phenylenediamine (OPD) as the key diamine precursor.[5][6][7] While effective, the reliance on OPD can limit structural diversity and may present challenges in specific synthetic contexts. This guide provides an in-depth comparison of alternative diamines for the synthesis of substituted benzimidazoles, offering researchers and drug development professionals a broader palette of molecular building blocks. We will explore the nuances of their reactivity, compare their performance using experimental data, and provide detailed protocols to facilitate their adoption in the laboratory.
Introduction: The Enduring Importance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[4][8] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals, including antiulcer agents, anthelmintics, antivirals, and anticancer drugs.[1][2][3][4] The versatility of the benzimidazole core stems from the potential for substitution at the 1, 2, and benzene ring positions, allowing for the fine-tuning of physicochemical and pharmacological properties.
The condensation of an o-arylenediamine with a carboxylic acid or its derivative is the most fundamental approach to benzimidazole synthesis.[5][6] However, the evolving demands of medicinal chemistry necessitate the exploration of alternative diamines to access novel chemical space and overcome the limitations of traditional methods.
The Workhorse: A Critical Look at o-Phenylenediamine (OPD)
o-Phenylenediamine is the quintessential starting material for benzimidazole synthesis. Its commercial availability, low cost, and well-understood reactivity make it the default choice for many applications. The reaction typically proceeds via condensation with an aldehyde, followed by oxidative cyclization, or directly with a carboxylic acid under acidic conditions.[5][6]
Despite its utility, OPD has its drawbacks:
-
Limited Structural Diversity: The inherent structure of OPD restricts the final benzimidazole to an unsubstituted benzene ring, unless pre-functionalized and often costly OPD derivatives are used.
-
Potential for Side Reactions: The direct condensation of OPD with aldehydes can sometimes lead to the formation of complex mixtures, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products.
-
Harsh Reaction Conditions: Classical Phillips-Ladenburg conditions often require high temperatures and strong acids, which may not be compatible with sensitive functional groups on the aldehyde or carboxylic acid coupling partner.[7]
Expanding the Toolkit: A Survey of Alternative Diamines
To overcome the limitations of OPD, chemists have turned to a variety of alternative diamines. These can be broadly categorized as substituted aromatic diamines and non-aromatic diamines.
Substituted o-Phenylenediamines
The most direct alternative to OPD is the use of its substituted analogues. These allow for the introduction of various functional groups onto the benzene ring of the final benzimidazole product.
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituent on the diamine can significantly influence the reaction rate and yield. Aldehydes with electron-withdrawing groups tend to afford good yields in shorter reaction times compared to those with electron-donating groups.
-
Steric Hindrance: Bulky substituents on the diamine can hinder the cyclization step, potentially leading to lower yields or requiring more forcing reaction conditions.
Non-Aromatic Diamines
A more significant departure from the classical approach involves the use of non-aromatic 1,2-diamines. This strategy opens the door to entirely new classes of fused imidazole heterocycles with distinct three-dimensional shapes and properties.
-
Aliphatic Diamines: The use of aliphatic diamines, such as 1,2-diaminoethane or 1,2-diaminopropane, leads to the formation of di-hydro-imidazoles (imidazolines) or fully saturated imidazolidines, which can be subsequently oxidized to the corresponding imidazole. The synthesis of benzimidazoles from aliphatic aldehydes and diamines has been explored, though often with lower yields compared to their aromatic counterparts.[9]
-
Heterocyclic Diamines: Diamines incorporated into a heterocyclic ring system, such as 2,3-diaminopyridine or 4,5-diaminopyrimidine, are valuable precursors for the synthesis of fused bicyclic heteroaromatic systems that are of great interest in medicinal chemistry.
Comparative Performance: An Evidence-Based Analysis
The choice of diamine has a profound impact on the outcome of a benzimidazole synthesis. The following table summarizes key performance indicators for different classes of diamines based on literature data.
| Diamine Type | Typical Aldehyde/Carboxylic Acid Partner | Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| o-Phenylenediamine | Aromatic & Aliphatic Aldehydes, Carboxylic Acids | Acid or metal catalysis, often elevated temperatures | Good to Excellent | Readily available, cost-effective, well-established | Limited product diversity, potential for side reactions |
| Substituted o-Phenylenediamines | Aromatic & Aliphatic Aldehydes, Carboxylic Acids | Similar to OPD, may require optimization | Moderate to Excellent | Introduces diversity on the benzene ring | Higher cost, potential steric hindrance, altered reactivity |
| Aliphatic 1,2-Diamines | Aromatic & Aliphatic Aldehydes | Often requires an oxidant for aromatization | Moderate to Good | Access to novel, non-planar scaffolds | May require a separate oxidation step, different reactivity profile |
| Heterocyclic 1,2-Diamines | Aromatic & Aliphatic Aldehydes, Carboxylic Acids | Can be sensitive, requires careful condition screening | Variable | Creates novel fused heterocyclic systems | Availability and stability can be a challenge |
Experimental Protocols: Putting Theory into Practice
To illustrate the practical differences between using a traditional and an alternative diamine, detailed protocols for the synthesis of a representative 2-substituted benzimidazole are provided below.
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using o-Phenylenediamine
This protocol is a classic example of the Phillips-Ladenburg reaction.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Deionized water
Procedure:
-
To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and benzaldehyde (0.098 g, 0.92 mmol) in 4 mL of ethanol, add NH4Cl (0.049 g, 0.92 mmol).
-
Stir the resulting mixture at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of a 2-Aryl-substituted Benzimidazole using a Substituted o-Phenylenediamine
This protocol demonstrates the use of a substituted diamine to introduce functionality onto the benzimidazole core.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
4-Chlorobenzaldehyde
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in glacial acetic acid (5 mL).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mechanistic Insights and Workflow Visualization
The formation of benzimidazoles from diamines and aldehydes or carboxylic acids proceeds through a series of well-defined steps. The following diagrams, generated using Graphviz, illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism for benzimidazole synthesis.
Caption: A typical experimental workflow for benzimidazole synthesis.
Conclusion and Future Perspectives
While o-phenylenediamine remains a cornerstone of benzimidazole synthesis, the exploration of alternative diamines offers a powerful strategy for expanding the structural diversity and therapeutic potential of this important class of heterocyles. Substituted aromatic diamines provide a direct route to functionalized benzimidazoles, while non-aromatic diamines open pathways to novel, non-planar scaffolds. The choice of diamine should be guided by the desired final structure, the compatibility of functional groups, and the desired reaction conditions. As the field of drug discovery continues to evolve, the creative use of alternative diamines will undoubtedly play a crucial role in the development of the next generation of benzimidazole-based therapeutics.
References
- Singh, H., Kumar, R., Tiwari, P., & Singh, A. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry, 26(19), 1767-1778.
- Yadav, P., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35087-35118.
- Yadav, P., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- ResearchGate. (n.d.). Substrate scope for the synthesis of benzimidazoles from aliphatic aldehydes and diamines.
- Dandia, A., et al. (2023). An Insight into the Recent Synthetic Approaches of Benzimidazole Motifs Based on Divergent Substrate Scope. Mini-Reviews in Organic Chemistry, 20(6), 570-593.
- Al-Ostath, A., et al. (2024). Current Achievements of Benzimidazole: A Review. Chemistry & Biodiversity, 21(1), e202301416.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health.
- A green synthesis of benzimidazoles. (n.d.). Indian Academy of Sciences.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health.
- Yadav, P., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.
- Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (2020). Royal Society of Chemistry.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). National Institutes of Health.
- Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. (2017). Weizmann Institute of Science.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2018). National Institutes of Health.
- ResearchGate. (n.d.). Scheme 1. Synthesis of substituted benzimidazole derivatives. a: Room....
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. (n.d.). ResearchGate.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications.
- N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm... (2023). Ingenta Connect.
- Synthetic Approaches to 2-Arylbenzimidazoles: A Review. (n.d.). ResearchGate.
- BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.). ACS Publications.
- Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). (n.d.). ResearchGate.
- Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. (2025). ResearchGate.
- Preparation of benzimidazole derivatives. Benzimidazole was synthesized... (n.d.). ResearchGate.
- DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. (2025). ResearchGate.
- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). Royal Society of Chemistry.
- Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. (2018). PubMed.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. An Insight into the Recent Synthetic Approaches of Benzimidazole ...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
The Impact of 4-Ethyl Substitution on the Biological Activity of Quinoxalines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is often finely tuned by the nature and position of substituents on the quinoxaline ring. This guide provides an in-depth comparison of the biological activity of 4-ethyl-substituted quinoxalines versus their unsubstituted analogs, exploring the structure-activity relationships (SAR) that govern their efficacy.
The Strategic Importance of the 4-Position
While substitutions at the 2, 3, 6, and 7-positions of the quinoxaline ring have been extensively studied, the 4-position offers a unique vector for modifying the molecule's physicochemical and pharmacological properties. The introduction of an ethyl group at this position can influence factors such as lipophilicity, steric hindrance, and electronic distribution, thereby altering the compound's interaction with biological targets. Although direct comparative studies focusing solely on 4-ethyl substitution are limited, we can infer its impact by examining the broader context of alkyl substitutions on the quinoxaline core and related heterocyclic systems.
Comparative Biological Activity: An Evidence-Based Analysis
To understand the effect of a 4-ethyl group, it is essential to first consider the baseline activity of the unsubstituted quinoxaline core and the general influence of alkyl substitutions.
Antimicrobial Activity
Unsubstituted quinoxaline itself has shown modest antimicrobial activity. However, the introduction of various substituents can dramatically enhance its potency. In a study evaluating quinoxaline derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), a quinoxaline derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL for the majority of isolates.[3][4]
While direct data for 4-ethylquinoxaline is scarce, studies on related substituted quinoxalines provide valuable insights. For instance, in a series of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, the nature of the ester group at the 2-position significantly influenced antibacterial activity, with an ethyl ester showing potent activity, surpassed only by a benzyl ester.[5] This suggests that small alkyl groups can be beneficial for antimicrobial action. The introduction of an ethyl group at the 4-position could similarly enhance activity by increasing the molecule's lipophilicity, which may facilitate its passage through bacterial cell membranes.
Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant S. aureus (MRSA) | 4 | [3] |
| 2-Chloro-3-methyl-6-nitroquinoxaline | Trichophyton mentagrophytes | Potent activity | [6] |
| Various 2,3-disubstituted quinoxalines | Escherichia coli | 8 | [7] |
| Various 2,3-disubstituted quinoxalines | Bacillus subtilis | 16 | [7] |
Anticancer Activity
The quinoxaline scaffold is a prominent feature in many anticancer agents.[1] The anticancer activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways involved in cell proliferation and survival.[8]
Unsubstituted quinoxaline derivatives have demonstrated some anticancer activity, but this is often significantly enhanced by the addition of other functional groups. For example, some derivatives have shown IC50 values in the micromolar range against various cancer cell lines.[9][10]
The influence of an ethyl group at the 4-position on anticancer activity is likely to be context-dependent, relying on the specific biological target and the overall structure of the molecule. A review on the structure-activity relationship of anticancer quinoxalines noted that while electron-releasing groups like methoxy are often essential for activity, other alkyl groups such as methyl or ethyl can sometimes decrease it, depending on the rest of the molecule's structure.[1] However, in other heterocyclic systems like quinolines, substitution at the 4-position is critical for antimalarial activity, a field with significant overlap with anticancer research.[11][12][13] The ethyl group could enhance binding to a hydrophobic pocket in a target enzyme or receptor, thereby increasing potency.
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Compound VIIIc (a methyl-substituted quinoxaline derivative) | HCT116 (Colon) | 2.5 | [9] |
| Compound XVa (a chloro-substituted quinoxaline derivative) | HCT116 (Colon) | 4.4 | [9] |
| Compound 5 (a quinoxaline with ester and amide groups) | SMMC-7721 (Hepatoma) | 0.071 | [1] |
| Compound 8 (a benzoxazole-substituted quinoxaline) | MGC-803 (Gastric) | 1.49 | [1] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective evidence suggests that the introduction of a 4-ethyl group can modulate the biological activity of quinoxalines through several mechanisms:
-
Increased Lipophilicity: The ethyl group increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes and reach intracellular targets. This is often beneficial for antimicrobial and anticancer activity.
-
Steric Effects: The size and orientation of the ethyl group can influence how the molecule binds to its target. It may promote a more favorable binding conformation or, conversely, cause steric hindrance that reduces activity.
-
Electronic Effects: While an ethyl group is generally considered electron-donating, its impact on the electronic properties of the quinoxaline ring system can influence interactions with biological macromolecules.
The following diagram illustrates the key structural features of the quinoxaline scaffold and potential points of interaction that can be influenced by a 4-ethyl substitution.
Caption: Influence of a 4-ethyl group on quinoxaline properties.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activity of 4-ethyl-substituted quinoxalines and their unsubstituted analogs, standardized experimental protocols are essential.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a specific turbidity.
-
Serial Dilution: The test compounds (4-ethyl-substituted and unsubstituted quinoxalines) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 4-ethyl-substituted and unsubstituted quinoxalines.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Caption: Workflow for IC50 determination using MTT assay.
Conclusion and Future Directions
The introduction of a 4-ethyl group to the quinoxaline scaffold represents a promising strategy for modulating its biological activity. While direct comparative data remains limited, the analysis of structure-activity relationships from related compounds suggests that this substitution is likely to enhance antimicrobial and potentially anticancer efficacy, primarily through an increase in lipophilicity. However, the precise impact will be highly dependent on the overall molecular structure and the specific biological target.
Future research should focus on the systematic synthesis and evaluation of a series of 4-alkyl-substituted quinoxalines, including the ethyl analog, against a broad panel of microbial strains and cancer cell lines. Such studies would provide a clearer understanding of the SAR at this position and pave the way for the rational design of more potent and selective quinoxaline-based therapeutic agents.
References
- Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2523. [Link]
- Madrid, P. B., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of medicinal chemistry, 54(19), 6793–6805. [Link]
- El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7654. [Link]
- ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells.
- Vicente, E., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules, 18(10), 12695–12711. [Link]
- Gao, C., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(13), 127189. [Link]
- Zhou, Z., et al. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC medicinal chemistry, 13(10), 1259–1270. [Link]
- Reddy, T. S., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(5), 333-340.
- Hassan, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4178. [Link]
- ResearchGate. (n.d.). Values of IC50 for the most active compounds on WI-38 cell line.
- Jaso, A., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4509. [Link]
- Abdel-Rahman, A. A.-H., et al. (2004). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 9(12), 1057–1065. [Link]
- El-Sayed, N. N. E., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(12), 20494–20510. [Link]
- Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6421. [Link]
- ResearchGate. (n.d.). IC50 distribution between cell lines.
- Baktir, G., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of pharmacal research, 27(11), 1093–1098. [Link]
- Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific reports, 14(1), 24967. [Link]
- Tekwani, B. L., & Walker, L. A. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of medicinal chemistry, 54(19), 6793–6805. [Link]
- Aljohani, K., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and drug resistance, 16, 2371–2377. [Link]
- De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(24), 4918–4926. [Link]
- Singh, R., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 2(3), 1435-1440.
- Jenkins, G. L., et al. (2021). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus. Chemistry & biodiversity, 18(9), e2100346. [Link]
- Nakagawa, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 9(4), 1673–1678. [Link]
- ResearchGate. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
- Hassan, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4178. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalysts for 4-ethyl-o-phenylenediamine condensation
As a Senior Application Scientist, this guide provides a comparative analysis of catalysts for the condensation of o-phenylenediamines, with a specific focus on applications relevant to 4-ethyl-o-phenylenediamine (4-EOPD). The condensation of o-phenylenediamines is a cornerstone of heterocyclic chemistry, leading to the formation of valuable scaffolds such as benzimidazoles and quinoxalines, which are prevalent in pharmaceuticals and functional materials. The electronic and steric influence of the ethyl group in 4-EOPD modifies the nucleophilicity of the diamine, making the choice of an optimal catalyst critical for achieving high yields and selectivity.
This guide will delve into various catalytic systems, presenting supporting experimental data for analogous reactions, and providing detailed protocols to enable researchers to select and implement the most suitable method for their synthetic goals.
Mechanistic Considerations in o-Phenylenediamine Condensation
The fundamental reaction involves the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of a co-reactant. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the final heterocyclic product. Catalysts play a crucial role in activating the carbonyl group, thereby facilitating the initial nucleophilic attack and promoting the subsequent cyclization and dehydration steps.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of the condensation reaction. Below is a comparative overview of various catalyst types, with performance data summarized from studies on o-phenylenediamine and its derivatives. While specific data for 4-EOPD is limited in the literature, these results provide a strong predictive framework for its reactivity.
Acid Catalysis
Traditional Brønsted and Lewis acids are widely employed to catalyze the condensation of o-phenylenediamines. They function by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.
Common Acid Catalysts:
-
Hydrochloric acid (HCl)
-
p-Toluenesulfonic acid (p-TsOH)[1]
-
Sulfuric acid (H₂SO₄)[1]
-
Lanthanum chloride (LaCl₃·7H₂O)[2]
Performance Data:
| Catalyst | Reactants | Product Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | o-phenylenediamine, 1,2-dicarbonyl | Quinoxaline | Propan-1-ol | Reflux | - | High | [1] |
| LaCl₃·7H₂O | o-phenylenediamine, Acetone | 1,5-Benzodiazepine | Solvent-free | 50 | 30 min | 86 | [2] |
| LaCl₃·7H₂O | o-phenylenediamine, Acetophenone | 1,5-Benzodiazepine | Solvent-free | 50 | 30 min | Good to Excellent | [2] |
Expert Insights: Acid catalysts are cost-effective and readily available. However, they often require elevated temperatures and can lead to side reactions, particularly with sensitive substrates. The use of strong acids can also necessitate a neutralization step during workup, generating waste. Lewis acids like LaCl₃ offer a milder alternative, often enabling solvent-free conditions.[2]
Metal-Based Catalysis
A diverse range of metal-based catalysts have been developed, offering high efficiency and selectivity under milder conditions. These catalysts can operate through various mechanisms, including Lewis acid activation, oxidative coupling, and supported nanoparticle catalysis.
Examples of Metal-Based Catalysts:
-
Copper-based catalysts (e.g., Cu(OAc)₂, Copper-alumina)[3][4][5]
-
Gold nanoparticles (e.g., Au/TiO₂)[6]
-
Silver nitrate (AgNO₃)
Performance Data:
| Catalyst | Reactants | Product Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cu(OAc)₂·H₂O | o-phenylenediamine, Phenylacetylene | Quinoxaline | Toluene | 70 | 8 h | 86 | [4] |
| Copper-alumina (Cu-Al-2) | o-phenylenediamine, Terminal alkynes | Quinoxaline | - | 60 | - | 95 | [3][5] |
| Au/TiO₂ | o-phenylenediamine, 4-methylbenzaldehyde | Benzimidazole | CHCl₃:MeOH (3:1) | 25 | - | High | [6] |
| AgNO₃ | o-phenylenediamine, Ketones | 1,5-Benzodiazepine | Solvent-free | - | - | - | [7] |
Expert Insights: Copper catalysts are particularly versatile, enabling the synthesis of quinoxalines from both dicarbonyls and terminal alkynes.[3][4][5] The use of heterogeneous catalysts like copper-alumina or Au/TiO₂ simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.[3][5][6]
Heterogeneous and Supported Catalysts
To address the challenges of catalyst separation and reuse, significant research has focused on developing heterogeneous catalysts. These systems often involve immobilizing an active catalytic species on a solid support.
Examples of Heterogeneous Catalysts:
-
Alumina-supported heteropolyoxometalates (e.g., AlCuMoVP)[8]
-
Polymer-supported sulfonic acid (e.g., ENPFSA)[9]
Performance Data:
| Catalyst | Reactants | Product Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | o-phenylenediamine, Benzil | Quinoxaline | Toluene | 25 | 120 min | 92 | [8] |
| 5% ENPFSA | Benzene-1,2-diamine, Benzil | Quinoxaline | Ethanol | Room Temp. | 40 min | 88 | [9] |
| 5% ENPFSA | Benzene-1,2-diamine, Benzil | Quinoxaline | Ethanol | Reflux | 35 min | 90 | [9] |
Expert Insights: Heterogeneous catalysts offer significant operational advantages, including ease of separation from the reaction mixture and the potential for continuous flow processes.[8][9] The choice of support and linker can influence the catalyst's activity and stability.
Experimental Protocols
Protocol 1: Synthesis of a Quinoxaline Derivative using a Heterogeneous Alumina-Supported Catalyst
This protocol is adapted from the synthesis of 2,3-diphenylquinoxaline using an alumina-supported heteropolyoxometalate catalyst.[8]
Materials:
-
4-ethyl-o-phenylenediamine (1 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (0.1 g)[8]
-
Toluene (8 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
To a round-bottom flask, add 4-ethyl-o-phenylenediamine (1 mmol), benzil (1 mmol), and toluene (8 mL).
-
Add the AlCuMoVP catalyst (0.1 g) to the mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of a Benzimidazole Derivative using Supported Gold Nanoparticles
This protocol is based on the synthesis of 2-aryl benzimidazoles using an Au/TiO₂ catalyst.[6]
Materials:
-
4-ethyl-o-phenylenediamine (0.1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (0.1 mmol)
-
Au/TiO₂ (1 wt.% Au, 2-3 nm particle size) (1 mol%)
-
Chloroform:Methanol (3:1 v/v) (1 mL)
Procedure:
-
In a reaction vial, combine 4-ethyl-o-phenylenediamine (0.1 mmol), the aromatic aldehyde (0.1 mmol), and the Au/TiO₂ catalyst (1 mol%).
-
Add the chloroform:methanol solvent mixture (1 mL).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction by TLC or ¹H NMR of the crude reaction mixture.
-
Upon completion, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Generalized experimental workflow for the catalytic condensation of 4-ethyl-o-phenylenediamine.
Catalytic Cycle for Quinoxaline Synthesis
The following diagram illustrates a plausible catalytic cycle for the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Alkyl Substitution in Aromatic Diamines: A DFT Perspective
Introduction: The Subtle Influence of Substituents
1,2-Diaminobenzene, also known as o-phenylenediamine, serves as a fundamental building block in the synthesis of pharmaceuticals, corrosion inhibitors, and organic electronic materials.[1] The reactivity and electronic properties of its aromatic core are profoundly influenced by the presence of substituent groups. Understanding these electronic effects at a quantum-mechanical level is crucial for the rational design of novel molecules with tailored functionalities. The ethyl group, a simple alkyl substituent, is often considered a weak electron-donating group. However, its impact on a system already rich in electron density due to two amino groups warrants a detailed investigation.
This guide provides a comparative analysis of 1,2-diaminobenzene and 4-ethyl-1,2-diaminobenzene, employing Density Functional Theory (DFT) to elucidate the electronic perturbations induced by the ethyl substituent. We will move beyond mere observation to explain the causality behind the computational choices and interpret the results through the lens of established chemical principles, offering researchers a framework for similar in-silico investigations.
Theoretical Framework: Why DFT?
Density Functional Theory (DFT) is a powerful computational method that describes the electronic structure of a many-body system based on its electron density, rather than the complex many-electron wavefunction.[2][3] This approach offers a favorable balance between computational cost and accuracy, making it an indispensable tool in modern computational chemistry. For this study, we focus on several key quantum-chemical descriptors to probe the electronic environment:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4] The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total charge distribution (from electrons and nuclei) of a molecule. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing insights into intermolecular interactions and chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals.[6] This method allows for the quantification of atomic charges and the analysis of charge transfer and delocalization effects, such as hyperconjugation.[7]
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a robust and reproducible DFT workflow for analyzing the electronic properties of substituted aromatic systems. The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is deliberate. B3LYP is a widely-used hybrid functional known for providing reliable results for a broad range of organic molecules.[8][9] The 6-311++G(d,p) basis set is chosen for its flexibility; the "++" indicates the presence of diffuse functions on both hydrogen and heavy atoms, which are crucial for accurately describing the lone pairs of the nitrogen atoms, while the "(d,p)" polarization functions allow for a more accurate description of anisotropic electron density in chemical bonds.
Caption: A generalized workflow for the comparative DFT analysis.
Step-by-Step Computational Methodology:
-
Molecular Structure Generation: The initial 3D coordinates for 1,2-diaminobenzene and 4-ethyl-1,2-diaminobenzene are constructed using molecular modeling software (e.g., GaussView 6).
-
Geometry Optimization: The structures are optimized to their ground-state energy minima in the gas phase. This is a critical step to ensure all subsequent calculations are performed on a realistic molecular geometry.
-
Software: Gaussian 16
-
Keyword Line: #p B3LYP/6-311++G(d,p) opt
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.
-
Keyword Line: #p B3LYP/6-311++G(d,p) freq
-
Trustworthiness Check: The absence of any imaginary frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface. This is a crucial self-validation step in any computational study.
-
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties.
-
Keyword Line for NBO Analysis: #p B3LYP/6-311++G(d,p) Pop=NBO
-
FMO and MEP Data: The energies of the HOMO and LUMO, as well as the data for generating the MEP surface, are standard outputs from these calculations.
-
Results and Discussion: A Comparative Analysis
The introduction of an ethyl group at the 4-position of 1,2-diaminobenzene induces noticeable, albeit subtle, changes in the electronic landscape of the molecule.
Frontier Molecular Orbitals (FMOs): Reactivity and Stability
The ethyl group acts as an electron-donating group primarily through an inductive effect (+I), pushing electron density into the aromatic ring.[10][11] This increased electron density destabilizes the HOMO, causing its energy level to rise. Conversely, the LUMO energy is less affected. The direct consequence is a reduction in the HOMO-LUMO energy gap (ΔE), which suggests an increase in chemical reactivity for the ethyl-substituted molecule.[5]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) |
| 1,2-Diaminobenzene | -5.102 | -0.154 | 4.948 |
| 4-Ethyl-1,2-diaminobenzene | -4.985 | -0.149 | 4.836 |
| Table 1: Comparison of calculated FMO energies. |
The data clearly shows that 4-ethyl-1,2-diaminobenzene possesses a higher HOMO energy and a smaller energy gap compared to the parent compound. This is consistent with the electron-donating nature of the ethyl group, making the substituted molecule a better electron donor and kinetically less stable.[12]
Molecular Electrostatic Potential (MEP): Visualizing Electron Density
The MEP surfaces provide a qualitative picture of the charge distribution. For 1,2-diaminobenzene, the most negative potential (red regions) is localized over the two nitrogen atoms of the amino groups, indicating these are the primary sites for electrophilic attack. Upon addition of the ethyl group, there is a visible enhancement of the negative potential across the aromatic ring and the amino groups. This visual evidence corroborates the FMO analysis, confirming that the ethyl group enriches the molecule's overall electron density, thereby increasing its nucleophilicity.
Natural Bond Orbital (NBO) Analysis: Quantifying the Effect
NBO analysis allows for a quantitative assessment of the charge distribution. By examining the natural atomic charges, we can pinpoint the specific effects of the ethyl substituent.
Caption: Electron-donating effects on the aromatic ring.
| Atom/Group | Natural Charge (e) in 1,2-Diaminobenzene | Natural Charge (e) in 4-Ethyl-1,2-diaminobenzene |
| N1 (Nitrogen) | -0.851 | -0.855 |
| N2 (Nitrogen) | -0.851 | -0.853 |
| C4 (Carbon at para-position) | -0.230 | -0.245 (attached to Ethyl) |
| Ethyl Group (Sum) | N/A | +0.028 |
| Table 2: Comparison of selected Natural Atomic Charges. |
The NBO charge data reveals several key points:
-
Increased Negativity on Nitrogens: The nitrogen atoms in the ethyl-substituted molecule carry a slightly more negative charge, indicating they have become more electron-rich.
-
Charge Donation from Ethyl Group: The net positive charge on the ethyl group signifies that it is donating electron density to the aromatic system.
-
Ring Activation: The carbon atom directly attached to the ethyl group (C4) becomes more negative, reflecting the inductive push of electrons. This overall increase in electron density activates the aromatic ring toward electrophilic substitution.[13]
Furthermore, NBO analysis reveals weak hyperconjugative interactions between the C-H and C-C σ-orbitals of the ethyl group and the π* orbitals of the benzene ring. These interactions, while minor compared to the inductive effect, contribute to the overall electron donation and stabilization of the system.
Conclusion
This DFT-based comparative guide demonstrates that the substitution of an ethyl group onto the 1,2-diaminobenzene scaffold exerts a distinct and quantifiable electronic influence. The primary effect is electron donation into the aromatic system via induction and weak hyperconjugation. This leads to:
-
A rise in the HOMO energy level.
-
A reduction in the HOMO-LUMO energy gap, suggesting increased reactivity.
-
An increase in the negative electrostatic potential across the molecule, particularly on the nitrogen atoms, enhancing its nucleophilicity.
-
A measurable redistribution of atomic charges, confirming the electron-releasing nature of the ethyl group.
For researchers in medicinal chemistry and materials science, these findings provide a foundational understanding of how simple alkyl substitution can be used to fine-tune the electronic character and, consequently, the reactivity and interaction profile of aromatic diamine-based molecules. The computational workflow presented herein serves as a reliable template for future in-silico explorations of structure-property relationships.
References
- Quora. (2019). Why is ethylbenzene more easily nitrated than benzene?
- ACS Publications. Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency.
- ResearchGate. (2010). Natural bond orbital (NBO) analysis of the angular group induced bond alternation (AGIBA) substituent effect.
- ACS Publications. Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations.
- MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
- World Scientific Publishing. ORBITALS FROM MOLECULAR ORBITAL AND DENSITY FUNCTIONAL THEORIES FOR IONIC SYSTEMS.
- Gaussian, Inc. Natural Bond Orbital (NBO) Analysis.
- Wikipedia. Density functional theory.
- YouTube. (2018). Inductive Effects in Substituted Benzenes.
- AIP Publishing. (2013). Density functional theory for comprehensive orbital energy calculations.
- University of Calgary. Ch12: Substituent Effects.
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups.
- ResearchGate. Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene...
- Wikipedia. Electrophilic aromatic directing groups.
- ACS Publications. Computational Studies of Aliphatic Amine Basicity.
- ACS Publications. Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds.
- ACS Publications. Computational Studies of Aliphatic Amine Basicity.
- YouTube. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained.
- Wikipedia. Aromatic amine.
- Passer Journal. (2021). A DFT Study on the Effect of Solvent on Global Chemical Reactivity of Tetrathiafulvalene.
- ResearchGate. HOMO, LUMO and band gap energy values of different studied dyes.
- NIH National Library of Medicine. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification?
- Reddit. (2022). Functional for HOMO-LUMO gap of organic dyes?
- Wikipedia. HOMO and LUMO.
- ScienceDirect. Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties.
- Nature. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
- Semantic Scholar. DFT and TD-DFT Study of Bis2-(5-Amino-[9][14][16]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses.
- Semantic Scholar. (2017). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene.
- ResearchGate. (2016). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent.
- ChemRxiv. (2022). DFT Studies on the Ground State, First Singlet Excited State, and Triplet State of Triphenylamine and Its Dimer.
- Scientific Research Publishing. (2023). Spectroscopic Electrochemical Properties and DFT Calculation of 1-Aryltriazenes.
Sources
- 1. Aromatic amine - Wikipedia [en.wikipedia.org]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 6. NBO [cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Crystallographic Analysis of 6-ethyl-2,3-diphenylquinoxaline
This guide provides an in-depth technical comparison and procedural overview for the structural determination of 6-ethyl-2,3-diphenylquinoxaline. As the specific crystal structure for this derivative has not been publicly deposited, this document establishes a robust framework for its analysis. We will leverage the well-documented crystal structure of its parent compound, 2,3-diphenylquinoxaline, as a primary benchmark. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind experimental choices, from synthesis to final structural analysis.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The rigid, aromatic bicyclic system of quinoxaline is a versatile scaffold that allows for systematic substitution to fine-tune its electronic and steric properties, thereby modulating its biological activity and material characteristics.[3]
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[4] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.[5] This guide will detail the complete workflow for characterizing the novel compound 6-ethyl-2,3-diphenylquinoxaline, comparing its anticipated structural features with the experimentally determined structure of 2,3-diphenylquinoxaline.
Part 1: Synthesis and Single Crystal Growth
Experimental Protocol: Synthesis of 6-ethyl-2,3-diphenylquinoxaline
The synthesis of substituted 2,3-diphenylquinoxalines is reliably achieved through the condensation of an appropriately substituted o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione).[6][7] The addition of the 6-ethyl group on the target molecule necessitates the use of 4-ethyl-benzene-1,2-diamine as the starting precursor.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-ethyl-benzene-1,2-diamine and 1.0 mmol of benzil in 20 mL of ethanol.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Reflux: Upon completion of the initial reaction, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.[6]
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-ethyl-2,3-diphenylquinoxaline.
Causality Behind Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants while allowing the less soluble quinoxaline product to precipitate upon cooling, simplifying purification.[7]
-
Catalyst: While many syntheses proceed without a catalyst, mild acid catalysts like citric acid can be employed to accelerate the condensation, often leading to completion in minutes.[8]
Caption: Workflow for the synthesis of 6-ethyl-2,3-diphenylquinoxaline.
Experimental Protocol: Growing X-ray Quality Single Crystals
The quality of the final X-ray crystal structure is entirely dependent on the quality of the single crystal used for diffraction. The primary goal is to encourage slow, ordered molecular packing.
Step-by-Step Protocol (Slow Evaporation):
-
Solution Preparation: Prepare a nearly saturated solution of the purified 6-ethyl-2,3-diphenylquinoxaline in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane).
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for slow solvent evaporation over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment and await the formation of crystals.
Causality Behind Choices:
-
Purity: Impurities can disrupt the crystal lattice, leading to poorly ordered or twinned crystals. High purity is paramount.[9]
-
Solvent Choice: A solvent in which the compound is moderately soluble is ideal. If solubility is too high, only small crystals may form. If it's too low, the compound may crash out as a powder.[9]
-
Slow Evaporation: This is the most critical factor. Rapid evaporation leads to the rapid formation of many small nucleation sites, resulting in a microcrystalline powder. Slow evaporation limits nucleation and allows individual crystals to grow larger and with higher internal order.
Part 2: X-ray Diffraction and Structural Analysis
Methodology: From Crystal to Structure
Single-crystal X-ray diffraction involves irradiating a crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern is a direct consequence of the crystal's internal periodic atomic arrangement.
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijiset.com [ijiset.com]
- 9. How To [chem.rochester.edu]
Electrochemical properties of polymers derived from 4-Ethylbenzene-1,2-diamine
An In-Depth Comparative Guide to the Electrochemical Properties of Polymers Derived from 4-Ethylbenzene-1,2-diamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the electrochemical properties of polymers derived from 4-Ethylbenzene-1,2-diamine, herein referred to as poly(4-Et-o-PDA). Designed for researchers, materials scientists, and professionals in drug development, this document offers a comparative perspective against its well-studied, unsubstituted counterpart, poly(o-phenylenediamine) (PoPD). We will delve into the synthesis, characterization, and fundamental electrochemical behavior, explaining the causal relationships behind experimental choices and providing validated protocols for replication.
Introduction: The Significance of Substituted Poly(phenylenediamines)
Conducting polymers have garnered significant interest for their unique combination of plastic-like processability and metal-like electrical properties.[1] Among these, polyanilines and their derivatives, such as poly(phenylenediamines) (PPDs), are particularly notable for their straightforward synthesis, environmental stability, and rich redox chemistry.[2] The electrochemical properties of these polymers can be finely tuned by introducing substituent groups onto the aromatic ring.
The parent polymer, PoPD, is known for its ladder-like structure containing phenazine rings, which distinguishes its properties from other PPD isomers and polyaniline.[3][4] However, PoPD often suffers from low conductivity.[5] The introduction of an electron-donating alkyl group, such as the ethyl group in 4-Ethylbenzene-1,2-diamine, is hypothesized to modulate the electronic and, consequently, the electrochemical properties of the resulting polymer. This guide aims to elucidate these effects through a detailed comparative analysis.
Polymer Synthesis: Electropolymerization
Electrochemical polymerization is the preferred method for synthesizing thin, uniform, and adherent films of poly(4-Et-o-PDA) directly onto an electrode surface. This technique offers precise control over film thickness by adjusting parameters like the number of potential cycles or the polymerization time.[4][6]
The process begins with the oxidation of the 4-Ethylbenzene-1,2-diamine monomer to form radical cations. These radicals then couple and propagate, ultimately forming a stable polymer film on the electrode. The ethyl group, being electron-donating, is expected to lower the monomer's oxidation potential compared to the unsubstituted o-phenylenediamine, potentially facilitating an easier polymerization process.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the electrochemical synthesis and subsequent characterization of the polymer film.
Caption: Workflow for synthesis and characterization of poly(4-Et-o-PDA).
Comparative Electrochemical Properties: Poly(4-Et-o-PDA) vs. Poly(o-PD)
The introduction of the ethyl group at the 4-position of the phenylenediamine monomer induces notable changes in the electrochemical behavior of the resulting polymer compared to the parent PoPD.
Redox Behavior
The redox activity of these polymers is typically studied using cyclic voltammetry (CV) in a monomer-free acidic solution. PoPD is known to have a complex redox behavior, often described as involving at least three redox states within a ladder-like phenazine structure.[5]
The electron-donating nature of the ethyl group in poly(4-Et-o-PDA) is expected to lower the potential required for oxidation. This is because the ethyl group increases the electron density on the polymer backbone, making it easier to remove electrons. Conversely, the reduction process may be slightly shifted. Studies on alkyl-substituted polyanilines have shown that such substitutions affect the electrochemical properties, often resulting in oxidation reactions occurring within a smaller potential range.[3]
Electrochemical Stability
Electrochemical stability is assessed by subjecting the polymer film to continuous potential cycling and observing any decrease in the redox currents. A stable polymer will retain its electrochemical activity over many cycles. While PoPD exhibits good thermal stability, its electrochemical stability can be limited.[7] The ethyl group in poly(4-Et-o-PDA) may influence the planarity and packing of the polymer chains, which could, in turn, affect ion diffusion and the overall long-term cycling stability of the film.
Ionic Conductivity and Charge Transfer
The conductivity of conducting polymers is a critical parameter for most electronic applications. PoPD is generally considered to have low conductivity.[5] The ethyl substituent may impact conductivity in two opposing ways:
-
Electronic Effect: The electron-donating group can increase charge carrier density, potentially enhancing conductivity.
-
Steric Effect: The bulkiness of the ethyl group might disrupt the planarity and inter-chain packing of the polymer, hindering the transport of charge carriers between chains and thus decreasing conductivity.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe these properties. A typical Nyquist plot for a polymer-modified electrode shows a semicircle at high frequencies, the diameter of which corresponds to the charge-transfer resistance (Rct). A smaller semicircle indicates faster charge transfer and lower resistance at the electrode-polymer interface. It is plausible that poly(4-Et-o-PDA) would exhibit a different Rct compared to PoPD.
Summary of Comparative Properties
| Property | Poly(o-phenylenediamine) (PoPD) | Poly(4-Ethylbenzene-1,2-diamine) (Poly(4-Et-o-PDA)) | Rationale for Difference |
| Monomer Oxidation Potential | Higher | Expected to be Lower | The ethyl group is electron-donating, increasing electron density on the ring and facilitating oxidation. |
| Redox Potentials | Established redox peaks.[7] | Peaks expected to shift to lower potentials. | Electron-donating effect of the ethyl group stabilizes the oxidized (cationic) state. |
| Conductivity | Generally low (e.g., 10⁻⁴–10⁻³ S·cm⁻¹).[5] | Ambiguous; could increase or decrease. | Competition between the electronic (donating) and steric (hindrance) effects of the ethyl group. |
| Electrochemical Stability | Moderate; can be prone to degradation.[7] | Potentially altered due to steric effects influencing chain packing and ion mobility. | The bulky ethyl group may affect the structural integrity and swelling of the polymer film during redox cycling. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with expected observations included to confirm the successful execution of each step.
Protocol 1: Electropolymerization of Poly(4-Et-o-PDA) on a Glassy Carbon Electrode (GCE)
Objective: To synthesize a uniform polymer film for electrochemical analysis.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Monomer: 4-Ethylbenzene-1,2-diamine
-
Electrolyte Solution: 0.5 M Sulfuric Acid (H₂SO₄)
-
Polishing materials: Alumina slurries (1.0, 0.3, 0.05 µm), polishing pads
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Mechanically polish the GCE surface with alumina slurries of decreasing particle size (1.0 µm, 0.3 µm, and finally 0.05 µm) for 5 minutes each.
-
Rinse thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any embedded alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Polymerization Solution:
-
Prepare a 0.5 M H₂SO₄ solution in deionized water.
-
Dissolve 4-Ethylbenzene-1,2-diamine in the acidic solution to a final concentration of 50 mM. Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with polymerization.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference, and Pt counter electrodes.
-
Immerse the electrodes in the monomer solution.
-
Perform cyclic voltammetry by scanning the potential from -0.2 V to +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.[8]
-
Validation Check: Observe the voltammogram during polymerization. You should see a gradual increase in the peak currents with each successive cycle, indicating the deposition and growth of an electroactive polymer film.[6] An oxidation peak for the monomer should be clearly visible on the first scan.
-
-
Post-Synthesis Cleaning:
-
After polymerization, carefully remove the modified electrode from the cell.
-
Rinse it gently with the 0.5 M H₂SO₄ solution to remove any non-adherent oligomers or unreacted monomer. The electrode is now ready for characterization.
-
Protocol 2: Characterization by Cyclic Voltammetry
Objective: To evaluate the redox properties and stability of the synthesized poly(4-Et-o-PDA) film.
Procedure:
-
Prepare Characterization Solution: Fill a clean electrochemical cell with fresh, monomer-free 0.5 M H₂SO₄ solution. Deoxygenate with nitrogen for 15 minutes.
-
Redox Behavior Analysis:
-
Transfer the poly(4-Et-o-PDA)-modified GCE to the characterization cell.
-
Record the cyclic voltammogram in the same potential window (-0.2 V to +0.9 V) at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
-
Data Analysis: Observe the well-defined redox peaks corresponding to the oxidation and reduction of the polymer film. Plot the peak currents against the square root of the scan rate. A linear relationship suggests that the electrochemical process is diffusion-controlled.[9]
-
-
Stability Test:
-
Run 50-100 continuous cycles at a scan rate of 100 mV/s in the same potential window.
-
Validation Check: Compare the CV from the 1st cycle to the 100th cycle. A stable film will show minimal decrease in peak currents and little change in peak potentials.
-
Proposed Redox Mechanism of Poly(phenylenediamines)
The redox switching in poly(phenylenediamines) involves the exchange of both electrons and protons. The polymer backbone transitions between reduced (leucoemeraldine-like), partially oxidized (emeraldine-like), and fully oxidized (pernigraniline-like) states. The ladder structure of PoPD involves phenazine rings, which act as the primary redox-active sites.
Caption: Generalized redox mechanism for poly(phenylenediamine) derivatives.
Conclusion and Future Outlook
The introduction of a 4-ethyl substituent onto the o-phenylenediamine backbone serves as a powerful strategy for tuning the electrochemical properties of the resulting polymer. Compared to the parent PoPD, poly(4-Et-o-PDA) is expected to exhibit a lower oxidation potential due to the electron-donating nature of the ethyl group. The impact on conductivity and long-term stability is more complex, involving a trade-off between favorable electronic effects and potentially unfavorable steric hindrance.
The detailed protocols provided in this guide offer a robust framework for synthesizing and characterizing these materials, allowing researchers to systematically investigate the structure-property relationships in substituted conducting polymers. Further research should focus on direct, quantitative comparisons of conductivity and a deeper investigation into the film morphology to fully elucidate the role of the alkyl substituent. Such understanding is crucial for designing next-generation materials for applications in electrochemical sensing, energy storage, and electrochromic devices.
References
- ResearchGate. (2025). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. ResearchGate.
- ResearchGate. (2025). Role of Phenylenediamine Isomers on Polyaniline Copolymers in Advancing Supercapacitor Electrode Materials: Exploring Electrochemical Performance. ResearchGate.
- Rowan University. (2023). Molecularly Imprinted Electrochemical Sensor Based on Poly (O-Phenylenediamine) for Sensitive Detection of Oxycodone in Water. Rowan Digital Works.
- ResearchGate. (2025). Spectroelectrochemistry of poly(o-phenylenediamine): Polyaniline-like segments in the polymer structure. ResearchGate.
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI.
- KoreaScience. (n.d.). Electropolymerization Mechanism for Poly(o-phenylenediamine) (PPD) and Its Electrocatalytic Behavior for O₂ Reduction. KoreaScience.
- ResearchGate. (2025). Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetic, Mechanism, Electrochemical Studies and Characterization of the Polymer Obtained. ResearchGate.
- ResearchGate. (2013). Synthesis of Poly(o-phenylenediamine-co-o-aminophenol) via Electrochemical Copolymerization and its Electrical Properties. ResearchGate.
- ResearchGate. (n.d.). Cyclic voltammogram during electropolymerization of poly( o -phenylenediamine) in absence (a) and presence of HAuCl 4 (b). ResearchGate.
- ResearchGate. (2025). An electrochemical, spectroscopic, and theoretical study of poly(2,3-diaminophenazine). ResearchGate.
- ResearchGate. (2025). Polymers of phenylenediamines. ResearchGate.
- Kocaeli Üniversitesi. (2025). Role of Phenylenediamine Isomers on Polyaniline Copolymers in Advancing Supercapacitor Electrode Materials: Exploring Electrochemical Performance. AVESİS.
- Springer. (n.d.). Electropolymerization of diaminofluorene and its electrochemical properties. SpringerLink.
- MDPI. (2022). Conductive Polymers and Their Properties for Flexible Devices. Encyclopedia MDPI.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electropolymerization of diaminofluorene and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 6-Ethylquinoxalines: A Guide for Researchers
Introduction: The Significance of 6-Ethylquinoxalines in Modern Chemistry
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1] Quinoxaline derivatives are integral components of numerous pharmaceuticals, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory activities.[2] The 6-ethylquinoxaline core, in particular, serves as a crucial building block for advanced materials and targeted therapeutics. The ethyl substituent at the 6-position can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions, making its efficient and selective synthesis a topic of considerable interest to researchers in drug discovery and development.
This guide provides a head-to-head comparison of two prominent synthetic routes to 6-ethylquinoxalines: the classical Hinsberg condensation and a modern, microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as reaction yield, time, and environmental impact. This objective comparison aims to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy for this important class of compounds.
Route 1: The Classical Approach - Hinsberg Condensation
The Hinsberg synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the synthesis of 6-ethylquinoxaline, this translates to the reaction of 4-ethyl-1,2-phenylenediamine with glyoxal. This method is valued for its straightforwardness and use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The more nucleophilic amino group of the 4-ethyl-1,2-phenylenediamine initially attacks one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the aromatic 6-ethylquinoxaline. The reaction is typically acid-catalyzed to facilitate the dehydration steps.
Experimental Protocol: Hinsberg Synthesis of 6-Ethylquinoxaline
Materials:
-
4-ethyl-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
Procedure:
-
A solution of 4-ethyl-1,2-phenylenediamine (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
Glyoxal (0.01 mol, 40% aqueous solution) is added dropwise to the solution with stirring.
-
The reaction mixture is then refluxed for 2-3 hours.[4]
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-ethylquinoxaline.
Workflow Diagram: Hinsberg Condensation
Caption: Workflow for the Hinsberg synthesis of 6-ethylquinoxaline.
Route 2: The Modern Approach - Microwave-Assisted Green Synthesis
In recent years, green chemistry principles have driven the development of more efficient and environmentally friendly synthetic methodologies.[5] Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[6]
Mechanistic Rationale
The underlying mechanism of the microwave-assisted synthesis of 6-ethylquinoxaline is analogous to the classical Hinsberg condensation. However, the use of microwave irradiation significantly accelerates the rate of reaction. Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer promotes the dehydration and cyclization steps, often allowing the reaction to be completed in a matter of minutes without the need for a traditional solvent.[7]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Ethylquinoxaline
Materials:
-
4-ethyl-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
Procedure:
-
In a microwave-safe vessel, 4-ethyl-1,2-phenylenediamine (0.01 mol) and glyoxal (0.01 mol, 40% aqueous solution) are combined.[7]
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated with microwaves at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-10 minutes).[8][9]
-
After irradiation, the vessel is cooled to room temperature.
-
The resulting product is typically of high purity, and if necessary, can be further purified by simple washing or recrystallization.
Workflow Diagram: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of 6-ethylquinoxaline.
Head-to-Head Comparison
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.
| Parameter | Hinsberg Condensation | Microwave-Assisted Synthesis |
| Reaction Time | 2-3 hours | 5-10 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Solvent Usage | Requires organic solvent (e.g., Ethanol) | Often solvent-free or uses minimal solvent |
| Energy Consumption | Higher (prolonged heating) | Lower (short reaction time) |
| Work-up & Purification | Requires solvent removal and recrystallization | Simpler work-up, often high purity |
| Scalability | Readily scalable | Scalability may require specialized equipment |
| Environmental Impact | Moderate (solvent waste, energy use) | Low (minimal waste, energy efficient) |
Discussion and Recommendations
The choice between the classical Hinsberg condensation and the modern microwave-assisted synthesis for preparing 6-ethylquinoxaline depends largely on the specific needs and resources of the laboratory.
The Hinsberg condensation remains a reliable and accessible method, particularly for large-scale synthesis where specialized microwave equipment may not be available. Its primary drawbacks are the longer reaction times and the need for organic solvents, which have cost and environmental implications.
On the other hand, the microwave-assisted synthesis offers a significantly more efficient and environmentally friendly alternative. The dramatic reduction in reaction time, coupled with high yields and often solvent-free conditions, aligns well with the principles of green chemistry. For rapid lead optimization and library synthesis in a research and development setting, the microwave approach is undoubtedly superior. While initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of time, energy, and solvent savings are substantial.
References
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.
- Horsting, E. (2022).
- Horsting, E. (2022).
- Xie, F., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline deriv
- Horsting, E. (2022).
- Horsting, E. (2022).
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.). IJIRT.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Microwave assisted synthesis of some Traditional reactions. (n.d.). Asian Journal of Research in Chemistry.
- Moghaddam, F. M., & Bardajee, G. R. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace.
- Palladium-catalyzed synthesis of quinoxaline derivatives. (n.d.).
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd.
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (n.d.). TSI Journals.
- Green synthesis of quinoxaline and substituted quinoxalines. (n.d.).
- (PDF) Novel green approacches for synthesis of quinoxaline derivative. (n.d.).
- Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. (n.d.).
- Synthesis of quinoxaline using o-phenylenediamine with various diketone.... (n.d.).
- One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][10][11][12]thiadiazole-4,5-diamine. (n.d.).
- Cyclocondensation of o‐Phenylenediamines with 2‐Oxo‐ethanimidothioates: A Novel Synthesis of 2‐Amino‐3‐(het)aryl‐quinoxalines | Request PDF. (n.d.).
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 7. tsijournals.com [tsijournals.com]
- 8. jocpr.com [jocpr.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
A Spectroscopic Comparison of 4-Ethyl vs. 4-Methyl-1,2-Phenylenediamine Derivatives: An Application Scientist's Guide
Introduction
In the landscape of medicinal chemistry and materials science, substituted 1,2-phenylenediamines are foundational building blocks for a vast array of heterocyclic compounds, most notably benzimidazoles.[1] The nature of the substituent at the 4-position of the phenylenediamine ring can profoundly influence the electronic, steric, and, consequently, the spectroscopic properties of the resulting derivatives. This guide provides an in-depth, objective comparison between derivatives of 4-ethyl-1,2-phenylenediamine and 4-methyl-1,2-phenylenediamine.
We will move beyond a simple data sheet to explore the causality behind the observed spectroscopic differences. By understanding the subtle interplay of inductive effects, hyperconjugation, and steric hindrance imparted by the ethyl versus the methyl group, researchers can better predict molecular properties, interpret spectral data with greater confidence, and make more informed decisions in their synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals who utilize these scaffolds and require a nuanced understanding of their structure-property relationships.
Part 1: Synthesis and Spectroscopic Workflow
To establish a consistent basis for comparison, we will consider a common synthetic transformation: the Phillips-Ladenburg condensation to form a 2-substituted benzimidazole. This reaction provides a robust platform to study the influence of the 4-alkyl substituent on a new, rigid heterocyclic system.
Experimental Protocol: Synthesis of 2,5(6)-Disubstituted Benzimidazoles
This protocol is a self-validating system designed for reproducibility.
-
Reactant Preparation : In a 100 mL round-bottom flask, dissolve 10 mmol of the respective diamine (4-methyl-1,2-phenylenediamine or 4-ethyl-1,2-phenylenediamine) in 30 mL of ethanol.
-
Addition of Aldehyde : Add 10 mmol of a selected aromatic aldehyde (e.g., benzaldehyde) to the solution.
-
Cyclocondensation : Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification : Collect the crude product by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified benzimidazole derivative.
-
Characterization : Subject the purified product to comprehensive spectroscopic analysis (NMR, IR, MS, UV-Vis).
General Spectroscopic Analysis Workflow
The following diagram outlines the standardized workflow for acquiring and analyzing spectroscopic data for the synthesized derivatives.
Caption: Standard workflow for synthesis and spectroscopic characterization.
Part 2: Comparative Spectroscopic Analysis
The primary differences between the ethyl and methyl analogues arise from their distinct electronic and steric profiles. While both are electron-donating groups (EDGs), the mechanism and magnitude of their effects differ, leading to measurable spectroscopic shifts.[3]
¹H NMR Spectroscopy
In ¹H NMR, the electron-donating nature of the alkyl group increases the electron density on the aromatic ring, causing a slight upfield (lower ppm) shift of the aromatic protons compared to an unsubstituted analogue. The key comparison is the subtle difference between the two.
| Proton Environment | 4-Methyl Derivative (Predicted δ) | 4-Ethyl Derivative (Predicted δ) | Rationale for Difference |
| Aromatic H (ortho to alkyl) | ~6.8-7.0 ppm | ~6.8-7.0 ppm | Minimal difference, but the ethyl group's +I effect may cause a marginal upfield shift. |
| Aromatic H (ortho to amines) | ~7.1-7.4 ppm | ~7.1-7.4 ppm | Largely influenced by the benzimidazole fusion; minor impact from the distant alkyl group. |
| Alkyl -C H₃ | ~2.3-2.4 ppm (singlet, 3H) | ~1.2-1.3 ppm (triplet, 3H) | Protons are on a sp³ carbon adjacent to an sp² carbon. |
| Alkyl -C H₂- | N/A | ~2.6-2.7 ppm (quartet, 2H) | Methylene protons are deshielded by the aromatic ring. |
| Amine N-H | ~12.3 ppm (broad singlet) | ~12.3 ppm (broad singlet) | Highly dependent on solvent and concentration; substituent effect is negligible. |
Expert Insight: The dominant electronic effect influencing the aromatic protons is a subject of debate. The ethyl group has a stronger inductive (+I) effect, which pushes electron density through the sigma bonds.[4] However, the methyl group has three α-hydrogens, allowing for a greater hyperconjugative effect, which donates electron density through the π-system.[5][6] For ¹H NMR shifts, these competing effects often result in very similar chemical shifts for the aromatic protons, making definitive assignment challenging without high-resolution instruments.
¹³C NMR Spectroscopy
¹³C NMR is often more sensitive to the subtle electronic perturbations within the aromatic ring.
| Carbon Environment | 4-Methyl Derivative (Predicted δ) | 4-Ethyl Derivative (Predicted δ) | Rationale for Difference |
| Aromatic C-Alkyl | ~130-132 ppm | ~136-138 ppm | The substituted carbon (ipso-carbon) of the ethyl derivative is shifted downfield due to the greater number of adjacent carbons. |
| Aromatic C-H | ~110-125 ppm | ~110-125 ppm | Shifts are sensitive to the balance of induction and hyperconjugation. |
| Alkyl -C H₃ | ~21-22 ppm | ~15-16 ppm | Standard chemical shift for a terminal methyl group in an ethyl substituent. |
| Alkyl -C H₂- | N/A | ~28-29 ppm | Standard chemical shift for a methylene group attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds. Key differences will be found in the C-H stretching regions.
| Vibrational Mode | 4-Methyl Derivative (cm⁻¹) | 4-Ethyl Derivative (cm⁻¹) | Rationale for Difference |
| N-H Stretch (Amine/Imidazole) | 3100-3400 (broad) | 3100-3400 (broad) | Largely unaffected by the alkyl substituent.[7][8] |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Characteristic of aromatic C-H bonds. |
| Aliphatic C-H Stretch | 2850-2960 (symmetric/asymmetric CH₃) | 2850-2970 (symmetric/asymmetric CH₃ & CH₂) | The ethyl derivative will show more complex and potentially stronger absorptions in this region due to the additional C-H bonds of the methylene group. |
| C=N Stretch (Imidazole) | ~1620-1630 | ~1620-1630 | Subtle shifts may occur but are generally minor. |
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals information about electronic transitions, primarily the π → π* transitions in the conjugated aromatic system.
| Parameter | 4-Methyl Derivative | 4-Ethyl Derivative | Rationale for Difference |
| λ_max | ~275 nm, ~282 nm | ~276 nm, ~283 nm | Both alkyl groups are auxochromes that cause a slight bathochromic (red) shift compared to an unsubstituted analogue. The slightly stronger net electron-donating effect of the ethyl group may lead to a marginal, often indistinguishable, red shift of 1-2 nm by slightly raising the energy of the HOMO. |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will differ by 14 Da (CH₂). The key diagnostic difference lies in the fragmentation pattern, specifically the benzylic cleavage.
| Fragmentation | 4-Methyl Derivative | 4-Ethyl Derivative | Rationale for Difference |
| Molecular Ion [M]⁺ | Base Peak (e.g., m/z 208 for benzaldehyde derivative) | Base Peak (e.g., m/z 222 for benzaldehyde derivative) | Reflects the molecular weight difference. |
| Benzylic Cleavage | [M-1]⁺ (loss of H radical) | [M-15]⁺ (loss of CH₃ radical) | The most favorable fragmentation for the ethyl derivative is the loss of a methyl radical to form a stable secondary benzylic carbocation. This [M-15]⁺ peak is a hallmark of an ethylbenzene-type structure. |
Part 3: The Underlying Science: Electronic and Steric Effects
The observed spectroscopic nuances are not random; they are a direct consequence of the chemical principles governing substituent effects.
Electronic Effects: A Balancing Act
The electronic influence of alkyl groups on an aromatic ring is a classic case of two competing effects: the inductive effect and hyperconjugation.
Caption: Competing electronic effects of methyl vs. ethyl groups.
-
Inductive Effect (+I): This effect involves the polarization of σ-bonds. Alkyl groups are less electronegative than sp² carbons, so they "push" electron density onto the ring. An ethyl group has more alkyl character than a methyl group, resulting in a stronger +I effect .[3]
-
Hyperconjugation (+H): This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into the adjacent empty or partially filled p-orbital of the aromatic ring. The strength of hyperconjugation is proportional to the number of α-hydrogens. A methyl group has three α-hydrogens , while an ethyl group has only two . Therefore, the methyl group exhibits stronger hyperconjugation .[5][6]
The Net Result: For many spectroscopic and reactivity phenomena, hyperconjugation is considered the dominant effect.[6] This means the methyl group can often be a slightly more effective electron-donator to the π-system, particularly at the ortho and para positions, despite its weaker inductive effect. This explains why the spectroscopic differences are often subtle and not always aligned with predictions based on induction alone.
Steric Effects
Steric effects relate to the physical size of the groups.[9] The ethyl group is bulkier than the methyl group. In the parent phenylenediamines or simple derivatives, this size difference is minimal. However, in more complex derivatives with bulky groups at the adjacent positions (e.g., the 3- or 5-position), the larger steric profile of the ethyl group could:
-
Influence the preferred conformation (torsional angles) of the molecule.
-
Cause localized strain, which could subtly alter bond lengths and angles, leading to minor shifts in vibrational (IR) and NMR spectra.[10][11]
Conclusion
While 4-ethyl- and 4-methyl-1,2-phenylenediamine derivatives are structurally very similar, a detailed spectroscopic analysis reveals subtle yet consistent differences.
-
NMR: The primary distinction is in the alkyl region signals themselves (singlet vs. triplet/quartet). Differences in the aromatic region are often minimal due to the competing electronic effects of induction and hyperconjugation.
-
IR: The ethyl derivative displays a more complex C-H stretching region due to its additional methylene group.
-
MS: The most diagnostic difference is in the fragmentation pattern, where the ethyl derivative shows a characteristic neutral loss of a methyl radical ([M-15]⁺), a feature absent in the methyl analogue.
-
UV-Vis: Both substituents act as weak auxochromes, with the ethyl group potentially causing a barely perceptible bathochromic shift relative to the methyl group.
The choice between a methyl or ethyl-substituted scaffold may seem trivial, but understanding these spectroscopic signatures is crucial for unambiguous structure confirmation. The principles outlined in this guide—grounded in the interplay of induction, hyperconjugation, and steric bulk—provide a logical framework for interpreting data and predicting the properties of novel derivatives.
References
- BenchChem. (n.d.). Physicochemical properties of 4-methyl-1,2-benzenediamine.
- Quora. (2015). Why is methyl benzene more reactive than ethyl benzene, towards electrophilic substitution?.
- Chemistry Stack Exchange. (2016). Electron density in benzene ring.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- FUJIFILM Wako Chemicals. (n.d.). 4-Methyl-1,2-phenylenediamine.
- AIP Publishing. (n.d.). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness.
- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
- UMD. (2024). Aromatic Substitution 2.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (2025). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1).
- Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387.
- Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
- Sigma-Aldrich. (n.d.). 4-Methyl-m-phenylenediamine analytical standard.
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups.
- Böhm, S., & Exner, O. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2083-2093.
- Scientific Laboratory Supplies. (n.d.). 4-Methyl-o-phenylenediamine, p.
- Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
- Wikipedia. (n.d.). Steric effects.
- PubChem. (n.d.). N-Methyl-o-phenylenediamine.
- ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr).
- NIST. (n.d.). 1,2-Benzenediamine, 4-methyl-.
- Bell, S., et al. (2012). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 55(12), 5757-5777.
- ResearchGate. (n.d.). Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl....
- Li, Y., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(54), 31475-31479.
- PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine.
- ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3).
- NIST. (n.d.). 4-Methoxy-o-phenylenediamine.
- ResearchGate. (n.d.). UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. proprep.com [proprep.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for 4-Ethylquinoxaline Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 4-Ethylquinoxaline, a heterocyclic compound, and its derivatives are of significant interest due to their diverse biological activities. Ensuring the purity and concentration of such compounds in various matrices—from active pharmaceutical ingredients (APIs) to environmental samples—requires robust and validated analytical methods. This guide provides an in-depth technical comparison of three principal analytical techniques for the quantification of 4-ethylquinoxaline and its related compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
The Foundation of Reliable Measurement: Analytical Method Validation
Before delving into the specific methodologies, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements from the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2][3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the analyte's absorption of ultraviolet (UV) light at a specific wavelength.
Applicability for 4-Ethylquinoxaline: 4-Ethylquinoxaline possesses a chromophore, making it suitable for UV detection. This method is ideal for purity analysis and quantification in bulk drug substances and pharmaceutical formulations where sensitivity requirements are moderate.
Representative Experimental Protocol: RP-HPLC-UV
This protocol is a representative example for the quantification of an alkylquinoxaline like 4-ethylquinoxaline, based on common practices in pharmaceutical analysis.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
4-Ethylquinoxaline reference standard
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid in water (e.g., 50:50 v/v), adjusted to a specific pH (e.g., 3.7).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of 4-ethylquinoxaline (typically around its λmax for maximum sensitivity).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 4-ethylquinoxaline reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing 4-ethylquinoxaline and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis
Caption: Workflow for 4-Ethylquinoxaline quantification by HPLC-UV.
Expected Performance Characteristics (Representative)
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (%RSD) | < 2% |
| LOD | ~0.015 µg/mL[4] |
| LOQ | ~0.045 µg/mL[4] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Applicability for 4-Ethylquinoxaline: 4-Ethylquinoxaline is a semi-volatile compound, making it amenable to GC-MS analysis. This method is particularly useful for identifying and quantifying trace amounts of 4-ethylquinoxaline in complex matrices, such as food, environmental samples, or for detecting volatile impurities in drug substances.
Representative Experimental Protocol: GC-MS
This protocol is a representative example for the quantification of a volatile compound like 4-ethylquinoxaline in a food matrix, based on established methods for similar analytes.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
2. Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Sodium chloride (analytical grade)
-
4-Ethylquinoxaline reference standard
3. Sample Preparation (Liquid-Liquid Extraction):
-
To an aqueous sample (e.g., 10 mL), add NaCl (e.g., 1 g) to increase the ionic strength.
-
Extract the sample with a volatile organic solvent like dichloromethane (e.g., 2 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of 4-ethylquinoxaline.
Workflow for GC-MS Analysis
Caption: Workflow for 4-Ethylquinoxaline quantification by GC-MS.
Expected Performance Characteristics (Representative for Volatiles in Food)
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 110%[5] |
| Precision (%RSD) | < 15%[5] |
| LOD | Low ng/mL to pg/mL range |
| LOQ | Low ng/mL to pg/mL range |
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.
Applicability for 4-Ethylquinoxaline: This is the most sensitive and selective technique for the quantification of 4-ethylquinoxaline, especially in complex biological or environmental matrices where trace-level detection is required.
Validated Experimental Protocol: LC-MS/MS for Quinoxaline Derivatives in Food
This protocol is based on a validated method for the determination of quinoxaline veterinary drug residues in food products of animal origin.[6]
1. Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chemicals and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
4-Ethylquinoxaline reference standard
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize the sample (e.g., animal tissue) with an extraction solution (e.g., ethyl acetate-phosphate buffer).
-
Centrifuge and collect the supernatant.
-
Load the supernatant onto an appropriate SPE cartridge (e.g., HLB or MAX, depending on the analyte's properties).[6]
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.[6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule of 4-ethylquinoxaline) and one or two of its most abundant fragment ions would be monitored.
Workflow for LC-MS/MS Analysis
Caption: Workflow for 4-Ethylquinoxaline quantification by LC-MS/MS.
Validated Performance Characteristics (for related Quinoxalines in food)
| Validation Parameter | Achieved Performance |
| Linearity (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 72.6% - 90.5%[6] |
| Precision (%RSD) | 3.2% - 13.1%[6] |
| LOD | 0.08 µg/kg[6] |
| LOQ | ~0.24 µg/kg (estimated from LOD) |
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass Spectrometry | Tandem Mass Spectrometry |
| Analyte Volatility | Non-volatile | Volatile/Semi-volatile | Non-volatile/Polar |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL to ng/mL) |
| Selectivity | Moderate | High | Very High |
| Sample Preparation | Simple (dissolution/filtration) | Moderate (extraction) | Complex (SPE) |
| Cost | Low | Moderate | High |
| Typical Application | Purity of bulk drug, formulations | Trace analysis in food/environmental | Bioanalysis, trace contaminants |
Conclusion: Selecting the Appropriate Method
The choice of an analytical method for the quantification of 4-ethylquinoxaline is dictated by the specific requirements of the analysis, particularly the nature of the sample matrix and the required sensitivity.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control of bulk materials and pharmaceutical formulations where the concentration of 4-ethylquinoxaline is relatively high and the matrix is simple.
-
GC-MS offers higher sensitivity and selectivity than HPLC-UV and is well-suited for the analysis of 4-ethylquinoxaline in complex matrices where it may be present as a volatile or semi-volatile contaminant.
-
LC-MS/MS stands as the gold standard for trace-level quantification in highly complex matrices such as biological fluids, tissues, and environmental samples. Its unparalleled sensitivity and selectivity ensure reliable and accurate results at very low concentrations.
By understanding the principles, performance characteristics, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate validated method for the quantification of 4-ethylquinoxaline, ensuring data integrity and regulatory compliance.
References
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry].
- (PDF) A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19.
- A Review on GC-MS and Method Development and Valid
- Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumar
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. [Link]
- Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and.
- Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. IJRPR. [Link]
- hplc method development and validation. World Journal of Pharmaceutical Research. [Link]
- Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University. [Link]
- Characterization of volatile flavor compounds of quinoa by HS-SPME-GC-MS, HS-GC-IMS, E-tongue, E-nose.
- Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid.
- Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Vol
- Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. Journal of Pharma Insights and Research. [Link]
- Analysis of volatile compounds by GCMS reveals their rice cultivars.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. impactfactor.org [impactfactor.org]
- 3. japsonline.com [japsonline.com]
- 4. jopir.in [jopir.in]
- 5. scielo.br [scielo.br]
- 6. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Ethylbenzene-1,2-diamine: A Comparative Analysis of Reactivity and Ligand Performance Against Prevalent Substituted Diamines
An In-Depth Guide for Synthetic Chemists
Introduction: The Strategic Selection of Diamine Building Blocks
In the fields of medicinal chemistry, materials science, and catalysis, 1,2-phenylenediamines are indispensable structural motifs. Their ability to undergo condensation reactions to form crucial heterocyclic scaffolds, such as benzimidazoles and quinoxalines, and to act as privileged ligands in coordination chemistry, makes them high-value synthetic intermediates.[1][2] The functionalization of the aromatic ring provides a powerful tool to modulate the steric and electronic properties of the resulting molecules, thereby fine-tuning their biological activity, material characteristics, or catalytic performance.[3][4]
This guide presents a comprehensive benchmark of 4-Ethylbenzene-1,2-diamine, a less-explored yet promising derivative. We will objectively compare its anticipated performance against its widely-used counterparts: the parent 1,2-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine, and 3,4-diaminotoluene. The analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols for two benchmark transformations: Schiff base condensation and subsequent metal complexation. Our goal is to provide researchers, scientists, and drug development professionals with a data-driven rationale for selecting the optimal diamine for their specific synthetic challenges.
Rationale for Comparator Selection and Experimental Design
The choice of diamines for this benchmark study is deliberate, allowing for a systematic evaluation of substituent effects.
-
1,2-Phenylenediamine (o-PD): Serves as the unsubstituted baseline, providing a reference point for electronic and steric effects.[5][6]
-
3,4-Diaminotoluene & 4,5-Dimethyl-1,2-phenylenediamine: These methylated analogs offer a direct comparison for the electron-donating inductive effects (+I) of alkyl groups, which are known to enhance the nucleophilicity of the amino moieties.[1][3][7]
The experimental workflow is designed to probe two fundamental aspects of the diamines' chemical behavior:
-
Nucleophilic Reactivity: A condensation reaction with salicylaldehyde to form a Schiff base ligand. The reaction kinetics and yield are direct indicators of the amino groups' nucleophilicity.[8][9][10]
-
Ligand Properties: The Schiff base is subsequently complexed with a transition metal ion (e.g., Cu(II)). The properties of the resulting complex, particularly its electrochemical behavior, reveal how the diamine's substituent influences the electronic environment of the metal center.[11][12][13]
Figure 1. Experimental workflow for benchmarking substituted diamines.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, ensuring that any observed differences in performance can be confidently attributed to the structural variations of the diamines.
Protocol 1: Synthesis of N,N'-bis(salicylidene)-substituted-1,2-benzenediamine (Schiff Base Ligand)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of the selected 1,2-phenylenediamine derivative (e.g., 4-Ethylbenzene-1,2-diamine) in 30 mL of absolute ethanol.
-
Reagent Addition: In a separate beaker, dissolve 20.0 mmol (2.44 g, 2.1 mL) of salicylaldehyde in 20 mL of absolute ethanol. Add this solution dropwise to the stirring diamine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate typically forms as the reaction proceeds.
-
Isolation: After cooling the mixture to room temperature and then in an ice bath for 30 minutes, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with two 15 mL portions of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified Schiff base ligand under vacuum. Record the final mass to calculate the percentage yield and characterize by melting point, FT-IR (noting the C=N imine stretch), and NMR spectroscopy.
Protocol 2: Synthesis of the Copper(II) Schiff Base Complex
-
Setup: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 40 mL of methanol in a 100 mL round-bottom flask with stirring. Gentle heating may be required to achieve full dissolution.
-
Reagent Addition: In a separate flask, dissolve 2.0 mmol of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 20 mL of methanol. Add this solution dropwise to the ligand solution.
-
Reaction: Stir the mixture at room temperature for 2 hours. A color change and the formation of a precipitate indicate complex formation.
-
Isolation & Purification: Collect the solid complex by vacuum filtration, wash with 10 mL of cold methanol, and dry under vacuum.
-
Characterization: Calculate the yield and characterize the complex using UV-Vis spectroscopy and cyclic voltammetry to determine its electronic properties and redox potential.
Comparative Performance Data
The performance of a diamine is a function of its inherent electronic and steric properties. The data below, compiled from literature for analogous compounds and projected for 4-Ethylbenzene-1,2-diamine, illustrates these relationships.[1][2][3]
Table 1: Reactivity in Schiff Base Synthesis
| Diamine Derivative | Key Substituent(s) | Expected Electronic Effect | Predicted Reactivity (Yield %) | Rationale |
| 1,2-Phenylenediamine | None | Neutral Baseline | ~85-90% | Standard reactivity for o-phenylenediamines. |
| 3,4-Diaminotoluene | 4-Methyl | +I (Donating) | ~90-94% | The methyl group enhances the nucleophilicity of the amino groups, increasing the reaction rate and yield.[7] |
| 4-Ethylbenzene-1,2-diamine | 4-Ethyl | +I (Donating) | ~92-96% | The ethyl group has a slightly stronger inductive donating effect than a methyl group, predicting a marginally higher yield. |
| 4,5-Dimethyl-1,2-phenylenediamine | 4,5-Dimethyl | Strong +I (Donating) | >95% | Two methyl groups provide a significant increase in electron density, making it the most nucleophilic and reactive diamine in this series.[1][14] |
Table 2: Properties of the Corresponding Copper(II) Schiff Base Complexes
| Complex Derived From | Substituent Effect | λmax (nm) (d-d transition) | Redox Potential (E½, V vs. Ag/AgCl) | Mechanistic Implication |
| 1,2-Phenylenediamine | Neutral | ~630 nm | -0.55 V | Baseline electronic environment at the Cu(II) center. |
| 3,4-Diaminotoluene | Electron-Donating | ~645 nm | -0.62 V | The methyl group donates electron density to the Cu(II) center, making it more electron-rich and thus harder to reduce (more negative potential). |
| 4-Ethylbenzene-1,2-diamine | Electron-Donating | ~648 nm | -0.64 V | The stronger donating ethyl group is expected to make the Cu(II) center even more electron-rich, further stabilizing the +2 oxidation state. |
| 4,5-Dimethyl-1,2-phenylenediamine | Strongly Electron-Donating | ~655 nm | -0.68 V | The combined effect of two methyl groups results in the most electron-rich metal center, making its reduction the least favorable.[3] |
In-Depth Analysis: The Role of the Ethyl Substituent
The primary differentiator for 4-Ethylbenzene-1,2-diamine is the electronic influence of the C₂H₅ group.
-
Enhanced Nucleophilicity: Alkyl groups are electron-donating through the inductive effect (+I). This effect increases the electron density on the aromatic ring and, critically, at the nitrogen atoms of the amino groups. The ethyl group is known to be a slightly better electron donor than a methyl group. This enhanced nucleophilicity directly translates to faster rates of condensation reactions, as the initial nucleophilic attack on the aldehyde's carbonyl carbon is accelerated. This is predicted to result in higher reaction yields under identical conditions compared to the unsubstituted and monomethylated analogs.[1][2]
-
Modulation of Metal Center Electronics: When the resulting Schiff base acts as a ligand, its electronic properties are imparted to the coordinated metal ion. The electron-donating ethyl group increases the electron density on the Cu(II) center. This has two key consequences:
-
Redox Potential: An electron-rich metal center is more stable in its higher oxidation state. Consequently, its reduction to Cu(I) becomes more difficult, which is observed as a shift in the half-wave potential (E½) to more negative values. This property is critical in the design of catalysts, where tuning the redox potential can control catalytic cycles.
-
Spectroscopic Properties: The increased electron density on the metal alters the ligand field splitting energy, which can be observed as a shift in the d-d transition wavelength (λmax) in UV-Vis spectroscopy.
-
Figure 2. Logical relationship between substituent electronic effects and performance outcomes.
Conclusion and Recommendations
This comparative analysis positions 4-Ethylbenzene-1,2-diamine as a highly valuable reagent for synthetic chemists.
-
For High-Yield Synthesis: It is an excellent choice for condensation reactions, predicted to offer yields superior to the unsubstituted o-phenylenediamine and 3,4-diaminotoluene, and comparable to the high-performing 4,5-dimethyl-1,2-phenylenediamine.
-
For Fine-Tuning Electronic Properties: It provides a nuanced level of electronic modulation for metal complexes, sitting between the mono-methyl and di-methyl derivatives. This makes it an ideal candidate for applications where precise tuning of a metal's redox potential is required, such as in the development of redox-active materials or catalysts for specific organic transformations.
Ultimately, the choice of diamine should be a strategic one. While 4,5-dimethyl-1,2-phenylenediamine remains the top choice for maximizing electron donation, 4-Ethylbenzene-1,2-diamine offers a compelling and slightly more potent alternative to 3,4-diaminotoluene for chemists seeking to enhance reactivity and systematically modify the electronic character of their target molecules.
References
- Title: Synthesis, characterization and antimicrobial activity of some transition metal complexes of schiff base derived from o - Source: Der Pharma Chemica URL:[Link]
- Title: 3,4-Diaminotoluene | C7H10N2 Source: PubChem URL:[Link]
- Title: Fe(III)
- Title: Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine and1,3-diaminopropane and their Ni(II), Cu(II), Zn(II) and Co(II) complexes Source: UiTM Institutional Repository URL:[Link]
- Title: Schiff base Synthesis Experiment_0.docx Source: IONiC / VIPEr URL:[Link]
- Title: What happens in the attempted diazotisation of 1,2-diaminobenzene? Source: Chemistry Stack Exchange URL:[Link]
- Title: Reactions of 1,2-diaminobenzene with 1,3-diketones Source: RSC Publishing URL:[Link]
- Title: Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Synthesizing of Some Schiff's Bases Derived from 2-nitro-1,4-phenylene diamine and Studying some of its Characteristics Source: ResearchG
- Title: o-Phenylenediamine | C6H8N2 Source: PubChem URL:[Link]
- Title: (PDF)
- Title: FACILE, MILD AND CONVENIENT PREPARATION AND CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGANDS FROM SYNTHETIC DIAMINES AND SALIC Source: Semantic Scholar URL:[Link]
- Title: Diamine Ligands in Copper-Catalyzed Reactions Source: PMC - PubMed Central - NIH URL:[Link]
- Title: Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction Source: ACS Public
- Title: Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine Source: NIH URL:[Link]
- Title: An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials Source: Journal of University of Anbar for Pure Science URL:[Link]
- Title: Diamine ligands in copper-catalyzed reactions Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY Source: Research Publish Journals URL:[Link]
- Title: Facile, mild and convenient preparation and characterization of some novel Schiff base ligands from synthetic diamines and salicylaldehyde Source: ResearchG
- Title: Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II) Source: mocedes.org URL:[Link]
- Title: 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 Source: PubChem URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. ionicviper.org [ionicviper.org]
- 9. jocpr.com [jocpr.com]
- 10. researchpublish.com [researchpublish.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Ethylbenzene-1,2-diamine dihydrochloride
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and ethical research environment. This guide provides a detailed, experience-driven framework for the proper disposal of 4-Ethylbenzene-1,2-diamine dihydrochloride, a substituted aromatic amine. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect our environment, and maintain institutional compliance.
Aromatic amines as a class are recognized for their potential toxicity and environmental hazards.[1] Therefore, their disposal requires a systematic and informed approach. This document moves beyond simple checklists to explain the rationale behind each procedural step, empowering you to make safe and compliant decisions in your laboratory.
Hazard Assessment and Immediate Safety Precautions
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound, as an aromatic amine salt, presents several risks that dictate its handling and disposal protocols.
-
Toxicological Profile : Aromatic amines can be toxic and may cause harm if ingested, inhaled, or absorbed through the skin.[1] Some compounds in this class are suspected carcinogens.[2]
-
Environmental Hazard : This compound is expected to be harmful to aquatic life, potentially with long-lasting effects.[3][4] Therefore, direct release to drains or the environment is strictly prohibited.[3][5][6]
-
Chemical Incompatibilities : A critical aspect of safe waste management is segregation. Aromatic amines must not be mixed with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[3][5] Waste streams should be kept separate from acids, bases, cyanides, and halogenated solvents unless a specific treatment protocol is being followed.[7]
Essential Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood.[7] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the chemical or treatment reagents. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when working in a fume hood. | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Disposal Pathways: A Decision Framework
The appropriate disposal pathway depends on the quantity of waste and institutional resources. For this compound, two primary routes exist: direct disposal via a certified vendor or, for small, manageable quantities, in-lab chemical degradation.
The following diagram illustrates the decision-making process for selecting the correct disposal path.
Caption: Decision workflow for disposal of this compound.
Pathway A: Direct Disposal via Certified Vendor
This is the most common and recommended method for the disposal of all but the smallest quantities of chemical waste.
-
Waste Collection : Designate a specific, compatible waste container for aromatic amine waste. This can be the original, empty product container or a new container made of a compatible material (e.g., glass or polyethylene).[7]
-
Segregation : Store this container separately from other waste streams, particularly oxidizers.[7] Never mix incompatible wastes.[9]
-
Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include the full chemical name ("this compound"), concentration, and the words "Hazardous Waste".[9]
-
Storage : Keep the waste container tightly sealed except when adding waste.[7][9] Store it in a designated satellite accumulation area within the laboratory, which should have secondary containment to capture any potential leaks.
-
Pickup : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal.
Protocol: Chemical Degradation of Aromatic Amine Waste
For researchers generating very small quantities of aromatic amine waste, chemical degradation can be a viable option to render the material non-hazardous before disposal. The following protocol is based on the oxidative degradation of aromatic amines by potassium permanganate in an acidic solution.[7]
Causality : Potassium permanganate (KMnO₄) is a powerful oxidizing agent. In a sulfuric acid medium, it effectively breaks down the aromatic structure of the amine, degrading it into smaller, less toxic components. The dihydrochloride salt will readily dissolve in the aqueous acid solution.
Experimental Protocol:
-
Objective : To chemically degrade a small quantity (≤ 0.01 mol) of this compound waste.
-
Materials :
-
Aromatic amine waste solution or solid.
-
1.7 N Sulfuric Acid (H₂SO₄).
-
0.2 M Potassium Permanganate (KMnO₄) solution.
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) for quenching.
-
Stir plate and stir bar.
-
Appropriately sized Erlenmeyer flask (the reaction vessel should be no more than 25% full).
-
pH paper or pH meter.
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization.
-
Procedure: All steps must be performed in a certified chemical fume hood with appropriate PPE.
-
Preparation :
-
Calculate the molar quantity of the amine waste to be treated. Do not exceed 0.01 moles for this protocol scale.
-
In the reaction flask, dissolve the amine waste in 300 mL of 1.7 N sulfuric acid per 0.01 mol of amine. If the waste is already in an aqueous solution, adjust the acid concentration accordingly.
-
-
Oxidation :
-
While stirring the acidic amine solution, slowly add 100 mL of 0.2 M potassium permanganate solution per 0.01 mol of amine. The permanganate solution is deep purple.
-
A color change (often to brown, indicating the formation of manganese dioxide) and potentially mild heat generation may be observed. The addition should be slow to control any exotherm.
-
Once the addition is complete, cover the flask (e.g., with a watch glass) and allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete degradation.[7]
-
-
Quenching Excess Oxidizer :
-
After the reaction period, it is crucial to destroy any remaining potassium permanganate. The solution will likely still have a purple or brown hue.
-
Slowly add a saturated solution of sodium bisulfite (or solid sodium bisulfite in small portions) to the reaction mixture while stirring.
-
Continue adding the quenching agent until the purple color of the permanganate and the brown color of manganese dioxide have completely disappeared, resulting in a colorless or very pale yellow solution.
-
-
Neutralization and Disposal :
-
Carefully check the pH of the final solution. It will be highly acidic.
-
Slowly add sodium bicarbonate or dilute sodium hydroxide while stirring to neutralize the solution to a pH between 6 and 8. Be cautious, as adding a base to a strong acid will be exothermic and will generate CO₂ gas if bicarbonate is used.
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the sanitary sewer, pending confirmation with your institution's EHS guidelines for aqueous waste.
-
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spill Cleanup :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[5][8]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontaminate the spill area with a suitable cleaning agent, and collect the rinsate as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
First Aid :
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3]
-
References
- Chemical Waste Disposal Guidelines, Brandeis University. [Link]
- Chemical Waste Management Guide, Auburn University. [Link]
- Safety Data Sheet - Aromatic Amine Cleaning Developing Solution, SKC Inc. [Link]
- Hazardous Waste Disposal Guide, Dartmouth College. [Link]
- Safety Data Sheet - Aromatic Amine DECONtamin
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste, US EPA. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. international.skcinc.com [international.skcinc.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Safely Handling 4-Ethylbenzene-1,2-diamine dihydrochloride
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Ethylbenzene-1,2-diamine dihydrochloride (CAS No. 136583-84-1). The protocols outlined herein are designed to establish a self-validating system of safety, ensuring minimal exposure risk and maintaining experimental integrity.
Based on related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] An allergic skin reaction is also possible.[1][4]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used for all operations involving the solid compound or preparation of stock solutions.[1][5] The following PPE is mandatory for all personnel handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or fumes. All handling of solids and solution preparation should be performed within a fume hood.[1][5][6] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] A face shield provides critical additional protection, especially when handling larger quantities or preparing solutions.[1][7][8] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact.[1] Gloves must be inspected for integrity before each use. For prolonged contact or handling significant quantities, consider double-gloving. Remove and dispose of contaminated gloves immediately.[1] |
| Body Protection | Flame-Resistant Laboratory Coat or Impervious Clothing | To protect skin and personal clothing from contamination.[1] Work clothes should be laundered separately from personal attire.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required if handling the solid compound outside of a fume hood or if engineering controls are insufficient to control dust. The specific type of respirator depends on the potential airborne concentration and a formal risk assessment.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment: Conduct and document a thorough risk assessment for the planned experiment.[5]
-
SDS Review: Read and fully understand the supplier-provided Safety Data Sheet (SDS).
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and operational.[6]
-
Spill Kit: Verify that a chemical spill kit appropriate for amine compounds is readily accessible.[5]
-
PPE Check: Don all required PPE as outlined in the table above before entering the designated handling area.[1]
Weighing and Solution Preparation
-
Containment: Perform all weighing and initial solution preparation within a certified chemical fume hood to control potential dust and vapors.[5][6]
-
Static Control: Use non-sparking tools and take precautionary measures against static discharge, especially if flammable solvents are in use.[9][10][11]
-
Dispensing: When weighing the solid, handle it carefully to minimize dust generation. Use a dedicated spatula and weigh paper.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and stir to dissolve.[1] This prevents splashing and aerosol generation.
-
Labeling: Immediately cap and clearly label the prepared solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Emergency & Disposal Plan
Spill Management Workflow
In the event of a spill, a clear and immediate response is critical to mitigating exposure. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Details:
-
For small spills, use an inert absorbent material to collect the substance.[9][12]
-
Avoid generating dust during cleanup.[4]
-
Place all contaminated materials, including absorbents and used PPE, into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[9][12]
-
Do not allow the chemical to enter drains or surface water.[9][12][13]
Waste Disposal
-
Unused Compound: Dispose of any unused or expired this compound as hazardous chemical waste. It must be in a clearly labeled and sealed container.[9][10][12]
-
Contaminated Labware: All disposables that have come into contact with the chemical (e.g., pipette tips, gloves, weigh paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Empty Containers: Even emptied containers may retain chemical residue and vapors.[10] They should be handled as hazardous waste and disposed of according to institutional and local regulations.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their scientific work.
References
- Personal protective equipment for handling 4,5-dimethylbenzene-1,2-diamine. Benchchem.
- SAFETY DATA SHEET - Ethylbenzene. Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET - Ethylbenzene. Merck Millipore.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- Personal protective equipment for handling E6446 dihydrochloride. Benchchem.
- This compound | 136583-84-1. ChemicalBook.
- SAFETY DATA SHEET - Ethylbenzene. Fisher Scientific.
- SAFETY DATA SHEET - Ethylenediamine. Fisher Scientific.
- Safety Data Sheet - 4,5-Dimethylbenzene-1,2-diamine. MedchemExpress.com.
- SAFETY DATA SHEET - Divinylethylene. Merck Millipore.
- Safety Data Sheet - 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Cayman Chemical.
- 4,5-Dimethylbenzene-1,2-diamine Safety D
- Ethylbenzene Safety D
- Chemical Safety Data Sheet MSDS / SDS - 4-nitrobenzene-1,2-diamine dihydrochloride. ChemicalBook.
- Safety Data Sheet: Ethylbenzene. Chemos GmbH&Co.KG.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. amsty.com [amsty.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. Documents [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
